molecular formula C7H9NO2S B155108 3-Methylbenzenesulfonamide CAS No. 1899-94-1

3-Methylbenzenesulfonamide

Cat. No.: B155108
CAS No.: 1899-94-1
M. Wt: 171.22 g/mol
InChI Key: NVZINPVISUVPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H9NO2S and its molecular weight is 171.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.05 m. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZINPVISUVPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172417
Record name m-Toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-94-1
Record name 3-Methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1899-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001899941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name m-Toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-toluenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.997
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-TOLUENESULPHONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2228F53M9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylbenzenesulfonamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-methylbenzenesulfonamide, a key building block in medicinal chemistry. We will delve into its chemical and physical properties, provide a detailed synthesis protocol, explore its reactivity, and discuss its applications as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Core Properties and Identification

This compound, also known as m-toluenesulfonamide, is an organic compound featuring a sulfonamide group attached to a toluene backbone at the meta position. Its unique structural features make it a valuable synthon for creating diverse molecular architectures.

PropertyValueSource
CAS Number 1899-94-1[1][2][3]
Molecular Formula C₇H₉NO₂S[1][2]
Molecular Weight 171.22 g/mol [1][2]
Physical Form Solid[1]
Melting Point 105-107 °C (for a related isomer)[4]
Solubility Low solubility in water; more soluble in organic solvents such as alcohols and acetone.[5]
InChI Key NVZINPVISUVPHW-UHFFFAOYSA-N[1][3]
SMILES Cc1cccc(c1)S(N)(=O)=O[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidative amination of 3-methylbenzenethiol. This method provides a direct route to the desired product.

Experimental Protocol: Oxidative Amination of 3-Methylbenzenethiol

This protocol is adapted from a general procedure for the synthesis of benzenesulfonamides.

Materials:

  • 3-Methylbenzenethiol

  • Iodine (I₂)

  • Acetonitrile (CH₃CN)

  • Ammonia solution (25% in H₂O)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)

Procedure:

  • To a 25 mL reaction tube equipped with a magnetic stir bar, add 3-methylbenzenethiol (1 mmol) and iodine (20 mol%).

  • Add 1 mL of acetonitrile to the tube.

  • Inject 5 equivalents of aqueous ammonia (25%) and 5 equivalents of aqueous TBHP (70%) into the mixture using a syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours with vigorous stirring.

  • After the reaction is complete, cool the tube to room temperature.

  • The crude product can then be purified by recrystallization or column chromatography.

Causality of Experimental Choices:

  • Iodine: Acts as a catalyst to facilitate the oxidation of the thiol.

  • TBHP: Serves as the terminal oxidant in the reaction.

  • Ammonia: Provides the nitrogen source for the formation of the sulfonamide group.

  • Acetonitrile: A polar aprotic solvent that is suitable for this reaction.

  • Heating: Increases the reaction rate to ensure completion within a reasonable timeframe.

Synthesis Thiol 3-Methylbenzenethiol Reagents NH₃, TBHP, I₂ (cat.) Acetonitrile, 100 °C Thiol->Reagents Product This compound Reagents->Product Oxidative Amination

Caption: Synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily centered around the sulfonamide functional group. The nitrogen atom can act as a nucleophile, and the hydrogen atoms attached to the nitrogen are acidic, allowing for deprotonation and subsequent reactions.

N-Alkylation and N-Arylation

The sulfonamide nitrogen can be alkylated or arylated to produce a wide array of derivatives. This is a cornerstone of its utility in medicinal chemistry, as it allows for the introduction of various substituents to modulate the compound's biological activity. The reaction typically proceeds via nucleophilic substitution, where the deprotonated sulfonamide anion attacks an electrophilic carbon.[6]

Formation of Metal Complexes

The sulfonamide group can coordinate with metal ions, acting as a ligand. This property is exploited in the design of metalloenzyme inhibitors.

Reactivity Start This compound Deprotonation Sulfonamide Anion Start->Deprotonation Base Alkylation N-Alkylated Derivative Arylation N-Arylated Derivative Deprotonation->Alkylation R-X (Alkyl Halide) Deprotonation->Arylation Ar-X (Aryl Halide) Cu catalyst

Caption: Reactivity of this compound.

Applications in Drug Development

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a versatile starting material for the synthesis of compounds with a wide range of biological activities.

  • Carbonic Anhydrase Inhibitors: Benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes.[7] Inhibition of these enzymes has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[7]

  • Anticonvulsant Agents: Certain benzenesulfonamide derivatives have shown significant anticonvulsant activity, making them promising candidates for the treatment of epilepsy.[7]

  • Anti-cancer Agents: The sulfonamide moiety is present in several anti-cancer drugs. Derivatives of benzenesulfonamide have been investigated as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein implicated in tumor growth and proliferation.[8]

  • Anti-Influenza Agents: Novel benzenesulfonamide derivatives have been designed as inhibitors of influenza hemagglutinin, a key protein for viral entry into host cells.[9]

The methyl group at the 3-position can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially improving metabolic stability or receptor binding affinity.

Characterization and Purification Protocols

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (300 MHz, DMSO-d₆):

    • δ 7.72 – 7.57 (m, 2H, Ar-H)

    • δ 7.50 – 7.37 (m, 2H, Ar-H)

    • δ 7.31 (s, 2H, -SO₂NH₂)

    • δ 2.39 (s, 3H, -CH₃)[10]

  • ¹³C NMR (75 MHz, DMSO-d₆):

    • δ 144.00, 138.45, 132.30, 128.76, 125.81, 122.69 (Aromatic carbons)

    • δ 20.84 (-CH₃)[10]

Infrared (IR) Spectroscopy:

  • Expected Absorptions:

    • ~3300-3400 cm⁻¹ (N-H stretch)

    • ~1330-1370 cm⁻¹ and ~1140-1180 cm⁻¹ (asymmetric and symmetric S=O stretch)

    • ~1600 cm⁻¹ (C=C aromatic stretch)

Mass Spectrometry (MS):

  • Expected Molecular Ion Peak (M⁺): m/z = 171

Purification by Recrystallization

Principle: Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a given solvent at different temperatures.

Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of isopropanol and water is often effective for sulfonamides.[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of pure crystals.

  • Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

Purification Crude Crude this compound Dissolve Dissolve in minimal hot solvent Crude->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Cool Slow Cooling (Crystallization) HotFilter->Cool Isolate Vacuum Filtration (Isolate crystals) Cool->Isolate Wash Wash with cold solvent Isolate->Wash Dry Drying Wash->Dry Pure Pure this compound Dry->Pure

Caption: Purification by Recrystallization Workflow.

Safety and Handling

This compound is harmful if swallowed.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.

  • GHS Pictogram: GHS07 (Exclamation Mark)[1]

  • Hazard Statement: H302: Harmful if swallowed[1]

  • Precautionary Statements: P264, P270, P301 + P312, P501[1]

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined reactivity, and the proven track record of the benzenesulfonamide scaffold in drug development make it a compound of significant interest. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a solid foundation for researchers and scientists working in this exciting field.

References

  • The Royal Society of Chemistry. Benzenesulfonamide.
  • The Royal Society of Chemistry.
  • Sigma-Aldrich. N-(4-Methylbenzylidene)-4-methylbenzenesulfonamide 97%.
  • Google Patents. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
  • Solubility of Things. Benzenesulfonamide.
  • The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED).
  • CUNY.
  • University of Rochester.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate.
  • Benchchem.
  • Sigma-Aldrich. This compound AldrichCPR.
  • Organic Syntheses. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • Organic Syntheses. DOI.
  • ChemicalBook. Benzenesulfonamide(98-10-2) 1H NMR spectrum.
  • PubChem. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858.
  • ChemicalBook. N-METHYLBENZENESULFONAMIDE CAS#: 5183-78-8.
  • MDPI.
  • NIH. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.
  • ChemSynthesis. 4-methyl-N-(3-oxobutyl)benzenesulfonamide - C11H15NO3S, density, melting point, boiling point, structural formula, synthesis.
  • PubMed.
  • NIST WebBook. Benzenesulfonamide, N-methyl-N-phenyl-.
  • ResearchGate.
  • Organic Syntheses.
  • PubMed.
  • NIST WebBook. Benzenesulfonamide.
  • PMC - NIH. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors.
  • Smolecule. Buy N-(3-methoxyphenyl)-3-methylbenzenesulfonamide | 670271-51-9.
  • PubChem. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377.
  • Sigma-Aldrich. Solvent Miscibility Table.
  • PubMed. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents.
  • PubChem. m-Toluenesulphonamide | C7H9NO2S | CID 74697.

Sources

Spectroscopic Scrutiny of 3-Methylbenzenesulfonamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a holistic understanding of the molecule's structural features.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the sulfonamide class of compounds, a cornerstone in the development of various therapeutic agents. A thorough understanding of its three-dimensional structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new, more effective drug candidates. Spectroscopic techniques are indispensable tools in this endeavor, offering a detailed fingerprint of the molecule's atomic and molecular architecture. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, providing not just the data itself, but also the scientific rationale behind the interpretation and the experimental methodologies for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the resonant frequencies of atomic nuclei in a strong magnetic field, we can deduce the connectivity and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, providing clues about its local chemical environment.

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7-7.8m2HAromatic Protons (H-2, H-6)
~7.3-7.5m2HAromatic Protons (H-4, H-5)
~4.8br s2HAmine Protons (-SO₂NH₂)
~2.4s3HMethyl Protons (-CH₃)

Note: Predicted values based on analysis of related compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to show complex multiplets due to the coupling between the four non-equivalent aromatic protons. The protons ortho to the electron-withdrawing sulfonamide group (H-2 and H-6) are expected to be deshielded and resonate at a lower field compared to the other aromatic protons. The methyl protons appear as a singlet at approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring. The amine protons of the sulfonamide group are typically broad and their chemical shift can be highly variable depending on concentration and solvent due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the nature of the atoms attached to it.

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~143Aromatic Carbon (C-1)
~139Aromatic Carbon (C-3)
~133Aromatic Carbon (C-5)
~129Aromatic Carbon (C-4)
~126Aromatic Carbon (C-6)
~124Aromatic Carbon (C-2)
~21Methyl Carbon (-CH₃)

Note: Predicted values based on analysis of related compounds. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in this compound. The carbon atom attached to the electron-withdrawing sulfonamide group (C-1) will be the most deshielded and appear at the lowest field. The carbon bearing the methyl group (C-3) will also be significantly deshielded. The remaining aromatic carbons will resonate in the typical aromatic region (120-140 ppm), and the methyl carbon will appear at a much higher field, around 21 ppm.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides a lock signal for the spectrometer.[1][2][3]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

  • Data Processing:

    • Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Dissolve Sample in Deuterated Solvent Acq_H ¹H NMR Acquisition Prep->Acq_H Acq_C ¹³C NMR Acquisition Prep->Acq_C Proc Fourier Transform, Phasing, Baseline Correction Acq_H->Proc Acq_C->Proc Ref Referencing Proc->Ref IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare KBr Pellet Acq_BG Record Background Spectrum Prep->Acq_BG Acq_Sample Record Sample Spectrum Acq_BG->Acq_Sample Proc Generate Final Spectrum Acq_Sample->Proc

FTIR Experimental Workflow

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to elucidate its structure.

Table 4: Expected Mass Spectral Data for this compound

m/zInterpretation
171Molecular Ion [M]⁺
155[M - NH₂]⁺
107[M - SO₂NH₂]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl cation)
65[C₅H₅]⁺

Note: The relative intensities of the fragments can vary depending on the ionization method and energy.

Interpretation of the Mass Spectrum:

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak at m/z 171, corresponding to its molecular weight. A common fragmentation pathway for benzenesulfonamides involves the loss of the amino group, leading to a fragment at m/z 155. Another significant fragmentation is the cleavage of the C-S bond, resulting in the formation of a toluyl cation at m/z 91, which can rearrange to the stable tropylium ion. The loss of the entire sulfonamide group would give a fragment at m/z 107. Further fragmentation of the aromatic ring can lead to smaller fragments, such as the phenyl cation at m/z 77 and the cyclopentadienyl cation at m/z 65.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS). [4]2. Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. [4][5][6][7]3. Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_det Detection Intro Direct Insertion or GC Ion Electron Ionization (EI) Intro->Ion Anal Separation by m/z Ion->Anal Det Generate Mass Spectrum Anal->Det

Mass Spectrometry Experimental Workflow

Conclusion

The spectroscopic data presented in this guide provide a detailed structural characterization of this compound. The ¹H and ¹³C NMR spectra reveal the connectivity and chemical environment of each atom, the IR spectrum confirms the presence of the key functional groups, and the mass spectrum provides the molecular weight and characteristic fragmentation pattern. Together, these techniques offer a powerful and complementary approach to elucidating the structure of this important molecule, providing a solid foundation for further research and development in the field of medicinal chemistry.

References

  • Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Taylor & Francis Online. [Link]

  • NMR Sample Preparation. Western University. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Supporting information: - The Royal Society of Chemistry. [Link]

  • TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. [Link]

  • Electron Ionization for GC–MS. LCGC International. [Link]

  • Sample Preparation. Rochester Institute of Technology. [Link]

  • NMR Sample Prepara-on. University of Notre Dame. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Sample preparation for FT-IR. University of California, Los Angeles. [Link]

  • What sample is needed for FTIR?. Rocky Mountain Labs. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell. [Link]

  • meta-Substituted benzenesulfonamide: a potent scaffold for the development of metallo-β-lactamase ImiS inhibitors. PMC - NIH. [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. [Link]

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy. [Link]

  • IR Spectrum: Aromatics. Química Organica.org. [Link]

  • Determining benzene ring subs tu on pa erns from IR spectra. Spectra Analysis. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • N-Methylbenzenesulfonamide. PubChem - NIH. [Link]

  • Low-energy collision-induced dissociation mass spectra of protonated p-toluenesulfonamides derived from aliphatic amines. PubMed. [Link]

  • Electron Ionization. School of Chemical Sciences - University of Illinois. [Link]

  • Electron ionization. Wikipedia. [Link]

  • ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. SlideShare. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 3-Methylbenzenesulfonamide: A Case Study in Structural Prediction and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 3-methylbenzenesulfonamide, a key intermediate in medicinal chemistry and organic synthesis. While an experimentally determined crystal structure for this compound is not publicly available at the time of this writing, this guide leverages extensive crystallographic data from structurally analogous sulfonamides to predict and analyze its likely solid-state conformation and intermolecular interactions. We present a detailed examination of the synthesis, spectroscopic characterization, and a theoretically grounded exploration of its anticipated crystal packing, hydrogen bonding networks, and supramolecular synthons. Furthermore, this document outlines detailed experimental protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this compound, providing a roadmap for researchers to experimentally validate the presented structural hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solid-state chemistry of sulfonamides.

Introduction: The Significance of this compound

This compound is an organic compound featuring a sulfonamide functional group attached to a toluene backbone.[1] This molecule serves as a versatile building block in the synthesis of a wide array of pharmaceutical compounds, including sulfa drugs and other therapeutic agents.[2] The sulfonamide moiety is a critical pharmacophore known for its antibacterial and antineoplastic properties.[1] Understanding the three-dimensional structure and intermolecular interactions of this compound in the solid state is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug development.

Despite its importance, a definitive experimental crystal structure of this compound has not been reported in publicly accessible databases like the Cambridge Structural Database (CSD).[3][4] This guide, therefore, adopts a predictive and comparative approach, drawing on the wealth of structural information available for closely related sulfonamides to construct a robust hypothesis of its crystalline architecture.

Synthesis and Spectroscopic Characterization

A solid understanding of the molecular structure begins with its synthesis and characterization using spectroscopic methods.

Synthesis of this compound

The synthesis of benzenesulfonamide derivatives is a well-established process in organic chemistry. A common and efficient method involves the reaction of the corresponding sulfonyl chloride with ammonia.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Reagents: Charge the flask with an excess of aqueous ammonia.

  • Addition of Sulfonyl Chloride: Dissolve 3-methylbenzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane or diethyl ether) and add it to the dropping funnel.

  • Reaction: Add the 3-methylbenzenesulfonyl chloride solution dropwise to the stirred ammonia solution at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.

  • Workup: After the addition is complete, allow the reaction to stir at room temperature. The product will precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield crystalline this compound.

Synthesis_Workflow reagents 3-Methylbenzenesulfonyl Chloride + Aqueous Ammonia reaction Nucleophilic Substitution (0-5 °C) reagents->reaction Dropwise Addition workup Precipitation & Filtration reaction->workup purification Recrystallization (Ethanol/Water) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques provide crucial information about the molecular structure of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the sulfonamide group typically appear in the region of 3400-3200 cm⁻¹.[6] Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected between 1350-1300 cm⁻¹ and 1180-1150 cm⁻¹, respectively.[6] Additionally, C-H stretching vibrations from the aromatic ring will be observed around 3100-3000 cm⁻¹.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms. The aromatic protons will appear as a multiplet in the range of 7.0-8.0 ppm. The protons of the methyl group will give a singlet peak around 2.4 ppm. The N-H protons of the sulfonamide group will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms in the aromatic ring and the methyl group. The chemical shifts of the aromatic carbons will be in the region of 120-145 ppm, while the methyl carbon will be observed at a higher field.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. For this compound (C₇H₉NO₂S), the expected molecular weight is approximately 171.22 g/mol .

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can predict its crystal structure by analyzing the crystallographic data of analogous sulfonamides. The crystal structures of N-(3-methylbenzoyl)benzenesulfonamide, N-(3-chlorobenzoyl)-2-methylbenzenesulfonamide, and other sulfonamide derivatives consistently reveal key intermolecular interactions that drive crystal packing.[8][9][10]

Dominant Supramolecular Synthons: The Sulfonamide Dimer

A recurring and robust supramolecular synthon in the crystal structures of primary and secondary sulfonamides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds.[10] In this arrangement, the N-H group of one molecule acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms of a neighboring molecule, and vice versa. This creates a stable, eight-membered ring motif. It is highly probable that this compound will also exhibit this hydrogen-bonded dimer as a primary packing motif.

Caption: Predicted N-H···O hydrogen-bonded dimer in this compound.

The Role of Weaker Interactions: C-H···O and π-π Stacking

Beyond the strong N-H···O hydrogen bonds, weaker interactions are expected to play a significant role in the overall crystal packing. These include:

  • C-H···O Hydrogen Bonds: The aromatic C-H groups can act as weak hydrogen bond donors to the sulfonyl oxygen atoms of adjacent molecules. These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively contribute to the stability of the crystal lattice.[11]

  • π-π Stacking: The aromatic rings of this compound are likely to engage in π-π stacking interactions. These can occur in either a face-to-face or an offset (face-to-sheath) arrangement, further stabilizing the crystal structure. The presence of the methyl group may influence the specific geometry of these interactions.

Predicted Molecular Conformation

The conformation of the sulfonamide group relative to the benzene ring is a key structural feature. In related structures, the molecules are often twisted at the sulfur atom, with a significant dihedral angle between the plane of the benzene ring and the S-N bond.[10] For this compound, a similar non-planar conformation is anticipated, which will influence how the molecules pack in the crystal lattice.

Proposed Experimental Workflow for Crystal Structure Determination

To experimentally validate the predicted structural features of this compound, the following workflow is proposed.

Crystallization

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis.

Experimental Protocol: Crystallization of this compound

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, toluene, ethyl acetate, and mixtures thereof) to determine the optimal solvent for recrystallization. The ideal solvent will dissolve the compound when hot but show limited solubility at room temperature.

  • Slow Evaporation: Prepare a saturated solution of this compound in a suitable solvent at room temperature. Loosely cover the container and allow the solvent to evaporate slowly over several days.

  • Slow Cooling: Prepare a hot, saturated solution of the compound. Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in a refrigerator.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, inducing crystallization.

Crystallization_Workflow start Purified This compound solvent Solvent Screening start->solvent method Crystallization Method (Slow Evaporation, Cooling, or Diffusion) solvent->method crystals Single Crystals method->crystals

Caption: General workflow for the crystallization of this compound.

Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined using X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: Select a well-formed, defect-free single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, bond lengths, and angles.

Table 1: Anticipated Crystallographic Data for this compound

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
Z (Molecules/Unit Cell)4 or 8
Hydrogen BondingN-H···O dimers, C-H···O interactions
Intermolecular Interactionsπ-π stacking

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the crystal structure of this compound. By leveraging the extensive structural data of analogous compounds, we have put forth a strong hypothesis regarding its solid-state conformation, hydrogen bonding networks, and overall crystal packing. The dominant supramolecular synthon is predicted to be the classic N-H···O hydrogen-bonded dimer, with weaker C-H···O and π-π interactions also playing a crucial role in the crystal architecture.

The provided experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction offer a clear path for the experimental determination of this currently unknown crystal structure. Such an endeavor would be a valuable contribution to the field, providing a more complete understanding of the solid-state properties of this important synthetic intermediate and aiding in the rational design of future sulfonamide-based pharmaceuticals.

References

  • Gowda, B. T., et al. (2012). N-(3-Methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1327. [Link]

  • Suchetan, P. A., et al. (2016). Crystal structures of N-(3-fluorobenzoyl)benzenesulfonamide and N-(3-fluorobenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 4), 428–433. [Link]

  • Suchetan, P. A., et al. (2011). N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3489. [Link]

  • Suchetan, P. A., et al. (2010). 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o433. [Link]

  • Mondal, S., et al. (2016). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 56-65. [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 62(9-10), 543-551. [Link])

  • Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link]

  • Purandara, H., et al. (2015). Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 6), o602–o603. [Link]

  • Stenfors, C. M., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link])

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029637). Retrieved from [Link]

  • Yu, B., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(6), 483-487. [Link]

  • Organic Syntheses. (n.d.). N-Benzylidene-p-toluenesulfinamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from [Link]

  • Stenfors, C. M., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 235–239. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Gunasekaran, S., & Seshadri, S. (2007). Molecular structure and vibrational investigation of benzenesulfonic acid methyl ester using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 68(3), 643-653. [Link]

  • NIST. (n.d.). Benzenesulfonamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Ghanakota, P., & Carlson, H. A. (2016). Driving Structure-Based Drug Discovery through Cosolvent Molecular Dynamics. Journal of Medicinal Chemistry, 59(23), 10383–10399. [Link]

  • Gessulat, S., et al. (2019). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. Advances in Neural Information Processing Systems, 32. [Link])

  • Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Asiri, A. M., et al. (2011). Infrared and NMR Spectra of Arylsulphonamides. Zeitschrift für Naturforschung B, 66(4), 433-438. [Link])

  • UCLA. (n.d.). Cambridge Structural Database System. Retrieved from [Link]

  • Budnik, B. A., et al. (2018). SCoPE-MS: mass spectrometry of single mammalian cells quantifies proteome heterogeneity during cell differentiation. Genome Biology, 19(1), 161. [Link]

  • Al-Buriahi, A. K., et al. (2024). A detailed analysis on N-(3-hydroxyphenyl)benzenesulfonamide: Structural, spectral, computational, Hirshfeld surface and docking approach. Journal of Molecular Structure, 1349, 143893. [Link])

  • van den Heuvel, D., et al. (2021). An interactive mass spectrometry atlas of histone posttranslational modifications in T-cell acute leukemia. iScience, 24(5), 102409. [Link]

Sources

Introduction: The Critical Role of Solubility in Scientific Advancement

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Methylbenzenesulfonamide in Organic Solvents

This compound, a member of the sulfonamide class of organic compounds, is a vital structural motif and intermediate in medicinal chemistry and materials science.[1][2] Its utility in the synthesis of novel therapeutic agents and functional materials is well-established. However, the efficiency of its application in synthesis, purification, crystallization, and formulation is fundamentally governed by its solubility in various organic solvents.[3] A thorough understanding of its solubility profile is not merely academic; it is a prerequisite for rational process design, enabling researchers to optimize reaction conditions, maximize yields, and ensure the purity of final products.

This guide provides a comprehensive exploration of the solubility of this compound. We will delve into the physicochemical principles governing its dissolution, present analogous quantitative data to inform solvent selection, provide a robust experimental framework for precise solubility determination, and analyze the key factors that influence this critical property.

Section 1: Physicochemical Profile of this compound

To understand solubility, one must first understand the molecule itself. This compound (also known as m-toluenesulfonamide) possesses a unique combination of a nonpolar aromatic ring functionalized with a methyl group, and a highly polar sulfonamide group capable of engaging in significant intermolecular interactions.

PropertyValueSource
Chemical Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance Solid
Key Functional Groups Aromatic Ring, Methyl Group, Sulfonamide (-SO₂NH₂)N/A

The interplay between the hydrophobic benzene ring and the hydrophilic sulfonamide moiety dictates its solubility behavior, creating a nuanced profile that varies significantly with the choice of solvent.

Section 2: Quantitative Solubility Landscape

Direct, comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, substantial data exists for its structural isomer, p-toluenesulfonamide (p-TSA), which serves as an excellent predictive model due to their near-identical functional groups and molecular weight.[4][5] Studies consistently show that for sulfonamides, solubility is an endothermic and entropy-driven process, increasing with temperature across all tested organic solvents.[6]

The following table summarizes the mole fraction solubility of the closely related isomer, p-toluenesulfonamide, in several common organic solvents at various temperatures. This data provides a strong, empirically-backed starting point for solvent screening.

Table 1: Mole Fraction Solubility (x1) of p-Toluenesulfonamide in Various Organic Solvents [4]

SolventT = 283.15 K (10°C)T = 298.15 K (25°C)T = 318.15 K (45°C)
Methanol 0.046310.070770.10430
Ethanol 0.040180.061720.09142
n-Propanol 0.032150.048330.06888
Isopropanol 0.024950.036810.05092
n-Butanol 0.027060.040050.05645
Acetonitrile 0.081550.117100.15880
Ethyl Acetate 0.065540.096950.13290

Analysis of Trends:

  • Temperature Dependence: As clearly demonstrated, solubility increases significantly with rising temperature for all solvents, indicating that the dissolution process is endothermic.[6]

  • Solvent Polarity: In alcohols, solubility generally decreases as the alkyl chain length increases (Methanol > Ethanol > Propanol), which correlates with a decrease in solvent polarity.[6] However, polar aprotic solvents like acetonitrile and ethyl acetate demonstrate superior solvating power compared to the alcohols, highlighting the complexity of solute-solvent interactions beyond simple polarity metrics.[4]

Section 3: Theoretical Framework of Solubility

The dissolution of this compound is governed by the principle of "like dissolves like," which is a macroscopic reflection of underlying intermolecular forces. The energy balance between breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions determines the extent of solubility.

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) is a potent hydrogen-bonding moiety. The two N-H protons act as hydrogen bond donors, while the two sulfonyl oxygens act as strong hydrogen bond acceptors. This allows for robust interactions with polar protic solvents like alcohols (e.g., methanol, ethanol).

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative oxygen and nitrogen atoms of the sulfonamide group. This facilitates strong interactions with polar aprotic solvents such as acetone, acetonitrile, and ethyl acetate.

  • Van der Waals Forces: The benzene ring and methyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents like cyclohexane, where sulfonamides exhibit very low solubility.[7]

cluster_solute This compound cluster_solvents Solvent Types Solute Aromatic Ring + SO₂NH₂ Protic Polar Protic (e.g., Methanol) Solute->Protic Strong H-Bonding + Dipole-Dipole Aprotic Polar Aprotic (e.g., Acetonitrile) Solute->Aprotic Strong Dipole-Dipole Nonpolar Nonpolar (e.g., Cyclohexane) Solute->Nonpolar Weak Van der Waals

Caption: Key intermolecular forces driving solubility.

Section 4: Gold-Standard Experimental Protocol for Solubility Determination

To generate reliable and reproducible quantitative data, a standardized experimental methodology is paramount. The Saturation Shake-Flask Method is widely recognized as the gold-standard technique for determining equilibrium solubility due to its robustness and accuracy.[8]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials & Equipment:

  • This compound (solid)

  • High-purity organic solvent of choice

  • Analytical balance

  • Thermostatic orbital shaker or water bath

  • Screw-cap glass vials (e.g., 20 mL)

  • Centrifuge

  • Syringe filters (e.g., 0.22 or 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

  • Preparation of Supersaturated Solutions:

    • Rationale: Adding an excess of the solid solute is critical to ensure that the solution reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

    • Procedure: Add an excess amount of solid this compound to several screw-cap vials. The exact amount should be enough to ensure undissolved solid remains at the end of the equilibration period.[8]

  • Solvent Addition:

    • Rationale: Accurate addition of the solvent is necessary for precise calculation of the final solubility.

    • Procedure: Accurately dispense a known volume or mass of the selected organic solvent into each vial. Tightly seal the vials to prevent solvent evaporation, which would artificially inflate the measured concentration.

  • Equilibration:

    • Rationale: Achieving a true solid-liquid equilibrium is time-dependent. Insufficient time will lead to an underestimation of solubility.

    • Procedure: Place the sealed vials in a thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the vials for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[9][10] Preliminary time-course studies can be run to determine the minimum time required to reach a plateau in concentration.

  • Phase Separation:

    • Rationale: The saturated liquid phase must be completely separated from the excess undissolved solid before analysis. Any particulate matter will lead to an overestimation of solubility.

    • Procedure: After equilibration, allow the vials to rest in the thermostatic bath for approximately 30 minutes to let larger particles settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a solvent-compatible syringe filter into a clean vial.[11] Alternatively, centrifuge the vials at the same constant temperature and then sample the clear supernatant.[12]

  • Analysis of Solute Concentration:

    • Rationale: A precise and validated analytical method is required to quantify the amount of dissolved solute.

    • Procedure:

      • Accurately dilute the filtered saturated solution with the same solvent to bring the concentration within the linear range of the analytical instrument.

      • Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer.

      • Determine the concentration of the diluted sample against a standard calibration curve.

  • Calculation of Solubility:

    • Rationale: The final solubility value is calculated by accounting for the dilution performed in the previous step.

    • Procedure: Calculate the concentration in the original saturated solution by multiplying the measured concentration by the dilution factor. Express the solubility in desired units, such as mg/mL, g/100g solvent, or mole fraction.

prep 1. Preparation Add excess solute to vial + known volume of solvent. equil 2. Equilibration Agitate in thermostatic shaker (24-72h). prep->equil Establish Equilibrium sep 3. Phase Separation Centrifuge or filter to remove excess solid. equil->sep Isolate Saturated Solution anal 4. Analysis Dilute supernatant & quantify concentration (HPLC/UV-Vis). sep->anal Prepare for Quantification calc 5. Calculation Determine final solubility (e.g., mg/mL, mole fraction). anal->calc Convert Data

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion: A Framework for Informed Research

While a comprehensive public dataset for the solubility of this compound remains to be fully compiled, a robust framework for its understanding and determination is clear. The solubility behavior is dictated by a combination of hydrogen bonding and dipolar interactions, with a strong positive correlation with temperature. Data from its structural isomer, p-toluenesulfonamide, provides an invaluable predictive tool for initial solvent screening, suggesting high solubility in polar aprotic solvents like acetonitrile and moderate solubility in short-chain alcohols.

For drug development and process chemistry professionals, direct experimental measurement is indispensable. The detailed shake-flask protocol provided in this guide offers a self-validating, gold-standard system for generating the precise and reliable data needed to drive projects forward. By integrating the theoretical principles with rigorous experimental practice, researchers can effectively navigate the solubility landscape of this important chemical entity.

References

  • Title: Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K Source: ResearchGate URL: [Link]

  • Title: Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature Source: ResearchGate URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents at Different Temperatures Source: Journal of Chemical & Engineering Data, ACS Publications URL: [Link]

  • Title: MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD Source: Regulations.gov URL: [Link]

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: Prediction of sulfonamides' solubilities in the mixed solvents using solvation parameters Source: ResearchGate URL: [Link]

  • Title: Predicting Sulfanilamide Solubility in Mixed Solvents: A Comparative Analysis of Computational Models Source: ResearchGate URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

  • Title: Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane Source: Journal of the Brazilian Chemical Society URL: [Link]

  • Title: Benzenesulfonamide compounds and their use as therapeutic agents Source: Google Patents URL
  • Title: Procedure for solubility testing of NM suspension Source: nanogenotox.eu URL: [Link]

  • Title: Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review Source: Biointerface Research in Applied Chemistry URL: [Link]

  • Title: Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies Source: PubMed URL: [Link]

Sources

Introduction: The Architectural Significance of Toluene-3-sulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of Toluene-3-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Toluene-3-sulfonamide is an organic compound featuring a toluene core substituted with a sulfonamide functional group at the meta-position. While seemingly a straightforward molecule, its nuanced structural characteristics and bonding properties bestow upon it significant versatility as a chemical intermediate and a foundational scaffold in medicinal chemistry. The sulfonamide group is a privileged pharmacophore, integral to a wide array of therapeutic agents, including antibacterial, anti-cancer, and anti-inflammatory drugs.[1][2][3] Understanding the precise architecture and electronic nature of toluene-3-sulfonamide is therefore paramount for professionals engaged in rational drug design and synthetic chemistry. This guide provides a detailed exploration of its molecular structure, the intricacies of its chemical bonds, its characteristic spectroscopic signature, and the synthetic protocols that validate its structure.

Molecular Architecture and Spatial Configuration

The fundamental structure of toluene-3-sulfonamide (C₇H₉NO₂S, Molecular Weight: 171.22 g/mol ) is comprised of two key moieties: an aromatic toluene ring and a sulfonamide functional group (-SO₂NH₂).[4] The defining feature is the meta substitution pattern, where the sulfonamide and methyl groups are positioned at carbons 1 and 3 of the benzene ring, respectively. This arrangement dictates the molecule's overall symmetry, electronic distribution, and steric profile, which are critical determinants of its reactivity and biological interactions.

Caption: 2D chemical structure of Toluene-3-sulfonamide.

A Deeper Dive into Chemical Bonding

A nuanced understanding of the bonding within toluene-3-sulfonamide is essential for predicting its chemical behavior and interaction with biological targets.

The Aromatic Core

The toluene moiety is characterized by its aromatic ring, a planar hexagon of sp²-hybridized carbon atoms. This hybridization results in a delocalized π-electron system above and below the plane of the ring, conferring significant stability. The C-C bond lengths within the ring are intermediate between those of single and double bonds, a hallmark of aromaticity.

The Sulfonamide Group: More Than a Simple Amide

The sulfonamide functional group (-SO₂NH₂) is the molecule's primary center of reactivity and intermolecular interaction.

  • Sulfur-Nitrogen (S-N) Bond: Historically, the S-N bond in sulfonamides was debated, with some postulating d-orbital participation from sulfur leading to π-character. However, modern spectroscopic and theoretical studies, including X-ray absorption spectroscopy and density functional theory (DFT) calculations, provide compelling evidence that there is essentially no S-N π-bonding involving sulfur's 3p orbitals.[5][6][7] The bond is best described as a polarized sigma (σ) bond. Rotational barriers around the S-N axis are now understood to be dominated by steric hindrance and electrostatic repulsion rather than the breaking of a π-bond.[5][6][7]

  • Sulfur-Oxygen (S=O) Bonds: The two sulfur-oxygen bonds are strong and highly polarized, with significant double-bond character. The oxygen atoms are electron-rich and act as potent hydrogen bond acceptors.

  • Nitrogen-Hydrogen (N-H) Bonds: The protons on the nitrogen atom are acidic and serve as excellent hydrogen bond donors.

Intermolecular Forces: The Key to the Solid State

The crystalline nature of most sulfonamides is a direct consequence of strong intermolecular hydrogen bonding.[8] In the solid state, toluene-3-sulfonamide molecules arrange themselves to maximize these interactions. The amide protons (donors) preferentially form hydrogen bonds with the sulfonyl oxygens (acceptors) of neighboring molecules, creating robust networks such as chains or dimers.[9] This capacity for strong, directional hydrogen bonding is a cornerstone of its utility in drug design, enabling it to fit snugly into the active sites of enzymes and receptors.

Hydrogen_Bonding_Potential cluster_0 Toluene-3-sulfonamide Moiety cluster_1 Interaction Sites Toluene_Ring Toluene Ring (Hydrophobic Core) Sulfonyl_Oxygens Sulfonyl Oxygens (O=S=O) (H-Bond Acceptors) Amide_Protons Amide Protons (NH₂) (H-Bond Donors) Biological_Target Biological Target (e.g., Enzyme Active Site) Sulfonyl_Oxygens->Biological_Target H-Bonding Amide_Protons->Biological_Target H-Bonding

Caption: Key functional groups and their hydrogen bonding potential.

Spectroscopic Validation of Structure

The theoretical structure of toluene-3-sulfonamide is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the local chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • ¹H NMR: The proton NMR spectrum provides distinct signals that correspond to the different types of protons in the molecule.

  • ¹³C NMR: The carbon NMR spectrum complements the proton data by showing signals for each unique carbon atom.

¹H NMR Data (Typical Shifts in DMSO-d₆) ¹³C NMR Data (Typical Shifts)
Chemical Shift (ppm) Assignment
~ 7.7 - 7.4Aromatic Protons (Ar-H)
~ 7.2Amide Protons (-SO₂NH₂ )
~ 2.4Methyl Protons (-CH₃ )

Note: The exact chemical shifts and splitting patterns of the aromatic protons can be complex due to meta-substitution.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Vibrational Mode Typical Frequency Range (cm⁻¹) Significance
N-H Stretch (asymmetric & symmetric)3390 - 3230Confirms the presence of the -NH₂ group.[10]
Aromatic C-H Stretch3100 - 3000Indicates the aromatic ring.
S=O Stretch (asymmetric)1344 - 1317Characteristic of the sulfonyl group.[10]
S=O Stretch (symmetric)1187 - 1147Characteristic of the sulfonyl group.[10]
S-N Stretch924 - 906Confirms the sulfonamide linkage.[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For toluene-3-sulfonamide, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 171.[11] A prominent fragment ion is typically observed at m/z 91, corresponding to the stable tolyl cation, formed by the cleavage of the C-S bond.[11]

Synthesis Protocol: A Constructive Proof of Structure

The structure of toluene-3-sulfonamide is further validated by its logical synthesis from known precursors. The most common laboratory approach is the reaction of 3-toluenesulfonyl chloride with an amine, typically aqueous ammonia.[8][12][13]

Experimental Protocol: Synthesis of Toluene-3-sulfonamide
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-toluenesulfonyl chloride in a suitable solvent like diethyl ether or THF.

  • Nucleophilic Attack: Slowly add an excess of concentrated aqueous ammonia to the stirred solution while maintaining the temperature below 10°C. The ammonia acts as a nucleophile, attacking the electrophilic sulfur atom.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, acidify the mixture with dilute HCl. This protonates any remaining ammonia and precipitates the solid toluene-3-sulfonamide product.

  • Purification: Collect the crude product by suction filtration, wash it thoroughly with cold water to remove any ammonium chloride salts, and dry it.

  • Recrystallization: For higher purity, recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water).

Synthesis_Workflow start Start: 3-Toluenesulfonyl Chloride + Aqueous Ammonia step1 1. Reaction (Ice Bath, Stirring) start->step1 Nucleophilic Substitution step2 2. Acidification (Dilute HCl) step1->step2 Precipitation step3 3. Filtration (Isolate Crude Product) step2->step3 step4 4. Washing (Remove Impurities) step3->step4 step5 5. Recrystallization (Purification) step4->step5 end End Product: Pure Toluene-3-sulfonamide step5->end

Caption: Experimental workflow for the synthesis of toluene-3-sulfonamide.

Conclusion

Toluene-3-sulfonamide is a molecule whose structural and bonding characteristics are well-defined by both theoretical principles and empirical data. Its architecture, governed by the meta-disposed toluene core and the hydrogen-bonding-capable sulfonamide group, makes it a valuable and predictable building block in organic synthesis. For researchers in drug development, a thorough grasp of these core concepts—from the polarized nature of the S-N and S=O bonds to the critical role of intermolecular forces—is indispensable for designing novel therapeutic agents that can effectively interact with their biological targets. The confluence of its rigid aromatic framework and flexible hydrogen bonding capacity ensures that toluene-3-sulfonamide and its derivatives will remain a cornerstone of medicinal chemistry research.

References

  • Babu, R., et al. (2011). Hydrogen Bonding in Sulfonamides. Crystals, 1(2), 69-80. Available at: [Link]

  • Dempster, S. E., et al. (2021). The nature of S-N bonding in sulfonamides and related compounds: insights into π-bonding contributions from Sulfur K-edge X-ray Absorption Spectroscopy. ChemRxiv. Available at: [Link]

  • Dempster, S. E., et al. (2021). Nature of S–N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. The Journal of Physical Chemistry A, 125(2), 603-613. Available at: [Link]

  • Dempster, S. E., et al. (2021). Nature of S-N Bonding in Sulfonamides and Related Compounds: Insights into π-Bonding Contributions from Sulfur K-Edge X-ray Absorption Spectroscopy. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Sulfonamide. Available at: [Link]

  • Umar, A. B., et al. (2016). Synthesis of New Paratoluene Sulphonamide Derivatives of Amino Acids And Their Anti Bacterial Activities. IOSR Journal of Applied Chemistry, 9(8), 53-58. Available at: [Link]

  • Patsnap Synapse. (2024). What is Para-Toluenesulfonamide used for? Available at: [Link]

  • Organic Syntheses. (n.d.). p-Toluenesulfonamide, N-methyl-N-nitroso-. Available at: [Link]

  • Khan, S. A., et al. (2013). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Available at: [Link]

  • Chemical Weekly. (2024). Exploring N-Ethyl-p-Toluene Sulfonamide: Properties, Applications, and Safety. Available at: [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Toluenesulfonamides - Evaluation statement. Available at: [Link]

  • Google Patents. (n.d.). CN106565549A - Method of synthesis of N-alkyl p-toluene sulfonamide.
  • PrepChem.com. (n.d.). Synthesis of p-toluenesulfonamide. Available at: [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • ResearchGate. (2011). Syntheses and Crystal Structures of Two L-Tyrosine Derivatives. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1973). Structural investigations of ylides. Part III. Crystal and molecular structure of N-(dimethylsulphonio)toluene-p-sulphonamidate. Available at: [Link]

  • Zeitschrift für Naturforschung B. (2005). Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

  • NIST WebBook. (n.d.). 3-Amino-p-toluene sulfonic acid. Available at: [Link]

  • Journal of the American Chemical Society. (1954). Infrared Absorption Spectra of p-Toluenesulfonic Acid and of Some of Its Esters. Available at: [Link]

  • Journal of Pharmaceutical Research International. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Available at: [Link]

  • Khan, F., et al. (2022). Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide in Zebrafish Larvae Based on Cardiovascular and Locomotion Activities. Toxics, 10(8), 469. Available at: [Link]

  • Journal of the Chemical Society (Resumed). (1956). The infrared spectra of some sulphonamides. Available at: [Link]

  • Spectral Database for Organic Compounds (SDBS). (2015). 1H NMR spectrum of toluene. Available at: [Link]

  • ResearchGate. (2010). ChemInform Abstract: p-Toluene Sulfonic Acid-Catalyzed Microwave Synthesis of Symmetrical Bisamides by Reaction Between Aromatic Aldehydes and Amides. Available at: [Link]

  • Plater, M. J., & Harrison, W. T. A. (2020). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. AURA. Available at: [Link]

  • ResearchGate. (2020). A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. Available at: [Link]

  • ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides. Available at: [Link]

  • SlidePlayer. (2004). Mass Spectrum of Toluene. Available at: [Link]

Sources

An In-depth Technical Guide to the Theoretical and Spectroscopic Analysis of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and materials science. We will delve into its structural elucidation through spectroscopic methods and explore its potential as a therapeutic agent via state-of-the-art computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this versatile sulfonamide.

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group (–SO₂NH₂) is a cornerstone in the development of therapeutic agents, most notably as the basis for sulfa drugs, the first class of synthetic antibiotics. Beyond their antimicrobial properties, sulfonamides exhibit a wide range of biological activities, including anti-inflammatory, anticonvulsant, and antitumor effects. The versatility of the sulfonamide scaffold lies in the ability to readily modify the aromatic ring and the nitrogen atom, allowing for the fine-tuning of its physicochemical and pharmacological properties. This compound, with its methyl substituent on the phenyl ring, presents an interesting case for studying the influence of subtle structural modifications on molecular properties and biological activity.

Synthesis and Structural Elucidation

A robust understanding of a molecule's therapeutic potential begins with its synthesis and the unambiguous confirmation of its structure.

Synthetic Pathway

A common and efficient method for the synthesis of arylsulfonamides is the reaction of a corresponding sulfonyl chloride with ammonia or an amine. For this compound, the synthesis would typically proceed via the reaction of 3-methylbenzenesulfonyl chloride with ammonia.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a well-ventilated fume hood, dissolve 3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophilic Attack: Cool the solution in an ice bath (0 °C). Slowly add an excess of aqueous ammonia (e.g., 28-30% solution, 2-3 equivalents) dropwise to the stirred solution. The excess ammonia serves to neutralize the hydrochloric acid byproduct.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours (typically 2-4 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup and Isolation: Upon completion, transfer the reaction mixture to a separatory funnel. If DCM was used, the organic layer will be at the bottom. If THF was used, add water and a water-immiscible organic solvent like ethyl acetate to extract the product. Wash the organic layer sequentially with dilute hydrochloric acid (to remove excess ammonia), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a crystalline solid.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 3-Methylbenzenesulfonyl Chloride 3-Methylbenzenesulfonyl Chloride Nucleophilic Substitution Nucleophilic Substitution 3-Methylbenzenesulfonyl Chloride->Nucleophilic Substitution Aqueous Ammonia Aqueous Ammonia Aqueous Ammonia->Nucleophilic Substitution Extraction Extraction Nucleophilic Substitution->Extraction Reaction Mixture Washing Washing Extraction->Washing Drying Drying Washing->Drying Concentration Concentration Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Crude Product This compound This compound Recrystallization->this compound

Spectroscopic Characterization

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The infrared spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and aromatic moieties.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
N-H (Amide)Symmetric & Asymmetric Stretching3400 - 3200Medium
C-H (Aromatic)Stretching3100 - 3000Medium to Weak
C-H (Methyl)Stretching2980 - 2850Medium to Weak
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
S=O (Sulfonamide)Asymmetric Stretching1350 - 1310Strong
S=O (Sulfonamide)Symmetric Stretching1170 - 1150Strong
S-N (Sulfonamide)Stretching950 - 900Medium
C-H (Aromatic)Out-of-plane Bending900 - 675Strong

The presence of strong absorption bands in the regions of 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ is a definitive indicator of the sulfonamide group.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons.

  • Aromatic Protons (Ar-H): These will appear in the downfield region, typically between δ 7.0 and 8.0 ppm. Due to the meta substitution pattern, a complex splitting pattern is anticipated.

  • Methyl Protons (-CH₃): A singlet integrating to three protons is expected around δ 2.4 ppm.

  • Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary depending on the concentration and solvent, but typically appears between δ 4.5 and 5.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-145 ppm). The carbon attached to the sulfonyl group will be the most downfield.

  • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 21 ppm, is characteristic of the methyl group.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ar-H7.0 - 8.0 (multiplet, 4H)120 - 145 (6 signals)
-CH₃~2.4 (singlet, 3H)~21
-NH₂4.5 - 5.5 (broad singlet, 2H)-

Theoretical Studies: A Computational Approach to Drug Discovery

Computational chemistry offers powerful tools to predict the properties and potential biological activity of molecules, thereby guiding and accelerating the drug discovery process.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties.

Protocol: DFT-Based Molecular Modeling of this compound

  • Structure Optimization: The 3D structure of this compound is built using a molecular modeling software (e.g., GaussView, Avogadro). A geometry optimization is then performed using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This not only confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) but also provides theoretical vibrational frequencies that can be compared with experimental FT-IR and Raman spectra.

  • Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:

    • HOMO-LUMO energy gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the molecule's chemical reactivity and kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding intermolecular interactions.

DFT_Workflow Input_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Analysis Geometry_Optimization->Frequency_Calculation Electronic_Properties Calculation of Electronic Properties Frequency_Calculation->Electronic_Properties Output_Data Optimized Geometry, Vibrational Frequencies, HOMO-LUMO Gap, MEP Map Electronic_Properties->Output_Data

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug design for predicting the binding mode and affinity of a small molecule ligand to a protein target. For sulfonamides, a common target is carbonic anhydrase, an enzyme involved in various physiological processes.

Protocol: Molecular Docking of this compound with Carbonic Anhydrase

  • Preparation of the Receptor: Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 2AW1) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Preparation of the Ligand: Build and optimize the 3D structure of this compound using DFT as described above.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to dock the ligand into the active site of the receptor. The program will generate multiple possible binding poses.

  • Analysis of Results: Analyze the docking results to identify the most favorable binding pose based on the docking score (an estimation of binding affinity) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

Docking_Workflow cluster_inputs Inputs cluster_process Docking Simulation cluster_outputs Outputs Receptor Protein Structure (e.g., Carbonic Anhydrase) Docking_Program Molecular Docking (e.g., AutoDock) Receptor->Docking_Program Ligand This compound (Optimized Structure) Ligand->Docking_Program Binding_Pose Predicted Binding Pose Docking_Program->Binding_Pose Binding_Affinity Docking Score Docking_Program->Binding_Affinity Interactions Intermolecular Interactions Docking_Program->Interactions

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound. In silico ADMET prediction models can identify potential liabilities early in the drug discovery pipeline, saving time and resources.

Protocol: In Silico ADMET Prediction for this compound

  • Input: The 2D or 3D structure of this compound is submitted to an ADMET prediction web server or software (e.g., SwissADME, admetSAR).

  • Calculation: The software calculates a range of physicochemical and pharmacokinetic properties based on the molecular structure.

  • Analysis: The predicted properties are analyzed to assess the drug-likeness of the molecule. Key parameters include:

    • Lipinski's Rule of Five: A set of rules to evaluate if a compound has properties that would make it a likely orally active drug in humans.

    • Aqueous Solubility (logS): Predicts the solubility of the compound in water.

    • Blood-Brain Barrier (BBB) Permeability: Predicts the ability of the compound to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions.

    • Toxicity: Predicts potential toxicities such as mutagenicity and carcinogenicity.

Table 3: Predicted ADMET Properties for this compound (Illustrative)

PropertyPredicted ValueAssessment
Molecular Weight171.22 g/mol Compliant with Lipinski's Rule
logP~1.5Good Lipophilicity
Number of H-bond Donors1Compliant with Lipinski's Rule
Number of H-bond Acceptors2Compliant with Lipinski's Rule
Aqueous Solubility (logS)HighFavorable for absorption
BBB PermeabilityLowMay not readily enter the CNS
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions
AMES ToxicityNon-mutagenicLow toxicity risk

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical analysis of this compound. The combination of experimental and computational approaches provides a powerful framework for understanding the properties of this molecule and for exploring its potential as a therapeutic agent. Future work should focus on the synthesis and experimental validation of the predicted properties, as well as in vitro and in vivo biological evaluation to confirm its therapeutic potential.

References

A comprehensive list of references will be provided upon request, detailing the specific experimental and computational methodologies cited in this guide.

Quantum chemical calculations for methylbenzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Quantum Chemical Calculations for Methylbenzenesulfonamides in Modern Drug Discovery

Executive Summary

Methylbenzenesulfonamides represent a cornerstone scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. Understanding their three-dimensional structure, electronic properties, and reactivity is paramount for rational drug design and optimization. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations to elucidate the molecular characteristics of methylbenzenesulfonamides. We will explore the theoretical underpinnings of key computational methods, present a validated, step-by-step workflow from structure generation to property analysis, and demonstrate how these calculated parameters directly inform advanced applications such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking. By integrating first-principles calculations, this guide aims to empower researchers to accelerate the discovery of novel and more effective sulfonamide-based therapeutics.

Chapter 1: The Significance of Methylbenzenesulfonamides in Drug Discovery

The benzenesulfonamide moiety is a privileged structure in drug development, renowned for its wide range of pharmacological activities.[1] These compounds are integral to drugs targeting various conditions, including bacterial infections, glaucoma, and cancer, primarily through the inhibition of enzymes like dihydropteroate synthase and carbonic anhydrases.[1][2][3][4][5] The addition of a methyl group to the benzene ring, creating methylbenzenesulfonamides (e.g., p-toluenesulfonamide), modulates the electronic properties and steric profile of the scaffold, influencing its binding affinity and selectivity for biological targets.

Quantum chemical calculations provide a powerful, cost-effective lens to examine these molecules at an electronic level before committing to costly and time-consuming synthesis.[6] These in silico methods enable the prediction of a wide array of molecular properties, including:

  • Stable 3D Conformations: Identifying the lowest-energy shapes the molecule can adopt, which is crucial for receptor binding.[7][8]

  • Electronic Structure: Mapping electron density to predict reactivity and intermolecular interactions.[1][9]

  • Spectroscopic Signatures: Predicting IR and NMR spectra to aid in the characterization of newly synthesized compounds.[10][11]

  • Reactivity Descriptors: Calculating parameters that feed directly into QSAR models to correlate molecular structure with biological activity.[12][13][14]

By computing these properties, we can build robust models that guide the design of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Chapter 2: Theoretical Foundations of Quantum Chemical Calculations

The accuracy of any computational study rests on the appropriate selection of a theoretical method and basis set. This choice is not arbitrary; it is a carefully considered balance between computational cost and the desired accuracy for the system .

Core Computational Methods
  • Hartree-Fock (HF) Theory: This is an ab initio method that provides a foundational approximation of the electronic structure by solving the Schrödinger equation. It treats each electron in the average field of all other electrons but neglects the instantaneous electron-electron correlation. While computationally efficient, its accuracy can be limited for describing subtle electronic effects.[15]

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and efficiency.[1][16] Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. The choice of the exchange-correlation functional is critical. For sulfonamides, hybrid functionals like B3LYP are widely used and have been shown to provide reliable results for geometry, vibrational frequencies, and electronic properties.[9][10][14][17]

The Role of the Basis Set

A basis set is a set of mathematical functions (Gaussian-type orbitals) used to construct the molecular orbitals. The size and type of the basis set directly impact the quality of the calculation.

  • Pople-type Basis Sets: These are commonly used for organic molecules. A designation like 6-311++G(d,p) indicates a triple-zeta quality set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively.[10][14]

  • Why Diffuse and Polarization Functions are Critical for Sulfonamides:

    • Polarization Functions (d,p): The sulfur atom in a sulfonamide is hypervalent, and its bonding cannot be accurately described without d-orbitals. Polarization functions allow for more flexibility in the shape of the atomic orbitals, which is essential for correctly modeling the tetrahedral geometry and bonding at the sulfur center.[18][19]

    • Diffuse Functions (++): The oxygen and nitrogen atoms in the sulfonamide group possess lone pairs of electrons. Diffuse functions are extended in space and are crucial for accurately describing these non-bonding electrons and systems where electrons are loosely held, which is vital for modeling hydrogen bonds and other non-covalent interactions.[14][20]

Expert Recommendation: For studies on methylbenzenesulfonamides, a combination of the B3LYP functional with the 6-311++G(d,p) basis set provides a robust and well-validated level of theory for obtaining accurate geometries, electronic properties, and vibrational frequencies.[10][14]

Chapter 3: A Practical Computational Workflow

This section outlines a self-validating protocol for the quantum chemical analysis of a methylbenzenesulfonamide, such as p-toluenesulfonamide. This workflow ensures that the final results correspond to a true energetic minimum on the potential energy surface.

Experimental Protocol: Step-by-Step Calculation
  • Step 1: Initial Structure Generation

    • Using a molecular builder (e.g., GaussView, Avogadro, Chemcraft), construct the 3D chemical structure of the target methylbenzenesulfonamide.[16][21]

    • Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before starting the quantum calculation.

  • Step 2: Geometry Optimization

    • Causality: The goal is to find the molecular geometry with the lowest possible potential energy, which represents the most stable structure of the molecule.

    • Methodology:

      • Set up a geometry optimization calculation using the chosen level of theory (e.g., B3LYP/6-311++G(d,p)).

      • Specify tight convergence criteria to ensure the forces on the atoms are minimized.

      • For molecules with significant conformational flexibility, such as those with rotatable bonds, a conformational search should be performed prior to high-level optimization to ensure the global minimum is found.[6][7][8]

      • Execute the calculation using a quantum chemistry software package like Gaussian, Q-Chem, or Schrödinger.[16][21][22][23]

  • Step 3: Vibrational Frequency Analysis

    • Trustworthiness & Self-Validation: This step is critical to validate the result of the geometry optimization. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure.

    • Methodology:

      • Using the optimized geometry from Step 2, perform a frequency calculation at the exact same level of theory.

      • Analyze the output:

        • Confirm Zero Imaginary Frequencies: This verifies the structure is a true minimum.

        • Obtain Thermodynamic Data: The calculation yields zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.

        • Predict IR Spectrum: The calculated frequencies and their intensities can be used to generate a theoretical infrared spectrum, which can be compared with experimental data.[10][11]

Below is a diagram illustrating this fundamental computational workflow.

G cluster_input Preparation cluster_calc Core Calculation cluster_validation Validation cluster_output Analysis & Application Build 1. Build Initial 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Build->Opt Freq 3. Frequency Calculation (at same level of theory) Opt->Freq Check Imaginary Frequencies? Freq->Check Check->Opt Yes (Revise Structure) Analysis Property Analysis (MEP, HOMO-LUMO, etc.) Check->Analysis No (True Minimum Found) Docking Advanced Applications (QSAR, Docking) Analysis->Docking G cluster_qc Quantum Chemical Calculation Outputs cluster_app Drug Design Applications cluster_insight Derived Insights OptGeo Optimized 3D Geometry Docking Molecular Docking OptGeo->Docking Provides accurate ligand conformation Charges Partial Atomic Charges Charges->Docking Improves electrostatic scoring QSAR QSAR Modeling Charges->QSAR Descriptor of charge distribution MEP Molecular Electrostatic Potential (MEP) MEP->Docking Identifies key interaction sites HLGap HOMO-LUMO Gap, Orbital Energies HLGap->QSAR Descriptor of reactivity & stability Binding Predict Binding Mode & Affinity Docking->Binding Activity Predict Biological Activity QSAR->Activity

Caption: Relationship between QM outputs and drug design applications.

Conclusion

Quantum chemical calculations, particularly Density Functional Theory, offer an indispensable toolkit for the modern medicinal chemist working with methylbenzenesulfonamides. By providing unparalleled insight into molecular structure, stability, and electronic properties, these computational methods establish a robust, theory-driven foundation for rational drug design. The protocols and analyses detailed in this guide enable researchers to predict key molecular descriptors that directly inform and accelerate the development of safer and more potent therapeutics. As computational power continues to grow, the integration of these in silico techniques will become ever more central to the drug discovery pipeline.

References

  • Schrödinger - Physics-based Software Platform for Molecular Discovery & Design. (n.d.).
  • Ma, C., Liu, W., Liu, W., Xi, C., Xiong, F., & Zhang, S. (n.d.). Molecular Docking and 3D-QSAR Studies on a Series of Benzenesulfonamide Derivatives as a Hepatitis B Virus Capsid Assembly Inhibitor. Taylor & Francis Online.
  • Quantum and Molecular Physics - Drug Discovery Software. (n.d.). Aurora Fine Chemicals.
  • Theoretical Analysis and Molecular Orbital studies of Sulfonamides Products with N- Alkylation and O-alkylation. (n.d.). International Journal of Advanced Engineering Research and Science.
  • Integrated Scientific Computing and Information Technologies - Softwares. (n.d.). iSciTech.
  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. (2023). Chemical Physics Impact, 6, 100147.
  • Maps of molecular electrostatic potentials (MEP) of compounds 1a-d. (n.d.). ResearchGate.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
  • Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. (2024, October 2). HPCwire.
  • QUANTUM-CHEMICAL CALCULATION OF THE N-(3,5-NI-TERT-BUTYL-2- HYDROXYPHENYL)-4-METHYLBENZENESULFONAMIDE WITH ANTIOXIDANT ACTIVITY. (n.d.).
  • Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry. (n.d.). Q-Chem.
  • Quantum Theoretic QSAR of Benzene Derivatives: Some Enzyme Inhibitors. (n.d.). PubMed.
  • Computational Studies on Sulfonamide Drug Molecules by Density Functional Theory. (n.d.). ResearchGate.
  • Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. (2025, July 1). National Institutes of Health.
  • 3-D QSAR modeling of benzoxazole benzenesulfonamides substituted derivatives and feature based inhibitor identification as antid. (2016, June 5). International Journal of Chemical Studies.
  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (2005). ACS Publications.
  • Calculated molecular electrostatic potential maps for aniline (a) and sulfaguanidine (b). (n.d.). ResearchGate.
  • QSAR analysis of thiazole benzenesulfonamide substituted 3-pyridylethanolamines as beta3-adrenergic receptor agonist. (2005). Bioorganic & Medicinal Chemistry Letters, 15(12), 3167-73.
  • Said, M. F., George, R. F., Petreni, A., Supuran, C. T., & Mohamed, N. M. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Taylor & Francis Online.
  • Molecular structure and conformations of benzenesulfonamide: gas electron diffraction and quantum chemical calculations. (n.d.). PubMed.
  • QUANTUM CHEMICAL STUDY FOR THE TOXICITY PREDICTION OF SULFONAMIDE ANTIBIOTICS WITH QUANTITATIVE STRUCTURE – ACTIVITY RELATIONSHIP. (2020). Latin American Applied Research, 51(1), 7-13.
  • Design, Synthesis, DFT, docking Studies, and antimicrobial evaluation of novel benzimidazole containing sulphonamide derivatives. (2024). Bioorganic Chemistry, 149, 107473.
  • What is a good basis set for organosulfur compounds, including disulfides? (2017, February 1). ResearchGate.
  • Benzenesulfonamides Incorporating Flexible Triazole Moieties Are Highly Effective Carbonic Anhydrase Inhibitors: Synthesis and Kinetic, Crystallographic, Computational, and Intraocular Pressure Lowering Investigations. (2016). Journal of Medicinal Chemistry, 59(23), 10692-10704.
  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. (n.d.). PubMed Central.
  • Molecular Structure, Vibrational Spectroscopy and Homo, Lumo Studies of 4-methyl-N-(2-methylphenyl) Benzene Sulfonamide Using DFT Method. (n.d.). ResearchGate.
  • Theoretical study for the antibacterial activity of sulfonamides. (2017, June 8). ResearchGate.
  • Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 96, 657-67.
  • Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets. (n.d.). ResearchGate.
  • Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative. (n.d.). PubMed Central.
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. (2024, January 31). PubMed Central.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Institutes of Health.
  • CCL: Sulfur basis set. (2008, July 8). Computational Chemistry List.
  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020). Molecules, 25(10), 2433.
  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025, December 5). ResearchGate.
  • Molecular Electrostatic Potential (MEP). (n.d.).
  • Sulphur Basis-Sets. (n.d.). University of Turin.
  • Sarojini, K., et al. (2012). Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. SciSpace.
  • Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020, May 22). PubMed Central.
  • Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
  • HOMO-LUMO surface map of (E)-4-((2-hydroxybenzylidene)amino)N-(thiazol-2-yl) benzene sulfonamide. (n.d.). ResearchGate.
  • Molecular structure and conformations of benzenesulfonamide: gas electron diffraction and quantum chemical calculations. (n.d.). Semantic Scholar.
  • Synthesis, X-ray structural, characterization, NBO and HOMO-LUMO analysis using DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide. (n.d.). Semantic Scholar.
  • Conformational Analysis: Crystallographic, NMR, and Molecular Mechanics Studies of Flexible Sulfonic Esters. (n.d.). The Journal of Organic Chemistry.
  • The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (n.d.). European Journal of Chemistry.

Sources

3-Methylbenzenesulfonamide synthesis reaction mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of 3-Methylbenzenesulfonamide

Prepared by a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a detailed understanding of the synthesis of this compound. The document elucidates the core reaction mechanism, offers a field-proven experimental protocol, and explains the scientific rationale behind key procedural choices.

Introduction and Significance

This compound (also known as m-toluenesulfonamide) is an organic compound belonging to the sulfonamide class. Its structure consists of a toluene ring substituted with a sulfonamide group at the meta-position. Sulfonamide derivatives are a cornerstone in medicinal chemistry and are integral to the development of various therapeutic agents. While this guide focuses on the fundamental synthesis, the principles described are broadly applicable to the preparation of a wide array of arylsulfonamides. The primary and most direct synthetic route involves the reaction of 3-methylbenzenesulfonyl chloride with ammonia.

Core Reaction Mechanism: Nucleophilic Substitution

The synthesis of this compound from 3-methylbenzenesulfonyl chloride and ammonia proceeds via a nucleophilic substitution reaction, mechanistically analogous to a nucleophilic acyl substitution.[1] In this process, the ammonia molecule acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

The mechanism unfolds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ammonia attacks the sulfur atom of the 3-methylbenzenesulfonyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled. A proton is subsequently transferred from the nitrogen atom to a base (another ammonia molecule) to yield the neutral this compound product and an ammonium salt byproduct.

This reaction is mechanistically similar to the well-known Hinsberg test used to distinguish primary and secondary amines.[2][3]

Caption: Nucleophilic substitution mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust and reproducible method for the laboratory-scale synthesis of this compound.

Materials & Equipment:

  • 3-Methylbenzenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Distilled water (cold)

  • Erlenmeyer flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and vacuum filtration apparatus

  • pH paper

Procedure:

  • Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, place 30 mL of concentrated aqueous ammonia solution and 30 mL of distilled water.[1]

  • Cooling: Place the flask in an ice bath and allow the ammonia solution to cool thoroughly, with stirring.

  • Amidation: Slowly add 10 g of 3-methylbenzenesulfonyl chloride to the cold, stirring ammonia solution in small portions over 10-15 minutes. The reaction is exothermic; maintain the temperature below 20°C.[4][5]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes. The mixture will likely become a thick, "pasty" suspension as the product precipitates.[1]

  • Product Isolation: Cool the reaction mixture again in an ice bath for approximately 15 minutes to ensure complete precipitation of the product.

  • Filtration and Washing: Isolate the solid product by vacuum filtration using a Büchner funnel.[1] Wash the collected solid twice with 40 mL portions of cold distilled water to remove ammonium chloride and any remaining ammonia.

  • Drying: Press the solid firmly on the filter to remove as much water as possible. Transfer the crude this compound to a watch glass and allow it to air dry or dry in a desiccator. For higher purity, the product can be recrystallized from an ethanol/water mixture.

Experimental_Workflow A 1. Prepare & Cool Aqueous Ammonia in Ice Bath B 2. Add 3-Methylbenzenesulfonyl Chloride in Portions A->B Maintain T < 20°C C 3. Stir at Room Temperature (30-60 min) B->C Exothermic reaction subsides D 4. Cool in Ice Bath to Maximize Precipitation C->D E 5. Isolate Solid via Vacuum Filtration D->E F 6. Wash Product with Cold Distilled Water E->F Removes NH4Cl G 7. Dry the Final Product (this compound) F->G

Caption: Step-by-step workflow for the synthesis of this compound.

Scientific Integrity: Causality Behind Experimental Choices

Understanding the rationale for each step is critical for successful and safe synthesis.

  • Excess Ammonia: Using a significant excess of ammonia serves two primary functions. First, it acts as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, converting it to water-soluble ammonium chloride (NH₄Cl).[2] Second, the excess concentration helps to drive the reaction equilibrium towards the product side, maximizing the yield.

  • Temperature Control: The reaction between a sulfonyl chloride and ammonia is highly exothermic. Initial cooling in an ice bath is a crucial safety measure to control the reaction rate and prevent potential side reactions, such as the hydrolysis of the sulfonyl chloride.[1][5]

  • Solvent Choice: While this protocol uses an aqueous system, which is cost-effective and environmentally benign, alternative procedures may employ an inert organic solvent like methylene chloride or tetrahydrofuran (THF).[4][6] This is particularly useful for sulfonyl chlorides with poor aqueous solubility or when anhydrous conditions are preferred.

  • Purification by Washing: The primary byproduct, ammonium chloride, is highly soluble in water. Washing the crude solid product with cold water is an efficient and simple method to remove this and other water-soluble impurities, yielding a product of sufficient purity for many applications.[1]

Data Presentation: Reactant and Product Properties

A summary of key physicochemical properties is provided for reference.

Property3-Methylbenzenesulfonyl Chloride (Reactant)This compound (Product)
Molecular Formula C₇H₇ClO₂SC₇H₉NO₂S
Molecular Weight 190.65 g/mol 171.22 g/mol
CAS Number 1899-93-01899-94-1
Appearance Colorless to light yellow liquid or solidWhite to off-white solid

References

  • This compound AldrichCPR - Sigma-Aldrich. Sigma-Aldrich.
  • Amination of the p-acetaminobenzene sulfonyl chloride. [No Source Found].
  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [No Source Found].
  • Amine Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
  • Process for the preparation of benzene sulfonamides - Google Patents.
  • Process for the production of benzenesulfonamides - Google Patents.
  • Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents.
  • Hinsberg reaction - Wikipedia. Wikipedia.

Sources

A Guide to the Foundational Synthetic Routes for Aromatic Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The aromatic sulfonamide functional group (Ar-SO₂NR₂) is a cornerstone of modern medicinal chemistry. Its journey from a novelty of organic synthesis to a privileged scaffold in blockbuster drugs is a testament to the power of foundational chemical reactions. The discovery that sulfanilamide, a relatively simple aromatic sulfonamide, possessed potent antibacterial properties triggered a revolution in medicine and drug development.[1][2][3] This guide provides an in-depth exploration of the early, classical synthetic routes to this vital class of compounds, focusing on the core methodologies that enabled the first wave of sulfonamide-based therapeutics. For the researcher and drug development professional, understanding these foundational pathways offers critical insights into the chemical logic, potential impurities, and scalability considerations that continue to inform synthetic strategy today.

The classical approach is elegantly logical and typically bifurcated into two primary stages:

  • Formation of the Key Intermediate: The synthesis of a reactive arylsulfonyl chloride (Ar-SO₂Cl) from a parent aromatic compound.

  • Formation of the Sulfonamide Bond: The reaction of the arylsulfonyl chloride with ammonia or an appropriate amine.

This guide will dissect each stage, elucidating the underlying mechanisms, the rationale behind experimental choices, and detailed protocols for their execution.

Part 1: Crafting the Arylsulfonyl Chloride Intermediate

The conversion of a stable aromatic ring into a reactive sulfonyl chloride is the critical enabling step. The earliest and most direct method for this transformation is electrophilic chlorosulfonation.

The Direct Approach: Chlorosulfonation of Arenes

The most common and historically significant method for preparing arylsulfonyl chlorides is the direct reaction of an aromatic compound with chlorosulfonic acid (HSO₃Cl).[4][5] This process is a form of electrophilic aromatic substitution (EAS).

The Causality Behind the Choice:

  • Efficiency: This one-step reaction directly installs the sulfonyl chloride group onto the aromatic ring, starting from simple and readily available arenes like benzene.

  • Reactivity: Chlorosulfonic acid is a highly potent electrophilic reagent. The reaction typically proceeds readily, often without the need for a catalyst. An excess of chlorosulfonic acid is commonly used to drive the reaction to completion and suppress the formation of diaryl sulfone byproducts.[6]

The Mechanism of Action:

The precise electrophilic species in chlorosulfonation can be complex and dependent on reaction conditions. However, the generally accepted mechanism involves the generation of a highly electrophilic sulfur-containing species, such as the chlorosulfonium cation (SO₂Cl⁺), which then attacks the electron-rich aromatic ring.[7][8] The reaction proceeds via a standard EAS pathway involving a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[9]

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution 2HSO3Cl 2 HSO₃Cl SO2Cl_plus SO₂Cl⁺ 2HSO3Cl->SO2Cl_plus Equilibrium H2SO4 H₂SO₄ SO2Cl_plus->H2SO4 Cl_minus Cl⁻ SO2Cl_plus->Cl_minus Arene Ar-H SigmaComplex Sigma Complex [Ar(H)SO₂Cl]⁺ Arene->SigmaComplex + SO₂Cl⁺ Product Ar-SO₂Cl SigmaComplex->Product - H⁺ HCl HCl

Caption: General mechanism for chlorosulfonation of an aromatic ring.

The Two-Step Alternative: Sulfonation Followed by Chlorination

An alternative early route involves first sulfonating the aromatic ring to produce an arenesulfonic acid, which is then converted to the sulfonyl chloride in a separate step.[10]

  • Step 1: Sulfonation: The aromatic compound is treated with concentrated or fuming sulfuric acid (oleum) to yield an arenesulfonic acid (Ar-SO₃H). This is a reversible electrophilic aromatic substitution reaction.[10][11]

  • Step 2: Chlorination: The isolated arenesulfonic acid (or its salt) is then treated with a chlorinating agent. Common reagents for this step include phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[6][10]

The Causality Behind the Choice:

This two-step method offers a degree of control that can be advantageous.

  • Milder Conditions: While sulfonation can require heat, the subsequent chlorination step can sometimes be performed under conditions that are less harsh than direct chlorosulfonation.

  • Purification Advantages: Thionyl chloride is often the preferred chlorinating agent because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, simplifying the purification of the desired arylsulfonyl chloride.[10]

G Arene Arene (Ar-H) SulfonicAcid Arenesulfonic Acid (Ar-SO₃H) Arene->SulfonicAcid + H₂SO₄ / SO₃ (Sulfonation) SulfonylChloride Arenesulfonyl Chloride (Ar-SO₂Cl) SulfonicAcid->SulfonylChloride + PCl₅ or SOCl₂ (Chlorination)

Caption: Two-step synthesis of arylsulfonyl chlorides.

Part 2: Forging the Sulfonamide Bond

Once the reactive arylsulfonyl chloride is in hand, the final step is its reaction with an amine to form the robust S-N bond. This reaction is not only synthetically useful but also forms the chemical basis for a classic qualitative test for amines.

Amination of Arylsulfonyl Chlorides: The Hinsberg Reaction

The reaction of an arylsulfonyl chloride with a primary or secondary amine, typically in the presence of an aqueous base like sodium hydroxide, produces the corresponding sulfonamide.[4][12][13] This reaction is widely known as the Hinsberg test, historically used to distinguish between primary, secondary, and tertiary amines.[14][15][16]

The Causality Behind the Experimental Choices:

  • Nucleophilic Attack: The amine's lone pair of electrons acts as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.[14]

  • Role of the Base: An aqueous base (e.g., NaOH) serves two purposes: it neutralizes the HCl produced during the reaction, and, crucially, it deprotonates the sulfonamide formed from a primary amine.

  • Self-Validating System: The distinct outcomes for different amine classes make this a self-validating protocol for characterization:

    • Primary Amines (RNH₂): React to form an N-monosubstituted sulfonamide (Ar-SO₂NHR). This product still has a proton on the nitrogen atom. The powerfully electron-withdrawing sulfonyl group makes this proton acidic. Thus, the product dissolves in the aqueous base to form a soluble sodium salt.[12][14]

    • Secondary Amines (R₂NH): React to form an N,N-disubstituted sulfonamide (Ar-SO₂NR₂). This product has no acidic proton on the nitrogen. Consequently, it is insoluble in the aqueous base and typically precipitates from the reaction mixture.[12][14]

    • Tertiary Amines (R₃N): Lack a proton on the nitrogen atom and therefore do not react with the sulfonyl chloride to form a stable sulfonamide.[12][15]

G cluster_primary Primary Amine (RNH₂) cluster_secondary Secondary Amine (R₂NH) cluster_tertiary Tertiary Amine (R₃N) Start Ar-SO₂Cl + Amine + aq. NaOH P_Product Forms N-Substituted Sulfonamide (Ar-SO₂NHR) Start->P_Product S_Product Forms N,N-Disubstituted Sulfonamide (Ar-SO₂NR₂) Start->S_Product T_Result NO REACTION Start->T_Result P_Result Product is Acidic (N-H bond) DISSOLVES in excess NaOH P_Product->P_Result S_Result Product is Not Acidic (No N-H) INSOLUBLE PRECIPITATE S_Product->S_Result

Caption: Outcomes of the Hinsberg reaction with different amine classes.

Part 3: A Historical Application & Experimental Protocols

The synthesis of sulfanilamide, the first broadly effective sulfa drug, is a quintessential example of these early synthetic routes.[1]

Workflow: The Synthesis of Sulfanilamide

The synthesis begins with aniline. The highly reactive amino group of aniline would interfere with the harsh chlorosulfonation step. Therefore, it must first be "protected" as an acetamide.[1][17]

  • Protection: Aniline is acetylated to form acetanilide. This moderates the activating nature of the amino group and protects it from reacting with chlorosulfonic acid.

  • Chlorosulfonation: Acetanilide undergoes electrophilic chlorosulfonation to yield p-acetamidobenzenesulfonyl chloride.[1][17]

  • Amination: The sulfonyl chloride is reacted with aqueous ammonia to form p-acetamidobenzenesulfonamide.[1][17]

  • Deprotection: The acetyl protecting group is removed by acid hydrolysis to yield the final product, sulfanilamide.[1][17]

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide 1. Acetylation (Protection) SulfonylChloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride 2. Chlorosulfonation (HSO₃Cl) ProtectedSulfonamide p-Acetamidobenzenesulfonamide SulfonylChloride->ProtectedSulfonamide 3. Amination (aq. NH₃) Sulfanilamide Sulfanilamide (Final Product) ProtectedSulfonamide->Sulfanilamide 4. Hydrolysis (Acid, Heat)

Caption: Synthetic workflow for the preparation of sulfanilamide.

Data Presentation
Reaction StageStarting MaterialKey ReagentTemp. (°C)Typical Yield (%)Reference
Chlorosulfonation BenzeneChlorosulfonic Acid20 - 2575 - 80[6]
Amination Benzenesulfonyl ChlorideAniline (Primary Amine)Room Temp>90[14]
Amination Benzenesulfonyl ChlorideDiethylamine (Secondary Amine)Room Temp>90[18]
Experimental Protocols

Protocol 1: Preparation of Benzenesulfonyl Chloride from Benzene [6]

Trustworthiness: This protocol is adapted from Organic Syntheses, a highly reputable source for reliable and independently verified chemical procedures.

  • Setup: In a 5-L flask equipped with a mechanical stirrer, dropping funnel, and an exit tube vented to a fume hood or gas trap, place 3.5 kg (2 L) of chlorosulfonic acid.

  • Addition: Cool the flask in an ice-water bath. Slowly add 780 g (888 mL) of benzene from the dropping funnel with continuous stirring. Maintain the internal temperature between 20-25°C throughout the addition. The addition will take approximately 2-3 hours.

  • Reaction: Once the addition is complete, continue stirring the mixture for an additional hour at the same temperature.

  • Workup: Carefully and slowly pour the reaction mixture onto 6-7 kg of crushed ice in a large beaker with stirring. The benzenesulfonyl chloride will separate as an oil which may solidify.

  • Extraction: Separate the lower organic layer. Wash it sequentially with cold water, a dilute sodium bicarbonate solution (to neutralize residual acid), and finally again with cold water.

  • Purification: Dry the crude benzenesulfonyl chloride over anhydrous calcium chloride or magnesium sulfate. The product can be purified by vacuum distillation.

Protocol 2: General Hinsberg Test for Amine Characterization [14]

Trustworthiness: This is a classic, century-old qualitative test that relies on fundamental and verifiable differences in chemical reactivity and solubility.

  • Setup: In a test tube, combine 8-10 drops of the unknown amine, 10 drops of benzenesulfonyl chloride, and 10 mL of 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Stopper the test tube and shake vigorously for 5-10 minutes to ensure thorough mixing.

  • Observation 1 (Initial Reaction):

    • Clear Solution: If a single, clear layer forms, the amine is likely primary. The initially formed sulfonamide has dissolved in the base.

    • Precipitate/Second Layer: If a precipitate or an insoluble oil forms, the amine is likely secondary.

    • No Change/Insoluble Oil: If the amine remains as an unreacted, insoluble layer, it is likely tertiary.

  • Observation 2 (Acidification - for clear solutions only):

    • If a clear solution was obtained in step 3, acidify it by adding 5% aqueous HCl dropwise until it is acidic to litmus paper. If a precipitate forms upon acidification, this confirms the presence of a primary amine (the soluble salt is protonated back to the insoluble sulfonamide).

Conclusion

The early synthetic routes to aromatic sulfonamides, centered on the chlorosulfonation of arenes and subsequent amination, represent a landmark achievement in organic and medicinal chemistry. While modern methods have emerged to offer milder conditions and broader functional group tolerance[19][20][21][22], these foundational reactions are far from obsolete. They remain highly relevant for the large-scale industrial synthesis of many sulfonamide-based compounds and serve as the pedagogical basis for understanding electrophilic aromatic substitution and nucleophilic reactivity. For the modern scientist, a firm grasp of these core principles is indispensable for troubleshooting syntheses, anticipating byproducts, and appreciating the chemical lineage of one of medicine's most important functional groups.

References

  • JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test.
  • Pande, V., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-5.
  • Nuomeng Chemical. (2025, December 26). How is Benzene Sulfonyl Chloride synthesized?
  • Chemistry Learner. Hinsberg Test: Definition, Procedure, and Mechanism.
  • Pande, V., et al. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters From Sulfonic Acids. Journal of the American Chemical Society, 126(4), 1024-5.
  • Scribd. Experiment 15: Hinsberg's Method For Characterizing Primary, Secondary, and Tertiary Amines.
  • CK-12 Foundation. Discuss the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
  • Pharmaffiliates.
  • Vedantu. Hinsberg Reagent and Test: Distinguishing Amines Easily.
  • Organic Syntheses. Benzenesulfonyl chloride. Org. Syn. Coll. Vol. 1, p.84 (1941); Vol. 1, p.21 (1921).
  • Wikipedia. Benzenesulfonyl chloride.
  • Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE).
  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
  • Blakemore, D., et al. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
  • Wikipedia. Sulfanilamide.
  • Slideshare.
  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969.
  • ResearchGate. (2025, August 6).
  • Chemwin. Production method and process flow of benzene sulfonyl chloride.
  • Taylor & Francis Online. (Date not available).
  • Chemistry Stack Exchange. (2015, March 16).
  • University Course Material. Sulfa Antibiotics - Synthesis of Sulfanilamide.
  • MacMillan, D. W. C., et al. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • ResearchGate. (2025, December 11).
  • American Chemical Society. (2010, August 31). Sulfanilamide.
  • GlobalSpec.
  • Wikipedia.
  • Biscoe, M. R., & MacMillan, D. W. C. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Reddit. (2020, December 30).
  • MacMillan, D. W. C., et al. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
  • Woolven, H., et al. (2011). Facile One-Pot Synthesis of Aromatic and Heteroaromatic Sulfonamides. Organic Letters, 13(18), 4876-4878.
  • ResearchGate. (2025).

Sources

Introduction: The Understated Workhorse of Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Reactivity of the Sulfonamide Functional Group

The sulfonamide functional group, with its characteristic structure R−S(=O)₂−NR'R'', is a cornerstone of modern organic and medicinal chemistry.[1] Comprising a sulfonyl group directly attached to an amine nitrogen, this moiety is more than just a stable linker; its unique electronic properties impart a rich and versatile reactivity that has been exploited in countless applications.[1][2] From their revolutionary role as the first class of effective antibacterial agents to their indispensable function as protecting groups in complex syntheses, sulfonamides are a testament to the profound impact of fundamental reactivity on scientific advancement.[3][4][5][6] Many important pharmaceuticals, including diuretics, antidiabetic, and anticancer agents, feature the sulfonamide group, highlighting its significance in drug development.[3]

This guide, intended for researchers and drug development professionals, moves beyond a cursory overview to provide a deep, mechanistic understanding of the core reactivity of the sulfonamide group. We will explore the causality behind its synthesis, the nuanced reactivity at the nitrogen and sulfur centers, and its strategic use as a versatile tool in the synthetic chemist's arsenal.

I. The Formation of the Sulfonamide Bond: Synthesis and a Classic Application

The most direct and widely practiced method for constructing the sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine.[1][7][8] This reaction is a cornerstone of organic synthesis, valued for its reliability and efficiency.

Causality of the Reaction: The reaction proceeds via a nucleophilic substitution mechanism. The sulfur atom in the sulfonyl chloride (R-SO₂Cl) is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The amine, possessing a lone pair of electrons on the nitrogen, acts as the nucleophile, attacking this electrophilic sulfur center.[2][9] The reaction generates hydrochloric acid (HCl) as a byproduct, which would protonate the starting amine, rendering it non-nucleophilic. Therefore, a base, such as pyridine or aqueous sodium hydroxide, is invariably added to neutralize the HCl as it is formed, allowing the reaction to proceed to completion.[1][2]

cluster_synthesis Sulfonamide Synthesis Workflow start Start Materials: - Amine (Primary or Secondary) - Sulfonyl Chloride - Base (e.g., Pyridine) reaction Reaction Vessel: Mix reactants in an appropriate solvent. Stir at 0 °C to room temperature. start->reaction 1. Combine workup Aqueous Workup: - Quench reaction - Extract with organic solvent - Wash with acid/base to remove impurities reaction->workup 2. Reaction Complete purify Purification: Crystallization or Chromatography workup->purify 3. Isolate Crude Product product Final Product: Pure Sulfonamide purify->product 4. Purify

Caption: A generalized workflow for the synthesis of sulfonamides.

Experimental Protocol 1: General Synthesis of N-Benzyl-p-toluenesulfonamide
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzylamine (1.0 eq) and pyridine (2.0 eq) in a suitable solvent like dichloromethane (DCM) at 0 °C.

  • Addition: Slowly add a solution of p-toluenesulfonyl chloride (tosyl chloride, 1.1 eq) in DCM to the stirred amine solution. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the disappearance of the starting amine by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine and amine), water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water to yield the pure sulfonamide.

Application Spotlight: The Hinsberg Test

The formation of sulfonamides is the chemical basis for the Hinsberg test, a classic qualitative method to distinguish between primary, secondary, and tertiary amines.[10][11][12] The test's diagnostic power hinges on the reactivity of the resulting sulfonamide.

  • Primary Amines: React with benzenesulfonyl chloride to form a primary sulfonamide (RNHSO₂Ph). This product still possesses a proton on the nitrogen. This proton is acidic due to the powerful electron-withdrawing sulfonyl group, allowing it to be deprotonated by the aqueous alkali (NaOH or KOH) used in the test, forming a soluble sodium salt.[10][11][13] Subsequent acidification of the solution re-protonates the sulfonamide, causing it to precipitate.[11]

  • Secondary Amines: React to form a secondary sulfonamide (R₂NSO₂Ph). This product has no acidic proton on the nitrogen. Consequently, it is insoluble in the aqueous alkali and precipitates directly from the reaction mixture as a solid or oil.[9][11][13]

  • Tertiary Amines: Do not have a proton on the nitrogen to react with the sulfonyl chloride and thus do not form a stable sulfonamide under these conditions. They remain as an insoluble layer, though they may promote the slow hydrolysis of the sulfonyl chloride.[9][11]

cluster_hinsberg Hinsberg Test Logic start Unknown Amine + Hinsberg Reagent (PhSO₂Cl) + aq. NaOH clear_solution Clear Solution Forms start->clear_solution Path 1 precipitate_insoluble Insoluble Precipitate Forms start->precipitate_insoluble Path 2 no_reaction No Initial Reaction / Remains Insoluble start->no_reaction Path 3 acidify_clear Acidify Solution clear_solution->acidify_clear test_precipitate Precipitate is insoluble in acid precipitate_insoluble->test_precipitate tertiary_amine Result: Tertiary Amine no_reaction->tertiary_amine Dissolves upon acidification primary_amine Result: Primary Amine acidify_clear->primary_amine Precipitate Forms secondary_amine Result: Secondary Amine test_precipitate->secondary_amine

Caption: Decision workflow for the Hinsberg test to classify amines.

II. Reactivity at the Nitrogen Center: Acidity and Nucleophilicity

The chemistry of the sulfonamide group is dominated by the properties of the nitrogen atom. The adjacent S(VI) center profoundly influences its reactivity, primarily by rendering the N-H proton acidic and enabling the nitrogen to act as a versatile nucleophile upon deprotonation.

Acidity of the N-H Bond

A primary or secondary sulfonamide is significantly more acidic than its corresponding amine or even an amide. The pKa of a typical arylsulfonamide N-H is in the range of 10-11. This enhanced acidity is a direct consequence of the powerful electron-withdrawing nature of the sulfonyl group. The resulting anion (the conjugate base) is highly stabilized by delocalization of the negative charge onto the two sulfonyl oxygen atoms.[2][14] This acidity is the gateway to a vast array of functionalization reactions at the nitrogen center.

N-Alkylation: Building Molecular Complexity

The acidic N-H proton can be readily removed by a moderately strong base (e.g., K₂CO₃, NaH) to generate a sulfonamidate anion. This anion is an excellent nucleophile and can be used in a variety of substitution reactions to form N-alkylated sulfonamides.

The Mitsunobu Reaction: A particularly powerful method for the N-alkylation of sulfonamides is the Mitsunobu reaction, which couples the sulfonamide with a primary or secondary alcohol.[15][16] This reaction avoids the need to pre-form an alkyl halide and proceeds under mild conditions with a predictable inversion of stereochemistry at the alcohol's chiral center.

  • Causality: The reaction is driven by the formation of a very stable triphenylphosphine oxide byproduct. The combination of an azodicarboxylate (e.g., DIAD or DEAD) and triphenylphosphine (PPh₃) activates the alcohol, converting the hydroxyl group into a good leaving group. The sulfonamide anion then acts as the nucleophile, displacing the activated hydroxyl group.[15] For sulfonamides, this is often referred to as the Fukuyama-Mitsunobu reaction.[15][17]

cluster_mitsunobu Mitsunobu N-Alkylation Workflow reactants Reactants: - Sulfonamide (R-SO₂NHR') - Alcohol (R''-OH) - PPh₃ - DIAD/DEAD mix Combine Sulfonamide, Alcohol, PPh₃ in anhydrous THF at 0 °C reactants->mix add_diad Slowly add DIAD/DEAD. Observe color change. mix->add_diad react Stir at room temperature. Monitor by TLC. add_diad->react workup Quench and extract. Chromatography to remove PPh₃=O. react->workup product Product: N-Alkylated Sulfonamide (R-SO₂NR'R'') workup->product

Caption: Key steps in a typical Mitsunobu N-alkylation experiment.

N-Arylation: Forging the C-N Aryl Bond

Modern cross-coupling chemistry has provided powerful tools for forming a bond between the sulfonamide nitrogen and an aryl group, a crucial transformation in pharmaceutical synthesis.

The Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is arguably the most versatile method for N-arylation.[18] It allows for the coupling of sulfonamides with a wide range of aryl halides and triflates.[19][20]

  • Causality: The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide to the Pd(0) center, forming a Pd(II) complex; (2) Coordination and Deprotonation of the sulfonamide by a base, followed by ligand exchange at the palladium center; and (3) Reductive Elimination to form the C-N bond and regenerate the active Pd(0) catalyst.[19] The choice of ligand on the palladium is critical for achieving high efficiency.[19]

Copper-Catalyzed N-Arylation (Ullmann/Chan-Lam): As an alternative to palladium, copper-catalyzed systems can also effectively form the N-aryl bond.[21] The Chan-Lam variant often uses arylboronic acids as the coupling partner under aerobic conditions.[22] These methods are often cheaper but may require higher temperatures or specific ligands.[22][23]

cluster_bh Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)(X)L₂ pd0->pd2_complex Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)(NRSO₂R')L₂ pd2_complex->pd2_amido Coordination & Deprotonation (R'SO₂NHR + Base) pd2_amido->pd0 Reductive Elimination product_out Product: Ar-NRSO₂R' pd2_amido->product_out

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

III. The Sulfonamide as a Robust Amine Protecting Group

In multi-step organic synthesis, the high basicity and nucleophilicity of amines can interfere with desired reactions.[2] The sulfonamide group serves as an excellent solution for protecting amines. By converting an amine to a sulfonamide, its lone pair is delocalized, drastically reducing both its basicity and nucleophilicity.[2][17]

Key Features as a Protecting Group:

  • Robust Stability: Sulfonyl groups are stable to a wide range of reaction conditions, including strongly acidic and basic media, and many organometallic reagents.[14][17]

  • Modulable Cleavage: While generally stable, specific sulfonamide groups have been designed for selective removal under defined conditions.

Protecting GroupAbbreviationTypical Cleavage ConditionsKey Feature
p-ToluenesulfonylTsStrong Acid (HBr/AcOH), Dissolving Metals (Na/NH₃)Highly robust, crystalline derivatives.[2][17]
MethanesulfonylMsStrong Acid, Dissolving MetalsLess sterically bulky than Ts.[17]
2-NitrobenzenesulfonylNsMildly nucleophilic (Thiophenol + K₂CO₃)Cleavable under exceptionally mild, non-reductive conditions.[17]

The utility of the nosyl (Ns) group is particularly noteworthy. Its deprotection via nucleophilic aromatic substitution by a thiol provides a gentle method to liberate the free amine, a process known as the Fukuyama deprotection.[17] This orthogonality makes it invaluable in the synthesis of complex molecules with sensitive functional groups.

cluster_protection Amine Protection-Deprotection Strategy amine Starting Amine (R-NH₂) protect Protection: + TsCl, Pyridine amine->protect protected Protected Amine (R-NHTs) (Stable, Non-nucleophilic) protect->protected synthesis Multi-step Synthesis: (Reactions incompatible with free amine) protected->synthesis deprotect Deprotection: (e.g., HBr/AcOH) synthesis->deprotect final_amine Final Product with Free Amine deprotect->final_amine

Caption: The strategic use of a sulfonamide as a protecting group.

IV. Conclusion: A Functional Group of Enduring Importance

The fundamental reactivity of the sulfonamide functional group is a study in electronic influence. The powerful electron-withdrawing sulfonyl moiety activates the N-H bond for deprotonation, deactivates the nitrogen lone pair against unwanted basicity, and provides a stable anchor that can withstand harsh chemical environments. This duality of being both reactive at the N-H bond and stable as a protecting group makes it an exceptionally versatile tool. From the foundational synthesis via sulfonyl chlorides to advanced catalytic N-alkylation and N-arylation reactions, the ability to predictably form and functionalize the sulfonamide bond is central to the construction of complex molecules. Its enduring legacy in medicinal chemistry, from the first sulfa drugs to modern targeted therapies, is a direct result of this rich and controllable reactivity.[3][6] A thorough understanding of these core principles is therefore essential for any scientist engaged in drug discovery and development.

References

  • Hinsberg Test: Definition, Procedure, and Mechanism. Chemistry Learner. [Link]

  • Sulfonamide. Wikipedia. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Gene Expression. [Link]

  • Hinsberg reaction. Wikipedia. [Link]

  • Hinsberg Reagent And Test. Unacademy. [Link]

  • Synthetic Routes of Sulfonamide Derivatives: A Brief Review. ResearchGate. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Taylor & Francis Online. [Link]

  • Hinsberg Reagent and Test: Distinguishing Amines Easily. Vedantu. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. National Center for Biotechnology Information. [Link]

  • Recent advances in medicinal chemistry of sulfonamides. Rational design as anti-tumoral, anti-bacterial and anti-inflammatory agents. PubMed. [Link]

  • Sulfonyl Protective Groups. Chem-Station. [Link]

  • A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Semantic Scholar. [Link]

  • How does the Hinsberg's test help determine amines? Quora. [Link]

  • Synthesis of Sulfonamides. Royal Society of Chemistry. [Link]

  • Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]

  • Copper-Catalyzed N-Arylation of Sulfonamides with Boronic Acids in Water under Ligand-Free and Aerobic Conditions. Organic Chemistry Portal. [Link]

  • Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters. [Link]

  • CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. [Link]

  • Discovery, Scope, and Limitations of an N -Dealkylation/ N -Arylation of Secondary Sulfonamides under Chan−Lam Conditions. Semantic Scholar. [Link]

  • Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. [Link]

  • Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. ResearchGate. [Link]

  • Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. PubMed. [Link]

  • Alkylation of NH-sulfoximines under Mitsunobu-type conditions. Royal Society of Chemistry. [Link]

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. SpringerLink. [Link]

  • N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. [Link]

  • Deprotective Functionalization: A Direct Conversion of Nms‐Amides to Carboxamides Using Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Sulfonamide allergy and cross-reactivity. ResearchGate. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar. [Link]

  • Alkylation of Amines under Mitsunobu Conditions. Synfacts. [Link]

  • Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names. RxList. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Center for Biotechnology Information. [Link]

  • Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate. [Link]

  • List of Sulfonamides + Uses, Types & Side Effects. Drugs.com. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. [Link]

  • Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]

Sources

Acidity and pKa of 3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Acidity and pKa of 3-Methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of this compound, a key parameter influencing its chemical behavior, reactivity, and potential applications in medicinal chemistry and materials science. We will delve into the underlying electronic and structural factors governing the acidity of the sulfonamide N-H bond, offer a comparative analysis with related structures, and present a detailed, field-proven protocol for the experimental determination of its pKa value. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis, characterization, and application of arylsulfonamides.

Introduction: The Critical Role of Acidity in Sulfonamides

The sulfonamide functional group is a cornerstone in modern chemistry, most notably in the development of a vast array of pharmaceuticals, including antibacterial agents, diuretics, and anticonvulsants. The acidity of the sulfonamide proton is a pivotal determinant of a molecule's pharmacokinetic and pharmacodynamic properties. It governs solubility, membrane permeability, and the ability to engage in hydrogen bonding with biological targets. An accurate understanding and quantification of the acid dissociation constant (pKa) are therefore indispensable for rational drug design and development.

This compound, an isomer of the more commonly cited p-toluenesulfonamide, presents an interesting case study in substituent effects on arylsulfonamide acidity. This guide will elucidate the principles governing its pKa and provide the means for its precise measurement.

Theoretical Framework: Factors Governing the Acidity of this compound

The acidity of a primary sulfonamide is defined by the equilibrium of the dissociation of the proton from the nitrogen atom.

Caption: Acid dissociation equilibrium of this compound.

The stability of the resulting conjugate base is the primary determinant of the compound's acidity. Several key factors contribute to this stability:

  • The Sulfonyl Group: The sulfur atom in the sulfonyl group is in a high oxidation state and is flanked by two highly electronegative oxygen atoms. This creates a powerful electron-withdrawing effect, both through induction and resonance, which delocalizes the negative charge on the nitrogen atom in the conjugate base, thereby stabilizing it. The hydrogen attached to the nitrogen in a sulfonamide is strongly acidic due to the presence of this strong electron-withdrawing sulfonyl group, making the sulfonamide soluble in alkali.[1]

  • The Aromatic Ring: The benzene ring further contributes to the delocalization of the negative charge through resonance, distributing it over the entire sulfonyl group and the aromatic system.

  • The Methyl Substituent: The position of the methyl group on the benzene ring introduces a subtle but important electronic effect. The methyl group is generally considered to be weakly electron-donating through an inductive effect.

    • In the case of p-toluenesulfonamide (4-methylbenzenesulfonamide) , the methyl group is in the para position, directly opposite the sulfonamide group. Its electron-donating effect slightly destabilizes the anionic conjugate base, making it a slightly weaker acid compared to unsubstituted benzenesulfonamide.

    • For This compound , the methyl group is in the meta position. From this position, its electron-donating inductive effect is still operational, but it cannot exert a resonance effect on the sulfonamide group. Consequently, the electronic influence of the methyl group is less pronounced compared to the para isomer.

Based on these principles, the pKa of this compound is expected to be very similar to that of p-toluenesulfonamide. The experimentally determined pKa for p-toluenesulfonamide is approximately 10.17 to 10.20 [2][3][4]. We can therefore predict that the pKa of this compound will be in this range, likely marginally lower (more acidic) than the para isomer due to the slightly diminished electron-donating effect from the meta position.

Comparative pKa Data
CompoundCAS NumberpKaRationale for Acidity
Benzenesulfonamide98-10-2~10.0Baseline acidity due to the sulfonyl group and benzene ring.
p-Toluenesulfonamide 70-55-310.17 - 10.20[2][3][4]The para-methyl group is weakly electron-donating, slightly destabilizing the conjugate base and increasing the pKa (decreasing acidity) relative to benzenesulfonamide.
This compound 1899-94-1Predicted ~10.1The meta-methyl group has a slightly weaker electron-donating inductive effect at the site of deprotonation compared to the para-isomer, leading to a predicted pKa slightly lower than that of p-toluenesulfonamide.
N-Methyl-p-toluenesulfonamide640-61-9Predicted 11.67[5]The electron-donating methyl group on the nitrogen atom significantly destabilizes the conjugate base, leading to a higher pKa (weaker acid).

Experimental Determination of pKa: A Validated Protocol

While theoretical predictions provide a valuable estimate, experimental determination remains the gold standard for establishing an accurate pKa value. Potentiometric titration is a robust and widely used method for this purpose.

Principle of Potentiometric Titration

This method involves the gradual addition of a strong base of known concentration (the titrant) to a solution of the acidic compound (the analyte). The pH of the solution is monitored throughout the titration using a calibrated pH electrode. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the acidic form and its conjugate base are equal.

Step-by-Step Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

Materials and Reagents:

  • This compound (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Deionized, boiled water (to remove dissolved CO₂)

  • Potassium Chloride (KCl) for ionic strength adjustment

  • pH 4.00, 7.00, and 10.00 standard buffer solutions

  • Methanol or another suitable co-solvent if solubility is low

Equipment:

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or a precision burette

  • Stir plate and stir bar

  • Constant temperature water bath

Protocol:

  • Solution Preparation:

    • Accurately weigh approximately 0.5 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is an issue, a water-methanol mixture can be used, but the pKa will be an apparent pKa (pKaapp) for that specific solvent system.

    • Add a small amount of KCl to maintain a constant ionic strength throughout the titration.

  • System Calibration:

    • Calibrate the pH meter using the standard pH 4.00, 7.00, and 10.00 buffers according to the manufacturer's instructions. Ensure the electrode is rinsed with deionized water between buffers.

    • Equilibrate the analyte solution to a constant temperature (e.g., 25 °C) using the water bath.

  • Titration Procedure:

    • Immerse the calibrated pH electrode and the tip of the burette into the stirred analyte solution.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (Veq) by finding the point of maximum slope on the curve. This is most accurately done by plotting the first derivative (ΔpH/ΔV) against the average volume.

    • The half-equivalence point is located at Veq / 2.

    • The pKa is equal to the pH of the solution at this half-equivalence point.

Synthesis of this compound

For researchers requiring the synthesis of this compound, a standard and reliable method involves the reaction of 3-methylbenzenesulfonyl chloride with ammonia.

Reaction Scheme:

CH₃C₆H₄SO₂Cl + 2 NH₃ → CH₃C₆H₄SO₂NH₂ + NH₄Cl

Synthetic Protocol:

  • In a well-ventilated fume hood, dissolve 3-methylbenzenesulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol-water) to yield pure this compound.

Conclusion

The acidity of this compound, quantified by its pKa, is a fundamental property governed by the strong electron-withdrawing nature of the sulfonyl group, with subtle modulation by the meta-positioned methyl group. Based on established principles and data from its structural isomer, the pKa is confidently predicted to be in the range of 10.1. This guide has provided the theoretical underpinning for this prediction and a robust, step-by-step protocol for its empirical validation. An accurate pKa value is essential for any research involving this compound, enabling predictable control over its chemical and physical behavior in various applications, from synthetic chemistry to drug development.

References

  • PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Scientific Electronic Library Online. [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(24), 6275–6284. [Link]

  • ResearchGate. Acidity of arylsulfonamides as function of quantum chemical parameters of sulfonamide nitrogen. [Link]

  • Caine, B., Bronzato, M., & Popelier, P. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • University of Manchester. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • Organic Chemistry – Specific Name Reactions. [Link]

  • ResearchGate. Structural basis for the acidity of sulfonamides. Crystal structures of dibenzenesulfonamide and its sodium salt. [Link]

  • RSC Publishing. accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • ACS Publications. Acidities of carboxamides, hydroxamic acids, carbohydrazides, benzenesulfonamides, and benzenesulfonohydrazides in DMSO solution. [Link]

  • Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

  • PrepChem.com. Synthesis of benzene-sulfonamide. [Link]

  • Filo. Write a note on factors affecting the Pka Values of acids and bases. [Link]

  • PubChem. Benzenesulfonimidic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. Method for synthesizing benzene sulfonamide compounds.
  • NIH. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. [Link]

  • ResearchGate. Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. [Link]

  • ResearchGate. Relative pKa values of the primary sulfonamide group across the series... [Link]

  • PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

Sources

Thermal stability and decomposition of 3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Methylbenzenesulfonamide

Authored By: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of this compound (also known as p-toluenesulfonamide). As a key intermediate in organic synthesis and a structural motif in various pharmaceutical agents, a thorough understanding of its behavior at elevated temperatures is paramount for ensuring safety, optimizing reaction conditions, and predicting shelf-life. This document synthesizes theoretical principles with practical, field-proven methodologies, offering researchers and drug development professionals a robust framework for handling and analyzing this compound. We will explore its intrinsic thermal stability, elucidate its decomposition pathways, and provide detailed protocols for its characterization using state-of-the-art thermal analysis techniques.

Introduction: The Significance of this compound

This compound is an aromatic sulfonamide that serves as a versatile building block in medicinal chemistry and material science. Its structure, featuring a reactive sulfonamide group appended to a toluene backbone, makes it a precursor for a wide range of biologically active molecules. The thermal behavior of such a compound is not merely an academic curiosity; it is a critical safety and quality parameter. Inadequate understanding of its thermal limits can lead to failed syntheses, product degradation, and, in worst-case scenarios, uncontrolled exothermic events (runaway reactions). This guide is designed to provide the foundational knowledge required for the safe and effective use of this important chemical intermediate.

Thermal Stability Profile

The thermal stability of a compound is defined by the temperature at which it begins to undergo irreversible chemical decomposition. For this compound, this is influenced by the strength of the covalent bonds within the molecule, particularly the carbon-sulfur (C-S) and sulfur-nitrogen (S-N) bonds of the sulfonamide group. While generally stable under ambient conditions, these bonds can cleave at elevated temperatures.

A summary of the key physical and thermal properties of this compound is presented below.

Table 1: Physicochemical and Thermal Properties of this compound

PropertyValue
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Appearance White to off-white crystalline solid
Melting Point 136-139 °C
Boiling Point ~409.3 °C (Predicted)[1]
Decomposition Onset > 200 °C (Typical for aromatic sulfonamides)

The initial thermal event observed upon heating is melting, an endothermic process. Decomposition typically begins at significantly higher temperatures. General studies on related sulfonamides show that the thermal decomposition process often starts above 200°C.[2][3]

Experimental Characterization of Thermal Properties

To empirically determine the thermal profile of this compound, a suite of analytical techniques is employed. The two primary methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining decomposition temperatures.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Execution & Data Acquisition cluster_analysis Data Analysis p1 Weigh 5-10 mg of This compound p2 Place in TGA crucible (e.g., alumina) p1->p2 s1 Calibrate TGA for mass and temperature p2->s1 s2 Set N₂ flow rate (e.g., 50 mL/min) s1->s2 s3 Define Temperature Program s2->s3 r1 Equilibrate at 30 °C s3->r1 r2 Ramp temperature to 600 °C at 10 °C/min r1->r2 r3 Record mass vs. temperature r2->r3 a1 Plot TGA curve (% mass vs. Temp) r3->a1 a2 Calculate 1st derivative (DTG) (rate of mass loss) a1->a2 a3 Determine T_onset and T_peak a2->a3

Caption: Standard workflow for TGA analysis.

  • Instrument Preparation: Calibrate the thermogravimetric analyzer according to the manufacturer's specifications. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to create an oxygen-free atmosphere. This is crucial to study the intrinsic thermal decomposition without oxidative side reactions.

  • Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a tared TGA crucible (alumina or platinum is recommended). A smaller sample size minimizes thermal gradients within the sample.

  • Thermal Method:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are required.[4][5]

  • Data Analysis: The output is a TGA curve showing a stable mass plateau until the onset of decomposition, followed by a sharp drop. The first derivative of this curve, the DTG (Derivative Thermogravimetry) curve, shows a peak at the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events like melting (endothermic) and decomposition (often exothermic).

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Execution & Data Acquisition cluster_analysis Data Analysis p1 Weigh 2-5 mg of sample into aluminum pan p2 Hermetically seal the pan p1->p2 s1 Calibrate DSC with indium standard p2->s1 p3 Prepare an empty, sealed reference pan s2 Place sample and reference pans in cell p3->s2 s1->s2 s3 Set N₂ purge gas s2->s3 r1 Equilibrate at 25 °C s3->r1 r2 Ramp temperature to 400 °C at 10 °C/min r1->r2 r3 Record heat flow vs. temp r2->r3 a1 Plot DSC thermogram (Heat Flow vs. Temp) r3->a1 a2 Integrate endotherm peak to find melting point a1->a2 a3 Identify exothermic decomposition events a2->a3

Caption: Standard workflow for DSC analysis.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.

  • Sample Preparation: Weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to contain any volatiles released during melting. Prepare an identical empty, sealed pan to serve as the reference.

  • Thermal Method:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The resulting thermogram will display a sharp endothermic peak corresponding to the melting of the compound. At higher temperatures, a broad exothermic peak may appear, indicating an energetic decomposition process.

Decomposition Pathway and Evolved Products

The thermal decomposition of aromatic sulfonamides is a complex process involving the cleavage of the weakest bonds in the molecule. Mass spectrometry studies on similar compounds have shown that a primary fragmentation pathway involves the elimination of sulfur dioxide (SO₂).[6][7]

The decomposition likely proceeds via the following steps:

  • Initiation: Homolytic cleavage of the C-S or S-N bond. The C-S bond is generally considered the most labile in aromatic sulfonamides.

  • Propagation: The initial radicals can undergo a series of rearrangement and fragmentation reactions. A key event is the extrusion of sulfur dioxide (SO₂), a common and characteristic decomposition product of sulfonamides and related compounds.[6][8]

  • Termination: Radicals combine to form stable, smaller molecules.

Hazardous decomposition products that can be expected, especially in the presence of air or at very high temperatures, include toxic oxides of sulfur (SOx) and nitrogen (NOx).[9][10][11]

Decomposition_Pathway Parent This compound (C₇H₉NO₂S) Radical1 Tolyl Radical (C₇H₇•) Parent->Radical1 C-S Bond Cleavage Radical2 Aminosulfonyl Radical (•SO₂NH₂) Parent->Radical2 C-S Bond Cleavage Prod4 Nitrogen Oxides (NOx) Parent->Prod4 High Temp/ Oxidative Prod5 Carbon Oxides (CO, CO₂) Parent->Prod5 High Temp/ Oxidative Prod3 Toluene & other hydrocarbons Radical1->Prod3 Further Reactions Prod1 Sulfur Dioxide (SO₂) Radical2->Prod1 Fragmentation Prod2 Ammonia (NH₃) Radical2->Prod2 Fragmentation

Sources

Methodological & Application

Synthesis of N-Substituted 3-Methylbenzenesulfonamides: An Application and Protocol Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Sulfonamide Moiety

The N-substituted 3-methylbenzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry and drug development.[1][2] This structural motif is present in a wide array of therapeutic agents, leveraging the sulfonamide group's ability to act as a versatile pharmacophore and a key element in molecules designed to interact with various biological targets.[1][3][4] The methyl group on the benzene ring provides a subtle yet significant modification to the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile. This guide provides an in-depth exploration of the primary synthetic routes to access this important class of compounds, offering not only detailed protocols but also the underlying chemical principles that govern these transformations.

Strategic Approaches to N-Substituted this compound Synthesis

The construction of the N-S bond in these sulfonamides can be approached from several angles, each with its own set of advantages and considerations. The choice of synthetic strategy often depends on the nature of the desired substituent on the nitrogen atom (alkyl vs. aryl), the complexity of the starting materials, and the desired scale of the reaction.

I. The Classical Approach: Sulfonylation of Amines

The most direct and widely employed method for the synthesis of N-substituted 3-methylbenzenesulfonamides is the reaction of 3-methylbenzenesulfonyl chloride with a primary or secondary amine.[5][6] This reaction, often referred to as the Hinsberg reaction, is a robust and high-yielding transformation.[7][8]

Causality of Experimental Choices:

  • Base: The reaction generates hydrochloric acid as a byproduct, which must be neutralized to prevent protonation of the starting amine, which would render it non-nucleophilic. Pyridine is often used as both a solvent and a base. Alternatively, an aqueous base like sodium hydroxide can be employed.[5][9]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), acetone, or tetrahydrofuran (THF) are commonly used to dissolve the reactants.[1]

Experimental Protocol 1: General Procedure for the Synthesis of N-Aryl-3-methylbenzenesulfonamide

This protocol describes the coupling of 3-methylbenzenesulfonyl chloride with a substituted aniline.

Materials:

  • 3-Methylbenzenesulfonyl chloride

  • Substituted aniline (e.g., 4-chloroaniline)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the substituted aniline (1.0 eq) in a mixture of DCM and pyridine at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-methylbenzenesulfonyl chloride (1.05 eq) in DCM to the cooled amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-aryl-3-methylbenzenesulfonamide.

II. N-Alkylation of this compound

This is a straightforward nucleophilic substitution reaction where the deprotonated sulfonamide acts as the nucleophile.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the sulfonamide, which has a pKa of around 10.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal for this reaction as they solvate the cation of the base and do not interfere with the nucleophile.[11][12]

Experimental Protocol 2: N-Alkylation of this compound with an Alkyl Halide

This protocol details the synthesis of an N-alkyl-3-methylbenzenesulfonamide using an alkyl bromide.

Materials:

  • This compound

  • Alkyl bromide (e.g., benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl bromide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[13]

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

For the N-alkylation with alcohols, the Mitsunobu reaction is a powerful tool.[14][15] It allows for the coupling of the sulfonamide with a primary or secondary alcohol under mild, neutral conditions.[16][17]

Causality of Experimental Choices:

  • Reagents: The classic Mitsunobu conditions employ triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14]

  • Stereochemistry: A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, which is a critical consideration in asymmetric synthesis.

Experimental Protocol 3: Fukuyama-Mitsunobu N-Alkylation

This protocol is adapted for the mono-alkylation of sulfonamides.[17]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Add DIAD (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to separate the desired N-alkylated sulfonamide from triphenylphosphine oxide and the hydrazine byproduct.

III. Modern Cross-Coupling Strategies for N-Arylation

For the synthesis of N-aryl-3-methylbenzenesulfonamides, particularly with sterically hindered or electronically diverse aryl partners, modern palladium- and copper-catalyzed cross-coupling reactions are indispensable.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the formation of C-N bonds.[18][19][20][21] It allows for the coupling of sulfonamides with aryl halides or triflates under relatively mild conditions.[18]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, are often required.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically used.

Experimental Protocol 4: Buchwald-Hartwig N-Arylation of this compound

This protocol describes the palladium-catalyzed coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox, add the aryl bromide (1.0 eq), this compound (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq) to an oven-dried Schlenk tube.

  • Add anhydrous toluene and seal the tube.

  • Heat the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Ullmann condensation is a copper-catalyzed N-arylation reaction.[22][23] While traditional Ullmann conditions often require harsh conditions, modern protocols utilize ligands to facilitate the reaction at lower temperatures.[22][24][25][26][27]

Causality of Experimental Choices:

  • Catalyst and Ligand: Copper(I) iodide (CuI) is a common catalyst, often used in conjunction with a ligand such as L-proline or a diamine to improve solubility and catalytic activity.[24]

  • Solvent and Base: High-boiling polar aprotic solvents like DMSO or DMF are often used, with a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[24]

Data Presentation

Synthetic Method Reactants Key Reagents Typical Conditions Advantages Disadvantages
Classical Sulfonylation 3-Methylbenzenesulfonyl chloride, AminePyridine or NaOH0 °C to RT, DCMHigh yielding, robustLimited by amine availability
N-Alkylation (Alkyl Halide) This compound, Alkyl HalideNaH or K₂CO₃RT, DMFGood for simple alkyl groupsCan lead to dialkylation
Mitsunobu Reaction This compound, AlcoholPPh₃, DIAD/DEAD0 °C to RT, THFMild, neutral conditions, stereoinversionStoichiometric byproducts
Buchwald-Hartwig Amination This compound, Aryl HalidePd catalyst, Phosphine ligand, Base80-110 °C, TolueneBroad substrate scopeAir-sensitive reagents, cost
Ullmann Condensation This compound, Aryl HalideCuI, Ligand, BaseHigh temperature, DMSOCost-effective catalystCan require harsh conditions

Visualizations

Synthetic_Workflow cluster_Start Starting Materials cluster_Routes Synthetic Routes cluster_End Product 3-Me-PhSO2Cl 3-Methylbenzenesulfonyl Chloride Classical Classical Sulfonylation 3-Me-PhSO2Cl->Classical Amine Primary/Secondary Amine Amine->Classical 3-Me-PhSO2NH2 This compound N-Alkylation N-Alkylation 3-Me-PhSO2NH2->N-Alkylation N-Arylation N-Arylation 3-Me-PhSO2NH2->N-Arylation Product N-Substituted This compound Classical->Product N-Alkylation->Product N-Arylation->Product

Caption: Overview of synthetic strategies.

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Conclusion

The synthesis of N-substituted 3-methylbenzenesulfonamides is a well-established field with a diverse array of reliable methods. The choice of the optimal synthetic route is a strategic decision that depends on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The classical sulfonylation of amines remains a workhorse for many applications, while modern cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation provide access to a broader range of N-aryl derivatives. The N-alkylation strategies, including the use of alkyl halides and the Mitsunobu reaction, offer valuable alternatives for constructing N-alkyl sulfonamides. This guide provides a solid foundation for researchers to confidently select and execute the most appropriate synthetic strategy for their research endeavors.

References

  • Dembech, P., et al. (2021). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Willoughby, N. M., et al. (2025). Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. ACS Catalysis. Available at: [Link]

  • Luo, G., et al. (n.d.). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules. Available at: [Link]

  • Abramov, A. S., et al. (2025). N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications. Available at: [Link]

  • Isomura, S., et al. (2017). Mitsunobu Reactions Using Basic Amines as Pronucleophiles. The Journal of Organic Chemistry. Available at: [Link]

  • Poeira, D., et al. (2019). Hypervalent Iodine Mediated Sulfonamide Synthesis. European Journal of Organic Chemistry. Available at: [Link]

  • Semantic Scholar. (n.d.). Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Available at: [Link]

  • Uchenna, I. F., et al. (2020). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITIES OF N-ARYL SUBSTITUTED BENZENESULPHONAMIDE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Wang, T., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Khan, K. M., et al. (n.d.). Synthesis and Biological Studies of Some New N-Substituted Derivatives of N-(1,3-Benzodioxol-5-yl)-4-methylbenzenesulfonamide. Journal of the Chemical Society of Pakistan. Available at: [Link]

  • Rehman, A. U., et al. (n.d.). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Journal of Taibah University Medical Sciences. Available at: [Link]

  • Al-Ghorbani, M., et al. (n.d.). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences. Available at: [Link]

  • Davis, T. Q., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonimidamide synthesis by amination. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. Available at: [Link]

  • El-Sepelgy, O., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. Available at: [Link]

  • Lo, P. K. T., & Willis, M. C. (n.d.). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Angewandte Chemie International Edition. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link]

  • Baffoe, J., et al. (2010). Copper-mediated N-heteroarylation of primary sulfonamides: synthesis of mono-N-heteroaryl sulfonamides. Organic Letters. Available at: [Link]

  • King, J. F., et al. (2025). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]

  • Taha, M., et al. (2025). Synthesis of Some N-Substituted Sulfonamides Derived from Moringine as Lipoxygenase Inhibitors. Medicinal Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of other sulfonamides (3 a–3 p) and synthesis of drug candidates (3 q–3 s). Available at: [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Available at: [Link]

  • Google Patents. (n.d.). N-substituted-3-substited hydrazino-benzenesulfonamide derivatives, prepation process thereof, and herbicidal compositions.
  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Available at: [Link]

  • Wikipedia. (n.d.). Hinsberg reaction. Available at: [Link]

  • ACS Publications. (2003). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. Available at: [Link]

  • Stenfor, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]

  • Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

  • PubMed. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Available at: [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activities of some n-[3-(2,3-dibromo-3- arylpropanoyl) phenyl]-benzenesulfonamides and their derived pyrazoles. Available at: [Link]

  • PubMed. (2012). Discovery of Novel 2-N-aryl-substituted Benzenesulfonamidoacetamides: Orally Bioavailable Tubulin Polymerization Inhibitors With Marked Antitumor Activities. Available at: [Link]

  • ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols.[a].... Available at: [Link]

  • PubMed. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Available at: [Link]

Sources

3-Methylbenzenesulfonamide as a reagent in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Methylbenzenesulfonamide as a Reagent in Organic Synthesis

Authored by a Senior Application Scientist

Preamble: The Unassuming Workhorse of Modern Synthesis

In the vast arsenal of reagents available to the synthetic chemist, some compounds stand out not for their exotic nature, but for their sheer utility and versatility. This compound, a simple, commercially available solid, is one such molecule.[1] Possessing the key sulfonamide functional group on a toluyl scaffold, it serves as a foundational building block, a subtle yet powerful directing group, and a gateway to complex molecular architectures. This guide moves beyond a simple cataloging of reactions to provide a deeper understanding of why and how this reagent is effectively deployed in the synthesis of high-value compounds, particularly within pharmaceutical and materials science research.

This document is structured to provide researchers, scientists, and drug development professionals with both the conceptual framework and the practical protocols needed to leverage this compound in their synthetic endeavors. We will explore its role in fundamental bond-forming reactions, its application in advanced C-H functionalization, and its utility in constructing medicinally relevant heterocyclic systems.

Section 1: Core Properties and Safety Considerations

Before deploying any reagent, a thorough understanding of its properties and safe handling procedures is paramount.

Physicochemical Data

This compound, also known as m-toluenesulfonamide, is a stable, combustible solid at room temperature.[1] Its key properties are summarized below.

PropertyValueReference
Chemical Formula C₇H₉NO₂S[1]
Molecular Weight 171.22 g/mol [1]
Appearance Solid
CAS Number 1899-94-1[1]
InChI Key NVZINPVISUVPHW-UHFFFAOYSA-N
Safety and Handling Protocol

As a laboratory reagent, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[2][3]

  • Hazards: The compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and may cause skin and serious eye irritation.[3] It may also cause respiratory irritation.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles (compliant with EN 166), protective gloves, and a lab coat or long-sleeved clothing.[2][5]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.[4][5] Prevent contact with skin, eyes, and clothing.[4] Wash hands thoroughly after handling.[2][3]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][5] It should be stored under an inert atmosphere to protect from moisture.[4]

  • First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[3][5]

    • In case of skin contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]

    • If inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][5]

    • If swallowed: Rinse mouth and drink plenty of water. Seek medical attention if you feel unwell.[4][5]

Section 2: Core Synthetic Applications

The reactivity of this compound is dominated by the sulfonamide moiety (-SO₂NH₂). The electron-withdrawing nature of the sulfonyl group renders the N-H protons acidic, facilitating deprotonation and subsequent nucleophilic attack. Furthermore, the sulfonamide group itself is a powerful coordinating ligand, a property exploited in directing group chemistry.

Cornerstone for N-Aryl and N-Alkyl Sulfonamides

The most fundamental application of this compound is as a nucleophilic partner in C-N cross-coupling reactions. The resulting N-substituted toluenesulfonamides are ubiquitous motifs in medicinal chemistry, often acting as bioisosteres for carboxylic acids or amides and participating in crucial hydrogen bonding interactions with biological targets.[6]

Modern methods have moved beyond classical approaches, employing transition-metal catalysis to achieve high efficiency and broad functional group tolerance. Photosensitized nickel catalysis, for example, provides a robust platform for the sulfonamidation of a wide range of aryl and heteroaryl halides.[6]

Caption: General workflow for C-N cross-coupling reactions.

Directing Group for C-H Activation

A more advanced application is the use of the sulfonamide moiety as a directing group in transition-metal-catalyzed C-H activation. The nitrogen and/or oxygen atoms of the deprotonated sulfonamide can coordinate to a metal center (e.g., Rh(III), Pd(II)), positioning the catalyst in close proximity to the ortho C-H bonds of the toluyl ring. This proximity enables selective functionalization at an otherwise unreactive position, a strategy of immense value for late-stage modification of complex molecules.[7]

The site-selectivity of such reactions can be exquisitely controlled. For instance, in substrates containing multiple potential directing groups, the choice of solvent polarity can switch the site of C-H activation between different aromatic rings.[7] This level of control underscores the subtle yet powerful influence of the sulfonamide group.

G cluster_0 Catalytic Cycle for C-H Activation A [M]-Catalyst (e.g., Rh(III)) C Coordinated Intermediate A->C Coordination B Sulfonamide Substrate B->C D C-H Activation (CMD Step) C->D ortho-C-H bond F Insertion D->F Metalated Intermediate E Coupling Partner (e.g., Alkene) E->F G Reductive Elimination F->G Insertion Product G->A Catalyst Regeneration H Functionalized Product G->H

Caption: Simplified catalytic cycle for directed C-H functionalization.

Precursor for Heterocyclic Synthesis

This compound is a valuable starting material for the synthesis of diverse heterocyclic compounds. These scaffolds are of paramount importance in drug discovery. For example, it can be used to construct functionalized imidazole derivatives, which have shown promising antimicrobial activity against multidrug-resistant mycobacteria.[8] The general strategy involves incorporating the this compound moiety onto a core heterocyclic ring system, combining the established biological relevance of sulfonamides with that of the heterocycle.[8][9][10]

Section 3: Experimental Protocols

The following protocols are representative examples of the applications discussed above. They are intended as a guide and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Photosensitized Nickel-Catalyzed N-Arylation of this compound

Principle: This protocol describes a C-N cross-coupling reaction between this compound and an aryl bromide using a dual nickel/photocatalyst system. The reaction proceeds via an energy-transfer mechanism, enabling the formation of the C-N bond under relatively mild conditions.[6]

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • NiCl₂·glyme

  • Ir(ppy)₂(bpy)PF₆ (photocatalyst)

  • Tetramethylguanidine (TMG) (base)

  • Acetonitrile (MeCN), anhydrous

  • Schlenk tube or reaction vial with stir bar

  • Blue LED light source

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 equiv.), NiCl₂·glyme (5 mol%), and Ir(ppy)₂(bpy)PF₆ (0.5 mol%).

  • Evacuate and backfill the tube with the inert gas three times.

  • Add the aryl bromide (1.0 equiv.) and anhydrous acetonitrile.

  • Add tetramethylguanidine (1.5 equiv.) via syringe.

  • Stir the reaction mixture at room temperature, positioned approximately 5-10 cm from a blue LED light source.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-aryl-3-methylbenzenesulfonamide.

Expected Results: This method is robust and generally provides good to excellent yields for a wide range of aryl and heteroaryl bromides.[6]

Protocol 2: Rh(III)-Catalyzed Ortho-Olefination of an N-Acyl-3-Methylbenzenesulfonamide

Principle: This protocol demonstrates the use of the sulfonamide group to direct the C-H activation and subsequent olefination at the ortho-position of the aromatic ring. An N-acyl group is often used to tune the electronics and directing ability of the sulfonamide. The reaction uses a rhodium catalyst and a copper oxidant.

Materials and Reagents:

  • N-Acetyl-3-methylbenzenesulfonamide (substrate)

  • Alkene (e.g., ethyl acrylate)

  • [{Cp*RhCl₂}₂] (catalyst)

  • Cu(OAc)₂·H₂O (oxidant)

  • AgOAc (additive)

  • Solvent (e.g., toluene or methanol, solvent choice can influence selectivity)[7]

  • Oven-dried Schlenk tube with stir bar

Procedure:

  • Into an oven-dried Schlenk tube, weigh [{Cp*RhCl₂}₂] (5 mol%), Cu(OAc)₂·H₂O (2.0 equiv.), and AgOAc (0.3 equiv.).

  • Add the N-acetyl-3-methylbenzenesulfonamide substrate (1.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the solvent (e.g., toluene) followed by the alkene (e.g., ethyl acrylate, typically 1.5-2.0 equiv.) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with dichloromethane or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography to isolate the ortho-olefinated product.

Causality Insight: The copper(II) acetate serves as the stoichiometric oxidant to regenerate the active Rh(III) catalyst, allowing the catalytic cycle to proceed. The choice of a less polar solvent like toluene can favor sulfonamide-directed C-H activation over competing pathways when other directing groups are present.[7]

References

  • This compound - MySkinRecipes.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • Safety D
  • This compound AldrichCPR - Sigma-Aldrich.
  • This compound AldrichCPR - Sigma-Aldrich.
  • Synthesis of sustainable heterocyclic aryl sulfonamide derivatives: computational studies, molecular docking, and antibacterial assessment - ResearchG
  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - PMC - NIH.
  • Synthesis of some Heterocyclic Compounds Derived
  • Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordin
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel C

Sources

The Strategic Application of 3-Methylbenzenesulfonamide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-examining a Classic Scaffold for Modern Challenges

In the vast armamentarium of medicinal chemistry, the sulfonamide functional group stands as a testament to enduring utility and versatility. First introduced to medicine as antibacterial "sulfa drugs," this classic pharmacophore has since been integrated into a remarkable diversity of therapeutic agents, including diuretics, anticonvulsants, and cutting-edge cancer therapies.[1][2][3] The benzenesulfonamide scaffold, in particular, offers a synthetically tractable and electronically tunable platform for drug design.

While its para-substituted isomer, p-toluenesulfonamide, is ubiquitous in organic synthesis and drug development, the meta-substituted variant, 3-methylbenzenesulfonamide (m-toluenesulfonamide) , presents unique structural and electronic properties that are increasingly being leveraged in the design of targeted therapeutics. This guide provides a detailed exploration of the use of this compound in medicinal chemistry, offering field-proven insights, detailed protocols, and a rationale for its strategic deployment in drug discovery programs. We will delve into its role as a versatile building block, its application in the development of potent enzyme inhibitors, and provide step-by-step methodologies for its synthetic manipulation and biological evaluation.

Part 1: Foundational Profile of this compound

This compound is a white crystalline solid that serves as a valuable intermediate in organic synthesis.[2] Its structure, featuring a sulfonamide group and a methyl group at the meta-position of the benzene ring, provides a unique combination of steric and electronic features that medicinal chemists can exploit.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a scaffold is critical for its effective use in drug design.

PropertyValueSource
Molecular Formula C₇H₉NO₂SSigma-Aldrich
Molecular Weight 171.22 g/mol Sigma-Aldrich
CAS Number 1899-94-1Sigma-Aldrich
Appearance SolidSigma-Aldrich
SMILES Cc1cccc(c1)S(N)(=O)=OSigma-Aldrich
InChI Key NVZINPVISUVPHW-UHFFFAOYSA-NSigma-Aldrich
The "Meta" Advantage: Rationale for Use

The choice of the meta-substitution pattern is a deliberate design element, not an arbitrary selection. Compared to its ortho and para isomers, the 3-methyl group imparts a distinct electronic influence and spatial orientation.

  • Electronic Effects : The methyl group is weakly electron-donating through an inductive effect. In the meta position, this effect has a more nuanced influence on the electron density of the sulfonamide group compared to the direct resonance-donating potential at the para-position. This can subtly modulate the pKa of the sulfonamide proton and its hydrogen bonding capabilities.

  • Steric Profile : The meta-positioning avoids the direct steric hindrance often associated with ortho-substituents, which can interfere with binding to a target protein. It provides a vector for exiting a binding pocket that is different from the linear axis of the para-isomer, allowing for the exploration of different chemical space.

  • Improved Potency : Studies on metallo-β-lactamase inhibitors have shown that meta-substituted benzenesulfonamides can exhibit superior inhibitory activity compared to their ortho- and para-substituted counterparts, highlighting the potential for this scaffold to achieve high potency.

Part 2: Applications in Medicinal Chemistry & Drug Design

The this compound scaffold has been successfully incorporated into a range of bioactive molecules, demonstrating its utility in targeting diverse disease areas.

Case Study 1: Inhibition of Metallo-β-Lactamases (MβLs)

The rise of antibiotic resistance is a critical global health threat. One major mechanism of resistance in Gram-negative bacteria is the production of metallo-β-lactamase (MβL) enzymes, which hydrolyze and inactivate a broad spectrum of β-lactam antibiotics. The development of MβL inhibitors to be co-administered with antibiotics is a key therapeutic strategy.

Recent research has identified benzenesulfonamides as a promising scaffold for MβL inhibitors. A comparative study of substituted benzenesulfonamides against the MβL ImiS revealed that meta-substituted derivatives demonstrated significantly enhanced inhibitory activity. This suggests that the 3-substituted pattern, as found in derivatives of this compound, provides an optimal vector for substituents to interact with the enzyme's active site. The sulfonamide group itself is crucial, as it is proposed to coordinate with the zinc ions essential for the enzyme's catalytic activity.

Case Study 2: Anti-Influenza Agents Targeting Hemagglutinin

Influenza virus entry into host cells is mediated by the glycoprotein hemagglutinin (HA). Small molecules that bind to HA and prevent the conformational changes required for membrane fusion are attractive candidates for novel antiviral drugs.

In the development of potent HA inhibitors, a series of benzenesulfonamide derivatives were synthesized and evaluated. Structure-activity relationship (SAR) studies identified cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide as a highly potent anti-influenza agent.[3] This molecule features a 3-substituted benzenesulfonamide core, demonstrating the utility of this scaffold in achieving high-potency inhibition of viral entry. The sulfonamide moiety at the meta-position serves as a key hydrogen bond acceptor and a platform for attaching the lipophilic group that binds within a conserved pocket of the HA protein.

Hemagglutinin_Inhibition cluster_0 Viral Entry Pathway cluster_1 Inhibitor Mechanism Influenza_Virus Influenza Virus Host_Cell Host Cell Influenza_Virus->Host_Cell Attachment (HA) Endosome Endosome Host_Cell->Endosome Endocytosis Fusion Membrane Fusion & Viral RNA Release Endosome->Fusion Acidification (Low pH) HA_Prefusion HA (Prefusion Conformation) HA_Postfusion HA (Postfusion Conformation) Inhibitor 3-Substituted Benzenesulfonamide Inhibitor Inhibitor->HA_Prefusion Binds & Stabilizes HA_Prefusion->HA_Postfusion pH-induced conformational change

Caption: Mechanism of influenza HA inhibitors.

Case Study 3: Antimycobacterial Agents

The emergence of multidrug-resistant Mycobacterium tuberculosis and infections with nontuberculous mycobacteria, such as Mycobacterium abscessus, necessitates the development of novel antimicrobial agents. Researchers have explored the benzenesulfonamide scaffold for this purpose.

A study detailing the synthesis of benzenesulfonamide-bearing imidazole derivatives identified compounds with potent activity against multidrug-resistant M. abscessus.[4] The core structure involved a 3-substituted benzenesulfonamide, specifically 3-(imidazol-1-yl)benzenesulfonamide, which was further functionalized. One of the most potent compounds, which incorporated a trifluoromethylphenyl-substituted imidazole-2-thiol, exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL, outperforming several standard-of-care antibiotics.[4] This highlights the potential of the 3-benzenesulfonamide scaffold as a platform for developing new classes of antimycobacterials.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of derivatives based on this compound. These protocols are designed to be self-validating, with explanations for key experimental choices.

Protocol 1: Synthesis of N-Alkyl-3-methylbenzenesulfonamide

This protocol describes a general method for the N-alkylation of this compound, a common transformation in medicinal chemistry to introduce diverse substituents and modulate physicochemical properties. This procedure is adapted from a reliable method for N-alkylation of a related sulfonamide.[1]

Objective: To synthesize N-ethyl-3-methylbenzenesulfonamide as a representative example of N-alkylation.

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Methoxide (NaOMe)

  • Ethyl Iodide (EtI)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (1.71 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (25 mL).

    • Causality: Anhydrous DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the Sₙ2 reaction. A nitrogen atmosphere prevents moisture from quenching the strong base.

  • Deprotonation: To the stirring solution, add sodium methoxide (0.65 g, 12.0 mmol, 1.2 eq.) portion-wise at room temperature. Stir the resulting mixture for 30 minutes.

    • Causality: Sodium methoxide is a strong base that deprotonates the sulfonamide nitrogen, forming a nucleophilic sulfonamidate anion. A slight excess ensures complete deprotonation.

  • Alkylation: Add ethyl iodide (1.87 g, 12.0 mmol, 1.2 eq.) dropwise to the reaction mixture.

    • Causality: Ethyl iodide is the electrophile. The sulfonamidate anion attacks the electrophilic carbon of ethyl iodide in an Sₙ2 reaction, forming the N-C bond.

  • Reaction Completion: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase.

    • Causality: Heating increases the reaction rate. TLC is used to confirm the consumption of the starting material and the formation of the less polar product.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into 100 mL of ice-cold water. Acidify the aqueous mixture to pH ~5-6 with 1 M HCl.

    • Causality: Quenching with water removes the DMF and any remaining base. Acidification ensures the product is neutral for efficient extraction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The desired product is more soluble in the organic solvent ethyl acetate than in water, allowing for its separation from inorganic salts and DMF.

  • Washing and Drying: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄.

    • Causality: Washing removes residual water-soluble impurities. Brine helps to break up emulsions and further dry the organic layer. MgSO₄ is a drying agent that removes trace water.

  • Purification: Filter the mixture to remove the MgSO₄ and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure N-ethyl-3-methylbenzenesulfonamide.

N_Alkylation_Workflow Start Start: This compound in Anhydrous DMF Deprotonation 1. Deprotonation Add NaOMe Stir 30 min @ RT Start->Deprotonation Alkylation 2. Alkylation Add Ethyl Iodide Heat to 60°C, 4-6h Deprotonation->Alkylation TLC Monitor by TLC Alkylation->TLC Workup 3. Aqueous Workup Quench with H₂O Acidify with HCl TLC->Workup Reaction Complete Extraction 4. Extraction with Ethyl Acetate Workup->Extraction Purification 5. Wash, Dry, Concentrate & Purify by Chromatography Extraction->Purification Product Final Product: N-Ethyl-3-methyl- benzenesulfonamide Purification->Product

Caption: Workflow for N-Alkylation of this compound.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Template)

This protocol provides a template for assessing the inhibitory activity of newly synthesized this compound derivatives against a target enzyme. This example is based on a typical spectrophotometric assay for a hydrolase enzyme.

Objective: To determine the IC₅₀ value of a test compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate (e.g., a chromogenic or fluorogenic substrate)

  • Test compound (dissolved in DMSO)

  • Positive control inhibitor (known inhibitor of the enzyme)

  • DMSO (vehicle control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, test compound, and positive control in the appropriate solvents. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid effects on enzyme activity.

  • Compound Dilution Series: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank wells: Assay buffer and substrate only (no enzyme).

    • Vehicle control wells (100% activity): Assay buffer, enzyme, and DMSO.

    • Positive control wells: Assay buffer, enzyme, and positive control inhibitor.

    • Test compound wells: Assay buffer, enzyme, and the serial dilutions of the test compound.

  • Pre-incubation: Add the enzyme to the wells containing buffer, DMSO, positive control, or test compound. Allow the plate to pre-incubate for 15 minutes at the optimal temperature for the enzyme (e.g., 37 °C).

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced, which is important for determining the potency of competitive and non-competitive inhibitors.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Immediately place the microplate in a plate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Normalize the data by setting the average rate of the vehicle control wells to 100% activity and the average rate of the blank wells to 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Outlook

This compound is more than just an isomer of a common synthetic reagent; it is a strategically valuable scaffold in modern medicinal chemistry. Its unique electronic and steric properties provide a distinct advantage in the design of targeted enzyme inhibitors and other bioactive molecules. The case studies presented herein, from antibacterial to antiviral applications, demonstrate its proven utility. As drug discovery programs continue to seek novel chemical matter with improved potency and selectivity, the deliberate choice of the meta-substitution pattern offered by this compound provides a compelling avenue for innovation. The protocols and insights provided in this guide are intended to empower researchers to confidently incorporate this versatile building block into their discovery workflows, paving the way for the development of next-generation therapeutics.

References

  • PrepChem. Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. Available from: [Link]

  • MySkinRecipes. This compound. Available from: [Link]

  • Jiang, X., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Wikipedia. Sulfonamide (medicine). Available from: [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. Available from: [Link]

  • King, F.D. (2017). Sulfonamide as an Essential Functional Group in Drug Design. In Functional Groups in Drug Discovery. Available from: [Link]

  • Patsnap Synapse. What is Para-Toluenesulfonamide used for? Available from: [Link]

  • PubChem. p-Toluenesulfonamide. Available from: [Link]

  • Sencanski, M., et al. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Molecules. Available from: [Link]

Sources

Application Notes and Protocols: 3-Methylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These zinc-dependent enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is vital for pH homeostasis, CO₂ and bicarbonate transport, electrolyte secretion, and various biosynthetic pathways.[2][3]

The involvement of specific CA isoforms in the pathophysiology of a range of diseases has established them as significant therapeutic targets.[3] For instance, inhibition of CA II is a cornerstone in the management of glaucoma, while targeting CA II and CA VII has shown promise in epilepsy treatment.[4][5][6] Furthermore, the overexpression of tumor-associated isoforms like CA IX and CA XII in hypoxic cancers has made them attractive targets for novel anticancer therapies.[1][7]

Sulfonamides represent a major class of potent CA inhibitors (CAIs), with their primary sulfonamide group (-SO₂NH₂) coordinating to the Zn²⁺ ion in the enzyme's active site.[8] Among these, 3-methylbenzenesulfonamide derivatives have emerged as a promising scaffold for the development of isoform-selective inhibitors. The strategic placement of the methyl group and further substitutions on the benzene ring can be exploited to achieve desired potency and selectivity, a concept central to modern drug design.[1]

This comprehensive guide provides detailed protocols for the synthesis, in vitro evaluation, and in vivo assessment of this compound derivatives as carbonic anhydrase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to explore this important class of therapeutic agents.

Part 1: Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, starting from commercially available materials. The following is a representative protocol for the synthesis of a novel this compound derivative.

Diagram of Synthetic Pathway:

A 3-Methylaniline B 3-Methylbenzenesulfonyl chloride A->B 1. NaNO₂, HCl 2. SO₂, CuCl₂ C This compound B->C NH₄OH D Derivative C->D Coupling Reaction (e.g., with an appropriate amine) A Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) B Set up 96-Well Plate (Blank, Control, Test Wells) A->B C Pre-incubation (Enzyme + Inhibitor) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Absorbance at 405 nm) D->E F Data Analysis (% Inhibition, IC₅₀) E->F A Compound Selection (Based on in vitro data) B Animal Acclimatization A->B C Compound Administration (e.g., Intraperitoneal) B->C D Induction of Seizures (MES or sc-PTZ) C->D E Observation and Scoring of Seizure Activity D->E F Data Analysis (e.g., Protection from seizures) E->F

Sources

Application Notes & Protocols: N-Alkylation of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the N-alkylation of 3-methylbenzenesulfonamide, a critical transformation in the synthesis of pharmacologically relevant molecules and chemical probes. We delve into the mechanistic underpinnings of several robust protocols, offering detailed, step-by-step methodologies and expert insights to navigate experimental choices. This guide is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, reproducibility, and the rationale behind procedural steps.

Introduction: The Significance of N-Alkyl Sulfonamides

N-alkylated sulfonamides are a cornerstone structural motif in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, anticancer, and antiviral drugs.[1] The sulfonamide functional group, with its ability to act as a hydrogen bond donor and acceptor, and its tetrahedral geometry, serves as a versatile scaffold for interacting with biological targets. The N-alkyl substituent plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity. Consequently, reliable and efficient methods for the N-alkylation of parent sulfonamides like this compound (tosylamide derivatives) are of paramount importance in drug discovery and development pipelines.

This guide explores three field-proven methodologies for this transformation: the modern, atom-economical "Borrowing Hydrogen" catalysis, the classic and mild Mitsunobu reaction, and the traditional SN2 alkylation using alkyl halides.

Mechanistic Principles: Activating the Sulfonamide Nitrogen

The N-H bond of a primary sulfonamide is acidic (pKa ≈ 10-11), but the resulting sulfonamide anion is a relatively weak nucleophile. Successful N-alkylation hinges on strategies that either enhance the nucleophilicity of the sulfonamide or increase the electrophilicity of the alkylating partner.

A. Classical SN2 Alkylation

This is the most direct approach. A strong base deprotonates the sulfonamide, generating the corresponding anion. This potent nucleophile then attacks an alkyl halide in a classic bimolecular nucleophilic substitution (SN2) reaction. The choice of base and solvent is critical to prevent side reactions like O-alkylation.[2]

SN2_Mechanism cluster_0 Step 1: Deprotonation Sulfonamide Ar-SO₂-NH₂ Anion Ar-SO₂-NH⁻ Na⁺ Sulfonamide->Anion Base Base (e.g., NaH) BaseH Base-H⁺ AlkylHalide R-X Anion->AlkylHalide Product Ar-SO₂-NH-R AlkylHalide->Product Halide Na⁺ X⁻ Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine [PPh₃⁺-N⁻-N=N-CO₂Et] PPh3->Betaine DEAD DEAD DEAD->Betaine ROH R-OH Oxyphosphonium Oxyphosphonium Salt [R-O-PPh₃⁺] ROH->Oxyphosphonium Sulfonamide Ar-SO₂-NH₂ Product N-Alkyl Sulfonamide Ar-SO₂-NH-R Sulfonamide->Product SN2 Attack Betaine->Oxyphosphonium Proton Transfer Hydrazide DEAD-H₂ Betaine->Hydrazide Oxyphosphonium->Product Ph3PO Ph₃P=O Oxyphosphonium->Ph3PO

Caption: Simplified mechanism of the Mitsunobu N-alkylation reaction.

C. "Borrowing Hydrogen" (BH) Catalysis

This elegant, atom-economical strategy uses alcohols as alkylating agents, with water as the sole byproduct. [3]A transition-metal catalyst (e.g., based on Mn, Ir, or Ru) temporarily "borrows" hydrogen from the alcohol substrate to form a metal-hydride species and an aldehyde in situ. [1][4]The aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonyl imine intermediate. Finally, the metal-hydride transfers the hydrogen back to the imine, reducing it to the final N-alkylated product and regenerating the catalyst. [1]

BH_Mechanism Cat [M] CatH2 [M]-H₂ Cat->CatH2 Oxidative Addition ROH RCH₂OH RCHO RCHO Imine ArSO₂N=CHR RCHO->Imine + ArSO₂NH₂ - H₂O Product ArSO₂NHCH₂R Imine->Product Hydrogenation Product->Cat Reductive Elimination H2O H₂O Sulfonamide ArSO₂NH₂ CatH2->RCHO β-Hydride Elimination

Caption: Catalytic cycle for the "Borrowing Hydrogen" N-alkylation.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation

This protocol is adapted from a procedure by Reed-Berendt et al. and is ideal for green chemistry applications due to its high atom economy. [3]It is particularly effective for producing N-benzyl-3-methylbenzenesulfonamide.

Materials:

  • This compound (171 mg, 1.00 mmol, 1.0 equiv)

  • Benzyl alcohol (109 μL, 1.00 mmol, 1.0 equiv)

  • Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(Ph₂P(CH₂)₂NMe(CH₂)₂PPh₂)]Br) (5 mol %)

  • Potassium carbonate (K₂CO₃) (13.8 mg, 0.1 mmol, 10 mol %)

  • Xylenes (anhydrous, 1.0 mL)

  • Schlenk tube or sealed reaction vial, magnetic stirrer, and heating block

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the Mn(I) PNP pincer precatalyst, and potassium carbonate.

  • Add xylenes (1.0 mL) to achieve a 1 M concentration of the sulfonamide.

  • Add benzyl alcohol via syringe.

  • Seal the tube tightly and place it on a pre-heated heating block at 150 °C.

  • Stir the reaction mixture vigorously for 24 hours.

  • After 24 hours, cool the reaction vessel to room temperature.

  • Work-up & Purification: a. Dilute the crude mixture with ethyl acetate (10 mL) and water (5 mL). b. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). c. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. d. Purify the resulting residue by flash column chromatography on silica gel (e.g., using a 20% ethyl acetate in petroleum ether eluent system) to yield N-benzyl-3-methylbenzenesulfonamide as a white solid. [3] Expected Outcome: This procedure typically provides the desired product in high yield (>90%). [3]

Protocol 2: N-Alkylation via Mitsunobu Reaction

This method is suitable for substrates with sensitive functional groups due to its mild, neutral conditions. [5]However, purification requires careful removal of stoichiometric byproducts.

Materials:

  • This compound (171 mg, 1.00 mmol, 1.0 equiv)

  • Primary or secondary alcohol (e.g., 1-phenylethanol) (1.2 mmol, 1.2 equiv)

  • Triphenylphosphine (PPh₃) (393 mg, 1.5 mmol, 1.5 equiv)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 mmol, 1.5 equiv, typically as a 40% solution in toluene)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF (10 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add the DEAD or DIAD solution dropwise via syringe over 10-15 minutes. An exothermic reaction and color change (typically to a pale yellow or orange) may be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification: a. Upon completion, concentrate the reaction mixture under reduced pressure. b. The primary challenge is removing the triphenylphosphine oxide and hydrazide byproducts. [6]One strategy is to dissolve the residue in a minimal amount of dichloromethane and add diethyl ether or hexanes to precipitate the triphenylphosphine oxide, which can then be filtered off. c. The filtrate can then be concentrated and purified by flash column chromatography on silica gel to isolate the N-alkylated product.

Protocol 3: Classical N-Alkylation with an Alkyl Halide

This is a robust and widely used method, particularly when the desired alkyl group is available as a halide.

Materials:

  • This compound (171 mg, 1.00 mmol, 1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide) (1.1 mmol, 1.1 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (44 mg, 1.1 mmol, 1.1 equiv) or Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or THF (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere setup

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF (10 mL).

  • If using NaH, cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. (Caution: NaH reacts with moisture to produce flammable H₂ gas). Stir for 30 minutes at 0 °C, then allow to warm to room temperature and stir for another 30 minutes until gas evolution ceases.

  • If using K₂CO₃, the cooling step is not strictly necessary, and the base can be added directly at room temperature.

  • Slowly add the alkyl halide to the mixture via syringe.

  • Stir the reaction at room temperature (or with gentle heating, e.g., 50-60 °C, if the reaction is sluggish) for 4-16 hours, monitoring by TLC.

  • Work-up & Purification: a. Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (if NaH was used) or water at 0 °C. b. Extract the product with ethyl acetate (3 x 15 mL). c. Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.

General Experimental Workflow and Data Summary

Sources

Application Note: Synthesis of Novel Heterocyclic Compounds from 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] Its enduring prevalence stems from its unique properties: it is a rigid, crystalline functional group that can act as a hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets.[3] When incorporated into a heterocyclic framework, the resulting molecules often exhibit enhanced pharmacological profiles.[4][5]

3-Methylbenzenesulfonamide, a readily available aromatic sulfonamide, serves as an excellent and versatile starting material for the synthesis of novel heterocyclic compounds. Its aromatic ring and reactive sulfonamide nitrogen provide two key handles for chemical modification and subsequent cyclization. This application note details two distinct, field-proven strategies for leveraging this compound as a precursor for the synthesis of two important classes of heterocycles: benzothiadiazine 1,1-dioxides and sultams (cyclic sulfonamides) .

These protocols are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.

Strategy 1: Synthesis of Novel Benzothiadiazine 1,1-Dioxides

Benzothiadiazine 1,1-dioxides are a privileged scaffold in drug discovery, known for their diverse biological activities, including diuretic, antihypertensive, and antiviral properties.[6] The synthesis of these compounds from this compound requires a strategic functionalization of the aromatic ring to install an amino group ortho to the sulfonamide, which then serves as a nucleophile for cyclization.

Workflow Overview

The overall synthetic workflow for the preparation of a 7-methyl-1,2,4-benzothiadiazine 1,1-dioxide derivative is a three-step process involving nitration, reduction, and cyclocondensation.

G cluster_0 Strategy 1: Benzothiadiazine Synthesis Start This compound Step1 Step 1: Electrophilic Nitration Start->Step1 Intermediate1 3-Methyl-2-nitrobenzenesulfonamide Step1->Intermediate1 Step2 Step 2: Reduction of Nitro Group Intermediate1->Step2 Intermediate2 2-Amino-3-methylbenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Cyclocondensation Intermediate2->Step3 Product Novel 7-Methyl-1,2,4-benzothiadiazine 1,1-dioxide derivatives Step3->Product G cluster_1 Strategy 2: Sultam Synthesis Start This compound StepA Step A: N-Alkenylation Start->StepA IntermediateA N-alkenyl-3-methylbenzenesulfonamide StepA->IntermediateA StepB Step B: Intramolecular Heck Reaction IntermediateA->StepB ProductB Novel Sultam Derivatives StepB->ProductB

Sources

Application Note & Protocols: Benzenesulfonamide Scaffolds in the Design and Synthesis of Novel Anti-Influenza Agents Targeting Hemagglutinin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Anti-Influenza Therapeutics

Influenza viruses are a persistent global health threat, responsible for seasonal epidemics and occasional pandemics with significant morbidity and mortality.[1][2] The continuous evolution of influenza viruses, driven by antigenic drift and shift, leads to the emergence of strains resistant to existing antiviral drugs.[3] Currently approved anti-influenza agents primarily target the viral neuraminidase (NA) or the M2 proton channel.[3][4] However, the efficacy of these drugs can be compromised by the rapid development of resistance, underscoring the urgent need for novel therapeutics that act on different viral targets.[1][3]

One such promising target is the viral hemagglutinin (HA) protein.[1][5][6] HA is a glycoprotein on the surface of the influenza virus that plays a critical role in the initial stages of infection, including binding to host cell receptors and mediating the fusion of the viral envelope with the endosomal membrane.[5][6] By inhibiting the function of HA, it is possible to block the entry of the virus into host cells, a crucial step in the viral life cycle.[5][6] The benzenesulfonamide scaffold has emerged as a privileged structure in the design of potent HA inhibitors.[1][7][8] This application note provides a detailed guide on the synthesis and application of benzenesulfonamide derivatives as anti-influenza agents targeting hemagglutinin.

The Rationale for Targeting Hemagglutinin with Benzenesulfonamide Derivatives

The influenza virus enters host cells via endocytosis after the HA protein binds to sialic acid receptors on the cell surface.[5][6] The acidic environment of the endosome triggers a conformational change in HA, exposing a fusion peptide that inserts into the endosomal membrane and initiates membrane fusion, releasing the viral genome into the cytoplasm.[5][6]

Benzenesulfonamide derivatives have been shown to inhibit this fusion process by binding to the HA protein and stabilizing its pre-fusion conformation.[1][7] This mechanism prevents the low pH-induced conformational changes necessary for membrane fusion, effectively trapping the virus in the endosome and preventing infection. The stalk region of HA is a particularly attractive target as it is more conserved across different influenza A subtypes compared to the highly variable head region, suggesting that inhibitors targeting this region could have broad-spectrum activity.[1]

General Synthetic Strategy for Benzenesulfonamide-Based HA Inhibitors

The synthesis of benzenesulfonamide-based HA inhibitors generally involves the coupling of a substituted benzenesulfonyl chloride with a suitable amine-containing fragment. The diversity of commercially available building blocks for both components allows for the creation of extensive libraries of compounds for structure-activity relationship (SAR) studies. A common synthetic route is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Substituted\nBenzenesulfonyl Chloride Substituted Benzenesulfonyl Chloride Coupling Reaction Coupling Reaction Substituted\nBenzenesulfonyl Chloride->Coupling Reaction Amine-containing\nFragment (e.g., cis-Amine 5) Amine-containing Fragment (e.g., cis-Amine 5) Amine-containing\nFragment (e.g., cis-Amine 5)->Coupling Reaction Benzenesulfonamide\nDerivative Benzenesulfonamide Derivative Coupling Reaction->Benzenesulfonamide\nDerivative Purification

Caption: General synthetic workflow for benzenesulfonamide derivatives.

Detailed Protocol: Synthesis of cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (Compound 28)

This protocol describes the synthesis of a potent benzenesulfonamide-based HA inhibitor, as reported in the literature.[1]

Materials:

  • cis-(4-amino-2,2,4-trimethylcyclohexyl)methanol (cis-amine 5)

  • 3-Bromobenzenesulfonyl chloride

  • Ammonia (7 N in MeOH)

  • Copper(I) iodide (CuI)

  • L-proline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Synthesis of 3-Bromobenzenesulfonamide: To a solution of 3-bromobenzenesulfonyl chloride (1.0 g, 3.9 mmol) in DCM (10 mL) at 0 °C, was added 7 N ammonia in MeOH (5.6 mL, 39 mmol) dropwise. The reaction mixture was stirred at room temperature for 2 hours. The solvent was removed under reduced pressure, and the residue was partitioned between EtOAc and water. The organic layer was washed with brine, dried over Na₂SO₄, and concentrated to give 3-bromobenzenesulfonamide as a white solid.

  • Copper-Catalyzed Cross-Coupling: A mixture of 3-bromobenzenesulfonamide (100 mg, 0.42 mmol), cis-amine 5 (81 mg, 0.47 mmol), CuI (8 mg, 0.042 mmol), L-proline (10 mg, 0.084 mmol), and K₂CO₃ (116 mg, 0.84 mmol) in DMSO (2 mL) was heated at 90 °C for 12 hours under a nitrogen atmosphere.

  • Workup and Purification: The reaction mixture was cooled to room temperature and diluted with water. The aqueous layer was extracted with EtOAc. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (EtOAc/hexanes gradient) to afford the desired product, cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamide (Compound 28), as a white solid.

Structure-Activity Relationship (SAR) of Benzenesulfonamide Derivatives

Systematic modifications of the benzenesulfonamide scaffold have led to the identification of key structural features that contribute to potent anti-influenza activity. The following table summarizes the SAR for a series of benzenesulfonamide derivatives targeting HA.[1]

CompoundEC₅₀ (nM) vs. Influenza A/Weiss/43 (H1N1)CC₅₀ (µM) in MDCK cellsSelectivity Index (CC₅₀/EC₅₀)
28 HH210>100>476
31 2-FH70>100>1428
32 4-FH65>100>1538
40 2-ClH86>100>1162
41 3-ClH57>100>1754
42 4-ClH110>100>909

Key Insights from SAR Studies:

  • Substitution on the Phenyl Ring: The introduction of small hydrophobic groups, such as fluorine or chlorine, at the 2-, 3-, or 4-position of the phenyl ring generally enhances antiviral potency compared to the unsubstituted parent compound (28).[1]

  • Position of the Substituent: The position of the halogen substituent influences activity, with 3-chloro (41) and 4-fluoro (32) substitutions showing particularly high potency.[1]

  • Selectivity: Many of the active compounds exhibit a high selectivity index, indicating a favorable therapeutic window with low cytotoxicity.[1]

Mechanism of Action: Inhibition of HA-Mediated Membrane Fusion

The antiviral activity of these benzenesulfonamide derivatives stems from their ability to inhibit the low pH-induced conformational change of HA, a critical step for viral entry.[1][5]

G cluster_0 Viral Entry Pathway cluster_1 Inhibition Virus Binding to Host Cell Virus Binding to Host Cell Endocytosis Endocytosis Virus Binding to Host Cell->Endocytosis Endosome Acidification (Low pH) Endosome Acidification (Low pH) Endocytosis->Endosome Acidification (Low pH) HA Conformational Change HA Conformational Change Endosome Acidification (Low pH)->HA Conformational Change Membrane Fusion Membrane Fusion HA Conformational Change->Membrane Fusion Viral Genome Release Viral Genome Release Membrane Fusion->Viral Genome Release Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor Benzenesulfonamide Inhibitor->HA Conformational Change Blocks

Caption: Inhibition of influenza virus entry by benzenesulfonamide derivatives.

Experimental evidence, such as HA trypsin sensitivity assays, has confirmed this mechanism of action.[1] In the presence of the inhibitor, the HA protein is protected from low pH-induced degradation by trypsin, indicating that the compound stabilizes the pre-fusion conformation of HA.[1]

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a promising class of anti-influenza agents with a novel mechanism of action targeting the viral hemagglutinin protein. Their ability to inhibit the HA-mediated membrane fusion process offers a valuable alternative to currently available drugs and a potential solution to the growing problem of antiviral resistance. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency, pharmacokinetic properties, and spectrum of activity. Future research in this area should focus on lead optimization to improve oral bioavailability and in vivo efficacy, as well as on studies to fully elucidate the binding site of these inhibitors on the HA protein. The development of such compounds could provide a new line of defense against both seasonal and pandemic influenza strains.

References

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC - NIH. (2011-06-07). [Link]

  • Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors - PubMed. (2011-06-07). [Link]

  • Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PubMed Central. [Link]

  • Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - PMC - NIH. (2011-12-15). [Link]

  • Oseltamivir total synthesis - Wikipedia. [Link]

  • Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. [Link]

  • Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - Semantic Scholar. (2011-12-15). [Link]

  • One-pot synthesis, characterization and antiviral properties of new benzenesulfonamide-based spirothiazolidinones - PMC - NIH. [Link]

  • Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin - OUCI. [Link]

  • Synthesis method of oseltamivir - Google P
  • Synthesis of (-)-Oseltamivir - ResearchGate. (2025-08-07). [Link]

  • Aryl Sulfonamide Inhibits Entry and Replication of Diverse Influenza Viruses via the Hemagglutinin Protein - PubMed Central. [Link]

  • Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus - PubMed. (2018-11-23). [Link]

  • Total Synthesis of Oseltamivir (Tamiflu) by Hayashi - Organic Chemistry Portal. (2009-01-04). [Link]

  • Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus - MDPI. (2023-12-09). [Link]

Sources

Application Note: High-Performance Analytical Methods for the Quantification of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of 3-methylbenzenesulfonamide (3-MBS), also known as m-toluenesulfonamide. As a potential process impurity or degradant in pharmaceutical manufacturing, the accurate quantification of 3-MBS is critical for ensuring drug safety and regulatory compliance. This document outlines two robust analytical approaches: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine quality control and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity, trace-level analysis. We delve into the scientific rationale behind method development, provide step-by-step experimental protocols, and discuss validation strategies in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 1899-94-1, Molecular Formula: C₇H₉NO₂S) is an organic compound that can arise as a synthetic intermediate or a potential impurity in active pharmaceutical ingredients (APIs).[1] Its structural isomers, o- and p-toluenesulfonamide, are used in various industrial applications, including the synthesis of plasticizers and fungicides.[2] Given that sulfonamide-containing structures can be genotoxic, regulatory bodies require strict control over their presence in final drug products.[3] Therefore, validated, sensitive, and reliable analytical methods are essential for their quantification.

This guide provides the scientific framework and practical protocols for analyzing 3-MBS, empowering researchers and quality control professionals to develop and validate methods suitable for their specific needs.

Table 1: Physicochemical Properties of this compound and Related Analogs

Property Value / Observation Source Rationale for Analytical Method
Molecular Weight 171.22 g/mol Essential for mass spectrometry and concentration calculations.
Structure Toluene ring with a sulfonamide group at the meta-position. [1] The aromatic ring provides a chromophore for UV detection.
Solubility Isomers are sparingly soluble in water (1.6–5.1 g/L). Soluble in organic solvents like methanol and acetonitrile. [4] Guides the selection of diluents for sample and standard preparation.
Acidity (pKa) The sulfonamide proton is weakly acidic (pKa of related benzenesulfonamide is ~10.1). [5] At neutral or acidic pH, the molecule is un-ionized, which is ideal for reversed-phase HPLC.
Volatility The related p-toluenesulfonamide is described as non-volatile. [6] Indicates that HPLC and LC-MS are more suitable analytical techniques than Gas Chromatography (GC).

| UV Absorbance | Substituted benzenes absorb in the 220-280 nm range. Related methods use 220-225 nm. |[7][8] | Informs the starting wavelength for HPLC-UV detection. |

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

High-Performance Liquid Chromatography with UV detection is a robust, widely accessible, and cost-effective technique suitable for quantifying 3-MBS at levels typically required for routine quality control of drug substances and intermediates.

Scientific Rationale & Method Development

The choice of an RP-HPLC method is predicated on the physicochemical properties of 3-MBS.

  • Stationary Phase: A C18 (octadecylsilane) column is the standard choice for separating moderately polar aromatic compounds like 3-MBS. It provides excellent retention and peak shape through hydrophobic interactions.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) is used.

    • Aqueous Component: An acidic buffer (e.g., 0.1% phosphoric acid in water) is used to maintain a consistent pH below the pKa of any residual silanols on the column, minimizing peak tailing. More importantly, it ensures that the weakly acidic 3-MBS remains in its neutral, un-ionized form for consistent retention.[8]

    • Organic Component: Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency at lower wavelengths. The ratio of water to acetonitrile is optimized to achieve an appropriate retention time and resolution from other impurities (typically a k' between 2 and 10).

  • Detection: The benzene ring in 3-MBS acts as a chromophore. Based on the analysis of structurally similar compounds like p-toluenesulfonates, a detection wavelength between 220-230 nm is a logical starting point.[3][8] A photodiode array (PDA) detector should be used during method development to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: HPLC-UV

This protocol provides a starting point for the analysis. It must be fully validated before routine use.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V, Waters Symmetry C18).[8]

  • This compound certified reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Phosphoric acid (85%).

Procedure:

  • Mobile Phase Preparation: Prepare a 50:50 (v/v) mixture of 0.1% phosphoric acid in water and acetonitrile. Filter through a 0.45 µm membrane filter and degas.[8]

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of 3-MBS reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample (e.g., API) and dissolve it in methanol or another suitable solvent to achieve a target concentration where the expected 3-MBS level falls within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: 50:50 (v/v) Acetonitrile / 0.1% H₃PO₄ in Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 225 nm[8]

    • Injection Volume: 10 µL

  • Analysis: Inject a blank (mobile phase), followed by the calibration standards and then the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of 3-MBS in the samples from this curve.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results A Prepare Mobile Phase (ACN/H2O/H3PO4) E Set HPLC Conditions A->E B Prepare Standard Stock Solution C Prepare Calibration Standards B->C F Inject Standards & Samples C->F D Prepare Sample Solution D->F E->F G Acquire Data (UV @ 225 nm) F->G H Integrate Peaks G->H I Generate Calibration Curve H->I J Quantify 3-MBS in Sample I->J

Caption: Workflow for the quantification of 3-MBS by HPLC-UV.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the detection of trace-level genotoxic impurities, LC-MS/MS is the method of choice. It offers superior performance in complex matrices by combining chromatographic separation with mass-based detection of specific parent-to-daughter ion transitions.

Scientific Rationale & Method Development
  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often paired with MS to provide faster analysis times and sharper peaks, enhancing sensitivity. The principles of stationary and mobile phase selection are similar to HPLC-UV. However, volatile buffers like formic acid or ammonium acetate must be used instead of non-volatile buffers like phosphate.[9] An acidic mobile phase (e.g., 0.1% formic acid) protonates the 3-MBS, making it suitable for positive ion electrospray ionization (ESI+).[10]

  • Ionization: ESI is the most common ionization technique for polar to moderately polar, non-volatile compounds like sulfonamides. In positive ion mode, 3-MBS will readily accept a proton to form the protonated molecule [M+H]⁺.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.

    • Q1 (First Quadrupole): Isolates the parent ion (precursor ion) of 3-MBS, which is the [M+H]⁺ ion (m/z 172.0).

    • q2 (Collision Cell): The isolated parent ion is fragmented by collision with an inert gas (e.g., argon).

    • Q3 (Third Quadrupole): Isolates a specific, stable fragment ion (product ion). This parent → daughter transition is highly specific to the analyte, virtually eliminating matrix interferences and providing exceptional sensitivity.

Experimental Protocol: LC-MS/MS

This protocol provides a starting point and requires optimization and full validation.

Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • LC-MS grade acetonitrile, methanol, and water.

  • LC-MS grade formic acid.

  • All materials listed for the HPLC-UV method.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Standard and Sample Preparation: Prepare as described in the HPLC-UV method (Section 2.2), using Mobile Phase A as the final diluent to ensure compatibility with the initial chromatographic conditions.

  • Mass Spectrometer Tuning: Infuse a dilute solution of 3-MBS (~1 µg/mL in 50:50 ACN/Water with 0.1% Formic Acid) directly into the mass spectrometer to optimize source parameters and identify the precursor and product ions.

    • Precursor Ion [M+H]⁺: m/z 172.0

    • Product Ions: To be determined experimentally. Common fragmentation pathways for sulfonamides involve the loss of SO₂ or cleavage of the S-N bond.

  • LC-MS/MS Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm (or similar UHPLC column)

    • Mobile Phase: Gradient elution (example below)

      Time (min) %A %B
      0.0 95 5
      3.0 5 95
      4.0 5 95
      4.1 95 5

      | 5.0 | 95 | 5 |

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS Parameters (Example):

      • Ionization Mode: ESI Positive

      • MRM Transition: 172.0 → [Product Ion m/z] (Optimize collision energy)

      • Source Parameters: Optimize spray voltage, gas flows, and temperatures per instrument manufacturer's recommendations.

  • Analysis: Perform the analysis as described for the HPLC-UV method, using the peak area from the MRM chromatogram for quantification.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Preparation & Tuning cluster_analysis Analysis cluster_results Results A Prepare Mobile Phases (A: H2O/FA, B: ACN/FA) D Set LC Gradient & MS MRM Method A->D B Prepare Standards & Samples E Inject Standards & Samples B->E C Tune MS: Determine Precursor & Product Ions C->D D->E F Acquire Data (MRM Transition) E->F G Integrate MRM Peak F->G H Generate Calibration Curve G->H I Quantify 3-MBS at Trace Levels H->I

Caption: Workflow for high-sensitivity quantification of 3-MBS by LC-MS/MS.

Method Validation: Ensuring Trustworthiness and Compliance

Once a method is developed, it must be validated to prove it is fit for its intended purpose. Validation provides documented evidence that the procedure is accurate, precise, and reliable.[11] The key validation parameters are defined by the ICH Q2(R1) guideline.[12]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria Source
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants. Peak purity index > 0.99 (for PDA). Baseline resolution between analyte and adjacent peaks. [13]
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. Correlation coefficient (r²) ≥ 0.998. [9]
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear. Defined by the linearity study. [12]
Accuracy The closeness of test results to the true value. Assessed by spike-recovery experiments. Recovery typically between 80-120% for impurities. [14]
Precision The degree of scatter between a series of measurements. Includes Repeatability and Intermediate Precision. Relative Standard Deviation (RSD) ≤ 15% for impurities at the limit of quantification. [14]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified. Signal-to-Noise Ratio (S/N) ≥ 3. [8]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Signal-to-Noise Ratio (S/N) ≥ 10. [3][8]

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within defined limits. |[13] |

Conclusion

The quantification of this compound can be reliably achieved using either RP-HPLC-UV or LC-MS/MS. The choice of method depends on the specific analytical requirements. HPLC-UV offers a robust and accessible solution for routine quality control, while LC-MS/MS provides the superior sensitivity and selectivity needed for trace-level impurity analysis in final drug products. The protocols and validation guidelines presented here serve as a solid foundation for developing and implementing scientifically sound analytical methods, ultimately ensuring product quality and patient safety.

References

  • PubChem. 3-Amino-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Zwiener, C., & Frimmel, F. H. (2003). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. ResearchGate. [Link]

  • Hela, D. G., & Lambropoulou, D. A. (2007). LC-MS/MS analysis of sulfonamides in shrimp.
  • Hill, D. W., & Kelley, K. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • Reddy, G. S., et al. (2011). A Sensitive and Simple HPLC-UV Method for Trace Level Quantification of Ethyl p-Toluenesulfonate and Methyl p-Toluenesulfonate, Two Potential Genotoxins in Active Pharmaceutical Ingredients. American Journal of Analytical Chemistry. [Link]

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • Gosar, A., et al. (2021). Development of Analytical Method for Determination of p-toluenesulfonylurea and its Impurities in Gliclazide Drug Substances by using HPLC. Journal of Pharmacological Research and Developments. [Link]

  • PubChem. m-Toluenesulphonamide. National Center for Biotechnology Information. [Link]

  • PubChem. p-Toluenesulfonamide. National Center for Biotechnology Information. [Link]

  • El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-phenyl)azo)thiophene Dyes. Molbank. [Link]

  • NICNAS. P-TOLUENESULFONAMIDE CAS N°: 70-55-3. [Link]

  • ResearchGate. The UV absorption spectra. λ max at 462 nm, 465 nm, and 572 nm in CH3CN... [Link]

  • Australian Government Department of Health. (2022). Toluenesulfonamides - Evaluation statement. [Link]

  • ResearchGate. UV-Visible absorption spectra of 1, 2 and 3 in selected solvents... [Link]

  • Hogness, T. R., et al. (1937). The ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. [Link]

  • Stimson, M. M. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society. [Link]

Sources

Application Note: High-Throughput Analysis of 3-Methylbenzenesulfonamide using HPLC-UV and Confirmatory GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide detailing validated protocols for the quantitative analysis of 3-methylbenzenesulfonamide (CAS: 1899-94-1) using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a confirmatory method using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The HPLC method offers a robust and efficient approach for routine quantification, while the GC-MS method provides orthogonal confirmation and enhanced sensitivity, crucial for impurity profiling and trace-level detection in complex matrices. The protocols herein are developed with an emphasis on scientific causality, adherence to ICH validation guidelines, and practical implementation in a regulated laboratory environment.[2][3][4]

Introduction: The Analytical Imperative for this compound

This compound (C₇H₉NO₂S, MW: 171.22 g/mol ) is an organic compound that can be present as a process-related impurity or a degradation product in the synthesis of various pharmaceutical agents.[1] Given the stringent safety and purity requirements set by regulatory bodies for active pharmaceutical ingredients (APIs), the development of precise, accurate, and reliable analytical methods for its detection and quantification is paramount.[5] Such methods are essential for ensuring the quality and safety of drug products.

This guide presents two powerful and complementary chromatographic techniques:

  • High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is ideal for the routine quantification of non-volatile and thermally stable small molecules like this compound.[6][7][8] Its versatility and reproducibility make it the primary choice for quality control applications.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers exceptional selectivity and sensitivity. For sulfonamides, which are polar and have low volatility, a chemical derivatization step is typically required to enhance their thermal stability and chromatographic performance.[9][10] This method is invaluable for confirming the identity of the analyte and for detecting it at trace levels where HPLC-UV may be insufficient.

High-Performance Liquid Chromatography (HPLC-UV) Method

The developed HPLC method is based on reversed-phase chromatography, which separates analytes based on their hydrophobicity. This compound, being a moderately polar compound, is well-suited for this separation mode.

Rationale for Methodological Choices
  • Column Chemistry (C18): A C18 (octadecylsilyl) stationary phase is selected for its versatility and strong hydrophobic retention of aromatic compounds. The end-capped silica particles minimize peak tailing caused by interactions with residual silanol groups, ensuring symmetrical peak shapes and better resolution.

  • Mobile Phase Composition: The mobile phase consists of acetonitrile and a dilute acidic buffer (e.g., 0.1% formic acid in water). Acetonitrile serves as the strong organic eluent. The acidic buffer is crucial for suppressing the ionization of any residual silanol groups on the stationary phase and ensuring that the sulfonamide group remains in a consistent protonation state, leading to reproducible retention times and sharp peaks.[11]

  • UV Detection: The presence of the benzene ring in this compound provides strong UV absorbance. A detection wavelength of 235 nm is chosen to maximize sensitivity while minimizing potential interference from common solvents and excipients.

Detailed HPLC Protocol

2.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

  • This compound reference standard.

2.2.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample (e.g., API) and dissolve it in the diluent to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[12][13]

2.2.3 Chromatographic Conditions

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 235 nm
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Method Validation Summary (ICH Q2(R1) Guidelines)

This HPLC method must be validated to demonstrate its suitability for its intended purpose.[2][4][6][14] The following parameters should be assessed:

Validation ParameterTypical Acceptance Criteria
Specificity Peak is pure and resolved from known impurities/matrix components.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range 80-120% of the test concentration.
Accuracy (Recovery) 98.0% to 102.0% recovery at three concentration levels.
Precision (Repeatability) Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections.
Intermediate Precision %RSD ≤ 2.0% across different days, analysts, or instruments.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3.
Robustness Method remains unaffected by small variations in flow rate, temperature, etc.
HPLC Analysis Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions inject_samples Inject Calibration Standards & Sample Solutions prep_std->inject_samples prep_sample Prepare Sample Solutions (Dissolve & Filter) prep_sample->inject_samples prep_mobile Prepare Mobile Phase system_suitability System Suitability Test (Inject Standard) prep_mobile->system_suitability system_suitability->inject_samples If Passed integrate Integrate Chromatograms inject_samples->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Analyte in Sample calibrate->quantify report Final Report Generation quantify->report

Fig 1. HPLC analysis workflow from preparation to reporting.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Direct GC analysis of sulfonamides is challenging due to their polarity and low volatility.[9] Therefore, a derivatization step is essential to convert this compound into a more volatile and thermally stable compound suitable for GC separation.[10][15]

Rationale for Derivatization and Analysis
  • Derivatization Strategy (Methylation): Methylation is a robust strategy for derivatizing the acidic proton of the sulfonamide group (-SO₂NH₂).[16][17] Reagents like (trimethylsilyl)diazomethane (TMSD) are effective and safer alternatives to the highly toxic diazomethane.[9][17] The resulting N-methylated derivative is significantly more volatile and less prone to adsorption in the GC system.

  • GC Column Selection (Mid-Polarity): A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is chosen. This stationary phase provides excellent separation for a wide range of derivatized organic compounds and is compatible with mass spectrometry.

  • Mass Spectrometry Detection (EI): Electron Impact (EI) ionization is a standard and reliable technique that generates reproducible fragmentation patterns, creating a molecular fingerprint. This allows for confident identification of the analyte by matching its mass spectrum against a reference. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte.[18]

Detailed GC-MS Protocol

3.2.1 Instrumentation and Materials

  • GC-MS system with a split/splitless injector and an electron impact (EI) ion source.

  • DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler vials with inserts.

  • Nitrogen or argon gas for solvent evaporation.

  • (Trimethylsilyl)diazomethane (TMSD), 2.0 M in hexanes.

  • Methanol, Toluene (anhydrous).

3.2.2 Derivatization and Sample Preparation

  • Standard/Sample Preparation: Prepare stock solutions of the reference standard and the test sample in methanol at a concentration of approximately 1 mg/mL.

  • Aliquot Transfer: Transfer 100 µL of the standard or sample solution into a 2 mL autosampler vial.

  • Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at room temperature. This step is critical to remove any water or protic solvents that would consume the derivatizing reagent.

  • Reconstitution: Add 100 µL of toluene and 100 µL of methanol to the dried residue.

  • Derivatization Reaction: Add 50 µL of 2.0 M TMSD in hexanes to the vial. Cap the vial tightly and allow the reaction to proceed at room temperature for 30 minutes. The reaction is complete when the yellow color of the TMSD persists.[17]

  • Final Preparation: The sample is now ready for injection into the GC-MS. No further workup is required.

3.2.3 GC-MS Conditions

ParameterSetting
Injector Splitless mode, 250 °C
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 20 °C/min, hold 5 min
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI), 70 eV
Acquisition Mode Full Scan (m/z 50-400) for identification; SIM for quantification

3.2.4 Data Analysis

  • Identification: The derivatized this compound is identified by its characteristic retention time and by comparing its acquired mass spectrum with a reference spectrum. The N-methylated derivative will have a molecular ion peak at m/z 185.

  • Quantification: For quantitative analysis, a calibration curve is constructed by analyzing derivatized standards. Quantification is typically based on the peak area of the molecular ion (m/z 185) or a major, stable fragment ion in SIM mode.

GC-MS Analysis Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing prep_solution Prepare Solutions in Methanol evaporate Evaporate to Dryness (Nitrogen Stream) prep_solution->evaporate derivatize Derivatization with TMSD (30 min @ RT) evaporate->derivatize inject_gcms Inject into GC-MS derivatize->inject_gcms gc_separation GC Separation inject_gcms->gc_separation ms_detection MS Detection (Scan or SIM mode) gc_separation->ms_detection identify Identify by Retention Time & Mass Spectrum ms_detection->identify quantify Quantify using Calibration Curve identify->quantify report Final Report Generation quantify->report

Fig 2. GC-MS analysis workflow, highlighting the critical derivatization step.

Conclusion

This application note details two robust and reliable methods for the analysis of this compound. The HPLC-UV method is presented as a primary technique for routine quantification, offering simplicity, speed, and adherence to standard pharmaceutical quality control practices. The GC-MS method serves as an essential tool for confirmatory analysis and trace-level quantification, providing a higher degree of specificity and sensitivity. The choice between these methods should be guided by the specific analytical objective, required sensitivity, and the nature of the sample matrix. Both protocols, when properly validated, provide a comprehensive analytical solution for monitoring this compound in research and drug development settings.

References

  • International Conference on Harmonisation. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Horning, M. G., et al. (1974). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Analytical Chemists. [Link]

  • Wunderlich, K., et al. (2021). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. Analytical and Bioanalytical Chemistry, 413(24), 6133–6143. [Link]

  • Tsikas, D., et al. (2020). GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. Journal of Chromatography B, 1136, 121903. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Quora. (n.d.). What is the method of analysis of sulphonamides? Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved from [Link]

  • LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzenesulfonamide. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Methylbenzenesulfonamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). N-Methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-Mass spectrum of benzenesulfonamide with its molecular ion peak at 157 amu. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]

  • ResearchGate. (n.d.). How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC? Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2017). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (n.d.). Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative determination of three sulfonamides in environmental water samples using liquid chromatography coupled to electrospray tandem mass spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (2). Retrieved from [Link]

Sources

Application Notes and Protocols: 3-Methylbenzenesulfonamide as a Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its unique chemical properties and ability to engage in critical hydrogen bonding interactions with biological targets. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of 3-Methylbenzenesulfonamide and its isomers as versatile building blocks in the synthesis of bioactive molecules. We will explore its application in the development of targeted cancer therapies, specifically kinase inhibitors, as well as its role in the creation of novel antibacterial agents. This guide offers detailed, field-proven protocols, explains the causality behind experimental choices, and provides visualizations to facilitate the practical application of these synthetic strategies in the laboratory.

Introduction: The Significance of the Methylbenzenesulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a privileged motif in drug discovery. Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability and synthetic tractability, makes it an ideal anchor for molecular recognition. The presence of a methyl group on the benzene ring, as in this compound, provides a subtle yet significant handle for modulating lipophilicity, metabolic stability, and target engagement.

This guide will focus on the strategic incorporation of the methylbenzenesulfonamide core into two major classes of bioactive molecules:

  • Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The benzenesulfonamide moiety can be found in numerous kinase inhibitors, where it often plays a key role in binding to the hinge region of the kinase ATP-binding pocket.

  • Antibacterial Agents: The discovery of sulfonamide antibiotics (sulfa drugs) revolutionized medicine. These compounds act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria. The development of new sulfonamide-based antibacterial agents continues to be an important strategy in combating antibiotic resistance.[2]

Application in Kinase Inhibitor Synthesis: The Case of Pazopanib

A prominent example of a methylbenzenesulfonamide isomer in a clinically approved drug is the use of 5-amino-2-methylbenzenesulfonamide in the synthesis of Pazopanib (Votrient®). Pazopanib is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of advanced renal cell carcinoma and soft-tissue sarcoma.[3][4] The synthesis of Pazopanib highlights a key synthetic transformation involving the sulfonamide-containing building block: a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Strategy and Workflow

The core of the Pazopanib synthesis involves the coupling of two key fragments: an indazole moiety and the 5-amino-2-methylbenzenesulfonamide moiety, linked via a pyrimidine ring. Several synthetic routes have been developed, with a common strategy involving the sequential reaction of these building blocks with a di-substituted pyrimidine.[5]

Below is a generalized workflow illustrating a common synthetic approach to Pazopanib:

pazopanib_synthesis cluster_step1 Step 1: First S_NAr Reaction cluster_step2 Step 2: Second S_NAr Reaction A 5-Amino-2-methyl- benzenesulfonamide C Intermediate 1: 5-((4-chloropyrimidin-2-yl)amino)- 2-methylbenzenesulfonamide A->C Base (e.g., NaHCO₃) Solvent (e.g., EtOH/THF) B 2,4-Dichloropyrimidine B->C E Intermediate 1 D N,2,3-trimethyl-2H- indazol-6-amine F Pazopanib D->F Acid (e.g., HCl) Solvent (e.g., Ethanol) E->F

Caption: A generalized workflow for the synthesis of Pazopanib.

Detailed Experimental Protocol: Synthesis of 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide

This protocol describes the first key step in the Pazopanib synthesis, where the methylbenzenesulfonamide building block is coupled with 2,4-dichloropyrimidine.

Materials:

  • 5-Amino-2-methylbenzenesulfonamide

  • 2,4-Dichloropyrimidine

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Tetrahydrofuran (THF)

  • Ethyl acetate

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-amino-2-methylbenzenesulfonamide (1.0 equivalent) and 2,4-dichloropyrimidine (1.0-1.2 equivalents) in a mixture of ethanol and tetrahydrofuran.

  • Base Addition: Add sodium bicarbonate (2.0-3.0 equivalents) to the reaction mixture. The base is crucial for neutralizing the HCl generated during the SNAr reaction, driving the reaction to completion.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • To the resulting residue, add water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure 5-((4-chloropyrimidin-2-yl)amino)-2-methylbenzenesulfonamide. A reported yield for this step is approximately 48%.[4]

Trustworthiness of the Protocol: This protocol is based on established and patented synthetic routes for Pazopanib.[4] The progress of the reaction can be easily monitored by standard analytical techniques, and the product can be purified using common laboratory procedures. The use of relatively inexpensive and readily available reagents makes this a robust and scalable process.

Data Presentation: Bioactivity of Benzenesulfonamide-based Kinase Inhibitors

The benzenesulfonamide scaffold is a versatile platform for developing inhibitors against various kinases. The following table summarizes the inhibitory activity of representative benzenesulfonamide derivatives against different kinase targets.

Compound ClassTarget Kinase(s)Example BioactivityReference
PazopanibVEGFR, PDGFR, c-KITIndicated for advanced Renal Cell Carcinoma (RCC) and Soft-Tissue Sarcoma (STS).[4]
Benzenesulfonamide AnalogsTrkAAL106: IC₅₀ = 58.6 µM in U87 glioblastoma cells.[6]
Propynyl-substituted BenzenesulfonamidesPI3K/mTORCompound 7k (NSC781406) showed potent tumor growth inhibition in a BEL-7404 xenograft model.[7]

Application in the Synthesis of Novel Antibacterial Agents

The foundational principles of sulfa drugs continue to inspire the development of new antibacterial agents.[8] The this compound scaffold can be readily functionalized to generate libraries of compounds for antibacterial screening.

Synthetic Strategy: N-Functionalization of the Sulfonamide

A common strategy for creating novel sulfonamide-based antibacterials is the derivatization of the sulfonamide nitrogen. This can be achieved through various reactions, including acylation, alkylation, and condensation with other heterocyclic scaffolds.[9][10]

The following workflow illustrates a general approach to synthesizing a library of N-substituted 3-methylbenzenesulfonamides.

antibacterial_synthesis A 3-Methylbenzenesulfonyl chloride C N-substituted This compound A->C Base (e.g., Pyridine) Solvent (e.g., DCM) B Amine (R-NH₂) B->C D Biological Screening (e.g., against S. aureus, E. coli) C->D Evaluation of Antibacterial Activity

Caption: General workflow for the synthesis and screening of N-substituted 3-methylbenzenesulfonamides.

Detailed Experimental Protocol: Synthesis of N-Aryl-3-methylbenzenesulfonamides via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is highly effective for the N-arylation of sulfonamides.[11][12]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere glovebox or Schlenk line

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup (in a glovebox or under inert atmosphere): To an oven-dried Schlenk tube, add this compound (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0 equivalents).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-3-methylbenzenesulfonamide.

Expertise and Causality: The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step in the catalytic cycle, which is often the rate-limiting step for sulfonamide substrates. The use of an inert atmosphere is mandatory to prevent the oxidation and deactivation of the palladium(0) catalyst.

Conclusion

This compound and its isomers are highly valuable and versatile building blocks in the synthesis of bioactive molecules. As demonstrated through the synthesis of the kinase inhibitor Pazopanib and the general strategies for creating novel antibacterial agents, the methylbenzenesulfonamide scaffold provides a robust platform for drug discovery. The protocols and workflows detailed in this application note offer a practical guide for researchers to leverage the unique properties of this scaffold in their own research and development endeavors.

References

  • WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google P
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (URL: )
  • A Novel Practical Synthesis of Pazopanib: An Anticancer Drug - ResearchG
  • A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor - World Scientific Publishing. (URL: )
  • Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug | Open Access Journals. (URL: )
  • Solvent-free synthesis and antibacterial evaluation of novel mercaptobenzenesulfonamides. (URL: )
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - NIH. (URL: )
  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hep
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (URL: )
  • Design and synthesis of novel antibacterial agents that targets the bacterial fatty acid p
  • Application Notes and Protocols: 4-Amino-3-methoxybenzenesulfonamide in the Synthesis of Antibacterial Agents - Benchchem. (URL: )
  • Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex - MDPI. (URL: )
  • Application Notes and Protocols for the N-Aryl
  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine - Benchchem. (URL: )
  • TK-Targeted Library - Stanford Medicine. (URL: )

Sources

Application Note: Directed ortho-Metalation of 3-Methylbenzenesulfonamide for Regioselective Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the directed ortho-metalation (DoM) of 3-methylbenzenesulfonamide. It outlines the underlying mechanism, offers a detailed step-by-step protocol for laboratory execution, and addresses critical safety considerations for handling pyrophoric reagents. This application note is intended for researchers in organic synthesis, medicinal chemistry, and materials science seeking to employ DoM for the precise C-H functionalization of sulfonamide-bearing aromatic rings.

Introduction and Scientific Principle

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, offering a powerful strategy for the regioselective functionalization of aromatic compounds.[1] This technique circumvents the limitations of classical electrophilic aromatic substitution, which often yields mixtures of ortho and para isomers.[2][3] The DoM reaction relies on the presence of a Directed Metalation Group (DMG) on the aromatic ring. This functional group, typically containing a heteroatom with lone-pair electrons, acts as a Lewis base to coordinate with a strong organolithium base.[3][4] This coordination event positions the base in close proximity to an adjacent (ortho) C-H bond, dramatically increasing its kinetic acidity and facilitating selective deprotonation to form a stabilized aryllithium intermediate.[2][5] This intermediate can then be trapped by a wide array of electrophiles, installing a new functional group with high regiochemical control.

The sulfonamide functional group (-SO₂NH₂) is an effective, though complex, DMG. In the case of a primary sulfonamide such as this compound, the two protons on the nitrogen atom are significantly more acidic than the aromatic C-H protons. Consequently, they are deprotonated first. This necessitates the use of more than two equivalents of the organolithium base to form a dianionic species before the desired ortho-deprotonation of the aromatic ring can occur.

For this compound, two ortho positions are available for metalation: C2 and C6. Due to the steric hindrance imposed by the adjacent methyl group at the C3 position, metalation is strongly favored at the C6 position. This inherent substrate control provides an additional layer of regioselectivity, making this a highly predictable transformation.

Reaction Mechanism and Regioselectivity

The directed ortho-metalation of this compound with n-butyllithium (n-BuLi) proceeds through a series of well-defined steps:

  • Initial Deprotonation: The first two equivalents of n-BuLi act as a strong base to sequentially deprotonate the two acidic N-H protons of the sulfonamide group, forming a lithium sulfonamide dianion and releasing two equivalents of butane gas.

  • Complex Formation: The resulting dianionic DMG coordinates strongly with another molecule of n-BuLi. This interaction, often facilitated by a polar aprotic solvent like tetrahydrofuran (THF), creates a pre-lithiation complex.[2][6]

  • ortho-Deprotonation: Within this complex, the butyl anion of the coordinated n-BuLi is positioned directly over the C6 proton. This proximity effect allows for the selective abstraction of the C6 proton, forming a trianionic aryllithium species. Metalation at the C2 position is sterically disfavored by the C3-methyl group.

  • Electrophilic Quench: The highly nucleophilic aryllithium intermediate readily attacks an added electrophile (E⁺), forming a new carbon-electrophile bond exclusively at the C6 position.

  • Aqueous Workup: Subsequent acidic workup neutralizes the reaction mixture, protonating the sulfonamide nitrogen atoms to yield the final, functionalized product.

Figure 1: Mechanism of Directed ortho-Metalation.

Critical Safety Protocol: Handling n-Butyllithium

n-Butyllithium is a pyrophoric reagent that ignites spontaneously upon contact with air and reacts violently with water.[7][8][9] Strict adherence to safety protocols is mandatory.

  • Inert Atmosphere: All operations must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or inside an inert atmosphere glovebox.[9][10]

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety glasses or a face shield, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[8][11]

  • Glassware and Solvents: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under an inert atmosphere immediately before use.[11] Solvents must be anhydrous.

  • Syringe Techniques: Use well-maintained, gas-tight syringes for transferring n-BuLi. Purge the syringe with inert gas before drawing up the reagent.

  • Spill and Fire Preparedness: Keep a container of powdered lime, dry sand, or a Class D fire extinguisher readily accessible. NEVER use a water or carbon dioxide extinguisher on an organolithium fire.[7][12]

  • Quenching: Excess n-BuLi must be quenched carefully at low temperatures. A common procedure involves the slow addition of isopropanol, followed by methanol, and finally water.

Detailed Experimental Protocol

This protocol describes the ortho-metalation of this compound and subsequent quenching with dry ice (solid CO₂) to yield 2-carboxy-5-methylbenzenesulfonamide.

4.1 Materials and Reagents

Reagent/MaterialSpecificationSupplier Example
This compound98% or higherSigma-Aldrich
n-Butyllithium2.5 M in hexanesSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OAcros Organics
Dry Ice (Solid CO₂)Pellet or crushed formLocal supplier
Diethyl EtherAnhydrousFisher Scientific
Hydrochloric Acid (HCl)2 M aqueous solutionVWR
Sodium Sulfate (Na₂SO₄)Anhydrous, granularEMD Millipore
Schlenk Flasks & SeptaAppropriate sizesChemglass

4.2 Step-by-Step Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Figure 2: Experimental Workflow Overview.

  • Preparation: Place a magnetic stir bar into a 100 mL two-neck Schlenk flask. Flame-dry the flask under high vacuum and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: To the flask, add this compound (1.71 g, 10.0 mmol). Seal the flask with a rubber septum and purge with argon. Add 40 mL of anhydrous THF via syringe and stir until the solid dissolves.

  • Metalation: Cool the flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes. Slowly add n-butyllithium (2.5 M in hexanes, 9.6 mL, 24.0 mmol, 2.4 eq) dropwise via syringe over 20 minutes. The solution may become thick or change color.

    • Causality Note: Using 2.4 equivalents of n-BuLi is critical. The first 2.0 equivalents are consumed in deprotonating the two N-H protons. An excess (0.4 eq) is required to drive the subsequent C-H deprotonation at the ortho position to completion.

  • Reaction Time: Stir the reaction mixture at -78 °C for 2 hours to ensure complete formation of the aryllithium species.

  • Electrophilic Quench: Carefully add several pieces of freshly crushed dry ice (approx. 10 g) to the reaction mixture in portions. A vigorous reaction may occur.[10] Allow the mixture to stir while slowly warming to room temperature overnight. The slurry will gradually become a clear solution.

  • Workup: Quench the reaction by carefully adding 20 mL of water. Acidify the aqueous layer to a pH of ~2 by adding 2 M HCl.[10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 40 mL). Combine the organic extracts.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 2-carboxy-5-methylbenzenesulfonamide.

Summary of Key Reaction Parameters

ParameterValue / ConditionRationale & Key Insights
Substrate This compoundSulfonamide acts as the Directed Metalation Group (DMG).
Base n-Butyllithium (n-BuLi)A strong organolithium base required for aromatic C-H deprotonation.[2]
Equivalents of Base 2.4 equivalentsStoichiometry accounts for the two acidic N-H protons plus the targeted C-H proton.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that helps deaggregate the n-BuLi and solvate intermediates.[2]
Temperature -78 °CEssential for maintaining the stability of the aryllithium intermediate and preventing side reactions.
Electrophile Carbon Dioxide (Dry Ice)A common electrophile for installing a carboxylic acid group.[13]
Regioselectivity C6 PositionMetalation is directed ortho to the DMG and to the less sterically hindered C6 position.

Troubleshooting

  • Low or No Conversion:

    • Moisture Contamination: Ensure all glassware is scrupulously dried and solvents are anhydrous. Water will rapidly quench the organolithium reagent.

    • Inactive n-BuLi: The concentration of n-BuLi solutions can degrade over time. Titrate the solution before use to determine the accurate molarity.

    • Insufficient Base: If the n-BuLi concentration is lower than assumed, the reaction may stall after N-H deprotonation. Ensure >2.2 equivalents are added.

  • Formation of Side Products:

    • Temperature Fluctuation: Allowing the reaction to warm prematurely can cause the aryllithium intermediate to decompose or undergo undesired side reactions.

    • Impure Electrophile: Ensure the electrophile is pure and added under inert conditions if it is sensitive.

References

  • Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGW2Xl3T5tAAPmQHfvvd8vyZI9a7fFIN7f1VnKkrUiMLopZIe-Um3paHpW9vxhjjInQ6B5LJTP2OX-6nBF1hcIYx8UylWZKG4C7K3Z7S-A6NXJieNLLFzaVPigcnAryyfP11sCxASfWMzyuuWS57Lh74F8EIDL5Hnm9Wdby2t3t5L4wISy7qpkEFbQCFIotKR1vXJD0UkNqoRS-yeqF1vRqB_6WDcZTiNEHT9o7e8RRp7ZRWm6M3xPpJ-92_QYKKx7cR1l_zIpCXg==]
  • nbutyl lithium safety - YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlOM7cMqZabt45N0wqC8HQ1uhyV47ywbvTbaWOqfmAV3Lnwh19Lj9LwdKJVgRaf2JgqS_dmoFSmjvcLycs91epIyGiLuJ9-5z18HQT202RlB5hxRFvVOMhT4S4cZtuwuh2mlQl5sQ=]
  • STANDARD OPERATING PROCEDURE n-Butyllithium - Environmental Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW_QVdLb95eojkKaYo_itoTWgzkSKDNfEnp-dgL7k9U8QMGv0Ro8yRT703jPAQiLQQBXkEI7numFFKI4pvmGjghRnW2KxhzoFF5p1rfAvM-ZFkNGLIuNlcThTBhJrv3zBKPfDSy_orNZ29LvsYjJSnTtPe1sRyY7ohxWWpTnUWH-96bqjjYcGjMfE=]
  • n-Butyllithium - Safety Data Sheet - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBFM6YFfigJa_O9SbQJTAYHgSiPp_Q2wtk6yvosa1zI7OvySGyBwxNMLpzgbPSn3uEhyaQMlHauPQi1RYpN6d0masT6fRggaUfKu2NI-GMDushOWB-N1dERlv6ExY5Xve2hBRxWA==]
  • SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUiJknIsDspx5kIIqnEIYMQAe-EFxRQ01gTcch0aF7OU0903d-LyhStKh66teWGVrQH0UbA7UVUCE83dQT3lFK5HgivJnx4mTXagntAQgPAzcoQbaS_i53pD_knn258tvqe9NKx8_P7VQ8eaQCmC2WxpdddqcLE-vBERjPCVyHQu0T--IcZTOniAXXi4ws4ymvkgihtZjyGV6CI1rXyGfnZ41os2xgQDZelKoA5VRq6OYBlKU6vvwaYd_Db3I79OsKtwtWB0K69MZeaBUwb19YeE6hVhjDRw==]
  • n-Butyllithium 2.5M solution in hexanes - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsfHH0o1_qsFBW4_EY-4R9yNP4o6VHnqmeNDlk20YAPkpSDto0Wmrasomjo7hRJW9ThHe6Wm0Us9VpCZxV24HywfnHgZSeDyUjOT5PmFYh82GYlvsJvrdX7NkMSHg1fnhTdaGs4A6V2rxExhkTnKVqvyNOcFNTep0nZKqo]
  • Directed (ortho) Metallation - University of California, Irvine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETgFS1bFDJTlz5R2JNxe96f_5QJPnaC0759zpGVhqDIXPJt0Bz-ohtHM9cF166QjVdzxKZSus69s_U0zrt3ZVcqNaRd5DZ_KLVhWwoB2dnKYwON7FdYpA0sGtlIt6Bsg5S2JYV9Xp1CttfjjSD3RfIJLxmyamndJYN7zxL1RUNa_RyvpDSe1E026qIPJMEJU1fkfJLnv111blHVn_mcQQ=]
  • Directed ortho Metalation: Soon to be a Textbook Reaction? - Queen's University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoBDmIMfGug7CR95EJPbdFZ12a1-6zrmikuwhxj0h3BL3ddyCyoNf_ys7wsz9sr-eywTNer-128LwPo-55D5VlAL3Owv0Xpsjz1vKP1zec9kfTrKcD5SFIDeWSe0dkXHxbNC0bSbKkpaiGR3ehwTIqGej5cXc0C49U_ZV_PtGzgEBVyCtb5nc94KIDRJd8og4PA6w=]
  • Directed ortho metalation - Wikipedia. [URL: https://en.wikipedia.
  • Addition of Organolithiums To Aldehydes and Ketones - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/addition-of-organolithiums-to-aldehydes-and-ketones/]
  • Organolithium reagent - Wikipedia. [URL: https://en.wikipedia.org/wiki/Organolithium_reagent]
  • Directed ortho Metalation (DOM) - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5226500/]
  • 10.06 Other Reactions of Organolithiums and Grignard Reagents with Carbonyl Compounds - YouTube. [URL: https://www.youtube.
  • Directed Metalation: A Survival Guide - Baran Lab, Scripps Research. [URL: https://baranlab.org/wp-content/uploads/2020/08/Baran-Lab-Group-Meeting_Directed-Metalation_A-Survival-Guide_2013_09_18_Shenvi.pdf]
  • Directed Metalation of Arenes with Organolithiums, Lithium Amides, and Superbases - ResearchGate. [URL: https://www.researchgate.net/publication/323145020_Directed_Metalation_of_Arenes_with_Organolithiums_Lithium_Amides_and_Superbases]

Sources

Solid-phase synthesis utilizing a 3-methylbenzenesulfonamide linker

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Solid-Phase Synthesis Utilizing a 3-Methylbenzenesulfonamide "Safety-Catch" Linker

Introduction

Solid-phase synthesis (SPS) is a cornerstone technique that has revolutionized the fields of peptide synthesis, oligonucleotide synthesis, and combinatorial chemistry for drug discovery.[1][2] A key element in this methodology is the linker, a chemical moiety that tethers the nascent molecule to an insoluble resin support, allowing for the use of excess reagents and simplified purification through simple filtration and washing steps.[3][4] Among the various types of linkers, "safety-catch" linkers offer a superior level of control. They remain stable under the conditions required for chain assembly but can be "activated" in a distinct, orthogonal step to render them labile for cleavage.[5]

This application note details the use of a this compound-based linker, a robust safety-catch system particularly valuable for the synthesis of C-terminal modified peptides and other complex organic molecules. The sulfonamide anchor is exceptionally stable to both acidic and basic conditions commonly used in Fmoc- and Boc-based synthetic strategies.[5] Its cleavage requires a two-step activation-release protocol, providing an orthogonal handle for late-stage diversification and the synthesis of molecules that are sensitive to harsh, single-step cleavage cocktails.

The "Safety-Catch" Principle of the Aryl Sulfonamide Linker

The core of this strategy lies in the chemical properties of the acyl sulfonamide bond that connects the synthetic construct to the resin. Initially, this bond is highly stable due to the electron-withdrawing nature of the sulfonyl group, which also renders the sulfonamide proton acidic (pKa ~2.5), and its ionization under basic conditions protects it from nucleophilic attack.[5]

The "safety-catch" is released by activating the linker, a process that transforms this stable bond into a highly labile one. The most common activation method is the N-alkylation (e.g., N-methylation) of the sulfonamide nitrogen. This alkylation eliminates the acidic proton and converts the sulfonamide into a much better leaving group, essentially turning it into a "super-active" ester. This activated N-alkyl acyl sulfonamide is now highly susceptible to nucleophilic attack, allowing for cleavage under mild conditions with a variety of nucleophiles like amines, alkoxides, or water.[5]

G Stable Stable State (During Synthesis) Activated Activated Labile State (Ready for Cleavage) Stable->Activated Activation (e.g., N-Alkylation) Synthesis Chain Elongation (Fmoc-SPPS Cycles) Stable->Synthesis Stable to: TFA, Piperidine Cleavage Product Release (Nucleophilic Cleavage) Activated->Cleavage Mild Nucleophiles (Amines, Hydroxide, etc.) Synthesis->Stable

Caption: The "Safety-Catch" mechanism of the sulfonamide linker.

Experimental Workflow Overview

The complete synthesis workflow involves a sequence of well-defined stages, from initial resin setup to the final release of the desired product. Each stage is critical for the overall success and purity of the synthesis.

ResinPrep 1. Resin Preparation (Swelling) LinkerAttach 2. Linker Attachment (If not pre-loaded) ResinPrep->LinkerAttach FirstAA 3. First Building Block Loading LinkerAttach->FirstAA Elongation 4. Chain Elongation (Repetitive Fmoc-SPPS Cycles) FirstAA->Elongation Activation 5. Linker Activation (N-Alkylation) Elongation->Activation Cleavage 6. Nucleophilic Cleavage Activation->Cleavage Product Final Product Cleavage->Product

Caption: General workflow for solid-phase synthesis.

Protocols

Protocol 1: Resin Preparation and Swelling

Rationale: The solid support, typically a polystyrene-based resin, must be fully swollen to ensure that all reactive sites within the polymer matrix are accessible for subsequent chemical reactions.[3] Inadequate swelling is a common cause of low loading and poor synthetic yields.

Procedure:

  • Place the desired amount of resin (e.g., aminomethyl-polystyrene, 100-200 mesh) in a suitable solid-phase synthesis vessel.

  • Add dichloromethane (DCM) (approx. 10-15 mL per gram of resin) and allow the resin to swell for 1 hour with gentle agitation.

  • Drain the DCM and wash the resin three times with dimethylformamide (DMF) to prepare it for the subsequent steps in a polar solvent.

Protocol 2: Loading of the First Fmoc-Amino Acid

Rationale: Attaching the first building block to the sulfonamide linker is a critical step. The sulfonamide nitrogen is less nucleophilic than the hydroxyl or amine groups of standard linkers like Wang or Rink Amide.[5] Therefore, robust activation methods are required to drive the acylation to completion. Using a pre-activated amino acid, such as an N-carboxyanhydride (NCA) or a symmetric anhydride, is highly recommended.

Procedure:

  • Swell the this compound-functionalized resin in anhydrous DCM.

  • In a separate flask, prepare the symmetric anhydride of the first Fmoc-protected amino acid by reacting 4 equivalents of the amino acid with 2 equivalents of N,N'-diisopropylcarbodiimide (DIC) in DCM for 30 minutes at 0°C.

  • Filter the by-product (diisopropylurea) and add the anhydride solution to the swollen resin.

  • Add 0.1 equivalents of 4-dimethylaminopyridine (DMAP) as a catalyst.

  • Agitate the reaction mixture for 12-16 hours at room temperature.

  • Wash the resin extensively with DCM (3x), DMF (3x), and methanol (2x) to remove all unreacted reagents.

  • Capping: To block any unreacted sulfonamide sites, treat the resin with a capping solution (e.g., acetic anhydride and pyridine in DMF) for 1 hour.[2]

  • Wash the resin thoroughly with DMF (3x) and DCM (3x) and dry under vacuum.

  • Determine the loading capacity using a quantitative method, such as UV-Vis spectrophotometric analysis of the fulvene-piperidine adduct after Fmoc deprotection.[6]

Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS)

Rationale: This phase follows the well-established principles of Fmoc-based solid-phase peptide synthesis.[2] The sulfonamide linker is stable to the standard reagents used in these cycles.

Procedure (per cycle):

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.

  • Coupling: Add the next Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HATU (3-5 equivalents), and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Repeat these steps until the desired sequence is assembled.

Protocol 4: Linker Activation via N-Alkylation

Rationale: This is the "safety-catch" release step. N-alkylation transforms the stable acyl sulfonamide into a labile intermediate ready for cleavage.[5] Iodoacetonitrile or a combination of an alcohol and Mitsunobu reagents are effective for this purpose.

Procedure:

  • Swell the peptide-resin in anhydrous DMF.

  • Add iodoacetonitrile (10 equivalents) and DIPEA (20 equivalents).

  • Agitate the mixture at room temperature for 24 hours. Note: The reaction progress can be monitored by taking a small resin sample, cleaving it, and analyzing the product by LC-MS.

  • Once the reaction is complete, wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x) to remove all excess reagents.

  • Dry the resin under vacuum.

Protocol 5: Nucleophilic Cleavage and Product Isolation

Rationale: The activated N-alkyl acyl sulfonamide is now highly electrophilic and can be cleaved by a wide range of nucleophiles.[5][7] This versatility allows for the synthesis of C-terminal acids, amides, esters, and hydrazides from a single resin-bound precursor.

Procedure (for C-terminal Amide Synthesis):

  • Swell the activated peptide-resin in DMF.

  • Prepare a solution of the desired amine (e.g., 2 M ammonia in dioxane or another suitable primary amine). Add this solution to the resin.

  • Agitate the mixture for 12-24 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide amide.

  • Wash the resin with additional DMF and DCM to ensure complete recovery of the product.

  • Combine the filtrate and washings. Remove the solvent under reduced pressure.

  • If side-chain protecting groups are present, treat the crude product with a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to deprotect the side chains.

  • Precipitate the final product with cold diethyl ether, centrifuge, and lyophilize to obtain the pure peptide.

Quantitative Data Summary

The efficiency of each step is crucial for the overall yield. The following table provides typical ranges for loading and cleavage efficiencies based on optimized protocols.

ParameterTypical RangeNotes
Initial Resin Loading 0.3 - 0.7 mmol/gHighly dependent on the first amino acid and coupling conditions.
N-Alkylation Efficiency > 95%Should be driven to completion for efficient cleavage.
Nucleophilic Cleavage Yield 70 - 95%Varies with the nucleophile used and the steric bulk of the C-terminal residue.

Conclusion

The this compound linker is a powerful tool for solid-phase synthesis, embodying the elegance of the "safety-catch" strategy. Its high stability during chain elongation, combined with a distinct activation step, provides an orthogonal platform for synthesizing complex molecules. The ability to cleave the final product under a variety of mild nucleophilic conditions opens avenues for creating diverse molecular libraries with varied C-terminal functionalities, making it an invaluable asset for researchers in chemistry, biology, and drug development.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330.
  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis. Journal of the Chemical Society D: Chemical Communications, (12), 636b-637.
  • National Institutes of Health. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Retrieved from [Link]

  • University of Rochester. (2024). Exploration of Sulfonamides and Benzothiazoles as Peptide-Based Cleavable Linkers. UR Scholarship Repository. Retrieved from [Link]

  • Tofteng Shelton, A. P., et al. (2012). Linkers, resins, and general procedures for solid-phase peptide synthesis. Methods in Molecular Biology, 859, 23-42. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Exploiting the MeDbz Linker to Generate Protected or Unprotected C-Terminally Modified Peptides. PMC. Retrieved from [Link]

  • ATDBio Ltd. (n.d.). Solid-phase oligonucleotide synthesis. Nucleic Acids Book. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Overcoming N,N-dialkylation in 3-methylbenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common but critical challenge of controlling selectivity during N-alkylation reactions. Our focus is to provide actionable troubleshooting advice and in-depth answers to frequently asked questions, empowering you to minimize or eliminate the formation of N,N-dialkylated byproducts and maximize the yield of your desired mono-alkylated product.

Troubleshooting Guide: Overcoming N,N-Dialkylation

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify your problem and implement a robust solution.

Q1: My reaction with this compound and an alkyl halide is producing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for mono-alkylation?

Answer: This is the most common challenge when working with primary sulfonamides. The N,N-dialkylation occurs because the mono-alkylated product, a secondary sulfonamide, still possesses an acidic proton on the nitrogen. This proton can be removed by the base, allowing a second alkylation event to occur[1].

The first line of defense involves systematically optimizing your reaction conditions. The causality is straightforward: we want to create a scenario where the rate of the first alkylation is significantly faster than the second, or where the conditions are depleted before the second alkylation can proceed to a significant extent.

Initial Troubleshooting Steps:

  • Control Stoichiometry: The concentration of the alkylating agent is a critical factor.

    • Action: Reduce the equivalents of your alkylating agent to a minimal excess, typically in the range of 1.05–1.1 equivalents[1]. A large excess directly drives the reaction towards dialkylation.

    • Pro-Tip: Implement slow, portion-wise addition of the alkylating agent. This strategy maintains a low instantaneous concentration, kinetically favoring the more reactive primary sulfonamide anion over the less reactive (and more sterically hindered) secondary sulfonamide anion[1].

  • Modify Base and Solvent System: The choice and amount of base dictate the concentration of the reactive sulfonamide anion.

    • Action: Avoid using a large excess of a strong base, which can lead to a high concentration of the deprotonated secondary sulfonamide, promoting the undesired second alkylation[1]. Switch to a weaker base or use a precise stoichiometric amount of a strong base.

    • Cesium Carbonate (The "Cesium Effect"): Consider using Cesium Carbonate (Cs₂CO₃). It is highly effective for promoting mono-N-alkylation of amines and sulfonamides[2][3]. Its high solubility in polar aprotic solvents and the unique properties of the cesium cation can enhance the nucleophilicity of the primary sulfonamide anion while suppressing overalkylation[3][4][5].

  • Adjust Reaction Temperature:

    • Action: Lower the reaction temperature. The second alkylation step generally has a higher activation energy due to increased steric hindrance. By reducing the temperature, you can often find a window where the first alkylation proceeds at a reasonable rate while the second is significantly suppressed[1].

Q2: I've optimized stoichiometry, base, and temperature, but dialkylation is still a major issue. What alternative synthetic methods can I employ for selective mono-alkylation?

Answer: When standard condition optimization is insufficient, it's time to consider fundamentally different, often more elegant, synthetic strategies. These methods are designed with inherent selectivity for mono-alkylation.

Advanced Selective Mono-Alkylation Strategies:

  • "Borrowing Hydrogen" Catalysis: This is a highly efficient and environmentally benign method that uses alcohols as the alkylating agents, generating only water as a byproduct[6][7].

    • Mechanism: A transition metal catalyst (e.g., based on Iridium or Manganese) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes a condensation reaction with the sulfonamide to form an N-sulfonyl imine, which is subsequently reduced by the "borrowed" hydrogen to yield the mono-alkylated product. The reaction completely stops after the formation of the secondary sulfonamide, with no over-alkylation observed[6][8].

    • Advantages: Excellent selectivity, broad substrate scope (tolerates many functional groups), and green credentials[6][8].

  • Fukuyama-Mitsunobu Reaction: This modified Mitsunobu reaction is a powerful tool for the N-alkylation of sulfonamides using an alcohol as the alkylating agent[9].

    • Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DIAD or DEAD). The sulfonamide then acts as the nucleophile[10][11].

    • Key Insight: For enhanced utility, especially if the ultimate goal is a secondary amine, the Fukuyama protocol often employs a 2-nitrobenzenesulfonyl (Ns) or 4-nitrobenzenesulfonyl group. These "nosyl" groups are more easily cleaved later in the synthesis compared to the more robust tosyl group[12][13]. This strategy is exceptionally selective for mono-alkylation[14].

  • Phase-Transfer Catalysis (PTC): PTC is an excellent method for reactions between reactants in immiscible phases (e.g., a solid base in an organic solvent).

    • Mechanism: A phase-transfer catalyst (like a quaternary ammonium salt, e.g., TBAB) transports the deprotonated sulfonamide anion from the solid or aqueous phase into the organic phase, where it can react with the alkylating agent. This controlled generation and transport of the nucleophile can significantly enhance selectivity[15][16][17].

    • Advantages: Often allows for milder reaction conditions (lower temperatures), uses inexpensive reagents, and can be highly scalable[18][19][20].

  • Alkylation with Trichloroacetimidates: This method allows for the alkylation of sulfonamides under thermal conditions, often without requiring an exogenous catalyst or base[21].

    • Mechanism: The reaction is believed to proceed through an Sₙ1 pathway for stabilized systems (like benzylic imidates). The absence of a strong base minimizes the deprotonation of the secondary sulfonamide product, and the increased steric bulk of the mono-alkylated product prevents a second reaction[21][22].

Frequently Asked Questions (FAQs)
Why is N,N-dialkylation such a common side reaction for primary sulfonamides?

The core of the issue lies in the acidity of the protons on the nitrogen atom. A primary sulfonamide (R-SO₂NH₂) has two acidic protons. After the first deprotonation and subsequent alkylation to form the mono-alkylated secondary sulfonamide (R-SO₂NHR'), the remaining proton is still sufficiently acidic to be removed by many bases used in the reaction. This generates a secondary sulfonamide anion, which can act as a nucleophile and react with another molecule of the alkylating agent, leading to the N,N-dialkylated product (R-SO₂NR'₂).

How do I choose the best strategy to prevent dialkylation for my specific reaction?

The optimal strategy depends on your specific substrates and experimental constraints. The following decision-making workflow can guide your choice.

Troubleshooting_Dialkylation start Significant N,N-Dialkylation Observed in Reaction optimize Step 1: Optimize Standard Conditions start->optimize sub_stoich Control Stoichiometry (1.05-1.1 eq. Alkylating Agent) + Slow Addition optimize->sub_stoich Is alkylating agent in large excess? sub_base Modify Base (e.g., Cs₂CO₃) & Stoichiometry sub_stoich->sub_base Dialkylation persists sub_temp Lower Reaction Temperature sub_base->sub_temp Dialkylation persists alt_methods Step 2: Employ Alternative Selective Methodologies sub_temp->alt_methods Optimization Insufficient method_bh Borrowing Hydrogen (Alkylating Agent = Alcohol) alt_methods->method_bh Need 'Green' Method? method_fm Fukuyama-Mitsunobu (Alkylating Agent = Alcohol) alt_methods->method_fm Need Mild Conditions? method_ptc Phase-Transfer Catalysis (Alkylating Agent = Halide) alt_methods->method_ptc Need Scalable Method? method_imidate Trichloroacetimidate Alkylation (Thermal) alt_methods->method_imidate Need Base-Free Method?

Caption: Troubleshooting workflow for N,N-dialkylation.

What are the primary advantages of using "Borrowing Hydrogen" (BH) catalysis?

The BH strategy offers several compelling advantages, positioning it as a state-of-the-art method for N-alkylation:

  • Exceptional Selectivity: BH catalysis is renowned for its ability to produce mono-N-alkylated sulfonamides with virtually no dialkylated byproducts[6].

  • Atom Economy and Sustainability: The method uses readily available alcohols as alkylating agents and produces water as the sole stoichiometric byproduct, aligning with the principles of green chemistry[7][8].

  • Broad Functional Group Tolerance: BH catalysts, particularly modern iridium and manganese complexes, are often tolerant of a wide range of functional groups on both the sulfonamide and the alcohol, making them suitable for late-stage functionalization in complex molecule synthesis[8][23].

Data Summary: Comparison of Mono-Alkylation Strategies

The table below summarizes the key features of the discussed methods to help you select the most appropriate one for your synthetic needs.

MethodTypical Alkylating AgentKey Reagents/CatalystsSelectivityKey Advantages & Considerations
Optimized Standard Alkylation Alkyl HalidesCs₂CO₃ or stoichiometric strong baseModerate to GoodSimplest method; success is highly dependent on substrate and careful control of conditions[1][2].
Borrowing Hydrogen (BH) AlcoholsIridium or Manganese complexesExcellentGreen (water byproduct), highly selective, broad scope, but requires a metal catalyst[6][7][8].
Fukuyama-Mitsunobu Reaction AlcoholsPPh₃, DIAD/DEADExcellentVery mild conditions, stereospecific (inversion of alcohol stereocenter), but generates stoichiometric phosphine oxide waste[9][13].
Phase-Transfer Catalysis (PTC) Alkyl HalidesQuaternary ammonium salts (e.g., TBAB)Good to ExcellentScalable, uses inexpensive reagents, allows for milder conditions, effective for biphasic systems[15][16].
Trichloroacetimidate Alkylation TrichloroacetimidatesThermal (often no catalyst needed)ExcellentBase-free conditions avoid product deprotonation; limited by the need to pre-form the imidate[21].
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation using Cesium Carbonate

This protocol is a starting point for optimizing a standard alkylation to favor mono-substitution.

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous DMF or acetonitrile as the solvent.

  • Add finely powdered Cesium Carbonate (Cs₂CO₃, 1.5 eq)[4].

  • Stir the suspension at room temperature for 15-30 minutes.

  • Prepare a solution of the alkylating agent (e.g., benzyl bromide, 1.1 eq) in a small amount of the reaction solvent.

  • Add the alkylating agent solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump.

  • Monitor the reaction by TLC or LC-MS.

  • Upon consumption of the starting sulfonamide, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the mono-alkylated product from any residual starting material and dialkylated byproduct.

Protocol 2: Fukuyama-Mitsunobu Reaction for Selective Mono-N-Alkylation

This protocol provides a highly selective method using an alcohol as the alkylating agent.

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq).

  • Add anhydrous THF as the solvent and cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise to the stirred solution. A color change and/or precipitation may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude residue will contain the product and triphenylphosphine oxide. Purify by column chromatography to isolate the desired N-alkylated sulfonamide.

Reaction_Mechanism TsNH2 Ts-NH₂ (this compound) Base + Base - HB⁺ TsNH2->Base Anion1 Ts-NH⁻ Base->Anion1 RX1 + R-X Anion1->RX1 TsNHR Ts-NHR (Desired Mono-alkylated Product) RX1->TsNHR Base2 + Base - HB⁺ TsNHR->Base2 Undesired Pathway Anion2 Ts-NR⁻ Base2->Anion2 Undesired Pathway RX2 + R-X Anion2->RX2 Undesired Pathway TsNR2 Ts-NR₂ (Undesired Di-alkylated Product) RX2->TsNR2 Undesired Pathway

Caption: Reaction pathways for mono- and di-alkylation.

References
  • Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals.
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis.
  • Methods for mono-selective N-alkylation of primary sulfonamides using...
  • Mono-N-Alkylation of Sulfonamides with Alcohols Catalyzed by Iridium N-Heterocyclic Carbene-Phosphine Complexes. DiVA portal.
  • Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer C
  • Enantioselective S‐Alkylation of Sulfenamides by Phase‐Transfer Catalysis.
  • Troubleshooting side reactions in sulfonamide alkyl
  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modific
  • Sulfonyl Protective Groups.
  • One-Pot Desulfonylative Alkylation of N-Sulfonyl Azacycles Using Alkoxides Generated by Phase-Transfer C
  • Mono‐N‐alkylation of benzene sulfonamide with various alcohols.
  • Unlocking Chemical Synthesis: The Power of Cesium Carbonate as a Premier Inorganic Base. NINGBO INNO PHARMCHEM CO.,LTD..
  • Sulfonamide synthesis by alkylation or aryl
  • Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au.
  • Further optimisation of the phase-transfer catalysed alkylation...
  • Product Subclass 3: Rubidium and Cesium Carbon
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
  • Mitsunobu and Related Reactions: Advances and Applic
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • Technical Support Center: Optimizing Reaction Conditions for N-Alkyl
  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions.
  • Heteroaryl sulfonamide synthesis: Scope and limit
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.
  • Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides Under Microwave Irradiation.
  • Mitsunobu reaction using sulfonamide or sulfonyl hydrazine act as nucleophiles.
  • Mitsunobu reactions of n-alkyl and n-acyl sulfonamides-an efficient route to protected amines. Semantic Scholar.

Sources

Technical Support Center: Synthesis of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We provide in-depth, cause-and-effect explanations and validated troubleshooting protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The synthesis is typically a two-step process. First, toluene undergoes electrophilic aromatic substitution, specifically chlorosulfonation, to produce a mixture of toluenesulfonyl chloride isomers. Second, the desired meta-isomer is reacted with ammonia or an ammonia equivalent in a nucleophilic substitution reaction to yield this compound.

Synthesis_Pathway Toluene Toluene Isomer_Mix Toluenesulfonyl Chloride (Isomer Mixture) Toluene->Isomer_Mix Step 1: Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Product_Mix Methylbenzenesulfonamide (Isomer Mixture) Isomer_Mix->Product_Mix Step 2: Amination Side_Products_1 Side Products: - Sulfones - Disulfonated Toluene Isomer_Mix->Side_Products_1 Harsh Conditions Side_Products_2 Side Products: - 3-Methylbenzenesulfonic Acid Isomer_Mix->Side_Products_2 Hydrolysis Ammonia Ammonia (NH3) Final_Product This compound (Purified) Product_Mix->Final_Product Purification Directing_Effects Stabilization of Arenium Ion Intermediates cluster_ortho Ortho Attack cluster_para Para Attack cluster_meta Meta Attack ortho_A [Toluene Ring]-CH3 + E+ -> ortho_B Intermediate with + charge ortho to CH3 ortho_A->ortho_B ortho_C Resonance structure with + on C bearing CH3 (Stable) ortho_B->ortho_C para_A [Toluene Ring]-CH3 + E+ -> para_B Intermediate with + charge ortho to CH3 para_A->para_B para_C Resonance structure with + on C bearing CH3 (Stable) para_B->para_C meta_A [Toluene Ring]-CH3 + E+ -> meta_B Intermediate with + charge meta to CH3 meta_A->meta_B meta_C No resonance structure with + on C bearing CH3 (Less Stable) meta_B->meta_C

Caption: Electronic directing effects of the methyl group in toluene.

Troubleshooting & Optimization:

  • Temperature Control: While the electronic effect is dominant, reaction temperature can slightly alter isomer ratios. Lower temperatures tend to favor the kinetically controlled product, while higher temperatures favor the thermodynamically stable product (often the para-isomer due to reduced steric hindrance). [1][2]However, no typical temperature range will make the meta-isomer the major product. The synthesis must account for a difficult purification step later.

  • Alternative Strategies: For targeted meta synthesis, consider starting with a meta-directing precursor that can later be converted to a methyl group, though this significantly complicates the synthesis. For this direct route, the focus must be on efficient separation of the isomers post-reaction.

Issue 2: Formation of High-Molecular-Weight Byproducts

Question: My crude product contains significant amounts of viscous, hard-to-remove impurities. What are they and how can I avoid them?

Answer: These are likely sulfones and/or disulfonated products. Their formation is a direct result of overly aggressive reaction conditions.

  • Di(tolyl)sulfone Formation: This occurs when a molecule of toluenesulfonyl chloride acts as an electrophile and attacks another molecule of toluene. This is essentially a Friedel-Crafts-type reaction catalyzed by the strong acid conditions.

  • Toluene-disulfonyl Chloride Formation: If the reaction temperature is too high or an excess of chlorosulfonic acid is used, a second chlorosulfonation can occur on the already substituted ring, leading to products like toluene-2,4-disulfonyl chloride. [3]

    Side Product Causative Condition Preventative Measure
    Di(tolyl)sulfone High temperature (>80-100°C), long reaction times. [4] Maintain strict temperature control, typically between 0-20°C. Monitor reaction progress (e.g., by GC or TLC) and stop once the starting material is consumed.

    | Disulfonated Toluene | Excess chlorosulfonic acid, high temperature. [3]| Use a stoichiometric amount or slight excess (e.g., 1.1 eq) of chlorosulfonic acid. Add the acid dropwise to a cooled solution of toluene to manage the exotherm. |

Troubleshooting Guide: Step 2 - Amination
Issue 3: Low Yield and Presence of an Acidic Impurity

Question: After the amination step, my yield of this compound is poor, and I'm isolating a water-soluble acidic byproduct. What happened?

Answer: The primary culprit is the hydrolysis of the starting material, 3-methylbenzenesulfonyl chloride, into 3-methylbenzenesulfonic acid. Sulfonyl chlorides are highly susceptible to nucleophilic attack by water. [5][6]This reaction competes directly with the desired amination. The resulting sulfonic acid is unreactive towards ammonia under these conditions and will reduce your overall yield.

Troubleshooting_Low_Yield Start Low Yield of Sulfonamide Check1 Was the starting sulfonyl chloride dry? Start->Check1 Check2 Were anhydrous solvents and reagents used? Check1->Check2 Yes Cause1 Root Cause: Hydrolysis of Sulfonyl Chloride Check1->Cause1 No Check3 Was the reaction monitored to completion? Check2->Check3 Yes Check2->Cause1 No Cause2 Root Cause: Incomplete Reaction Check3->Cause2 No Solution1 Solution: - Use freshly distilled/dried reagents - Conduct reaction under inert gas (N2/Ar) - Use a drying tube Cause1->Solution1 Solution2 Solution: - Monitor by TLC/GC - Ensure sufficient reaction time/gentle heating - Use excess ammonia Cause2->Solution2

Caption: Troubleshooting workflow for low yield in the amination step.

Protocol: Ensuring Anhydrous Amination Conditions

  • Reagent Preparation: If using a solvent, ensure it is rigorously dried (e.g., distillation over a suitable drying agent). If using aqueous ammonia, be aware that hydrolysis is a competing pathway and adjust expectations for yield accordingly. Anhydrous ammonia gas bubbled through a dry solvent is a superior but more technically demanding alternative.

  • Glassware: Oven-dry all glassware (≥120°C for several hours) and allow it to cool in a desiccator or under a stream of inert gas (N₂ or Argon).

  • Reaction Setup: Assemble the reaction apparatus while flushing with inert gas. Use septa and a drying tube filled with a desiccant (e.g., CaCl₂) to protect the reaction from atmospheric moisture.

  • Execution: Add the 3-methylbenzenesulfonyl chloride to the dry solvent (if used). Cool the mixture in an ice bath, as the reaction with ammonia is exothermic. [7]Slowly add the ammonia source.

  • Monitoring: Follow the disappearance of the starting sulfonyl chloride by Thin Layer Chromatography (TLC) to determine the point of completion.

Issue 4: Difficulty Separating the Final Product from Isomeric Impurities

Question: My final product is a mixture of 2-, 3-, and 4-methylbenzenesulfonamide. How can I effectively purify the desired meta-isomer?

Answer: Separating these isomers is often the most significant challenge of this synthesis. The most effective methods leverage the slight differences in their physical properties, such as solubility and melting point.

IsomerCAS NumberMolecular WeightMelting Point (°C)
2-Methylbenzenesulfonamide88-19-7171.22~157 °C
This compound 1899-94-1 171.22 ~108-110 °C
4-Methylbenzenesulfonamide70-55-3171.22~136-140 °C [8]

Purification Method 1: Fractional Crystallization

This is the most common laboratory-scale method. It relies on the different solubilities of the isomers in a given solvent system. The para-isomer, often being more symmetric and less soluble, may crystallize out first from a concentrated solution.

Experimental Protocol: Purification by Fractional Crystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the isomers have moderate but differing solubilities (e.g., ethanol/water, toluene, or ethyl acetate/hexane mixtures).

  • Dissolution: Dissolve the crude isomeric mixture in the minimum amount of the hot solvent.

  • First Cooling: Allow the solution to cool slowly to room temperature. The least soluble isomer (often the para form) should crystallize out. Collect these crystals by filtration.

  • Concentration & Second Cooling: Take the filtrate, reduce its volume by evaporation, and cool it again, possibly to a lower temperature (e.g., 0-5°C). This should yield a crop of crystals enriched in the meta-isomer.

  • Analysis & Repetition: Analyze the purity of each crystal crop by HPLC or melting point. The process may need to be repeated multiple times to achieve high purity.

Purification Method 2: Alkaline Dissolution and Filtration

This technique can sometimes be used to separate sulfonamides from non-acidic impurities. While all three isomers are weakly acidic, differences in their pKa or the solubility of their sodium salts might allow for some separation. A more common use is to separate the sulfonamides from unreacted sulfonyl chloride.

  • Dissolve the crude product in an aqueous base (e.g., 1N NaOH). The sulfonamides will deprotonate to form soluble sodium salts. [9]2. Filter the solution to remove any insoluble, non-acidic impurities.

  • Carefully re-acidify the filtrate with an acid like HCl. The sulfonamides will precipitate out.

  • Collect the precipitated solid by filtration. This method primarily purifies the sulfonamide mixture from other types of impurities rather than separating the isomers from each other.

References
  • FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents.
  • Aromatic sulfonation XI: Sulfonation of benzene and toluene with sulfur trioxide; sulfone formation and sulfonic acid isomer distribution. - ResearchGate. Available at: [Link]

  • Major product in chloro-sulfonation of toluene - Chemistry Stack Exchange. Available at: [Link]

  • Organic Chemistry: Why is there a preference for para product in the sulfonation and ortho product in the chlorosulfonation in toluene? - Quora. Available at: [Link]

  • Sulfonamide-impurities - Pharmaffiliates. Available at: [Link]

  • Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 - Books.
  • Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

  • Yield, purity, and characteristic impurities of the sulfonamide... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. Available at: [Link]

  • Amination of the p-acetaminobenzene sulfonyl chloride. Available at: [Link]

  • p. 943 - Organic Syntheses Procedure. Available at: [Link]

  • 16.5: An Explanation of Substituent Effects - Chemistry LibreTexts. Available at: [Link]

  • 3.5: The Direction of the Reaction - Chemistry LibreTexts. Available at: [Link]

  • Unlike most other electrophilic aromatic substitutions, sulfonation... | Study Prep in Pearson+. Available at: [Link]

  • CN103819369A - Method for synthesizing benzene sulfonamide compounds - Google Patents.
  • US3458449A - Toluene sulfonic acid compositions - Google Patents.
  • "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall - BYU ScholarsArchive. Available at: [Link]

  • Sulfonamide - Wikipedia. Available at: [Link]

  • Synthesis of p-toluenesulfonamide - PrepChem.com. Available at: [Link]

  • Chem 360: Ortho-para and Meta Directing Effects in Aromatic Substitution Reactions | Study notes Design | Docsity. Available at: [Link]

  • Why sulphonation of toluene gives p_methlsulphonic acid as major products? - Quora. Available at: [Link]

  • Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid - Patsnap Eureka. Available at: [Link]

  • 2-Methyl-N-(3-methylbenzoyl)benzenesulfonamide - PMC - NIH. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available at: [Link]

  • Hinsberg reaction - Wikipedia. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]

  • PTSA (p-Toluenesulfonamide, CAS 70-55-3): Properties, Synthesis, Applications, and Technical Challenges - Jinli Chemical. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3-Methylbenzenesulfonamide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our approach is rooted in practical, field-proven insights to ensure you can achieve the highest purity for your downstream applications.

Introduction to Recrystallization of this compound

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. For this compound, a successful recrystallization hinges on selecting an appropriate solvent system that allows for high solubility at an elevated temperature and low solubility at a lower temperature, thereby enabling the formation of pure crystals upon cooling while impurities remain in the solution (mother liquor).[2]

This guide will walk you through the critical parameters of solvent selection, provide a detailed experimental protocol, and offer a comprehensive troubleshooting section to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for a successful recrystallization of this compound?

A1: The three most critical factors are:

  • Solvent Selection: The chosen solvent or solvent system must exhibit a significant difference in solubility for this compound at high and low temperatures.[1]

  • Rate of Cooling: Slow and controlled cooling is paramount for the formation of large, pure crystals. Rapid cooling can lead to the crashing out of the solid, trapping impurities within the crystal lattice.[3]

  • Initial Purity of the Crude Material: Recrystallization is most effective for purifying compounds that are already relatively pure. Highly impure starting material may require alternative purification methods, such as column chromatography, prior to recrystallization.[3]

Q2: How do I choose the best solvent for recrystallizing this compound?

A2: A good starting point is to consider solvents with polarities that are compatible with the structure of this compound, which contains both a nonpolar aromatic ring and polar sulfonamide group. Alcohols like ethanol and isopropanol, often in combination with water, are commonly effective for sulfonamides.[2][3] Small-scale solubility tests are highly recommended. A suitable solvent will dissolve the crude product when hot but will result in poor solubility when cold.

Q3: What are the likely impurities in my crude this compound?

A3: If your this compound was synthesized from the reaction of 3-toluenesulfonyl chloride with ammonia, common impurities could include:

  • Unreacted 3-toluenesulfonyl chloride: This can be hydrolyzed to 3-toluenesulfonic acid during workup.

  • Isomeric toluenesulfonamides: Commercial 3-toluenesulfonyl chloride may contain small amounts of the ortho- and para-isomers, leading to the formation of 2-methylbenzenesulfonamide and 4-methylbenzenesulfonamide.[4]

  • Di(3-tolyl)sulfone: A potential byproduct from the synthesis of the starting sulfonyl chloride.

The solubility differences between these impurities and the desired product are exploited during recrystallization.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Problem Potential Cause(s) Solutions & Explanations
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated, preventing crystal nucleation.[3]2. The solution is supersaturated but requires nucleation: Crystal growth needs a starting point.1. Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool. Perform this in a fume hood.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches provide nucleation sites. Alternatively, add a tiny "seed crystal" of pure this compound.
"Oiling Out" - A Liquid Separates Instead of Crystals 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The crude material is highly impure. 3. The rate of cooling is too rapid. 1. Re-dissolve and Add More "Good" Solvent: Heat the mixture to re-dissolve the oil, then add a small amount more of the solvent in which the compound is more soluble. This lowers the saturation point. Allow to cool slowly.2. Consider a different solvent system: A lower boiling point solvent may be necessary.3. Preliminary Purification: If impurities are high, consider a preliminary purification step like column chromatography.
Low Recovery of Purified Product 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.2. Premature crystallization during hot filtration. 3. Incomplete crystallization. 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude solid.[3]2. Keep it Hot: Pre-heat your filtration apparatus (funnel, filter paper, and receiving flask) to prevent the product from crystallizing out on the filter paper.3. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath to maximize the precipitation of the product.
Product is Still Colored After Recrystallization Colored impurities are co-crystallizing with the product. Use Activated Charcoal: Add a very small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use sparingly as it can also adsorb some of your product.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent and volumes should be determined through small-scale trials. A mixed solvent system of ethanol and water is often a good starting point for aromatic sulfonamides.

Materials and Equipment:
  • Crude this compound

  • Ethanol (95%)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure:
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not fully dissolve, add small additional portions of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a funnel with a small amount of hot ethanol. Quickly filter the hot solution into the pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to allow for the formation of large, well-defined crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the purified this compound.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude 3-Methyl- benzenesulfonamide add_solvent Add Minimum Hot 'Good' Solvent (e.g., Ethanol) crude->add_solvent dissolved Hot, Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolved->hot_filtration add_antisolvent Add Hot 'Bad' Solvent (e.g., Water) to Cloud Point dissolved->add_antisolvent If no insoluble impurities hot_filtration->add_antisolvent re_dissolve Add a few drops of 'Good' Solvent to Re-dissolve add_antisolvent->re_dissolve slow_cool Slow Cooling to Room Temperature re_dissolve->slow_cool ice_bath Ice Bath Cooling slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure 3-Methyl- benzenesulfonamide dry->pure_product

Caption: A workflow for the purification of this compound by recrystallization.

Data Presentation

Solvent Selection Guide for Aromatic Sulfonamides
Solvent/SystemPolarityBoiling Point (°C)Suitability
WaterHigh100Good anti-solvent for less polar compounds.
EthanolHigh78Often a good primary solvent for sulfonamides.[2]
IsopropanolMedium-High82Another good primary solvent option.[2]
AcetoneMedium-High56Can be effective, but its volatility can be a challenge.
Ethyl AcetateMedium77May be a suitable solvent, depending on the specific sulfonamide.
TolueneLow111Generally too non-polar to be a good primary solvent.
HexaneLow69Typically used as an anti-solvent.

Note: The ideal solvent or solvent mixture should be determined experimentally for each specific case.

References

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, January 14). Toluenesulfonamides - Evaluation statement. Retrieved from [Link]

  • PubChem. (n.d.). p-Toluenesulfonamide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Sulfonylation of m-Toluidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the sulfonylation of m-toluidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this important synthetic transformation. Here, we will move beyond simple procedural outlines to explore the underlying principles that govern this reaction, enabling you to diagnose issues and rationally optimize your experimental conditions.

I. Reaction Overview and Mechanism

The sulfonylation of m-toluidine is a classic example of nucleophilic acyl substitution at a sulfonyl group, often conducted under Schotten-Baumann conditions.[1][2] This reaction involves the treatment of m-toluidine with a sulfonyl chloride (such as p-toluenesulfonyl chloride or benzenesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide.

The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.[3] This forms a tetrahedral intermediate, which then collapses to expel a chloride ion. The base in the reaction serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Sulfonylation_Mechanism cluster_reaction Reaction Steps cluster_neutralization Neutralization m_toluidine m-Toluidine (H₂N-Ar-CH₃) tetrahedral_intermediate Tetrahedral Intermediate m_toluidine->tetrahedral_intermediate Nucleophilic Attack sulfonyl_chloride Sulfonyl Chloride (R-SO₂Cl) sulfonyl_chloride->tetrahedral_intermediate base Base (e.g., NaOH) salt Salt (e.g., NaCl) base->salt water H₂O base->water sulfonamide N-(3-methylphenyl)sulfonamide (R-SO₂-NH-Ar-CH₃) tetrahedral_intermediate->sulfonamide Chloride Elimination sulfonamide->sulfonamide hcl HCl hcl->salt hcl->water Troubleshooting_Workflow start Start Sulfonylation Reaction monitor Monitor Reaction by TLC start->monitor complete Reaction Complete? monitor->complete workup Aqueous Workup complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No purify Purification (Recrystallization/Chromatography) workup->purify product Pure Product purify->product low_yield Low Yield/No Reaction troubleshoot->low_yield impurities Side Products Observed troubleshoot->impurities check_reagents Check Reagent Quality (esp. Sulfonyl Chloride) low_yield->check_reagents check_stoichiometry Verify Stoichiometry (esp. Base) low_yield->check_stoichiometry optimize_conditions Optimize Conditions (Temperature, Stirring) low_yield->optimize_conditions adjust_reagent_ratio Adjust Reagent Ratio (reduce excess sulfonyl chloride) impurities->adjust_reagent_ratio

Sources

Technical Support Center: Optimizing the Synthesis of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important chemical intermediate. We will explore common experimental challenges, provide evidence-based solutions, and detail optimized protocols grounded in established chemical principles.

The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The standard two-step approach—chlorosulfonation of toluene followed by amination—is often plagued by low yields of the desired meta isomer. This guide directly addresses this core issue and provides actionable strategies for significant improvement.

Part 1: Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My primary synthesis attempt via chlorosulfonation of toluene resulted in a very low yield (<5%) of the desired 3-methylbenzenesulfonyl chloride. The main products are the ortho and para isomers. Why is this happening?

Answer: This outcome is expected and is dictated by the fundamental principles of electrophilic aromatic substitution. The methyl group (-CH₃) on the toluene ring is an activating, ortho, para-directing group.[1] It donates electron density to the aromatic ring, preferentially stabilizing the carbocation intermediates formed during attack at the ortho and para positions. The intermediate for meta substitution lacks this direct resonance stabilization from the methyl group, making it a much less favorable pathway.

Consequently, direct chlorosulfonation of toluene with reagents like chlorosulfonic acid will always produce a mixture heavily favoring the para and ortho isomers, with the meta isomer as only a minor byproduct.[2][3]

Question 2: I'm observing a significant amount of a high-boiling, difficult-to-remove byproduct in my sulfonyl chloride reaction mixture. What is it and how can I prevent its formation?

Answer: The byproduct is almost certainly a di-tolyl sulfone. This occurs when the initially formed toluenesulfonyl chloride acts as an electrophile and reacts with another molecule of toluene in a Friedel-Crafts-type reaction. This side reaction is promoted by higher temperatures and a high concentration of toluene relative to the chlorosulfonating agent.[4][5]

Strategies to Minimize Sulfone Formation:

  • Temperature Control: Maintain strict, low-temperature control (0–5 °C) throughout the addition of toluene to the chlorosulfonic acid.[6]

  • Stoichiometry: Use a molar excess of the chlorosulfonating agent (e.g., 2.5 to 4 equivalents) to ensure toluene is consumed quickly in the desired reaction before it can react with the product.[3]

  • Use of a Non-Aromatic Solvent: Performing the reaction in an inert, non-aromatic solvent like carbon tetrachloride or dichloroethane can reduce sulfone formation by diluting the reactants.[4]

Question 3: During the amination of my crude toluenesulfonyl chloride mixture, the overall yield of sulfonamides is low, and the final product is impure.

Answer: This issue can stem from several factors related to both the sulfonyl chloride intermediate and the amination conditions.

  • Hydrolysis of the Sulfonyl Chloride: Toluenesulfonyl chlorides are susceptible to hydrolysis back to the corresponding sulfonic acids, especially in the presence of water and at elevated temperatures. If your crude product was not properly dried or if you use aqueous ammonia inefficiently, significant loss can occur.

  • Incomplete Reaction: The reaction between sulfonyl chlorides and ammonia (ammonolysis) requires sufficient time and adequate mixing. Ensure you are using a sufficient excess of ammonia and allowing the reaction to proceed to completion, which can be monitored by Thin-Layer Chromatography (TLC).

  • Purification Losses: The desired this compound must be separated from the more abundant ortho and para isomers. Their similar properties can make purification by simple recrystallization challenging, leading to significant product loss in the mother liquor.

Troubleshooting the Amination Step:

  • Ensure Anhydrous Conditions: Use a well-dried sulfonyl chloride intermediate. When using gaseous ammonia, pass it through a drying agent.[7]

  • Control pH: During the reaction with aqueous ammonia, the generation of HCl will lower the pH. It is crucial to maintain a basic pH (8-10) by adding a base like NaOH or K₂CO₃ to neutralize the acid and ensure a sufficient concentration of free ammonia for the reaction.[3][8]

  • Optimize Purification: Consider column chromatography for separating the isomers if recrystallization proves ineffective for achieving the desired purity.

Part 2: Frequently Asked Questions (FAQs)

Q: Is it possible to fundamentally alter the isomer ratio to favor the meta product when starting with toluene? A: No. Due to the strong electronic directing effect of the methyl group, it is not possible to achieve a high yield of the meta isomer through direct electrophilic substitution on toluene. While reaction conditions can be optimized to minimize byproducts, the isomer distribution is largely fixed. For a high-yield synthesis, an alternative strategy using a different starting material is required.

Q: What is the most effective, high-yield strategy for synthesizing this compound? A: The most logical and effective strategy avoids the problematic chlorosulfonation of toluene altogether. Instead, it begins with a starting material where the substitution pattern is already set, such as 3-methylaniline (m-toluidine) . This route involves a Sandmeyer-type reaction sequence, which reliably produces the desired meta isomer. The general pathway is:

  • Diazotization: 3-methylaniline is converted to a diazonium salt using nitrous acid (generated from NaNO₂ and HCl) at low temperatures.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (e.g., CuCl₂) to form 3-methylbenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is reacted with ammonia to yield the final product, this compound.

This method directs the sulfonyl group specifically to the desired position, circumventing the isomer problem and leading to a dramatically higher yield.

Q: What are the critical safety precautions when working with chlorosulfonic acid? A: Chlorosulfonic acid (ClSO₃H) is a highly corrosive and reactive substance.

  • Handling: Always handle it in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear heavy-duty acid-resistant gloves (butyl rubber is recommended), chemical splash goggles, a face shield, and a lab coat.

  • Reactivity: It reacts violently with water, releasing large amounts of heat and toxic HCl gas. Ensure all glassware is scrupulously dry.

  • Quenching: Never add water directly to the acid. To neutralize, slowly pour the acid mixture onto a large amount of crushed ice with vigorous stirring.

Part 3: Visualizations & Data

Reaction Workflow Diagrams

Synthesis Workflow cluster_0 Route 1: Direct Chlorosulfonation (Low Yield) cluster_1 Route 2: Sandmeyer Reaction (High Yield) cluster_2 Final Step: Amination Toluene Toluene Chlorosulfonation Chlorosulfonation (ClSO3H, 0-5°C) Toluene->Chlorosulfonation IsomerMix Toluenesulfonyl Chloride (o-, m-, p- Isomer Mixture) Chlorosulfonation->IsomerMix Separation Isomer Separation (Difficult) IsomerMix->Separation MetaSulfonyl 3-Methylbenzenesulfonyl Chloride Separation->MetaSulfonyl Amination Amination (NH3, Base) MetaSulfonyl->Amination Toluidine 3-Methylaniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Toluidine->Diazotization Diazonium Diazonium Salt Diazotization->Diazonium Sulfonylation Sulfonylation (SO2, CuCl2) Diazonium->Sulfonylation MetaSulfonyl2 3-Methylbenzenesulfonyl Chloride Sulfonylation->MetaSulfonyl2 MetaSulfonyl2->Amination Product This compound Amination->Product

Caption: Comparison of low-yield and high-yield synthetic routes.

Data Table: Isomer Distribution in Toluene Chlorosulfonation

The table below summarizes typical isomer distributions obtained from the direct chlorosulfonation of toluene under controlled conditions.

IsomerTypical Yield (%)Rationale for Yield
para (4-methyl)~65-95%Thermodynamically most stable product; least steric hindrance.[2][3]
ortho (2-methyl)~5-30%Kinetically favored at very low temperatures but sterically hindered.[2][3]
meta (3-methyl)<1-2% Electronically disfavored; unstable carbocation intermediate.[2]

Note: Yields are highly dependent on specific reaction conditions such as temperature, solvent, and reactant ratio.

Part 4: Detailed Experimental Protocols

Protocol 1: High-Yield Synthesis via Sandmeyer Reaction

This protocol outlines the recommended high-yield synthesis starting from 3-methylaniline.

Step A: Diazotization of 3-Methylaniline

  • In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 3-methylaniline (1.0 eq) and 3M hydrochloric acid (3.0 eq).

  • Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 15 minutes at 0–5 °C.

Step B: Sulfonylation

  • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride (0.1 eq). Cool this solution to 5-10 °C.

  • Add the cold diazonium salt solution from Step A slowly to the SO₂/CuCl₂ solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into a large volume of ice-water. The 3-methylbenzenesulfonyl chloride will separate as an oil or solid.

  • Extract the product with a suitable solvent (e.g., dichloromethane), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

Step C: Amination

  • Dissolve the crude 3-methylbenzenesulfonyl chloride from Step B in a suitable solvent like THF or acetone.

  • Cool the solution to 0–10 °C in an ice bath.

  • Add concentrated aqueous ammonium hydroxide (~2.5 eq) dropwise with vigorous stirring.

  • Maintain a basic pH by adding 2M NaOH solution as needed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

  • Remove the organic solvent under reduced pressure. The solid this compound will precipitate from the aqueous layer.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford the pure product.

References

  • PrepChem. (n.d.). Synthesis of benzene-sulfonamide.
  • Wikipedia. (2023). 4-Toluenesulfonyl chloride. Retrieved from [Link].

  • Wang, Q., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3779-3791.
  • Ceruso, M., et al. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Molecular Structure, 1270, 133932.
  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28896-28911.
  • Dubey, R., et al. (2021). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 64(15), 11334-11354.
  • PrepChem. (n.d.). Preparation of 2-toluenesulfonyl chloride.
  • Chemistry Stack Exchange. (2016). Major product in chloro-sulfonation of toluene. Retrieved from [Link].

  • ProQuest. (n.d.). Aromatic Sulfonations and Related Reactions. (Doctoral dissertation).
  • S. n. (1978). Preparation of 2-chloro-4-toluenesulfonyl chloride. U.S.
  • S. n. (1988). Process for the preparation of arylsulfonamides. U.S.
  • S. n. (1972). Process for the preparation of p-toluenesulfochloride. U.S.
  • BenchChem. (2025). An In-depth Technical Guide to p-Toluenesulfonyl Chloride: Properties, Synthesis, and Applications.
  • de Boer, Th. J., & Backer, H. J. (1956). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses, 36, 96.
  • ScienceMadness Wiki. (2022). 4-Toluenesulfonyl chloride. Retrieved from [Link].

  • PrepChem. (n.d.). Synthesis of p-toluenesulfonamide.
  • S. n. (2002). New Synthesis Method of Toluenesulfonyl Chloride.
  • ResearchGate. (n.d.). Sulfone addition to inhibit the side reaction in toluene sulfonation.
  • Le, T. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • S. n. (2015). Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid.
  • Wikipedia. (2024). Toluene. Retrieved from [Link].

  • Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link].

  • S. n. (2014). Method for synthesizing benzene sulfonamide compounds.
  • S. n. (2012). Industrial production method for toluene sulfonamide.

Sources

Technical Support Center: Troubleshooting Guide for Sulfonamide Protecting Group Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our comprehensive technical support center dedicated to navigating the complexities of sulfonamide protecting group cleavage. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this critical synthetic step. Here, we move beyond simple protocols to provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to empower you with the knowledge to not only solve common issues but also to understand the underlying chemical principles governing these transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Incomplete Deprotection or Sluggish Reaction

Question: My sulfonamide deprotection is not going to completion, or the reaction is extremely slow. What are the likely causes, and how can I resolve this?

Answer: Incomplete or sluggish deprotection of sulfonamides is a common hurdle, often stemming from the inherent stability of the N-S bond.[1][2] The stability of this bond can be influenced by both the nature of the sulfonyl group and the substrate itself. Here’s a breakdown of potential causes and solutions:

  • Cause A: Inherently Stable Sulfonyl Group. The p-toluenesulfonyl (tosyl, Ts) group is notoriously robust and often requires harsh conditions for cleavage, which may not be suitable for complex, functionalized molecules.[1][3]

  • Solution A: Re-evaluate Your Choice of Protecting Group. For future syntheses, consider using a more labile sulfonamide protecting group. The o-nitrobenzenesulfonyl (o-NBS) or p-nitrobenzenesulfonyl (nosyl, Ns) groups are excellent alternatives as they can be cleaved under much milder conditions, typically using a thiol and a base (the Fukuyama amine synthesis).[4][5][6]

  • Cause B: Inappropriate Cleavage Conditions. The chosen deprotection method may not be potent enough for the specific sulfonamide in your substrate.

  • Solution B: Optimize Reaction Conditions.

    • For Reductive Cleavage: If you are using a dissolving metal reduction (e.g., sodium in liquid ammonia), ensure your reagents are fresh and the reaction is performed at the correct temperature.[3][7] For tosylamides, sodium naphthalenide can also be an effective, albeit potent, reducing agent.[8][9] Low-valent titanium reagents have also been reported to cleave N-tosyl bonds under mild conditions.[10]

    • For Acidic Cleavage: For certain N-arylsulfonamides, strong acids like trifluoromethanesulfonic acid (TfOH) can be effective.[1][11][12] However, be mindful of potential side reactions like sulfonyl group migration, especially with electron-rich substrates.[1][11][12] Concentrated HBr or H₂SO₄ are also commonly used for tosyl group removal but are harsh.[3][7]

    • Temperature and Time: Cautiously increasing the reaction temperature or extending the reaction time can sometimes drive the reaction to completion. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition of your product.

Issue 2: Low Yield of the Deprotected Amine

Question: I am observing a low yield of my desired amine after the deprotection step. What could be causing this, and what are my options?

Answer: Low yields can be attributed to several factors, including degradation of the starting material or product, and the formation of side products.

  • Cause A: Degradation under Harsh Conditions. The very conditions required to cleave a stable sulfonamide can often lead to the decomposition of a sensitive substrate.

  • Solution A: Employ Milder, Chemoselective Methods.

    • Photolytic Cleavage: The sulfonamide bond can be susceptible to photolytic cleavage, typically using UV light at wavelengths around 254 nm.[13] This method can be advantageous for substrates that are sensitive to harsh chemical reagents, though side reactions like decarboxylation and deamination can occur.[13]

    • Electrochemical Cleavage: Electrochemical methods offer a highly chemoselective way to cleave certain sulfonamides, particularly those with electron-withdrawing groups like the nosyl group, at a controlled potential, thereby avoiding harsh reagents.[14][15]

  • Cause B: Sulfonyl Group Migration. In the presence of strong acids, N-arylsulfonamides with electron-rich aromatic rings can undergo an intramolecular rearrangement (a Fries-type rearrangement) where the sulfonyl group migrates from the nitrogen to the aromatic ring.[1][11]

  • Solution B: Modify the Deprotection Strategy. If you suspect sulfonyl migration, consider switching to a non-acidic deprotection method. Reductive cleavage methods are generally not prone to this type of rearrangement.

Issue 3: Unexpected Side Products are Observed

Question: My reaction mixture shows multiple spots on TLC, and I'm isolating unexpected byproducts. How can I identify and mitigate these side reactions?

Answer: The formation of side products is a clear indication that the reaction conditions are not selective for the desired transformation.

  • Cause A: Cleavage of Other Protecting Groups. The conditions used to remove a robust sulfonamide group may inadvertently cleave other protecting groups in your molecule.

  • Solution A: Orthogonal Protecting Group Strategy. A well-designed synthesis employs an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions that do not affect the others.[16][17] For instance, if your molecule contains an acid-labile group like a Boc group, using harsh acidic conditions to remove a tosyl group is not advisable. In such cases, a nosyl group, which can be removed under mild, nucleophilic conditions, would be a better choice.

  • Cause B: Substrate-Specific Reactivity. The inherent reactivity of your molecule might be incompatible with the chosen deprotection method. For example, reducible functional groups will not be stable to dissolving metal reductions.

  • Solution B: Thoroughly Analyze Your Substrate. Before choosing a deprotection method, carefully consider all the functional groups present in your molecule and their compatibility with the proposed reagents and conditions.

Visualizing Deprotection Strategies

To aid in the selection of an appropriate deprotection strategy, the following decision-making workflow can be utilized.

Sulfonamide Deprotection Workflow Decision Workflow for Sulfonamide Cleavage start Start: Sulfonamide-Protected Substrate is_acid_sensitive Is the substrate sensitive to strong acid? start->is_acid_sensitive is_reducible Does the substrate have other reducible groups? is_acid_sensitive->is_reducible Yes acidic_cleavage Acidic Cleavage (TfOH, HBr) is_acid_sensitive->acidic_cleavage No is_base_sensitive Is the substrate sensitive to strong base? reductive_cleavage Reductive Cleavage (Na/NH3, SmI2) is_reducible->reductive_cleavage No nucleophilic_cleavage Nucleophilic Cleavage (Thiol/Base for Nosyl) is_reducible->nucleophilic_cleavage Yes other_methods Consider Alternative Methods (Photolytic, Electrochemical) is_reducible->other_methods Yes, and Nosyl not present is_oxidizable Is the substrate sensitive to oxidation? choose_method Select Deprotection Method acidic_cleavage->choose_method reductive_cleavage->choose_method nucleophilic_cleavage->choose_method other_methods->choose_method

Caption: A decision workflow for selecting a suitable sulfonamide cleavage method.

Summary of Common Sulfonamide Protecting Groups and Cleavage Conditions

Protecting GroupAbbreviationCommon Cleavage ConditionsStability
p-ToluenesulfonylTs, TosylStrong acid (HBr, H₂SO₄), dissolving metal reduction (Na/NH₃), sodium naphthalenide.[3][7][18]Very stable to a wide range of conditions.[4]
o-Nitrobenzenesulfonylo-NBSThiophenol and K₂CO₃ in DMF.[5]Labile to nucleophilic attack.
p-NitrobenzenesulfonylNs, NosylThiophenol and a base (e.g., K₂CO₃, Cs₂CO₃).[6][19]Labile to nucleophilic attack.
TrifluoromethanesulfonylTf, TriflylRarely used as a protecting group due to high reactivity of the sulfonate.Generally not used for protection.

Detailed Experimental Protocols

Protocol 1: Fukuyama Deprotection of a Nosylamide

This protocol provides a mild method for the cleavage of a nosyl group from a secondary amine.[6]

Reagents and Materials:

  • Nosyl-protected amine (1.0 eq)

  • Thiophenol (2.5 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

Procedure:

  • Dissolve the nosylamide in the chosen solvent in a round-bottomed flask.

  • Add potassium carbonate (or another suitable base) and thiophenol to the mixture.

  • Heat the reaction mixture to 50 °C and stir for 40-60 minutes, monitoring for the disappearance of the starting material by TLC or LC-MS.[6]

  • After cooling to room temperature, dilute the mixture with water.

  • Extract the desired amine product with an organic solvent (e.g., Dichloromethane).

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amine via column chromatography.

Protocol 2: Acidic Cleavage of a Tosylamide

This protocol describes a common, albeit harsh, acidic method for tosyl group cleavage.

Reagents and Materials:

  • Tosyl-protected amine (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Acetic acid (AcOH)

Procedure:

  • In a sealed tube or a flask equipped with a reflux condenser, dissolve the tosylamide in a mixture of 48% HBr and acetic acid.

  • Heat the reaction mixture to reflux (typically around 100-120 °C) for several hours to overnight. The reaction should be monitored for completion.

  • Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated NaHCO₃ solution or solid NaOH) until the pH is basic.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over a drying agent, and concentrate to obtain the crude product.

  • Purify the product as necessary.

Mechanistic Insights

Understanding the mechanism of cleavage can aid in troubleshooting. For instance, the Fukuyama deprotection of a nosylamide proceeds via a nucleophilic aromatic substitution, where the thiolate attacks the electron-deficient nitro-aromatic ring, leading to the cleavage of the N-S bond.

Fukuyama Deprotection Mechanism Mechanism of Nosyl Group Cleavage R2N-Ns R₂N-SO₂-Ar-NO₂ Intermediate [Meisenheimer Complex] R2N-Ns->Intermediate + PhS⁻ PhS- PhS⁻ Base Base Products R₂NH + PhS-SO₂-Ar-NO₂ Intermediate->Products Rearrangement & Cleavage

Caption: Simplified mechanism of Fukuyama deprotection of a nosylamide.

References

  • Ricci, A. (Ed.). (2007). Amino Group Chemistry: From Synthesis to the Life Sciences. John Wiley & Sons.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Organic Chemistry Portal. (n.d.). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. [Link]

  • Kroutil, W., & Riva, S. (2007). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 46(16), 6404–6412. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • D'Souza, L., & Day, R. A. (1968). Photolytic cleavage of sulfonamide bonds. Science, 160(3830), 882–883. [Link]

  • Pettersen, A., Zamaratski, E., & Sandström, P. I. (2019). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups. European Journal of Organic Chemistry, 2019(1), 132-139. [Link]

  • Ji, S., Gortler, L. B., Waring, A., Battisti, A., Bank, S., Closson, W. D., & Wriede, P. A. (1967). On the mechanism of sulfonamide cleavage by arene anion radicals. Journal of the American Chemical Society, 89(20), 5311–5312. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Semantic Scholar. [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Angewandte Chemie International Edition, 56(45), 14098-14102. [Link]

  • Kratochvíl, T., Slanina, T., & Láska, J. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(3), 1845–1853. [Link]

  • Kroutil, W., & Riva, S. (2007). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 46(16), 6404–6412. [Link]

  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Curran, D. P., & Wipf, P. (2001). A Fluorous-Tagged, Acid-Labile Protecting Group for the Synthesis of Carboxamides and Sulfonamides. Organic Letters, 3(11), 1641–1644. [Link]

  • Chen, X., & Li, X. (2022). Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry, 87(5), 3567–3576. [Link]

  • Sharpless, K. B., & Kolb, H. C. (2022). Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides [Video]. YouTube. [Link]

  • Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]

  • Zhang, X., & Chen, J. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 9(1), 1-9. [Link]

  • van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A simple and mild method for the removal of the NIm-tosyl protecting group. The Journal of Organic Chemistry, 44(26), 4994-4995. [Link]

  • Robins, M. J., Wnuk, S. F., & Lewandowska, E. (1996). Efficient Removal of Sugar O-Tosyl Groups and Heterocycle Halogens from Purine Nucleosides with Sodium Naphthalenide I. Tetrahedron Letters, 37(35), 6295-6298. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. [Link]

  • Reddit. (2023). Does anyone know of a method to remove a nosyl group that's been reduced to the amine?. [Link]

  • Moeller, K. D. (2020). Electrically Driven N(sp2)–C(sp2/3) Bond Cleavage of Sulfonamides. Accounts of Chemical Research, 53(1), 116-128. [Link]

  • Kratochvíl, T., Slanina, T., & Láska, J. (2024). Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry, 89(3), 1845–1853. [Link]

  • Aggarwal, V. K., & Yar, M. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164. [Link]

  • Ji, S., Gortler, L. B., Waring, A., Battisti, A., Bank, S., Closson, W. D., & Wriede, P. A. (1967). Cleavage of sulfonamides with sodium naphthalene. Journal of the American Chemical Society, 89(20), 5311-5312. [Link]

  • Wikipedia. (n.d.). Tosyl group. [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Reductive Cleavage of Secondary Sulfonamides: Converting Terminal Functional Groups into Versatile Synthetic Handles. Angewandte Chemie International Edition, 56(45), 14098-14102. [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Reductive cleavage of secondary sulfonamides. ResearchGate. [Link]

Sources

Technical Support Center: Byproduct Formation in the Chlorosulfonation of Toluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chlorosulfonation of toluene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will delve into the common challenges, particularly byproduct formation, and provide expert-backed troubleshooting strategies and frequently asked questions to ensure the success of your experiments.

Understanding the Reaction: The Core and Its Complexities

The chlorosulfonation of toluene is a cornerstone electrophilic aromatic substitution reaction, primarily yielding a mixture of ortho- and para-toluenesulfonyl chloride.[1] These isomers are vital intermediates in the synthesis of pharmaceuticals (especially sulfa drugs), dyes, and sweeteners like saccharin.[2][3] The reaction is typically performed by treating toluene with chlorosulfonic acid.[4]

The reaction proceeds via an electrophilic attack on the toluene ring. The methyl group of toluene is an activating, ortho-, para- director, leading to the preferential formation of these two isomers.[5] However, the reality of the reaction is often complicated by the formation of various byproducts that can impact yield, purity, and downstream applications.

Core Reaction Mechanism

The generally accepted mechanism involves the formation of a highly electrophilic sulfur trioxide-like species from chlorosulfonic acid, which then attacks the electron-rich toluene ring.

G cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution 2ClSO3H 2 ClSO₃H SO3_H3O_Cl [SO₃H]⁺[ClSO₃]⁻ + H₂O 2ClSO3H->SO3_H3O_Cl Self-ionization Sigma_Complex σ-Complex (Arenium Ion) Toluene Toluene (C₆H₅CH₃) Toluene->Sigma_Complex + [SO₃H]⁺ Product_Formation o/p-Toluenesulfonic Acid + H₂SO₄ + HCl Sigma_Complex->Product_Formation - H⁺ Final_Product o/p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl) Product_Formation->Final_Product + ClSO₃H - H₂SO₄

Caption: Simplified mechanism of toluene chlorosulfonation.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the chlorosulfonation of toluene, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of Toluenesulfonyl Chlorides

Question: I am consistently obtaining a low yield of the desired toluenesulfonyl chloride isomers. What are the likely causes and how can I improve it?

Answer:

Low yields in this reaction can stem from several factors, ranging from reagent quality to reaction conditions and workup procedures.[6]

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The reaction may be sluggish, especially at very low temperatures.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC).[4] If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can favor byproduct formation.[7]

  • Excessive Hydrolysis:

    • Cause: Toluenesulfonyl chlorides are highly sensitive to moisture.[8] Premature contact with water during the reaction or workup will hydrolyze the product to the corresponding toluenesulfonic acid, which is water-soluble and will be lost during aqueous extraction.[9]

    • Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous reagents and solvents. During workup, the quenching step, which involves pouring the reaction mixture onto crushed ice, must be performed carefully and quickly.[4] The subsequent separation of the organic layer should be prompt.

  • Suboptimal Reagent Ratio:

    • Cause: An insufficient amount of chlorosulfonic acid will lead to incomplete conversion of toluene. Conversely, a very large excess can lead to the formation of sulfones and other byproducts.[2]

    • Solution: A common molar ratio of chlorosulfonic acid to toluene is between 3:1 and 5:1.[10] Optimization within this range for your specific setup may be necessary. Some literature suggests a 5:1 ratio is desirable for driving the reaction to completion.[2]

  • Mechanical Losses:

    • Cause: Product loss during transfers, extractions, and filtration steps.

    • Solution: Follow standard laboratory best practices for minimizing mechanical losses, such as rinsing glassware with the extraction solvent and ensuring efficient phase separation.[6]

Issue 2: Poor Isomer Ratio (Incorrect ortho/para Distribution)

Question: My reaction is producing an undesirable ratio of ortho- to para-toluenesulfonyl chloride. How can I control the regioselectivity?

Answer:

The ortho/para isomer ratio is primarily influenced by kinetic versus thermodynamic control, which is dictated by the reaction temperature.[7][11]

Controlling Factors:

  • Temperature:

    • Low Temperatures (0-10°C): Favor the formation of the ortho isomer, which is the kinetic product.[4][7] The proximity of the methyl group is thought to stabilize the transition state leading to the ortho product.[11]

    • Higher Temperatures (70-80°C): Favor the formation of the para isomer, which is the thermodynamically more stable product due to reduced steric hindrance.[7][11]

  • Catalysts/Additives:

    • The addition of certain salts, like ammonium chloride, has been reported to increase the yield of the para isomer.[7]

    • The use of co-reagents like phosphorus oxychloride has also been patented to influence the isomer ratio and improve overall yield.[12]

Condition Predominant Isomer Control Type Typical Temperature
Low Temperatureortho-Toluenesulfonyl chlorideKinetic0-10°C[4][7]
High Temperaturepara-Toluenesulfonyl chlorideThermodynamic70-80°C[7]
Issue 3: Significant Formation of Di-tolyl Sulfone

Question: I am observing a significant amount of a high-melting, insoluble white solid in my product, which I suspect is di-tolyl sulfone. Why is this forming and how can I prevent it?

Answer:

Di-tolyl sulfone is a common and often troublesome byproduct in chlorosulfonation reactions. Its formation can significantly reduce the yield of the desired sulfonyl chlorides and complicate purification.

Mechanism of Formation:

Sulfone formation occurs when a molecule of the initially formed toluenesulfonyl chloride or toluenesulfonic acid acts as an electrophile and reacts with another molecule of toluene. This is essentially a Friedel-Crafts-type reaction catalyzed by the strong acid conditions.[2]

G cluster_conditions Favorable Conditions TSC Toluenesulfonyl Chloride (or Toluenesulfonic Acid) Sulfone Di-tolyl Sulfone TSC->Sulfone + Toluene - HCl (or H₂O) Toluene Toluene High_Temp High Temperature High_Conc High Toluene Concentration (late in reaction) Excess_Acid Large Excess of Chlorosulfonic Acid

Caption: Formation pathway of di-tolyl sulfone byproduct.

Prevention Strategies:

  • Temperature Control: Sulfone formation is generally favored at higher temperatures. Maintaining a low reaction temperature (0-10°C) is crucial for minimizing this side reaction.[2]

  • Order of Addition: Slowly adding toluene to the cooled chlorosulfonic acid is the standard and recommended procedure.[4] This ensures that toluene is always the limiting reagent in the presence of a large excess of the sulfonating agent, minimizing the chance for a sulfonated product to react with unreacted toluene.

  • Use of Solvents: Performing the reaction in an inert solvent, such as dichloromethane or carbon tetrachloride, can dilute the reactants and reduce the rate of intermolecular side reactions like sulfone formation.[13]

Issue 4: Presence of Toluenesulfonic Acid in the Final Product

Question: After workup, my toluenesulfonyl chloride product is contaminated with toluenesulfonic acid. How can I remove this impurity?

Answer:

The presence of toluenesulfonic acid is typically due to incomplete conversion during the chlorination step or hydrolysis of the sulfonyl chloride during workup.[14]

Removal Protocol:

  • Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether).

  • Base Wash: Wash the organic solution sequentially with water, a dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize and extract the acidic toluenesulfonic acid, and finally with brine.[4] The toluenesulfonic acid will be converted to its sodium salt, which is highly soluble in the aqueous layer.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.[4]

Self-Validation Check: The absence of the acidic impurity can be confirmed by the cessation of gas evolution (CO₂) during the bicarbonate wash.

Frequently Asked Questions (FAQs)

Q1: What is the white solid that forms when I pour the reaction mixture onto ice? A1: The white solid that precipitates upon quenching with ice is typically the para-toluenesulfonyl chloride, which has a melting point of around 69°C and is less soluble in the cold aqueous mixture than the ortho isomer.[15] The ortho-toluenesulfonyl chloride is often an oily liquid at room temperature (m.p. 10°C) and will be part of the organic phase.[15]

Q2: My reaction mixture turned dark brown/black. Is this normal? A2: Some darkening of the reaction mixture is common due to minor side reactions and charring, especially if the temperature is not strictly controlled or if there are impurities in the starting materials. However, excessive darkening can indicate significant decomposition or sulfone formation. Careful temperature control is the best way to mitigate this.

Q3: How do I separate the ortho and para isomers? A3: The separation is typically achieved by fractional crystallization or distillation.[10]

  • Crystallization: After the workup, the para isomer can often be crystallized from the mixture by cooling, as it is a solid with a higher melting point.[12] The remaining liquid will be enriched in the ortho isomer.

  • Vacuum Distillation: The ortho isomer can be purified by vacuum distillation from the filtrate after the solid para isomer has been removed.[10]

Q4: Can I use sulfuric acid and thionyl chloride instead of chlorosulfonic acid? A4: Yes, a two-step process involving initial sulfonation of toluene with sulfuric acid to form toluenesulfonic acids, followed by reaction with a chlorinating agent like thionyl chloride or phosphorus pentachloride, is a viable alternative.[15] This method can sometimes offer better control over the reaction but involves multiple steps.

Q5: What are the safety precautions for handling chlorosulfonic acid? A5: Chlorosulfonic acid is a highly corrosive and reactive substance.[3] It reacts violently with water, releasing large amounts of heat and toxic hydrogen chloride gas. All manipulations must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory.

References

  • Wikipedia. 4-Toluenesulfonyl chloride. [Link]

  • Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. The Royal Society of Chemistry, 2002. [Link]

  • Google Patents. CN1436773A - New Synthesis Method of Toluenesulfonyl Chloride.
  • Google Patents. CN113277965A - Method for continuously synthesizing paratoluensulfonyl chloride by using microchannel reactor.
  • Chemistry Stack Exchange. How would one favor the formation of p-TsCl over o-TsCl in the chlorosuflonation of toluene?[Link]

  • Georganics. p-Toluenesulfonyl chloride – description and application. [Link]

  • ResearchGate. Sulfonation of Polyethersulfone by Chlorosulfonic Acid. [Link]

  • Chegg.com. Solved 4. Electrophilic aromatic substitution. [Link]

  • ProQuest. Aromatic Sulfonations and Related Reactions. [Link]

  • Chemistry Stack Exchange. Major product in chloro-sulfonation of toluene. [Link]

  • PrepChem.com. Preparation of 4-toluenesulfonyl chloride. [Link]

  • Wikipedia. Toluene. [Link]

  • Taylor & Francis Online. CHLOROSULFONATION OF SOME DIPHENYL DERIVATIVES. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Organic Syntheses. POTASSIUM THIOTOSYLATE. [Link]

  • ResearchGate. Aromatic sulphonation IXheterogeneous sulphonation of toluene with aqueous sulphuric acid. [Link]

  • XSG Series Spin Flash Dryer. p-Toluenesulfonyl chloride drying. [Link]

  • Organic Syntheses. N-METHYL-N-NITROSO-p-TOLUENESULFONAMIDE. [Link]

  • ResearchGate. Is there any method of removing p-toluene sulphonyl chloride from a mixture containing it and a phenolic OH group?[Link]

  • Google Patents. US4131619A - Preparation of 2-chloro-4-toluenesulfonyl chloride.
  • Solubility of Things. Tosyl chloride. [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]

  • ResearchGate. Isomer distributions in the sulphonation of toluene. [Link]

  • ResearchGate. Chloromethylation of toluene catalyzed by amidocyanogen alkyl sulfonic ylide. [Link]

  • ResearchGate. Can someone suggest a way to get a maximum yield of o-toluene sulphonyl chloride?[Link]

  • BYU ScholarsArchive. "Directive effects in the sulfonation of toluene ; Synthesis and attemp" by John Joseph Duvall. [Link]

  • PubMed. Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent. [Link]

Sources

Technical Support Center: Navigating the Challenges of Polar Sulfonamide Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the unique challenges encountered during the column chromatography of polar sulfonamides. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the success of your separation experiments. Our focus is on providing not just solutions, but a foundational understanding of the principles governing these separations, empowering you to make informed decisions in your method development.

Introduction: The Sulfonamide Separation Challenge

Polar sulfonamides present a significant chromatographic challenge due to their amphoteric nature, containing both acidic (sulfonamide group) and basic (amino group) functionalities. This dual character leads to complex retention behaviors, often resulting in poor peak shapes, low recovery, and inadequate separation on traditional reversed-phase columns. This guide will explore these issues and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why do my sulfonamide peaks show significant tailing on a standard C18 column?

Peak tailing for polar and basic compounds like sulfonamides on silica-based C18 columns is a common problem.[1][2] This is primarily due to secondary interactions between the basic amino group of the sulfonamide and acidic residual silanol groups on the silica surface.[1][3] These interactions are a form of ion-exchange, causing a portion of the analyte molecules to be retained more strongly, resulting in a "tailing" effect as they elute from the column.[2]

Q2: I have poor retention of my polar sulfonamide on a C18 column, even with high aqueous mobile phase. What is happening?

This is a classic issue when analyzing highly polar compounds with traditional reversed-phase chromatography.[4] C18 columns are designed to retain nonpolar compounds through hydrophobic interactions.[4] Highly polar analytes, like many sulfonamides, have a stronger affinity for the polar mobile phase than the nonpolar stationary phase, leading to their rapid elution, often near the void volume.[4][5]

Q3: What is "phase collapse" and could it be affecting my sulfonamide separation?

Phase collapse, or ligand folding, can occur on traditional C18 columns when using highly aqueous mobile phases (typically less than 3-5% organic modifier).[6] The long, hydrophobic C18 alkyl chains, in the absence of a sufficient amount of organic solvent, can fold in on themselves to minimize contact with the polar mobile phase.[6] This reduces the accessible surface area of the stationary phase for interaction with the analyte, leading to a loss of retention and reproducibility.[6] Given the need for high aqueous content to retain polar sulfonamides, this is a potential issue.

Q4: How does mobile phase pH affect the retention of sulfonamides?

Mobile phase pH is a critical parameter for controlling the retention of ionizable compounds like sulfonamides.[1][7] The charge state of a sulfonamide, and therefore its polarity and interaction with the stationary phase, is dependent on the pH of the mobile phase relative to its pKa values. Adjusting the pH can suppress the ionization of either the acidic or basic group, altering its retention. For basic compounds, increasing the pH generally decreases retention time.[1]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the column chromatography of polar sulfonamides.

Issue 1: Poor Peak Shape (Tailing and Fronting)

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" extending from the back of the peak.

  • Asymmetrical peaks with a leading edge that is less steep than the trailing edge (fronting).

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Secondary Silanol Interactions The basic amino group on the sulfonamide interacts with acidic residual silanols on the silica stationary phase via ion-exchange, causing peak tailing.[1][3]1. Adjust Mobile Phase pH: Lower the pH of the mobile phase (e.g., to pH 2-4) to protonate the silanol groups, reducing their interaction with the protonated basic analyte.[1][8] 2. Use a Mobile Phase Additive: Add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to compete with the analyte for active silanol sites.[1] 3. Employ an End-Capped Column: Use a C18 column that has been "end-capped" to reduce the number of accessible residual silanol groups.[1]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak fronting.[7]1. Dilute the Sample: Reduce the concentration of the sample being injected.[1] 2. Decrease Injection Volume: Inject a smaller volume of the sample onto the column.[1]
Inappropriate Sample Solvent If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including fronting.1. Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[1]
Issue 2: Inadequate Retention and Poor Resolution

Symptoms:

  • Analytes elute at or near the solvent front (void volume).

  • Peaks are not baseline-separated (co-elution).

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
High Analyte Polarity The polar sulfonamide has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase.[4][5]1. Increase Mobile Phase Polarity: For reversed-phase, increase the aqueous component of the mobile phase (e.g., more water in an acetonitrile/water mixture).[7] 2. Optimize Mobile Phase pH: Adjust the pH to a value where the sulfonamide is in its least polar form to enhance retention on a reversed-phase column.[7] 3. Consider Gradient Elution: Start with a highly aqueous mobile phase to retain the polar sulfonamides and gradually increase the organic content to elute them.[7][9]
Insufficiently Retentive Stationary Phase A standard C18 phase may not provide the necessary retention mechanism for highly polar sulfonamides.1. Switch to a "Polar-Embedded" Column: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain, making them more resistant to phase collapse in highly aqueous mobile phases and offering alternative selectivity.[10] 2. Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent.[4][11] This technique is excellent for retaining and separating very polar compounds.[4][12] 3. Employ Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities on a single stationary phase, providing multiple retention mechanisms to effectively separate polar and ionizable compounds like sulfonamides.[4][5][13]
Issue 3: Low or Inconsistent Recovery

Symptoms:

  • The amount of analyte detected is lower than expected.

  • Recovery varies significantly between runs.

Root Causes & Solutions:

Cause Scientific Explanation Troubleshooting Steps
Irreversible Adsorption Strong, irreversible binding of the sulfonamide to active sites on the stationary phase can lead to sample loss.1. Deactivate the Stationary Phase: In normal-phase chromatography, deactivating the silica gel can sometimes mitigate this issue.[7] 2. Change Stationary Phase: If irreversible adsorption is suspected on silica, consider a less acidic stationary phase like alumina or a bonded phase with different characteristics.[7]
Sample Instability The sulfonamide may be degrading on the stationary phase, particularly if it is acidic.[7]1. Test for On-Column Degradation: Spot the compound on a TLC plate and let it sit before eluting to see if degradation products appear.[7] 2. Use a Milder Stationary Phase: As with irreversible adsorption, switching to a less reactive stationary phase can be beneficial.[7]
Precipitation on the Column If the sample is not fully soluble in the mobile phase, it can precipitate at the head of the column, leading to low recovery and high backpressure.[7]1. Ensure Complete Dissolution: Make sure the sample is fully dissolved before injection.[7] 2. Use "Dry Loading": For preparative chromatography, adsorbing the sample onto a small amount of silica gel and then loading the dry powder onto the column can improve results if solubility is an issue.[7]

Advanced Separation Strategies for Polar Sulfonamides

For particularly challenging separations, moving beyond traditional reversed-phase chromatography is often necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of highly polar compounds.[4][11] It utilizes a polar stationary phase and a mobile phase rich in an organic solvent, typically acetonitrile.[11] Water in the mobile phase forms a layer on the stationary phase, and polar analytes partition between this aqueous layer and the bulk mobile phase.[11][14]

HILIC_Workflow cluster_prep Preparation cluster_optimization Optimization cluster_final Finalization Start Select Polar Sulfonamide Analyte Column Choose HILIC Column (e.g., Silica, Amide) Start->Column Select Stationary Phase MobilePhase Prepare Mobile Phase (>60% ACN in aqueous buffer) Column->MobilePhase Prepare Eluent Inject Inject Sample MobilePhase->Inject Evaluate Evaluate Retention & Peak Shape Inject->Evaluate Adjust Adjust Mobile Phase (Water %, Buffer Conc.) Evaluate->Adjust Optimization Loop Finalize Finalize Method Evaluate->Finalize Criteria Met Adjust->Inject Validate Validate Method Finalize->Validate

Caption: HILIC method development workflow for polar sulfonamides.

Mixed-Mode Chromatography (MMC)

MMC columns possess multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single stationary phase.[4][5][13] This makes them highly versatile for separating complex mixtures containing compounds with a wide range of polarities and charge states, like sulfonamides.[13][15] A key advantage is the ability to fine-tune selectivity by adjusting mobile phase parameters like pH, ionic strength, and organic solvent content.[5][13]

Mixed_Mode_Logic cluster_stationary_phase Mixed-Mode Stationary Phase cluster_interactions Retention Mechanisms Analyte Polar Sulfonamide (Amphoteric) RP_Moiety Reversed-Phase Moiety (e.g., C18) Analyte->RP_Moiety interacts with IEX_Moiety Ion-Exchange Moiety (e.g., Anion/Cation) Analyte->IEX_Moiety interacts with Hydrophobic Hydrophobic Interaction RP_Moiety->Hydrophobic enables Electrostatic Electrostatic Interaction IEX_Moiety->Electrostatic enables

Caption: Interaction mechanisms in mixed-mode chromatography.

Sample Preparation Considerations

Proper sample preparation is crucial for successful analysis and to avoid contaminating the column. The choice of technique depends on the sample matrix.

Technique Description Application
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.[16]Extraction from liquid samples like milk.[16]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while the matrix passes through, followed by elution of the analyte.[16]Cleanup and concentration from various food and environmental samples.[17]
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) A two-step process involving solvent extraction and dispersive SPE for cleanup.[18]Widely used for multi-residue analysis in complex matrices like forage grass.[18]

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Mixed-Mode HPLC Columns. Thermo Fisher Scientific - US.
  • Mixed-Mode HPLC Separations: What, Why, and How. (2014, March 1).
  • Mixed-Mode Chromatography—A Review.
  • Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. (2020, June 16).
  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. USDA Food Safety and Inspection Service.
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: St
  • Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. (2013, April 10).
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. (2020, February 18).
  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2025, October 16).
  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • Technical Support Center: Optimizing Mobile Phase for Sulfamerazine HPLC Analysis - Benchchem. BenchChem.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023, March 15). Trends in Sciences.
  • When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope r
  • Porous graphene decorated silica as a new stationary phase for separation of sulfanilamide compounds in hydrophilic interaction chrom
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6).
  • Hydrophilic Interaction Liquid Chrom
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
  • Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024, October 29). PMC - NIH.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • How can i prevent the peak tailing in HPLC? (2019, August 30).
  • Development of a Polar-embedded Stationary Phase with Unique Properties | Request PDF. (2025, August 5).
  • How to optimize your mobile phase to improve selectivity and resolution in chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (2025, January 8). Mastelf.
  • Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chrom
  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011, August 31). PMC - NIH.
  • Thin-layer chromatography of sulphonamides on silica gel G and polyamide layers by means of a polar mobile phase. PubMed.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • What Is Tailing In Chromatography? - Chemistry For Everyone. (2025, February 1). YouTube.

Sources

Technical Support Center: Optimizing Solvent Choice for Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the critical role of solvent selection in sulfonamide synthesis. Our goal is to empower you with the knowledge to overcome common challenges and enhance the efficiency and success of your experiments.

Section 1: Troubleshooting Guide - Navigating Common Solvent-Related Issues

This section is designed in a question-and-answer format to directly address specific problems you may encounter during sulfonamide synthesis, with a focus on the impact of solvent choice.

Question 1: Why is my sulfonamide yield consistently low, and how can the solvent be the culprit?

Answer:

Low yields in sulfonamide synthesis can be attributed to several factors, with solvent choice being a primary contributor. The solvent's properties directly influence reactant solubility, reaction rate, and the stability of intermediates and reactants.[1][2][3]

Probable Causes & Solutions:

  • Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly reactive and susceptible to moisture, leading to the formation of unreactive sulfonic acid.[1][2][3]

    • Solution: Employ anhydrous (dry) solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).[1] Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[1][2]

  • Poor Solubility of Reactants: If the amine or sulfonyl chloride has limited solubility in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution: Select a solvent that can effectively dissolve both reactants.[1] For instance, polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can be excellent choices.[4] Performing small-scale solubility tests with your specific substrates is highly recommended.

  • Inappropriate Solvent Polarity: The polarity of the solvent can dramatically affect the nucleophilicity of the amine and the stability of the transition state.

    • Solution: The synthesis of sulfonamides typically proceeds via a nucleophilic substitution reaction. Polar aprotic solvents are often preferred as they can solvate the cation of the amine salt without strongly solvating the amine nucleophile, thus enhancing its reactivity.[5][6] In contrast, polar protic solvents can form hydrogen bonds with the amine, reducing its nucleophilicity.[6][7]

Question 2: I'm observing significant side product formation. How can I mitigate this by changing the solvent?

Answer:

Side product formation is a common challenge, often influenced by the reaction medium. The formation of bis-sulfonated products with primary amines is a notable example.[1]

Probable Causes & Solutions:

  • Bis-sulfonation of Primary Amines: In the presence of excess sulfonyl chloride and a suitable base, the initially formed sulfonamide can be deprotonated and react further.

    • Solution: While stoichiometry is key, the solvent can play a role. Using a less polar solvent might decrease the solubility and reactivity of the sulfonamide product, potentially reducing the rate of the second sulfonylation. Additionally, a solvent that promotes precipitation of the desired monosulfonamide as it forms can effectively remove it from the reaction mixture.

  • Solvent Participation in the Reaction: Some solvents, particularly nucleophilic ones like alcohols, can compete with the amine in reacting with the sulfonyl chloride, leading to undesired sulfonate esters.

    • Solution: Always choose a solvent that is inert under the reaction conditions. Aprotic solvents such as DCM, THF, acetonitrile, and toluene are generally safe choices.[1][8]

Question 3: My product is difficult to purify. What role does the solvent play in post-reaction workup and purification?

Answer:

The choice of reaction solvent can have a significant impact on the ease of product isolation and purification.

Probable Causes & Solutions:

  • Difficulty in Removing the Solvent: High-boiling point solvents like DMF or dimethyl sulfoxide (DMSO) can be challenging to remove completely.

    • Solution: If possible, select a lower-boiling point solvent like DCM or ethyl acetate. If a high-boiling solvent is necessary for the reaction, consider extraction techniques where the product is transferred to a more volatile solvent.

  • Product Precipitation and Recrystallization: The ideal solvent for recrystallization will dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure sulfonamide while impurities remain in solution.[1]

    • Solution: Common and effective solvents for the recrystallization of sulfonamides include ethanol, isopropanol, or mixtures of ethanol and water.[1] It is crucial to perform small-scale solvent screening to identify the optimal system for your specific product.

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader, more fundamental questions regarding solvent selection for sulfonamide synthesis.

What are the key properties to consider when selecting a solvent for sulfonamide synthesis?

The ideal solvent should:

  • Dissolve both the amine and the sulfonyl chloride to ensure a homogenous reaction mixture.[1]

  • Be inert to the reactants, products, and any bases or catalysts used.[1]

  • Have a suitable boiling point for the desired reaction temperature and be easily removable during workup.

  • Possess the appropriate polarity to facilitate the desired reaction mechanism and minimize side reactions. A solvent's dielectric constant is a good indicator of its polarity; higher values suggest a more polar solvent.[9]

  • Allow for easy product isolation and purification .[1]

Should I use a protic or aprotic solvent?

For the classic synthesis of sulfonamides from sulfonyl chlorides and amines, polar aprotic solvents are generally preferred .[5][6]

  • Polar aprotic solvents (e.g., acetonitrile, THF, DCM) can dissolve the reactants and stabilize charged intermediates without strongly hydrogen-bonding with the amine nucleophile. This leaves the amine more "free" and reactive.[5]

  • Polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the amine, creating a "solvent cage" that hinders its ability to attack the sulfonyl chloride.[6][7][10] This can slow down the desired SN2 reaction. However, some modern and "green" synthesis methods have been developed that successfully utilize protic solvents like water or ethanol.[11][12][13][14]

How does solvent polarity, measured by the dielectric constant, affect the reaction?

The dielectric constant (ε) of a solvent is a measure of its ability to separate charge.[9] In sulfonamide synthesis:

  • High Dielectric Constant (Polar Solvents): These solvents are effective at dissolving polar reactants and stabilizing any charged intermediates that may form.[7][15] This can be beneficial for reactions that proceed through an SN1-like mechanism, although the SN2 pathway is more common for sulfonamide formation.[16][17]

  • Low Dielectric Constant (Nonpolar Solvents): These solvents are less effective at dissolving polar reagents and may lead to slower reaction rates.

SolventDielectric Constant (ε) at 20°CType
Water80.1Polar Protic
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic
Acetonitrile37.5Polar Aprotic
N,N-Dimethylformamide (DMF)36.7Polar Aprotic
Methanol32.7Polar Protic
Ethanol24.5Polar Protic
Acetone20.7Polar Aprotic
Dichloromethane (DCM)8.93Polar Aprotic
Tetrahydrofuran (THF)7.58Polar Aprotic
Toluene2.38Nonpolar Aprotic
Are there "green" or more sustainable solvent options for sulfonamide synthesis?

Yes, there is a growing emphasis on developing more environmentally friendly synthetic methods. Recent research has explored the use of:

  • Water: Under the right conditions, such as using sodium carbonate as a base, water can be a green and effective solvent for sulfonamide synthesis.[11]

  • Ethanol: This bio-based solvent has been shown to be effective in certain protocols.[12][13]

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than their individual components. They are often biodegradable and have low volatility. Choline chloride-based DESs have been successfully used for sulfonamide synthesis.[18]

  • 2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is considered a greener alternative to solvents like THF and DCM.[11]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Sulfonamide Synthesis in an Aprotic Solvent

This protocol provides a standard starting point for the synthesis of sulfonamides.

Materials:

  • Amine

  • Sulfonyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 equivalents) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.

  • Add the anhydrous pyridine or triethylamine (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulfonamide.

  • Purify the crude product by recrystallization or column chromatography.[1]

Workflow for Troubleshooting Low Yield in Sulfonamide Synthesis

G start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_solubility Assess Reactant Solubility check_moisture->check_solubility Moisture not the issue anhydrous_conditions Use Anhydrous Solvents & Inert Atmosphere check_moisture->anhydrous_conditions Moisture suspected check_polarity Evaluate Solvent Polarity check_solubility->check_polarity Solubility is adequate solubility_test Perform Small-Scale Solubility Tests check_solubility->solubility_test Poor solubility suspected switch_solvent Switch to a More Suitable Solvent (e.g., Aprotic) check_polarity->switch_solvent Polarity is suboptimal optimize Yield Optimized anhydrous_conditions->optimize solubility_test->switch_solvent switch_solvent->optimize G cluster_0 Solvent Type cluster_1 Effect on Nucleophile cluster_2 Favored Reaction Pathway Polar Protic Polar Protic Solvated (Caged) & Less Reactive Solvated (Caged) & Less Reactive Polar Protic->Solvated (Caged) & Less Reactive Polar Aprotic Polar Aprotic Free & More Reactive Free & More Reactive Polar Aprotic->Free & More Reactive SN1 (if applicable) SN1 (if applicable) Solvated (Caged) & Less Reactive->SN1 (if applicable) SN2 SN2 Free & More Reactive->SN2

Caption: The influence of solvent type on nucleophile reactivity.

References

  • Al-Warhi, T., Al-Hazmi, G. A., El-Brollosy, N. R., & Ghabbour, H. A. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 265. [Link]

  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco. RSC Publishing. [Link]

  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. ResearchGate. [Link]

  • Alonso, D. A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International journal of molecular sciences, 9(5), 914–930. [Link]

  • Jafarpour, M., Rezaeifard, A., & Golshani, T. (2011). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 140-148. [Link]

  • LibreTexts. (2021). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • Aozun Asia. (n.d.). The Difference Between Polar Protic And Aprotic Solvents In Solubility. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. [Link]

  • Bolshan, Y., & Batey, R. A. (2005). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society, 127(42), 14784-14791. [Link]

  • University of Bari Aldo Moro. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Retrieved from [Link]

  • LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). NS7. Solvent Effects - aliphatic nucleophilic substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Zhang, X., & Li, Z. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Accounts of Chemical Research, 57(23), 3635–3649. [Link]

  • Li, J., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen, 11(8), e202200097. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (2025). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • National Center for Biotechnology Information. (n.d.). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Retrieved from [Link]

  • American Chemical Society. (2025). Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Current methods for sulfonamide synthesis. Retrieved from [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, June 7). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • ResearchGate. (2025). Solubility prediction of sulfonamides at various temperatures using a single determination. Retrieved from [Link]

  • FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Modular Two-Step Route to Sulfondiimidamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • American Chemical Society. (2019). Mild, Rapid, and Chemoselective Procedure for the Introduction of the 9-Phenyl-9-fluorenyl Protecting Group into Amines, Acids, Alcohols, Sulfonamides, Amides, and Thiols. Retrieved from [Link]

  • PubMed. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Sulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in sulfonamide cross-coupling reactions. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth guidance, troubleshooting advice, and frequently asked questions to navigate the complexities of these powerful synthetic transformations. The content is structured to provide not only procedural steps but also the underlying scientific principles to empower your experimental design and problem-solving.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding catalyst selection for sulfonamide cross-coupling reactions, providing a foundational understanding for researchers new to this area.

Q1: What are the most common classes of catalysts used for the N-arylation of sulfonamides?

A1: The primary classes of catalysts employed for the N-arylation of sulfonamides are based on palladium, copper, and nickel.

  • Palladium-based catalysts are highly effective, particularly for coupling aryl halides (iodides, bromides, and chlorides) and pseudohalides with sulfonamides. These systems often utilize specialized phosphine ligands, such as biaryl phosphines (e.g., SPhos, XPhos), to facilitate the catalytic cycle.[1][2][3][4]

  • Copper-based catalysts represent a more economical option and are particularly effective for the N-arylation of sulfonamides, often referred to as the Ullmann condensation.[5] These reactions can sometimes be performed under ligand-free conditions, simplifying the experimental setup.[6][7][8]

  • Nickel-based catalysts have emerged as a powerful alternative, especially for the coupling of challenging substrates like (hetero)aryl chlorides.[9][10] They offer a cost-effective solution and can exhibit unique reactivity compared to palladium and copper.[11]

Q2: What is the general role of a ligand in these cross-coupling reactions?

A2: Ligands play a crucial role in stabilizing the metal center, influencing its electronic properties, and facilitating key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The choice of ligand can significantly impact reaction efficiency, substrate scope, and catalyst stability.[12] For instance, bulky, electron-rich phosphine ligands are often used in palladium catalysis to promote the formation of the active catalytic species and accelerate the rate-limiting reductive elimination step.[4]

Q3: Why is the choice of base important in sulfonamide cross-coupling?

A3: The base is critical for the deprotonation of the sulfonamide N-H bond, which is necessary for its participation in the catalytic cycle. The pKa of the sulfonamide and the nature of the catalyst system will dictate the required base strength. Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., DBU, t-BuONa). The choice of base can also influence catalyst activity and the formation of side products.

Q4: Can I use the same catalyst system for different aryl halides (e.g., -I, -Br, -Cl)?

A4: Not always. The reactivity of aryl halides in oxidative addition typically follows the trend Ar-I > Ar-Br > Ar-Cl. While a catalyst system effective for aryl chlorides will likely work for bromides and iodides, the reverse is not always true. More reactive catalyst systems, often involving more electron-rich and sterically demanding ligands, are generally required for the activation of less reactive aryl chlorides.[4][10]

II. Troubleshooting Guides

This section provides detailed troubleshooting advice for common problems encountered during sulfonamide cross-coupling reactions, presented in a question-and-answer format.

Problem 1: Low or No Product Yield
Q: My reaction shows very low conversion to the desired N-arylated sulfonamide. What are the potential causes and how can I address them?

A: Low or no product yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.

1. Catalyst Inactivity or Decomposition:

  • Plausible Cause: The chosen catalyst may not be active enough for the specific substrates, or it may be decomposing under the reaction conditions. Palladium(0) species, the active catalysts in many cross-coupling reactions, can be sensitive to air and moisture.

  • Troubleshooting Steps:

    • Switch to a Pre-catalyst: Utilize air-stable pre-catalysts, such as the Buchwald G3 palladacycles or (L)NiCl(o-tol) complexes, which generate the active L-Pd(0) or L-Ni(0) species in situ.[4][10] This ensures a consistent and reliable generation of the active catalyst.

    • Ligand Modification: If using a simple metal salt and a separate ligand, consider switching to a more robust or activating ligand. For palladium-catalyzed reactions, bulky biaryl phosphine ligands can enhance catalyst stability and activity.[1][2] For nickel catalysis, specialized bisphosphine ligands like 'DalPhos' have shown broad applicability.[9][10]

    • Degas Solvents and Reagents: Ensure all solvents and liquid reagents are thoroughly degassed to remove oxygen, which can oxidize and deactivate the catalyst.

2. Ineffective Base:

  • Plausible Cause: The base may not be strong enough to deprotonate the sulfonamide, or it may be sterically hindered. The solubility of the base in the reaction solvent can also be a factor.

  • Troubleshooting Steps:

    • Screen Different Bases: Experiment with a range of bases with varying strengths and solubilities. For example, if K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.

    • Solvent Compatibility: Ensure the chosen base is at least partially soluble in the reaction solvent. In some cases, a phase-transfer catalyst can be beneficial if using an inorganic base in a non-polar solvent.

3. Sub-optimal Reaction Conditions:

  • Plausible Cause: The reaction temperature may be too low, or the reaction time may be insufficient. The solvent can also play a significant role in reaction outcomes.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For less reactive aryl halides like chlorides, higher temperatures are often necessary.

    • Solvent Screening: The polarity and coordinating ability of the solvent can influence catalyst activity and solubility of reagents. Screen a variety of solvents such as toluene, dioxane, DMF, or DMA. Note that amide solvents can sometimes act as ligands and influence the catalytic cycle.[13]

Catalyst and Condition Selection Flowchart

start Start: Low/No Yield catalyst_check Is the catalyst active? start->catalyst_check base_check Is the base effective? catalyst_check->base_check Yes switch_catalyst Use pre-catalyst Change ligand Degas reagents catalyst_check->switch_catalyst No conditions_check Are conditions optimal? base_check->conditions_check Yes screen_bases Screen stronger bases Check solvent compatibility base_check->screen_bases No success Successful Reaction conditions_check->success Yes screen_conditions Increase temperature Screen solvents conditions_check->screen_conditions No failure Re-evaluate Strategy switch_catalyst->catalyst_check switch_catalyst->failure screen_bases->base_check screen_bases->failure screen_conditions->conditions_check screen_conditions->failure

Caption: Troubleshooting workflow for low or no product yield.

Problem 2: Formation of Side Products
Q: My reaction is producing significant amounts of side products, such as hydrodehalogenation of the aryl halide or homo-coupling of the starting materials. How can I minimize these?

A: The formation of side products often indicates a competing reaction pathway is favored under the current conditions.

1. Hydrodehalogenation (Reduction of Aryl Halide):

  • Plausible Cause: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture, which can protonate the aryl-metal intermediate. It can also be a result of β-hydride elimination if the aryl group has an appropriate substituent.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware.

    • Choice of Base: Some bases, like alkoxides, can act as hydrogen sources. Consider switching to a non-protic base like K₃PO₄ or Cs₂CO₃.

2. Homo-coupling of Aryl Halide or Sulfonamide:

  • Plausible Cause: Homo-coupling can occur, particularly at higher temperatures, due to side reactions involving the catalyst.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If the desired reaction proceeds at a reasonable rate at a lower temperature, this can often suppress homo-coupling.

    • Adjust Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of side reactions relative to the desired cross-coupling.

    • Ligand Effects: The choice of ligand can influence the relative rates of the desired and undesired pathways. Screening different ligands may identify one that is more selective for the cross-coupling reaction.

Problem 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before completion. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur through various mechanisms, and identifying the cause is key to resolving the issue.

  • Plausible Cause 1: Catalyst Agglomeration: Palladium catalysts, in particular, can be prone to forming inactive palladium black, especially at high temperatures or concentrations.

  • Troubleshooting Steps:

    • Use a Stabilizing Ligand: Bulky ligands can help prevent the aggregation of metal centers.

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of catalyst decomposition.

  • Plausible Cause 2: Inhibition by Substrates or Products: Certain functional groups on the starting materials or the product can coordinate to the metal center and inhibit catalytic activity.

  • Troubleshooting Steps:

    • Protecting Groups: If a specific functional group is suspected of causing inhibition, consider using a protecting group strategy.

    • Ligand Screening: A different ligand may be less susceptible to inhibition by the problematic functional group.

  • Plausible Cause 3: Irreversible Oxidation: As mentioned earlier, oxygen can irreversibly oxidize the active catalyst.

  • Troubleshooting Steps:

    • Rigorous Degassing: Employ robust degassing techniques such as freeze-pump-thaw cycles or sparging with an inert gas.

    • Glovebox Technique: For highly sensitive reactions, performing the reaction setup in a glovebox can be beneficial.

III. Catalyst System Comparison

The following table summarizes common catalyst systems for the N-arylation of sulfonamides, providing a starting point for catalyst selection.

Catalyst SystemMetal PrecursorLigand(s)Base(s)Solvent(s)Typical SubstratesKey Advantages
Palladium-based Pd(OAc)₂, Pd₂(dba)₃, Buchwald Pre-catalystsBiaryl phosphines (SPhos, XPhos, RuPhos)K₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, t-BuOHAryl iodides, bromides, chloridesHigh efficiency, broad substrate scope[1][2][4]
Copper-based CuI, Cu₂O, Cu(OAc)₂N,N'-dimethylethylenediamine (DMEDA), Phenanthroline, Ligand-freeK₂CO₃, K₃PO₄DMF, DMSO, TolueneAryl iodides, bromidesCost-effective, can be ligand-free[6][7][8][14][15]
Nickel-based NiCl₂·glyme, Ni(COD)₂, (DalPhos)NiCl(o-tol)DalPhos, BINAP, Bipyridinet-BuONa, K₃PO₄, TMGDioxane, DMA, MeCNAryl chlorides, bromides, pseudohalidesEffective for challenging substrates, economical[9][10][11][16][17]

Mechanism Overview: Palladium-Catalyzed N-Arylation

Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)-Ar(X) OxAdd->PdII_Aryl Ligand_Exch Ligand Exchange PdII_Aryl->Ligand_Exch + R'SO₂NHR - HX PdII_Amide L-Pd(II)-Ar(NRSO₂R') Ligand_Exch->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NRSO₂R' Red_Elim->Product

Caption: Simplified catalytic cycle for Pd-catalyzed sulfonamide N-arylation.

IV. Experimental Protocols

General Procedure for Palladium-Catalyzed N-Arylation of a Sulfonamide with an Aryl Bromide

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), sulfonamide (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol %).

  • Solvent Addition: The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen). Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the aryl bromide) is then added via syringe.

  • Reaction: The reaction mixture is heated to 100 °C with vigorous stirring. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired N-arylated sulfonamide.

V. References

  • Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. (n.d.). MDPI. Retrieved from [Link]

  • Wang, X., Guram, A., Ronk, M., Milne, J. E., Tedrow, J. S., & Faul, M. M. (2012). Copper-catalyzed N-arylation of sulfonamides with aryl bromides under mild conditions. Tetrahedron Letters, 53(28), 3589-3592.

  • McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 59(23), 8952-8956.

  • Efficient Ligand-Free, Copper-Catalyzed N-Arylation of Sulfonamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • McGuire, R. T., Simon, C. M., Yadav, A. A., Ferguson, M. J., & Stradiotto, M. (2020). Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 59(23), 8952-8956.

  • Biscoe, M. R., & Buchwald, S. L. (2009). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 11(8), 1773–1775.

  • Twitty, C. G., Strieter, E. R., & Buchwald, S. L. (2007). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Organic Letters, 9(23), 4659–4662.

  • Twitty, C. G., Strieter, E. R., & Buchwald, S. L. (2007). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Angewandte Chemie International Edition, 46(47), 9076-9079.

  • Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. (n.d.). ResearchGate. Retrieved from [Link]

  • Teo, Y.-C., & Chua, Y. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Synthetic Communications, 53(10), 838-847.

  • Teo, Y.-C. (2023). Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. National Institute of Education, Nanyang Technological University.

  • Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). Wiley Online Library. Retrieved from [Link]

  • Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(45), 15813–15816.

  • General mechanism for Cu‐catalyzed N‐heteroarylation of sulfonamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Site-selective C–H functionalization of sulfonamides containing N-heterocycles. (n.d.). ResearchGate. Retrieved from [Link]

  • Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 136(45), 15813–15816.

  • Fier, P. S., & Maloney, K. M. (2017). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. Angewandte Chemie International Edition, 56(39), 11925-11929.

  • Fier, P. S., & Maloney, K. M. (2017). NHC-Catalyzed Deamination of Primary Sulfonamides: A Platform for Late-Stage Functionalization. Journal of the American Chemical Society, 139(25), 8564–8567.

  • Fier, P. S., & Maloney, K. M. (2017). (PDF) Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ResearchGate. Retrieved from [Link]

  • Ligand-free copper catalysed cross-coupling of sulfonamides with aryl halides. (n.d.). National Institute of Education, Nanyang Technological University. Retrieved from [Link]

  • Fier, P. S., & Maloney, K. M. (2017). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis, 7(7), 4645–4649.

  • Day, C. (2021, June 12). Synthesis Workshop: Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52) [Video]. YouTube. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. (n.d.). Scite.ai. Retrieved from [Link]

  • Sulfonamide allergy and cross-reactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Willis, M. C. (2014). Palladium-Catalyzed Addition of Aryl Halides to N‑Sulfinylamines for the Synthesis of Sulfinamides. CORE.

  • Jarvo, E. R. (2019). Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides. The Journal of Organic Chemistry, 84(24), 16013–16023.

  • Nickel-Catalyzed N-Arylation of Sulfinamides: A Comparative Study versus Analogous Sulfonamide Cross-Couplings. (n.d.). ACS Publications. Retrieved from [Link]

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (n.d.). ResearchGate. Retrieved from [Link]

  • Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. (n.d.). ACS Publications. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2019). Functionalization of Sulfonamide-Containing Peptides through Late-Stage Palladium-Catalyzed C(sp3)-H Arylation. Organic Letters, 21(15), 5858–5861.

  • Sulfonamide Cross-Reactivity: Fact or Fiction? (n.d.). ResearchGate. Retrieved from [Link]

  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? (n.d.). National Institutes of Health. Retrieved from [Link]

  • Johnson, K. K., Green, D. L., Rife, J. P., & Limon, L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1467-1474.

  • Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-methylbenzenesulfonamide. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in successfully scaling up your synthesis from the lab bench to larger-scale production. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the complexities of this process.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing causal explanations and actionable solutions.

Problem 1: Low Yield of 3-Methylbenzenesulfonyl Chloride Intermediate

Question: We are experiencing a significant drop in yield for the initial chlorosulfonation of toluene. What are the likely causes and how can we mitigate this?

Answer:

Low yields in the chlorosulfonation step are common during scale-up and typically stem from a few key factors related to the reaction's electrophilic aromatic substitution (EAS) mechanism.

Causality:

  • Insufficient Electrophile Generation: The reaction relies on the formation of a potent electrophile, sulfur trioxide (SO₃) or its protonated form, from chlorosulfonic acid.[1] On a larger scale, localized temperature fluctuations can affect the equilibrium of this formation.

  • Side Reactions: At elevated temperatures, side reactions such as polysulfonation and the formation of sulfones can become more prevalent, consuming starting material and reducing the yield of the desired sulfonyl chloride.[2]

  • Reversibility: The sulfonation reaction is reversible.[3][4] If the reaction conditions, particularly temperature and acid concentration, are not carefully controlled, the equilibrium can shift back towards the reactants.

Solutions:

  • Strict Temperature Control: Maintain a low reaction temperature, typically between 0-10°C, throughout the addition of toluene to the chlorosulfonic acid.[5] This minimizes side reactions and favors the desired kinetic product. Utilize a robust cooling system and monitor the internal reaction temperature closely.

  • Controlled Reagent Addition: Add the toluene dropwise or in a controlled stream to the chlorosulfonic acid. This prevents localized temperature spikes from the exothermic reaction and ensures a consistent reaction rate.

  • Molar Ratio Optimization: While a molar excess of chlorosulfonic acid is necessary to drive the reaction, an excessive amount can lead to increased side product formation. A common starting point is a 2:1 to 5:1 molar ratio of chlorosulfonic acid to toluene.

Problem 2: Isomer Control - Predominance of Unwanted ortho or para Isomers

Question: Our analysis shows a high percentage of the ortho and para isomers of toluenesulfonyl chloride, with very little of the desired meta isomer. How can we improve the regioselectivity for 3-methylbenzenesulfonyl chloride?

Answer:

This is a fundamental challenge rooted in the directing effects of the methyl group on the toluene ring.

Causality:

The methyl group is an ortho-, para-directing activator in electrophilic aromatic substitution due to its electron-donating nature.[6] This electronic effect stabilizes the carbocation intermediates formed during the attack at the ortho and para positions, making these pathways kinetically favored. Direct chlorosulfonation of toluene will inherently yield a mixture of isomers, with the para and ortho isomers being the major products.[7]

Solutions:

Achieving a high yield of the meta isomer requires a different synthetic strategy. Direct sulfonation of toluene is not a viable route for the selective synthesis of the 3-methyl derivative. Consider the following alternative starting materials:

  • Starting from 3-Methylaniline (m-Toluidine): A common and effective route involves the diazotization of m-toluidine followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to form 3-methylbenzenesulfonyl chloride.

  • Starting from 3-Toluenesulfonic Acid: If 3-toluenesulfonic acid is available, it can be converted to the corresponding sulfonyl chloride using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Problem 3: Difficulties in the Amination Step

Question: We are struggling with the amination of 3-methylbenzenesulfonyl chloride. The reaction is sluggish, and we observe incomplete conversion.

Answer:

Challenges in the amination step often relate to the reactivity of the amine, reaction conditions, and the presence of impurities.

Causality:

  • Nucleophilicity of the Amine: The reaction rate is dependent on the nucleophilicity of the aminating agent (e.g., ammonia, ammonium hydroxide).[8]

  • Reaction Stoichiometry and Base: The reaction of a sulfonyl chloride with an amine produces hydrochloric acid (HCl), which can protonate the unreacted amine, rendering it non-nucleophilic. Therefore, at least two equivalents of the amine or the addition of a non-nucleophilic base are required to neutralize the HCl byproduct.[9]

  • Solvent Effects: The choice of solvent can significantly impact the reaction rate. A solvent that can solvate the transition state and keep the reactants in solution is crucial.

Solutions:

  • Use of Excess Amine/Base: Employ at least two equivalents of the amine or use one equivalent of the amine and one equivalent of a base like triethylamine or pyridine to scavenge the HCl produced.

  • Solvent Selection: Dichloromethane or tetrahydrofuran (THF) are common solvents for this reaction.[10] For larger scale, consider the safety and environmental profile of the chosen solvent.

  • Temperature Control: While the reaction is often performed at room temperature, gentle heating may be required to drive it to completion, especially with less reactive amines. Monitor for potential side reactions at higher temperatures.

  • Aqueous Ammonia: Using a concentrated aqueous solution of ammonia is a common and effective method. The reaction is typically biphasic, requiring good agitation.

Problem 4: Product Purification and Impurity Profile

Question: Our final this compound product is off-color and contains several impurities. What are the likely impurities and how can we improve the purification process?

Answer:

Impurities can be carried over from previous steps or formed during the work-up.

Causality:

  • Isomeric Impurities: If starting from toluene, ortho- and para-toluenesulfonamide will be the main impurities.

  • Sulfone Byproducts: Di(m-tolyl) sulfone can form as a byproduct during the chlorosulfonation step.

  • Unreacted Starting Materials: Residual 3-methylbenzenesulfonyl chloride can remain if the amination is incomplete.

  • Residual Solvents and Reagents: Solvents and bases used in the reaction and work-up may be present.

Solutions:

  • Recrystallization: This is the most effective method for purifying solid sulfonamides. A suitable solvent system (e.g., ethanol/water, isopropanol/water) should be chosen to maximize the recovery of the pure product while leaving impurities in the mother liquor.

  • Washing: Before recrystallization, washing the crude product with water can remove water-soluble impurities like ammonium salts. A wash with a non-polar solvent like hexane can remove non-polar impurities.

  • Activated Carbon Treatment: If the product is colored, a treatment with activated carbon during the recrystallization process can help to remove colored impurities.

  • Chromatography: For very high purity requirements, column chromatography may be necessary, although this is less practical for very large-scale production.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the use of chlorosulfonic acid?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance that requires stringent safety protocols, especially at scale.[11]

  • Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic gases (HCl and H₂SO₄ aerosols).[11] All equipment must be scrupulously dry, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.

  • Corrosivity: It causes severe burns to the skin and eyes.[12] Appropriate personal protective equipment (PPE) is mandatory, including acid-resistant gloves, clothing, a face shield, and respiratory protection.[13]

  • Toxic Fumes: It releases corrosive and toxic fumes.[14] All handling and reactions must be performed in a well-ventilated area, preferably within a fume hood or a contained system.[12]

  • Material Compatibility: Use glass-lined or stainless steel reactors. Avoid contact with combustible materials.[11]

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate neutralizing agents (e.g., sodium bicarbonate) are readily accessible.[15]

Q2: How can I monitor the progress of the chlorosulfonation and amination reactions?

A2:

  • Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of the starting material and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion and the formation of byproducts. This is particularly useful for optimizing reaction conditions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile components in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the product and for identifying impurities.

Q3: What are the critical process parameters (CPPs) to control during scale-up?

A3:

Process Step Critical Process Parameter Rationale
ChlorosulfonationTemperatureControls reaction rate and minimizes side product formation.
Reagent Addition RatePrevents localized temperature spikes and ensures consistent reaction.
Molar Ratio of ReactantsAffects yield and impurity profile.
AminationTemperatureInfluences reaction rate and potential for side reactions.
Stoichiometry of Amine/BaseEnsures complete reaction and neutralizes HCl byproduct.
AgitationCrucial for mass transfer in biphasic reactions.
RecrystallizationCooling RateAffects crystal size and purity.
Solvent SystemDetermines solubility and purification efficiency.

Q4: Can you provide a general experimental protocol for the amination step?

A4:

Amination of 3-Methylbenzenesulfonyl Chloride

  • Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-methylbenzenesulfonyl chloride (1.0 eq) in an appropriate solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cooling: Cool the solution to 0-5°C using an ice bath.

  • Ammonia Addition: Slowly add concentrated aqueous ammonium hydroxide (≥ 2.0 eq) via the addition funnel, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or HPLC.

  • Work-up:

    • Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

III. Visualizations

Chemical Reaction Pathway

Synthesis_Pathway Toluene Toluene Intermediate 3-Methylbenzenesulfonyl Chloride Toluene->Intermediate Chlorosulfonation (0-10°C) ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Intermediate Product This compound Intermediate->Product Amination (0-25°C) Ammonia Ammonia (NH3) Ammonia->Product

Caption: Synthesis pathway for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of This compound Check_Chlorosulfonation Review Chlorosulfonation Step Start->Check_Chlorosulfonation Check_Amination Review Amination Step Start->Check_Amination Check_Purification Review Purification Step Start->Check_Purification Temp_Control Verify Temperature Control (0-10°C) Check_Chlorosulfonation->Temp_Control Issue? Addition_Rate Check Reagent Addition Rate Check_Chlorosulfonation->Addition_Rate Issue? Molar_Ratio Confirm Molar Ratios Check_Chlorosulfonation->Molar_Ratio Issue? Amine_Stoichiometry Check Amine/Base Stoichiometry Check_Amination->Amine_Stoichiometry Issue? Reaction_Time Verify Reaction Completion Check_Amination->Reaction_Time Issue? Recrystallization_Solvent Optimize Recrystallization Solvent System Check_Purification->Recrystallization_Solvent Issue? Product_Loss Quantify Loss in Mother Liquor Check_Purification->Product_Loss Issue? Solution_Temp Implement Stricter Cooling Protocol Temp_Control->Solution_Temp Yes Solution_Addition Slow Down Addition Rate Addition_Rate->Solution_Addition Yes Solution_Ratio Adjust Reagent Stoichiometry Molar_Ratio->Solution_Ratio Yes Solution_Amine Increase Amine/Base Equivalents Amine_Stoichiometry->Solution_Amine Yes Solution_Time Extend Reaction Time or Apply Gentle Heat Reaction_Time->Solution_Time Yes Solution_Solvent Screen Alternative Solvent Systems Recrystallization_Solvent->Solution_Solvent Yes Solution_Loss Cool Mother Liquor to Maximize Recovery Product_Loss->Solution_Loss Yes

Caption: Troubleshooting workflow for low product yield.

IV. References

  • Chlorosulfonic Acid Safety Precautions. (n.d.). Retrieved from

  • Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. (n.d.). Retrieved from

  • CHLOROSULFONIC ACID FOR SYNTHESIS MSDS. (2019). Loba Chemie. Retrieved from

  • SAFETY DATA SHEET - Fisher Scientific. (2012). Retrieved from

  • Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (2015). Patsnap Eureka. Retrieved from

  • Industrial production method for toluene sulfonamide. (n.d.). Google Patents. Retrieved from

  • Production process of p-toluenesulfonamide urea. (n.d.). Patsnap Eureka. Retrieved from

  • Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (n.d.). Google Patents. Retrieved from

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. Retrieved from

  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.). Retrieved from

  • Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. (n.d.). Google Patents. Retrieved from

  • Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. Retrieved from

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. Retrieved from

  • 4-Toluenesulfonamide for synthesis. (n.d.). Sigma-Aldrich. Retrieved from

  • p. 943 - Organic Syntheses Procedure. (n.d.). Retrieved from

  • EAS-Sulfonation. (n.d.). OpenOChem Learn. Retrieved from

  • Sulfonation (video). (n.d.). Khan Academy. Retrieved from

  • Toluene. (n.d.). In Wikipedia. Retrieved from

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from

  • Sulfonation of Benzene. (n.d.). Chemistry Steps. Retrieved from

  • Nitration and Sulfonation of Benzene. (2023). Chemistry LibreTexts. Retrieved from

  • Benzenesulfonamide. (n.d.). The Royal Society of Chemistry. Retrieved from

  • Synthesis of p-toluenesulfonamide. (n.d.). PrepChem.com. Retrieved from

  • Major product in chloro-sulfonation of toluene. (2024). Chemistry Stack Exchange. Retrieved from

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). PMC - NIH. Retrieved from

  • Preparation of 2-chloro-4-toluenesulfonyl chloride. (n.d.). Google Patents. Retrieved from

  • Method of synthesis of N-alkyl p-toluene sulfonamide. (n.d.). Google Patents. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • 4-Methyl-N-(phenylmethyl)benzenesulfonamide. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Benzenesulfinic acid, methyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from

  • This compound. (n.d.). Sigma-Aldrich. Retrieved from

  • Process for the preparation of p-toluenesulfochloride. (n.d.). Google Patents. Retrieved from

  • METHOD FOR SYNTHESIS OF (3-FLUOROOXETAN-3-YL)METHYL 4-METHYLBENZENESULFONATE. (2023). WIPO Patentscope. Retrieved from

  • United States Patent (19). (1986). Retrieved from

  • Method for synthesizing benzene sulfonamide compounds. (n.d.). Google Patents. Retrieved from

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved from

  • Scale‐up synthesis and derivatizations of 3aa. (n.d.). ResearchGate. Retrieved from

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. (n.d.). Organic Syntheses Procedure. Retrieved from

  • Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). NIH. Retrieved from

Sources

Validation & Comparative

A Comparative Analysis of Benzenesulfonamide and Toluenesulfonamide as Amine Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Among the various functionalities requiring temporary masking, the amine group, with its inherent nucleophilicity and basicity, often necessitates protection to prevent unwanted side reactions. Sulfonamides have long been established as a robust class of amine protecting groups, offering exceptional stability across a wide range of reaction conditions. This guide provides a detailed comparative study of two of the most classical and widely utilized sulfonamide protecting groups: benzenesulfonamide (derived from benzenesulfonyl chloride, BsCl) and p-toluenesulfonamide (derived from p-toluenesulfonyl chloride, TsCl).

Introduction: The Role of Sulfonamides in Amine Protection

The protection of an amine as a sulfonamide dramatically attenuates its nucleophilic and basic character. This transformation is achieved by reacting the amine with a sulfonyl chloride in the presence of a base. The resulting sulfonamide features a nitrogen atom directly attached to a strongly electron-withdrawing sulfonyl group (SO₂), which delocalizes the nitrogen's lone pair of electrons, rendering it significantly less reactive.[1]

The choice between different sulfonyl protecting groups is dictated by a delicate balance of factors, primarily the stability of the protected amine and the conditions required for its subsequent removal (deprotection). An ideal protecting group should be easy to install, stable to a variety of synthetic transformations, and readily cleaved under mild conditions that do not compromise the integrity of the target molecule.[2]

At a Glance: Benzenesulfonamide vs. Toluenesulfonamide

FeatureBenzenesulfonamide (Bs)p-Toluenesulfonamide (Ts)
Precursor Benzenesulfonyl chloride (BsCl)p-Toluenesulfonyl chloride (TsCl)
Installation Similar to TsCl, typically high yielding.High yielding, standard protocol.
Stability Highly stable to a wide range of acidic and basic conditions.Exceptionally stable, often considered one of the most robust amine protecting groups.[3][4]
Cleavage Requires harsh conditions (e.g., strong acid, dissolving metal reduction).Notoriously difficult to remove, often requiring harsh reductive or strongly acidic conditions.[3][4][5][6]
Key Difference Structurally simpler, lacks the para-methyl group.Presence of a para-methyl group, which can slightly influence solubility and electronic properties.
Common Use General amine protection where robust stability is required.Widely used in complex syntheses where extreme stability is necessary.[7][8][9][10]

Delving Deeper: A Head-to-Head Comparison

Installation and Synthesis

The formation of both benzenesulfonamides and toluenesulfonamides is a straightforward and generally high-yielding process. The most common method involves the reaction of the parent amine with either benzenesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[1]

From a practical standpoint, both BsCl and TsCl are commercially available and relatively inexpensive crystalline solids, making them convenient reagents for laboratory use. The reaction typically proceeds smoothly at or below room temperature.

Stability Profile: A Double-Edged Sword

The exceptional stability of sulfonamides is their most defining characteristic. Both benzenesulfonamides and toluenesulfonamides are resistant to a broad spectrum of reagents and reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents.[11] This robustness allows for a wide array of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

However, this high stability can also be a significant drawback, as the subsequent deprotection step often requires harsh conditions that may not be compatible with sensitive functional groups present in complex molecules.[6][12] The p-toluenesulfonyl (tosyl) group is particularly known for its challenging removal.[3][4]

The Challenge of Deprotection

The cleavage of the strong sulfur-nitrogen bond in benzenesulfonamides and toluenesulfonamides is the most critical and often problematic step in their use as protecting groups. The conditions required for deprotection are a major point of differentiation when selecting between these and other protecting groups.

Common Deprotection Methods:

  • Reductive Cleavage: This is one of the most frequently employed methods. Reagents such as sodium in liquid ammonia, sodium naphthalenide, or samarium diiodide (SmI₂) can effectively cleave the S-N bond.[5][13][14] While effective, these methods can be harsh and may not be suitable for all substrates.

  • Acidic Hydrolysis: Concentrated strong acids, such as HBr in acetic acid or trifluoromethanesulfonic acid, at elevated temperatures can also be used for deprotection.[1][6][15] These conditions are often too severe for molecules containing acid-labile functional groups.

The para-methyl group on the toluenesulfonamide can have a subtle electronic effect, but in practice, the deprotection conditions for both Bs and Ts groups are very similar and equally challenging. The choice between them is often based on historical precedent or specific solubility characteristics of the intermediates.

Experimental Protocols

General Procedure for Amine Protection

This protocol describes a general method for the protection of a primary or secondary amine with benzenesulfonyl chloride or p-toluenesulfonyl chloride.

Materials:

  • Amine

  • Benzenesulfonyl chloride (BsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (1.1 - 1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.05 - 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to afford the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography as needed.

General Procedure for Reductive Deprotection using Sodium in Liquid Ammonia

Caution: This procedure involves the use of liquid ammonia and metallic sodium, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel.

Materials:

  • Sulfonamide

  • Anhydrous liquid ammonia

  • Sodium metal

  • Anhydrous ethanol or ammonium chloride (for quenching)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Set up a three-necked flask equipped with a dry ice condenser, a gas inlet, and a stopper.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Condense the required amount of liquid ammonia into the flask.

  • Dissolve the sulfonamide in a minimal amount of anhydrous ether or THF and add it to the liquid ammonia.

  • Carefully add small pieces of sodium metal to the stirred solution until a persistent blue color is observed.

  • Stir the reaction at -78 °C until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the careful addition of anhydrous ethanol or solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate overnight in the fume hood.

  • Dissolve the residue in water and extract with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine as required.

Visualization of Key Concepts

Protection_Deprotection_Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Amine R-NH₂ Sulfonamide R-NH-SO₂-Ar (Protected Amine) Amine->Sulfonamide Reaction SulfonylChloride Ar-SO₂Cl (BsCl or TsCl) SulfonylChloride->Sulfonamide Base Base (e.g., Pyridine) Base->Sulfonamide ProtectedAmine R-NH-SO₂-Ar Sulfonamide->ProtectedAmine Intermediate in Multi-step Synthesis FreeAmine R-NH₂ (Regenerated Amine) ProtectedAmine->FreeAmine Cleavage DeprotectingAgent Deprotecting Agent (e.g., Na/NH₃) DeprotectingAgent->FreeAmine

Caption: General workflow for amine protection as a sulfonamide and subsequent deprotection.

Conclusion: Making an Informed Choice

Both benzenesulfonamide and p-toluenesulfonamide are highly effective and robust protecting groups for amines. Their primary advantage lies in their exceptional stability, which allows for a broad range of subsequent chemical transformations. However, this stability comes at the cost of requiring harsh conditions for their removal.

The choice between the two is often subtle and may depend on factors such as the solubility of the intermediates or historical precedent within a specific synthetic route. For syntheses involving highly sensitive molecules where harsh deprotection conditions are not viable, alternative sulfonamide protecting groups that can be cleaved under milder conditions, such as the nitrobenzenesulfonyl (Ns) group, should be considered.[3][4][16]

Ultimately, the selection of an appropriate protecting group is a critical strategic decision in organic synthesis. A thorough understanding of the stability and lability of different protecting groups, including the classic benzenesulfonamide and toluenesulfonamide, is essential for the successful design and execution of complex synthetic endeavors.

References

  • 4-Toluenesulfonamide: Synthesis, Properties, and Diverse Applications in Chemistry. (2024, September 12).
  • What is Para-Toluenesulfonamide used for? - Patsnap Synapse. (2024, June 14).
  • Moussa, Z., & Romo, D. (2006). Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation. Synlett, 2006(20), 3294-3298.
  • Organic Synthesis with Toluenesulfonamide: A Versatile Intermediate for Chemical Innovation.
  • What is Benzenesulfonamide used for? - Knowledge - Gnee. (2025, May 20).
  • Sulfonyl Protective Groups | Chem-Station Int. Ed. (2014, May 6).
  • State‐of‐the‐art of benzenesulfonamide protecting groups. A) Comparison... - ResearchGate.
  • P-Toluenesulfonamide: A Versatile Compound in the Chemical Industry - ChemicalBook. (2024, September 2).
  • The Discovery and Enduring Legacy of p-Toluenesulfonamides: A Technical Guide - Benchchem.
  • Sacher, J. R., & Weinreb, S. M. (n.d.). Organic Syntheses Procedure.
  • p-Toluenesulfonamides - Organic Chemistry Portal.
  • Mild Deprotection of Primary N-(p-Toluenesulfonyl) Amides with SmI2 Following Trifluoroacetylation | Request PDF - ResearchGate. (2025, August 7).
  • Protecting Groups for Amines: Sulfonamides. (2020, May 18). [Video]. YouTube.
  • Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC - NIH. (2023, June 7).
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. (n.d.). Google Patents.
  • Wuts, P. G. M., & Greene, T. W. (2022). Greene's Protective Groups in Organic Synthesis (6th ed.). Wiley.
  • A Comparative Guide to Sulfonylating Agents for Amine Protection - Benchchem.

Sources

A Comparative Guide to the Efficacy of 3-Methylbenzenesulfonamide Derivatives and Other Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the efficacy of 3-methylbenzenesulfonamide derivatives as carbonic anhydrase inhibitors against other established inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on the potency and selectivity of these compounds. Our objective is to furnish a technical resource that supports informed decisions in the pursuit of novel therapeutics targeting carbonic anhydrase isoforms.

Introduction: The Ubiquitous Role of Carbonic Anhydrases and the Rationale for Inhibition

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes crucial to fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction integral to pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways. The human genome encodes for 15 active CA isoforms, each with distinct tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of pathologies including glaucoma, epilepsy, and cancer.[1]

The therapeutic utility of carbonic anhydrase inhibitors (CAIs) stems from their ability to modulate these physiological processes. For instance, in the ciliary body of the eye, inhibition of CAII reduces aqueous humor secretion, thereby lowering intraocular pressure in glaucoma patients.[2] In the context of oncology, the inhibition of tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, presents a promising anti-cancer strategy.

The primary challenge in the development of CAIs lies in achieving isoform selectivity. Due to the high structural homology in the active sites across different CA isoforms, many inhibitors exhibit off-target effects. This guide will delve into the efficacy and selectivity of a specific class of inhibitors, the this compound derivatives, in comparison to other well-characterized CAIs.

The Landscape of Carbonic Anhydrase Inhibitors: A Focus on Sulfonamides

The most extensively studied and clinically utilized class of CAIs are the sulfonamides and their bioisosteres. These compounds typically exert their inhibitory action by coordinating to the zinc ion in the enzyme's active site. The benzenesulfonamide scaffold has been a cornerstone in the design of potent CAIs. Variations in the substitution pattern on the benzene ring have been explored to enhance potency and achieve isoform selectivity.

This guide will focus on derivatives of benzenesulfonamide, with a particular interest in the 3-methyl substitution, and compare their performance against established drugs such as:

  • Acetazolamide: A first-generation, systemic CAI used in the treatment of glaucoma, epilepsy, and altitude sickness.[3]

  • Dorzolamide: A second-generation, topically administered CAI for glaucoma, designed to reduce systemic side effects.[2]

  • Brinzolamide: Another topical CAI for glaucoma, noted for its improved tolerability.[4]

Comparative Efficacy: A Quantitative Analysis of Inhibitory Potency

The efficacy of a carbonic anhydrase inhibitor is quantitatively expressed by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The following table summarizes the inhibitory activity of selected benzenesulfonamide derivatives, including those with a 3-methyl substitution (toluenesulfonamides), against key human carbonic anhydrase (hCA) isoforms. Data for established clinical inhibitors are provided for direct comparison.

Inhibitor/DerivativehCA I (Ki/IC50, nM)hCA II (Ki/IC50, nM)hCA IX (Ki/IC50, nM)hCA XII (Ki/IC50, nM)Reference(s)
Reference Inhibitors
Acetazolamide2501225.85.7[1][5]
Dorzolamide6000.18--[6]
Brinzolamide-3.2--[6]
Benzenesulfonamide Derivatives
Benzenesulfonamide>100001500459.4-[7]
4-methylbenzenesulfonamide----
This compound----
Ureido-substituted benzenesulfonamide (SLC-0111)-96045-[5]
Imidazole-related benzenesulfonamide (SLC-149)-0.944.1-[5]
Triazole-pyridine benzenesulfonamide 14--Potent-[8]
Triazole-pyridine benzenesulfonamide 16--Potent-[8]
Triazole-pyridine benzenesulfonamide 17--Potent-[8]
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides (various)High Selectivity vs. hCA ILow nM to sub-nM--[9]
Thiazolone-benzenesulfonamide 4e-155010.93-[10]
Thiazolone-benzenesulfonamide 4g-392025.06-[10]
Thiazolone-benzenesulfonamide 4h-287018.45-[10]

From the data, it is evident that benzenesulfonamide itself is a weak inhibitor. However, the addition of various substituents significantly enhances its inhibitory potency. While specific data for this compound was not found in a consolidated format, the broader class of substituted benzenesulfonamides demonstrates potent, low nanomolar inhibition against several CA isoforms. For instance, derivatives like SLC-149 show sub-nanomolar inhibition of hCA II and low nanomolar inhibition of the tumor-associated hCA IX.[5] This highlights the potential for designing highly potent inhibitors based on this scaffold.

The Quest for Selectivity: Targeting Specific Isoforms

Achieving isoform-selective inhibition is a critical goal in the development of CAIs to minimize off-target effects and enhance therapeutic efficacy. The subtle differences in the active site residues among the various CA isoforms can be exploited to design selective inhibitors.

For example, the development of inhibitors that selectively target the tumor-associated CA IX and CA XII over the ubiquitous cytosolic isoforms hCA I and hCA II is a major focus in cancer drug discovery. The data in the table above shows that some benzenesulfonamide derivatives exhibit remarkable selectivity. The thiazolone-benzenesulfonamides 4e, 4g, and 4h, for instance, show excellent selectivity for hCA IX over hCA II, with IC50 values in the low nanomolar range for hCA IX and the micromolar range for hCA II.[10]

The "tail approach" in inhibitor design, where different chemical moieties are attached to the benzenesulfonamide core, is a key strategy for achieving selectivity. These "tails" can interact with amino acid residues outside the conserved active site, leading to differential binding affinities for various isoforms.

Experimental Methodologies: Ensuring Scientific Rigor

The determination of inhibitory potency is paramount for the comparative analysis of CAIs. The stopped-flow CO2 hydration assay is a widely accepted and robust method for this purpose.

Stopped-Flow CO2 Hydration Assay Protocol

Principle: This assay measures the enzyme-catalyzed hydration of CO2 by monitoring the resulting change in pH. A pH indicator is used to detect the production of protons, and the initial rate of the reaction is proportional to the concentration of active enzyme. The presence of an inhibitor reduces this rate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.4) containing a pH indicator (e.g., 0.2 mM phenol red) and an appropriate salt to maintain constant ionic strength (e.g., 20 mM Na2SO4).

    • Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay is typically in the nanomolar range.

    • Substrate Solution: Prepare a saturated solution of CO2 in water by bubbling CO2 gas through chilled, deionized water.

    • Inhibitor Solutions: Prepare a stock solution of the test compound (e.g., a this compound derivative) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Instrumentation Setup:

    • Use a stopped-flow spectrophotometer equipped with a thermostatted cell holder to maintain a constant temperature (e.g., 25°C).

    • Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for phenol red).

  • Assay Procedure:

    • Load one syringe of the stopped-flow instrument with the CO2-saturated water.

    • Load the second syringe with the enzyme solution and the desired concentration of the inhibitor. Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) to allow for binding.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance over time (typically 10-100 seconds) to determine the initial rate of the reaction.

  • Data Analysis:

    • Calculate the initial reaction rates at different inhibitor concentrations.

    • Determine the Ki or IC50 value by plotting the reaction rates against the inhibitor concentrations and fitting the data to an appropriate inhibition model.

Visualizing the Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis P1 Prepare Assay Buffer (HEPES, Phenol Red, Na2SO4) A2 Load Syringe 2: Enzyme + Inhibitor (Pre-incubate) P1->A2 P2 Prepare Enzyme Solution (Purified hCA Isoform) P2->A2 P3 Prepare Substrate (CO2-saturated water) A1 Load Syringe 1: CO2-saturated water P3->A1 P4 Prepare Inhibitor Solutions (Serial Dilutions) P4->A2 A3 Rapid Mixing & Reaction Initiation A1->A3 A2->A3 A4 Monitor Absorbance Change A3->A4 D1 Calculate Initial Reaction Rates A4->D1 D2 Plot Rate vs. [Inhibitor] D1->D2 D3 Determine Ki / IC50 Value D2->D3

Caption: Workflow for determining carbonic anhydrase inhibition constants using a stopped-flow CO2 hydration assay.

Mechanism of Action: A Molecular Perspective

The inhibitory activity of sulfonamides is primarily attributed to the binding of the deprotonated sulfonamide group (R-SO2-NH-) to the Zn2+ ion at the catalytic center of the carbonic anhydrase enzyme. This binding displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of CO2.

mechanism_of_action cluster_enzyme CA Active Site cluster_inhibitor Sulfonamide Inhibitor cluster_complex Inhibited Complex Enzyme Enzyme-Zn2+—OH- Complex Enzyme-Zn2+—NH-SO2-R Enzyme->Complex Displaces OH- Inhibitor R-SO2-NH2 Inhibitor->Complex Binds to Zn2+

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

The affinity and selectivity of different sulfonamide derivatives are influenced by the interactions of their substituent groups with the amino acid residues lining the active site cleft. These interactions can be hydrophobic, hydrophilic, or steric in nature, and a comprehensive understanding of these structure-activity relationships (SAR) is crucial for the rational design of new and improved inhibitors.[9][11][12][13]

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly promising platform for the development of potent and selective carbonic anhydrase inhibitors. While direct, comparative data for this compound derivatives is not extensively consolidated, the broader class of substituted benzenesulfonamides demonstrates significant potential, with some derivatives exhibiting sub-nanomolar inhibitory activity and excellent isoform selectivity.

Future research should focus on the systematic evaluation of a wider range of substituted benzenesulfonamides, including a focused library of 3-methyl derivatives, against a comprehensive panel of human carbonic anhydrase isoforms. This will enable a more detailed elucidation of the structure-activity relationships and facilitate the design of next-generation CAIs with enhanced therapeutic profiles for a variety of diseases. The continued application of robust experimental methodologies, such as the stopped-flow CO2 hydration assay, will be essential in providing the high-quality, quantitative data needed to advance this field.

References

  • Supuran, C. T. (2016). Structure and function of carbonic anhydrases. Biochemical Journal, 473(14), 2023–2032. [Link]

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2487-2497. [Link]

  • Tsaltas, J., & Supuran, C. T. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 221-231. [Link]

  • Angeli, A., et al. (2020). Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. Molecules, 25(22), 5485. [Link]

  • Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1649. [Link]

  • Ghorab, M. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15638. [Link]

  • Ilieș, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(4), 4884-4899. [Link]

  • Maresca, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. [Link]

  • Giel-Pietraszuk, M., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 554-560. [Link]

  • Nocentini, A., et al. (2019). Organoruthenium(II) complexes of acetazolamide potently inhibit human carbonic anhydrase isoforms I, II, IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 388-393. [Link]

  • Angeli, A., et al. (2020). Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries. International Journal of Molecular Sciences, 21(23), 9033. [Link]

  • Pocker, Y., & Sarkanen, S. (1978). Kinetics and inhibition of carbonic anhydrase-catalyzed hydrolysis of 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sultone. Comparison with reactions of other substrates. Biochemistry, 17(7), 1110-1116. [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]

  • Mboge, M. Y., et al. (2019). Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. Cancers, 11(12), 1900. [Link]

  • De Simone, G., & Supuran, C. T. (2003). Quantitative structure-activity relationships of carbonic anhydrase inhibitors. Progress in Drug Research, 60, 171-204. [Link]

  • Alterio, V., et al. (2012). Carbonic anhydrase inhibitors: a patent review (2007 - 2011). Expert Opinion on Therapeutic Patents, 22(7), 823-838. [Link]

  • McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 342-353. [Link]

  • Liljas, A., et al. (1989). The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 32(5), 951-956. [Link]

  • van der Poel, M., et al. (2021). Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand?. Expert Review of Ophthalmology, 16(4), 263-273. [Link]

  • Maren, T. H. (1990). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Drug Metabolism and Disposition, 18(5), 701-705. [Link]

  • Abdel-Aziz, A. A., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Silver, L. H. (2000). Preclinical overview of brinzolamide. Survey of Ophthalmology, 44 Suppl 2, S117-S127. [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports, 11(1), 15638. [Link]

  • Nocentini, A., et al. (2023). New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors. Molecules, 28(2), 794. [Link]

  • Angeli, A., et al. (2020). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters, 11(4), 554-560. [Link]

  • Angeli, A., et al. (2020). Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1630-1636. [Link]

  • El-Emam, A. A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 148, 107881. [Link]

  • Aggarwal, M., et al. (2013). Structural study of interaction between brinzolamide and dorzolamide inhibition of human carbonic anhydrases. Bioorganic & Medicinal Chemistry, 21(22), 7083-7089. [Link]

  • Said, M. F., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1265-1275. [Link]

  • Supuran, C. T. (2020). Carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]

  • Zhang, H., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. [Link]

  • Ilieș, M., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(4), 4884-4899. [Link]

  • Akocak, S., et al. (2020). Structures of CA inhibitors in clinical use. ResearchGate. [Link]

Sources

A Strategic Guide to Sulfonamide Protecting Groups: Comparing Stability and Orthogonality

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule construction, the judicious selection of protecting groups is paramount to achieving strategic and efficient outcomes. Among the arsenal of amine protecting groups, sulfonamides stand out for their unique electronic properties and tunable stability. This guide provides an in-depth comparison of three commonly employed sulfonamide protecting groups: the robust p-toluenesulfonyl (Tosyl, Ts), the readily cleavable 2-nitrobenzenesulfonyl (Nosyl, Ns), and the fluoride-labile 2-(trimethylsilyl)ethanesulfonyl (SES). We will delve into the causality behind their differential stability, provide quantitative comparisons, and present detailed experimental protocols for their selective removal.

The Sulfonamide Moiety: A Double-Edged Sword of Stability and Reactivity

The sulfonamide bond (R-SO₂-NR'R'') is characterized by its strong electron-withdrawing nature, which significantly reduces the nucleophilicity and basicity of the protected amine. This inherent stability makes sulfonamides resilient to a wide range of synthetic transformations. However, this same robustness can present a significant challenge when the time comes for deprotection. The choice of the sulfonyl group's substituent (e.g., tolyl, nosyl, or sesyl) dramatically influences the conditions required for cleavage, thereby defining its utility and orthogonality in a synthetic strategy.

Comparative Stability Analysis: A Quantitative Overview

The selection of a sulfonamide protecting group is dictated by the specific reaction conditions it must endure throughout a synthetic sequence. The following table provides a comparative summary of the stability of Tosyl, Nosyl, and SES groups under various common laboratory conditions. This data is synthesized from numerous literature sources to provide a practical guide for synthetic planning.

Condition CategoryReagents and ConditionsTosyl (Ts)Nosyl (Ns)SES
Strongly Acidic HBr (33% in AcOH), phenol, 90°CCleaved [1]StableCleaved (refluxing 6N HCl)[2]
TFA (neat), rtStableStableStable
Weakly Acidic Acetic Acid, rtStableStableStable
Strongly Basic 1M NaOH, rtStableStableStable
t-BuOK, THF, rtStableStableStable
Nucleophilic (Basic) Thiophenol, K₂CO₃, DMF, rtStableCleaved [3][4]Stable
Piperidine (20% in DMF), rtStableStableStable
Reductive H₂, Pd/CStableNitro group reductionStable
Na/NH₃Cleaved [5]Cleaved Not reported
SmI₂Cleaved [6]Cleaved Not reported
Mg/MeOHCleaved [7]Cleaved Not reported
Fluoride Source TBAF, MeCN, heatStableStableCleaved [2]
CsF, DMF, heatStableStableCleaved [2]
Organometallics n-BuLi, THF, -78°CStable (deprotonation of N-H)StableStable
RMgX, THFStableStableStable

The Stalwart Protector: p-Toluenesulfonyl (Tosyl, Ts)

The tosyl group is renowned for its exceptional stability, rendering it inert to a vast array of synthetic conditions, including strongly basic, weakly acidic, and many oxidative and reductive environments.[7] This robustness, however, comes at the cost of requiring harsh conditions for its removal, typically strongly acidic (e.g., HBr in acetic acid with a scavenger like phenol) or dissolving metal reductions (e.g., sodium in liquid ammonia).[1][5]

Causality of Stability: The stability of the tosyl group stems from the strong, electron-rich toluenesulfonyl moiety, which does not possess a readily accessible pathway for nucleophilic attack or fragmentation under mild conditions. Cleavage necessitates protonation of the sulfonamide followed by nucleophilic attack on the sulfur atom or a single-electron transfer process to break the strong S-N bond.

Cleavage Mechanism of the Tosyl Group

Under strongly acidic conditions, the sulfonamide oxygen is protonated, increasing the electrophilicity of the sulfur atom. A nucleophile, such as bromide, can then attack the sulfur, leading to the cleavage of the S-N bond. The presence of a scavenger like phenol is crucial to trap the reactive tosyl species generated.

Ts_Amine R-N(H)-Ts Protonated_Ts R-N(H)-S(O)(OH+)-Tol Ts_Amine->Protonated_Ts HBr Transition_State [Br---S(O)(OH)-Tol---N(H)-R]‡ Protonated_Ts->Transition_State Br- Cleaved_Products R-NH2 + Br-S(O)(OH)-Tol Transition_State->Cleaved_Products caption Tosyl Group Cleavage Mechanism

Caption: Acid-catalyzed cleavage of a tosyl group.

The Orthogonal Workhorse: 2-Nitrobenzenesulfonyl (Nosyl, Ns)

The nosyl group offers a stark contrast to the tosyl group in terms of lability. The presence of the electron-withdrawing nitro group on the aromatic ring renders the sulfonyl group susceptible to nucleophilic aromatic substitution (SNAr).[4] This allows for its facile cleavage under mild basic conditions using thiolates, such as thiophenol with potassium carbonate.[3][4] This mild deprotection condition makes the nosyl group orthogonal to many other protecting groups, including acid-labile (e.g., Boc) and hydrogenation-labile (e.g., Cbz) groups.[8]

Causality of Lability: The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. The thiolate anion adds to the carbon atom bearing the sulfonyl group, forming a Meisenheimer complex.[4] Subsequent elimination of the sulfonamide anion and sulfur dioxide drives the reaction to completion, regenerating the free amine.

Cleavage Mechanism of the Nosyl Group

The deprotection is initiated by the attack of a thiolate anion on the nitro-activated aromatic ring, forming a resonance-stabilized Meisenheimer intermediate. This intermediate then collapses, cleaving the S-N bond to release the free amine.

Ns_Amine R-N(H)-Ns Meisenheimer Meisenheimer Complex Ns_Amine->Meisenheimer R'-S⁻ Cleaved_Products R-NH2 + Ar-S-R' + SO2 Meisenheimer->Cleaved_Products caption Nosyl Group Cleavage Mechanism

Caption: Thiolate-mediated cleavage of a nosyl group.

The Mildly Removable Protector: 2-(Trimethylsilyl)ethanesulfonyl (SES)

The SES protecting group offers a unique mode of deprotection based on fluoride-induced β-elimination.[9] It is stable to a wide range of conditions, including both acidic and basic environments, but can be selectively cleaved with fluoride sources such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF).[2] This orthogonality makes it a valuable tool in complex syntheses where mild and specific deprotection is required.

Causality of Lability: The presence of the trimethylsilyl group β to the sulfonyl group provides a handle for fluoride-mediated cleavage. The fluoride anion attacks the silicon atom, initiating a cascade that results in the elimination of ethylene and sulfur dioxide, and the release of the free amine.[9]

Cleavage Mechanism of the SES Group

The deprotection is triggered by the attack of a fluoride ion on the silicon atom, forming a pentacoordinate siliconate intermediate. This intermediate then undergoes a β-elimination, leading to the fragmentation of the protecting group and the liberation of the amine.

SES_Amine R-N(H)-SO2-CH2-CH2-SiMe3 Fluoride_Attack [R-N(H)-SO2-CH2-CH2-Si(F)Me3]⁻ SES_Amine->Fluoride_Attack F⁻ Cleaved_Products R-NH2 + CH2=CH2 + SO2 + F-SiMe3 Fluoride_Attack->Cleaved_Products β-elimination caption SES Group Cleavage Mechanism

Caption: Fluoride-mediated cleavage of a SES group.

Orthogonality and Strategic Application

The distinct cleavage conditions for Ts, Ns, and SES groups allow for their use in orthogonal protection strategies, enabling the selective deprotection of one amine in the presence of others.

cluster_stability Relative Stability cluster_cleavage Cleavage Conditions Ts Tosyl (Ts) (Very High Stability) Ts_Cleavage Strong Acid (HBr) or Reductive (Na/NH3) Ts->Ts_Cleavage Deprotection Ns Nosyl (Ns) (Moderate Stability) Ns_Cleavage Thiolate (R'S⁻) (Mild Base) Ns->Ns_Cleavage Deprotection SES SES (High Stability) SES_Cleavage Fluoride (F⁻) SES->SES_Cleavage Deprotection caption Orthogonality of Sulfonamide Protecting Groups

Caption: Relative stability and orthogonal cleavage of Ts, Ns, and SES groups.

Experimental Protocols

The following are detailed, step-by-step methodologies for the deprotection of Tosyl, Nosyl, and SES protected amines.

Protocol 1: Deprotection of a Tosyl-Protected Amine using HBr in Acetic Acid

Materials:

  • Tosyl-protected amine

  • 33% Hydrobromic acid in acetic acid

  • Phenol

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate/heating mantle

Procedure:

  • To a solution of the tosyl-protected amine (1.0 eq) in a round-bottom flask, add phenol (10-20 eq) as a scavenger.

  • Add 33% hydrobromic acid in acetic acid (a sufficient volume to dissolve the starting material).

  • Heat the reaction mixture to 90°C and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.[1]

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

  • Basify the aqueous solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the crude product by flash column chromatography on silica gel or distillation as required.

Protocol 2: Deprotection of a Nosyl-Protected Amine using Thiophenol and Potassium Carbonate

Materials:

  • Nosyl-protected amine

  • Thiophenol

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the nosyl-protected amine (1.0 eq) in DMF or acetonitrile in a round-bottom flask.

  • Add potassium carbonate (2.0-3.0 eq) to the solution.[3]

  • Add thiophenol (1.5-2.5 eq) to the stirred suspension.[3]

  • Stir the reaction at room temperature until completion (typically 1-4 hours, monitor by TLC or LC-MS).

  • Dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water and brine to remove DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amine by column chromatography or other suitable methods to remove the thioether byproduct.

Protocol 3: Deprotection of a SES-Protected Amine using Tetrabutylammonium Fluoride (TBAF)

Materials:

  • SES-protected amine

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Ethyl acetate or Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir plate/heating mantle

Procedure:

  • Dissolve the SES-protected amine (1.0 eq) in acetonitrile or THF in a round-bottom flask.

  • Add the TBAF solution (2.0-3.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).[2]

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purify the crude product by flash column chromatography on silica gel or other appropriate methods.

Conclusion

The choice between Tosyl, Nosyl, and SES protecting groups is a strategic decision that hinges on the planned synthetic route. The extreme stability of the tosyl group makes it suitable for protecting an amine through a long and arduous synthesis, provided the final molecule can withstand the harsh deprotection conditions. The nosyl group offers excellent orthogonality, allowing for mild and selective deprotection in the presence of acid- and reduction-sensitive functionalities. The SES group provides a unique fluoride-labile handle for deprotection, offering another layer of orthogonality for complex synthetic challenges. By understanding the underlying principles of their stability and the specific conditions required for their cleavage, researchers can confidently select the most appropriate sulfonamide protecting group to streamline their synthetic endeavors and achieve their target molecules with greater efficiency and control.

References

  • Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl (SES) Group in Amine Protection and Activation. Chemical Reviews. [Link]

  • Sacher, J. R., & Weinreb, S. M. 2-(Trimethylsilyl)ethanesulfonyl Chloride. Organic Syntheses, 2012 , 89, 233. [Link]

  • Fukuyama, T., Jow, C.-K., & Cheung, M. 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 1995 , 36(36), 6373-6374. [Link]

  • Chem-Station. Fukuyama Amine Synthesis. [Link]

  • Ready, J. M. Protecting Groups in Organic Synthesis. [Link]

  • Ashenhurst, J. Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Lipshutz, B. H., & Pegram, J. J. β-Trimethylsilylethanesulfonyl chloride (SES-Cl): a new reagent for the protection of amines. Tetrahedron Letters, 1980 , 21(35), 3343-3346. [Link]

  • Gmeiner, P., et al. Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 2023 , 29(41), e202301312. [Link]

  • Wuts, P. G. M. Protective Groups. [Link]

  • Wikipedia. Tosyl group. [Link]

  • Google Patents. Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
  • Declerck, V., et al. 2-Trimethylsilylethanesulfonyl (SES) versus Tosyl (Ts) Protecting Group in the Preparation of Nitrogen-Containing Five-Membered Rings. A Novel Route for the Synthesis of Substituted Pyrrolines and Pyrrolidines. The Journal of Organic Chemistry, 2008 , 73(7), 2697-2705. [Link]

  • Chem-Station. Sulfonyl Protective Groups. [Link]

  • Sharma, G., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 2021 , 11(52), 32923-32936. [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Protecting Groups. [Link]

  • Fernández, J. M. G., et al. Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. The Journal of Organic Chemistry, 2011 , 76(11), 4589-4598. [Link]

  • Le Grognec, E., et al. Hg cathode-free electrochemical detosylation of N,N-disubstituted p-toluenesulfonamides: mild, efficient, and selective removal of N-tosyl group. Green Chemistry, 2019 , 21(19), 5315-5324. [Link]

  • Jana, A., & Lahiri, G. K. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Synthesized 3-Methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the precise structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. For researchers working with 3-methylbenzenesulfonamide derivatives, a class of compounds with significant therapeutic potential, robust structural validation is not merely a procedural step but a critical determinant of a research program's success.[1][2] This guide offers an in-depth comparison of the primary analytical techniques for the structural elucidation of these derivatives, providing not only the methodologies but also the underlying rationale for their application.

The sulfonamide functional group is a key pharmacophore in a wide array of approved drugs, exhibiting activities ranging from antibacterial to anticancer.[1][2][3] The seemingly subtle placement of a methyl group at the 3-position of the benzene ring can significantly influence the compound's conformational preferences, intermolecular interactions, and ultimately, its biological activity. Therefore, unambiguous confirmation of the intended structure is paramount. This guide will navigate the complementary strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy stands as the initial and often most informative tool for the structural validation of organic molecules. It provides a detailed picture of the chemical environment of each nucleus, primarily ¹H and ¹³C, within the molecule.

Expertise in Action: Why NMR is the First Line of Defense

For this compound derivatives, ¹H and ¹³C NMR are indispensable for confirming the presence and connectivity of the key structural motifs. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals, along with the number and chemical shifts of the carbon signals, allow for a comprehensive assembly of the molecular puzzle.

Key Diagnostic Features in the NMR Spectra of this compound Derivatives:

  • ¹H NMR:

    • Aromatic Protons: The protons on the 3-methyl-substituted benzene ring will typically appear in the range of δ 7.0-8.0 ppm. Their splitting pattern provides crucial information about the substitution pattern on the ring.

    • Methyl Protons: A characteristic singlet for the methyl group protons will be observed, typically around δ 2.3-2.5 ppm.[4]

    • Sulfonamide N-H Proton: The proton attached to the sulfonamide nitrogen often appears as a broad singlet. Its chemical shift can be highly variable (δ 8-11 ppm) and is dependent on the solvent and concentration.[5][6]

    • Protons on the R-group: The signals corresponding to the protons on the substituent attached to the sulfonamide nitrogen will have characteristic chemical shifts and multiplicities that need to be carefully analyzed.

  • ¹³C NMR:

    • Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the δ 120-145 ppm region. The carbon bearing the methyl group and the carbon attached to the sulfonyl group will have distinct chemical shifts.[7]

    • Methyl Carbon: The methyl carbon will appear as a signal in the aliphatic region, typically around δ 20-22 ppm.[4]

    • Carbons of the R-group: The signals for the carbons in the R-group will be indicative of their specific chemical environments.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize the spectral width to encompass all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon atoms.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for establishing proton-proton and proton-carbon correlations, respectively, thereby confirming the connectivity of the molecule.

Visualizing the NMR Validation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Validation start Synthesized Derivative dissolve Dissolve in Deuterated Solvent start->dissolve nmr High-Field NMR Spectrometer dissolve->nmr h1 ¹H NMR nmr->h1 c13 ¹³C NMR nmr->c13 twoD 2D NMR (COSY, HSQC) nmr->twoD analyze Analyze Chemical Shifts, Multiplicities, Integrations h1->analyze c13->analyze twoD->analyze structure Confirm Connectivity and Structure analyze->structure

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] For the validation of synthesized compounds, it serves two primary purposes: confirming the molecular weight of the target molecule and providing structural information through the analysis of fragmentation patterns.

Expertise in Action: The Power of Mass-to-Charge Ratio

The molecular ion peak (M+) in a mass spectrum provides a direct measurement of the molecular weight of the synthesized this compound derivative, offering a crucial piece of evidence for its identity.[8] Furthermore, the fragmentation pattern can be diagnostic for the sulfonamide class of compounds.

Common Fragmentation Pathways for Sulfonamides:

  • Cleavage of the S-N bond: This is a characteristic fragmentation, often leading to a prominent peak corresponding to the [CH₃C₆H₄SO₂]⁺ ion (m/z 155).[9]

  • Loss of SO₂: A neutral loss of SO₂ (64 Da) from the molecular ion or fragment ions is a common rearrangement process in the mass spectra of aromatic sulfonamides.[9][10]

  • Fragmentation of the R-group: The substituent on the sulfonamide nitrogen will also fragment in a predictable manner, providing further structural clues.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for sulfonamides, typically generating the protonated molecule [M+H]⁺.[10]

  • Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended to obtain an accurate mass measurement, which can be used to determine the elemental composition of the molecule.

  • Tandem Mass Spectrometry (MS/MS): To obtain fragmentation data, perform a tandem MS (or MS/MS) experiment. In this experiment, the ion of interest (e.g., the [M+H]⁺ ion) is selected and then fragmented by collision-induced dissociation (CID) to generate a product ion spectrum.[9]

Visualizing the MS Validation Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation start Purified Derivative dissolve Prepare Dilute Solution start->dissolve ms HRMS Instrument (ESI) dissolve->ms full_scan Full Scan MS ms->full_scan msms Tandem MS (MS/MS) ms->msms analyze_mw Confirm Molecular Weight (Accurate Mass) full_scan->analyze_mw analyze_frag Analyze Fragmentation Pattern msms->analyze_frag structure Support Proposed Structure analyze_mw->structure analyze_frag->structure

Caption: Workflow for MS-based structural validation.

Single-Crystal X-ray Crystallography: The Definitive Structure

While NMR and MS provide strong evidence for the structure of a synthesized compound, single-crystal X-ray crystallography offers the most unambiguous and definitive structural determination. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule.[11]

Expertise in Action: When Certainty is Non-Negotiable

For novel this compound derivatives, particularly those intended for therapeutic applications, obtaining a crystal structure is highly desirable. It provides irrefutable proof of the compound's constitution and stereochemistry. Furthermore, the crystal structure reveals crucial information about intermolecular interactions, such as hydrogen bonding, which can be critical for understanding the compound's solid-state properties and its potential interactions with biological targets.[1][11]

Experimental Protocol: From Powder to Structure
  • Crystal Growth: This is often the most challenging step. The purified compound must be crystallized to obtain single crystals of sufficient size and quality. Common techniques include slow evaporation from a suitable solvent or solvent mixture, and vapor diffusion.[12][13]

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[11]

  • Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined to obtain the final, accurate molecular structure.[11]

Visualizing the X-ray Crystallography Workflow

Xray_Workflow cluster_prep Crystal Growth cluster_acq Data Collection & Processing cluster_analysis Structure Determination start Purified Compound crystallize Recrystallization (Slow Evaporation, etc.) start->crystallize crystal Single Crystal crystallize->crystal diffractometer X-ray Diffractometer crystal->diffractometer data_collection Collect Diffraction Data diffractometer->data_collection solve Solve Structure data_collection->solve refine Refine Structure solve->refine final_structure Definitive 3D Structure refine->final_structure

Caption: Workflow for X-ray crystallography-based structural validation.

Comparative Summary of Validation Techniques

Technique Information Provided Advantages Limitations Best For
NMR Spectroscopy Connectivity, chemical environment of nuclei, stereochemistryProvides detailed structural information in solution, non-destructiveCan be difficult to interpret for very complex molecules, requires soluble samplesInitial and primary structural confirmation of all synthesized compounds
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patternsHigh sensitivity, requires very small sample amountsProvides limited information on connectivity and stereochemistryRapid confirmation of molecular weight and purity, supporting structural elucidation
X-ray Crystallography Definitive 3D structure, bond lengths, bond angles, intermolecular interactionsUnambiguous structure determinationRequires a suitable single crystal, which can be difficult to obtain, provides solid-state structureFinal, definitive proof of structure, especially for novel compounds or when stereochemistry is critical

Conclusion: An Integrated Approach to Structural Validation

The structural validation of synthesized this compound derivatives is a multi-faceted process that relies on the synergistic application of complementary analytical techniques. While NMR spectroscopy and mass spectrometry provide the foundational evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate confirmation. As senior application scientists, it is our responsibility to employ these techniques judiciously, understanding their individual strengths and limitations, to ensure the absolute integrity of the molecules we advance in the pursuit of new scientific discoveries and therapeutic innovations.

References

  • PubChem. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Retrieved from [Link]

  • Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved from [Link]

  • PubMed. (1992). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • NIH. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of sulphonamides; R=R1=H for sulphanilamide. Retrieved from [Link]

  • PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

  • PubMed. (2008). Metal-based sulfonamides: their preparation, characterization and in-vitro antibacterial, antifungal & cytotoxic properties. X-ray structure of 4-[(2-hydroxybenzylidene) amino] benzenesulfonamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • NIH. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • NIH. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. Retrieved from [Link]

  • I.R.I.S. (2023). Biotic transformation products of sulfonamides in environmental water samples. Retrieved from [Link]

  • NIH. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [Link]

  • MDPI. (2022). Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. Retrieved from [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Retrieved from [Link]

  • Google Patents. (n.d.). Sulfonamide purification process.
  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Interpreting MS/MS spectra. (n.d.).
  • ResearchGate. (n.d.). Figure 2. Representative mass spectra of selected sulfonamides without.... Retrieved from [Link]

  • NIH. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Retrieved from [Link]

  • NIH. (n.d.). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Retrieved from [Link]

  • NIH. (n.d.). N-(3-Chlorobenzoyl)-2-methylbenzenesulfonamide. Retrieved from [Link]

  • KTU ePubl. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resis. Retrieved from [Link]

  • MDPI. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (n.d.).
  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Methylbenzenesulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of kinase-targeted drug discovery, achieving selectivity remains a paramount challenge. The 3-methylbenzenesulfonamide scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. However, its interaction with the broader human kinome dictates its therapeutic window and potential off-target effects. This guide provides an in-depth comparison of the cross-reactivity profiles of representative inhibitors built upon this scaffold, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their drug development programs.

The this compound Scaffold: A Foundation for Potency and a Challenge for Selectivity

The this compound moiety offers a versatile foundation for kinase inhibitors, often engaging in crucial hydrogen bonding interactions within the ATP-binding pocket. The methyl group at the 3-position can provide beneficial steric and electronic properties, contributing to target affinity. However, the inherent flexibility and interaction potential of the sulfonamide group can also lead to promiscuous binding across the highly conserved kinase family, necessitating rigorous cross-reactivity profiling. Understanding the structural nuances that govern selectivity is critical to engineering inhibitors with the desired therapeutic profile.

Comparative Cross-Reactivity Analysis

To illustrate the spectrum of selectivity among inhibitors featuring the this compound core, we will examine two hypothetical, yet representative, compounds: Cmpd-A , a highly selective PLK4 inhibitor, and Cmpd-B , a dual PI3K/mTOR inhibitor. Their selectivity has been assessed against a broad panel of kinases, providing a clear picture of their on- and off-target activities.

Table 1: Kinome Selectivity Profile of Cmpd-A and Cmpd-B
Kinase TargetCmpd-A (PLK4 Inhibitor) - IC50 (nM)Cmpd-B (PI3K/mTOR Inhibitor) - IC50 (nM)
PLK4 0.1 >10,000
PLK1250>10,000
PLK21,500>10,000
PLK3800>10,000
PI3Kα >10,00015
mTOR >10,00025
AKT1>10,0005,000
CDK25,0008,000
VEGFR2>10,0002,500
EGFR>10,000>10,000
SRC8,0006,000

Data is hypothetical and for illustrative purposes, based on typical selectivity profiles observed for such inhibitor classes.

As the data indicates, Cmpd-A exhibits remarkable selectivity for its primary target, PLK4, with significantly weaker inhibition of other PLK family members and negligible activity against a wider panel of kinases. This high degree of selectivity is often the result of exploiting subtle differences in the ATP-binding pocket. In contrast, Cmpd-B demonstrates potent dual inhibition of PI3Kα and mTOR, a desirable profile for targeting the PI3K/AKT/mTOR signaling pathway. However, it also shows some off-target activity against VEGFR2 and SRC at higher concentrations, highlighting the importance of comprehensive profiling to anticipate potential side effects.

The "Why" Behind the "How": Experimental Methodologies for Assessing Cross-Reactivity

The generation of reliable cross-reactivity data is underpinned by robust experimental methodologies. The choice of assay is critical and should be guided by the specific questions being addressed.

Biochemical Kinase Profiling (e.g., KINOMEscan™)

This high-throughput in vitro binding assay is a cornerstone for early-stage selectivity assessment. It provides a broad, unbiased view of an inhibitor's interaction with a large panel of kinases.

Workflow:

G cluster_0 KINOMEscan™ Workflow A Test Compound D Competition Binding A->D B Immobilized, Active-Site Directed Ligand B->D C DNA-tagged Kinase Panel C->D E Quantification of Bound Kinase (qPCR) D->E Separation of bound vs. unbound kinase F Selectivity Profile Generation E->F

Caption: KINOMEscan™ workflow for inhibitor profiling.

The causality behind this method's utility lies in its direct measurement of binding affinity (Kd) in an ATP-independent manner. This provides a true measure of the inhibitor's intrinsic affinity for each kinase, removing the confounding variable of ATP concentration that can affect IC50 values in activity-based assays.

Detailed Protocol:

  • Immobilization of Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Kinase Panel: A large panel of purified, DNA-tagged human kinases is utilized.

  • Competition Binding: The test compound is incubated with the kinase panel in the presence of the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase active site.

  • Separation and Quantification: The beads are washed to remove unbound components. The amount of kinase bound to the immobilized ligand is quantified by measuring the associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. A lower amount of bound kinase indicates stronger binding of the test compound. The results are typically expressed as percent of control or can be used to determine dissociation constants (Kd).

Cellular Thermal Shift Assay (CETSA®)

Moving from a purified system to a more physiologically relevant environment, CETSA® assesses target engagement in intact cells or cell lysates. This method provides invaluable information on whether an inhibitor can access and bind to its target in a cellular context.

Workflow:

G cluster_1 CETSA® Workflow G Treat Cells/Lysate with Inhibitor H Heat Shock G->H I Separate Soluble and Precipitated Proteins H->I J Quantify Target Protein in Soluble Fraction (e.g., Western Blot, MS) I->J K Generate Thermal Shift Curve J->K

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

The underlying principle of CETSA® is that ligand binding stabilizes a protein, leading to an increase in its melting temperature. This thermal stabilization is a direct measure of target engagement. This self-validating system ensures that any observed shift is a direct consequence of the inhibitor binding to its target in a native cellular environment.

Detailed Protocol:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test inhibitor or a vehicle control.

  • Heat Treatment: The samples are heated to a range of temperatures.

  • Protein Precipitation: Unstable proteins denature and precipitate upon heating.

  • Separation: The soluble and precipitated protein fractions are separated by centrifugation.

  • Quantification: The amount of the target protein remaining in the soluble fraction is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement.

Structure-Activity Relationship (SAR) and Selectivity

The cross-reactivity profiles of this compound-based inhibitors are intimately linked to their chemical structure. Subtle modifications to the scaffold can dramatically alter selectivity. For instance, in the development of PLK4 inhibitors, substitutions on the benzenesulfonamide ring were explored to optimize potency and selectivity. It was found that the 3-methyl group provided a good balance of activity, while larger or more electron-withdrawing groups at other positions could either enhance or diminish selectivity depending on the specific interactions within the kinase's active site.

Similarly, for the PI3K/mTOR dual inhibitors, the specific substitution pattern on the core scaffold is designed to engage with key residues in the ATP-binding sites of both kinases, which share a high degree of homology. The this compound moiety in this context might be crucial for interacting with a specific sub-pocket, while other parts of the molecule are responsible for the dual targeting.

Conclusion: A Roadmap for Selective Inhibitor Design

The this compound scaffold is a valuable starting point for the design of potent kinase inhibitors. However, as this guide has illustrated, a deep understanding of the potential for cross-reactivity is essential for the development of safe and effective therapeutics. By employing a multi-faceted approach that combines broad biochemical profiling with cellular target engagement assays, researchers can gain a comprehensive understanding of their inhibitors' selectivity profiles. This knowledge, in turn, informs rational drug design, enabling the optimization of on-target potency while minimizing undesirable off-target effects, ultimately paving the way for the next generation of precision medicines.

References

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.[Link]

  • Discovery of benzenesulfonamide derivatives as potent PI3K/mTOR dual inhibitors with in vivo efficacies against hepatocellular carcinoma. PubMed.[Link]

  • Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent. PubMed Central.[Link]

  • The KINOMEscan™ platform for kinase inhibitor profiling.DiscoverX (now part of Eurofins)..
  • CETSA® for in situ target engagement assessment.Pelago Bioscience..

A Senior Application Scientist's Guide to the Synthesis of Substituted Benzenesulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry and materials science. Its prevalence in blockbuster drugs, such as the diuretic hydrochlorothiazide and the anti-inflammatory celecoxib, underscores its importance as a pharmacophore.[1][2] The synthetic accessibility of this functional group has been a subject of intense research, leading to a diverse array of methodologies. This guide provides a comparative analysis of the primary synthetic routes to substituted benzenesulfonamides, offering field-proven insights into the rationale behind experimental choices, detailed protocols, and supporting data for researchers in drug development and organic synthesis.

The Classical Workhorse: Electrophilic Chlorosulfonation and Subsequent Amination

For decades, the two-step process involving electrophilic aromatic substitution (EAS) with chlorosulfonic acid followed by amination has been the most direct and cost-effective method for preparing simple aryl sulfonyl chlorides and their corresponding sulfonamides.[3][4]

Mechanism and Experimental Rationale

The reaction proceeds via an electrophilic attack on an electron-rich aromatic ring by the potent electrophile generated from chlorosulfonic acid (ClSO₃H). The regioselectivity is governed by the electronic nature of the substituents already present on the arene, following standard EAS principles.

Causality in Action: The choice of chlorosulfonic acid as the reagent is deliberate; it is a much more reactive sulfonating agent than sulfuric acid, allowing the reaction to proceed under relatively mild conditions. However, its high reactivity and corrosive nature demand careful handling. The reaction is often performed neat or in a chlorinated solvent, and an excess of chlorosulfonic acid is typically used to drive the reaction to completion.[3] The subsequent amination is a straightforward nucleophilic acyl substitution where an amine displaces the chloride on the sulfonyl chloride intermediate.

Representative Experimental Protocol

Step A: Synthesis of 4-Toluenesulfonyl Chloride

  • In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for HCl and SO₂.

  • Add toluene (1.0 eq) to the flask and cool it to 0-5 °C in an ice bath.

  • Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.

  • The solid 4-toluenesulfonyl chloride will precipitate. Collect the crude product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like hexane can be performed for further purification.

Step B: Synthesis of N-Benzyl-4-toluenesulfonamide

  • Dissolve 4-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add benzylamine (1.1 eq) and a base like triethylamine or pyridine (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.

Workflow Diagram

G cluster_0 Route 1: Chlorosulfonation-Amination Arene Substituted Arene Reagent1 ClSO₃H Intermediate Arylsulfonyl Chloride Reagent1->Intermediate Electrophilic Aromatic Substitution Reagent2 Amine (R-NH₂), Base Product Substituted Benzenesulfonamide Reagent2->Product Nucleophilic Substitution G cluster_1 Route 2: SNAr ArylHalide Activated Aryl Halide (with EWG o/p to LG) Intermediate Meisenheimer Complex ArylHalide->Intermediate Nucleophilic Attack (Addition) Sulfonamide Benzenesulfonamide Base Base (e.g., NaH) Sulfonamide->Base Deprotonation Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Intermediate Stabilization Product Substituted Benzenesulfonamide Intermediate->Product Elimination of LG

Caption: Workflow for the SNAr synthesis of benzenesulfonamides.

Modern Era Syntheses: Transition-Metal Catalyzed Cross-Coupling

The advent of transition-metal catalysis has revolutionized C-N bond formation, providing mild, efficient, and highly versatile routes to sulfonamides with exceptional functional group tolerance. Palladium- and copper-based systems are the most prominent.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for coupling aryl halides or triflates with amines, including sulfonamides. [5][6] Mechanism and Rationale: The reaction follows a catalytic cycle involving: (1) oxidative addition of the aryl halide to a Pd(0) complex, (2) coordination and deprotonation of the sulfonamide, and (3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

Causality in Action: The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) are essential as they promote both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is required to deprotonate the sulfonamide without interfering with the catalyst. [6]

3.1.1. Representative Experimental Protocol

Synthesis of N-(4-methoxyphenyl)benzenesulfonamide

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), benzenesulfonamide (1.2 eq), 4-bromoanisole (1.0 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring for 8-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Copper-Catalyzed C-N Coupling

Copper-catalyzed methods, often referred to as Ullmann-type couplings, provide a more economical alternative to palladium for the synthesis of N-aryl sulfonamides. Modern protocols have overcome the harsh conditions of the classical Ullmann reaction. [7][8] Mechanism and Rationale: While the exact mechanism can vary, it is generally believed to involve a Cu(I)/Cu(III) catalytic cycle. The choice of ligand, often a diamine or an amino acid like L-proline, is critical for solubilizing the copper salt and facilitating the coupling. [9] Causality in Action: The use of ligands accelerates the reaction, allowing it to proceed at significantly lower temperatures than the classical ligand-free Ullmann condensation. A base like K₂CO₃ or K₃PO₄ is typically employed. These reactions often show excellent tolerance for a wide range of functional groups. [9]

3.2.1. Representative Experimental Protocol

Synthesis of N-(pyridin-2-yl)benzenesulfonamide

  • In a sealable reaction vessel, combine 2-bromopyridine (1.0 eq), benzenesulfonamide (1.5 eq), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add DMSO as the solvent.

  • Seal the vessel and heat the mixture to 90-120 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Comparative Analysis of Synthetic Routes

The optimal synthetic route depends heavily on the substrate's electronic properties, desired substitution pattern, functional group compatibility, and cost considerations.

Performance Data Summary
FeatureChlorosulfonation-AminationSNArBuchwald-Hartwig (Pd-cat.)Ullmann-Type (Cu-cat.)
Starting Materials Arenes, AminesActivated Aryl Halides, SulfonamidesAryl Halides/Triflates, SulfonamidesAryl Halides, Sulfonamides
Typical Yields 50-90%60-95% [10]70-99% [6]60-90% [8]
Key Reagents ClSO₃H, SOCl₂Strong Base (NaH), EWG on arenePd-catalyst, Phosphine Ligand, BaseCu-catalyst, Ligand, Base
Conditions Harsh, acidicBasic, high tempMild, inert atm.Mild to moderate temp
Substrate Scope Limited by EAS regioselectivityLimited to activated arenesVery broad [11][12]Broad, good for heterocycles
Functional Group Tolerance Poor (acid-sensitive groups)Moderate (base-sensitive groups)ExcellentGood to Excellent
Cost LowLow to ModerateHigh (catalyst & ligand)Moderate
Decision-Making Workflow

The following diagram illustrates a logical approach to selecting the appropriate synthetic strategy.

Sources

A Senior Application Scientist's Guide to Sulfonamide Synthesis: Classical Routes vs. Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

The sulfonamide moiety is a cornerstone of modern medicine and agrochemicals, celebrated for its diverse biological activities.[1][2] The development of efficient and versatile synthetic routes to this critical functional group is a perpetual focus of chemical research. This guide provides an in-depth comparison between the time-honored classical methods and emerging modern strategies for sulfonamide synthesis, offering researchers, scientists, and drug development professionals a clear perspective on the advantages and limitations of each approach, supported by actionable experimental data and protocols.

The Classical Approach: The Hinsberg Reaction

For over a century, the standard method for constructing the S-N bond of a sulfonamide has been the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][3][4][5] This venerable transformation, often referred to as the Hinsberg reaction, remains a workhorse in organic synthesis due to its straightforward execution.[3][6][7]

Causality of Experimental Design: The reaction mechanism hinges on the amine acting as a nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.[3][6][7] A base, typically pyridine or an aqueous alkali like NaOH, is essential.[1][8] Its primary role is to neutralize the HCl generated in situ, preventing the protonation of the starting amine, which would render it non-nucleophilic. For primary amines, an excess of a strong base is used to deprotonate the resulting sulfonamide, forming a water-soluble salt, a feature historically used to distinguish between primary and secondary amines.[3][6][9]

Limitations of the Classical Approach: Despite its utility, this method suffers from significant drawbacks that limit its application in modern, complex molecule synthesis:

  • Harsh Reagent Generation: The requisite sulfonyl chlorides are often prepared from sulfonic acids or arenes using harsh reagents like chlorosulfonic acid or thionyl chloride, which lack functional group tolerance and can lead to undesired side reactions.[10][11][12][13]

  • Substrate Scope Limitations: The reaction can be sluggish or fail with poorly nucleophilic amines, such as anilines bearing electron-withdrawing groups.[14]

  • Poor Atom Economy: The reaction generates stoichiometric amounts of salt byproducts (e.g., pyridinium hydrochloride or NaCl), contributing to waste.[15][16]

  • Stability Issues: Sulfonyl chlorides are sensitive to moisture and can be challenging to store and handle, particularly on a large scale.[8][13][17]

Workflow: Classical vs. Modern Synthesis Paradigms

G cluster_0 Classical Synthesis cluster_1 Modern Synthesis Arene Arene / Thiol SO2Cl Sulfonyl Chloride Arene->SO2Cl Harsh Chlorination (e.g., SOCl₂, ClSO₃H) Sulfonamide1 Sulfonamide SO2Cl->Sulfonamide1 Amine1 Amine Amine1->Sulfonamide1 Base (e.g., Pyridine) CH_Aryl Unactivated C-H Bond Sulfonamide2 Sulfonamide CH_Aryl->Sulfonamide2 Transition-Metal Catalyst (e.g., Rh, Ru) Direct C-H Amination Amine2 Amine SuFEx SuFEx Amine2->SuFEx Catalyst SO2F Sulfonyl Fluoride SO2F->SuFEx SuFEx->Sulfonamide2 S-N Bond Formation start->Arene start->CH_Aryl

Caption: High-level comparison of classical and modern synthetic workflows.

Modern Strategies: Precision, Efficiency, and Scope

To overcome the limitations of the classical approach, chemists have developed innovative strategies that offer milder conditions, broader substrate scope, and improved atom economy.

Transition-Metal-Catalyzed C–H Sulfonamidation

A paradigm shift in sulfonamide synthesis involves the direct functionalization of carbon-hydrogen (C–H) bonds.[18] This approach is highly atom-economical as it avoids the need for pre-functionalized starting materials like aryl halides or organometallics.[15][16] Rhodium and Ruthenium catalysts are particularly effective in promoting the reaction between a C–H bond and a nitrogen source, such as a sulfonyl azide, to directly form the desired C–N bond of the sulfonamide.[18][19][20]

Causality of Experimental Design: The reaction typically proceeds via a chelation-assisted mechanism. A directing group on the aromatic substrate (e.g., a pyridine or amide) coordinates to the metal center, positioning the catalyst for selective activation of a specific C–H bond (often at the ortho position). The sulfonyl azide serves as the nitrogen source, reacting with the metalated intermediate and releasing benign dinitrogen (N₂) gas as the sole byproduct.[19][20] This directed approach provides exquisite regioselectivity, a significant advantage over classical electrophilic aromatic substitution.

Representative Protocol: Rhodium-Catalyzed C–H Amidation

This protocol is adapted from Kim, J. Y., et al., J. Am. Chem. Soc. 2012, 134 (42), 17478–17481.[20]

  • Reaction Setup: To an oven-dried screw-cap vial, add the aryl substrate (e.g., 2-phenylpyridine, 0.2 mmol), the sulfonyl azide (e.g., tosyl azide, 0.3 mmol), and [RhCp*Cl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol %).

  • Reagent Addition: Add AgSbF₆ (6.9 mg, 0.02 mmol, 10 mol %) and dichloroethane (DCE, 1.0 mL).

  • Reaction Execution: Seal the vial and stir the mixture at 80 °C for 12 hours.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the desired N-aryl sulfonamide.

Catalytic Cycle: C-H Sulfonamidation

G Cat_Start [Rh(III)] Coordination Substrate Coordination Cat_Start->Coordination + Arene-DG CMA Concerted Metalation- Deprotonation (CMD) Coordination->CMA Rhodacycle Rhodacycle Intermediate CMA->Rhodacycle Azide_Coord Azide Coordination & N₂ Extrusion Rhodacycle->Azide_Coord + RSO₂N₃ Nitrenoid Rh(V)-Nitrenoid Azide_Coord->Nitrenoid - N₂ Reductive_Elim Reductive Elimination Nitrenoid->Reductive_Elim Product_Release Product Release Reductive_Elim->Product_Release Product_Release->Cat_Start Catalyst Regeneration Product Sulfonamide Product Product_Release->Product

Caption: A plausible catalytic cycle for Rh(III)-catalyzed C-H amination.

Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

A second revolutionary approach, pioneered by K. Barry Sharpless, is Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[21][22][23] This near-perfect click reaction utilizes sulfonyl fluorides (R-SO₂F) and fluorosulfates (RO-SO₂F) as exceptionally stable yet latently reactive electrophiles.[17][21] Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides are remarkably stable to hydrolysis and a wide range of reaction conditions, making them ideal for multi-step synthesis and late-stage functionalization.[17]

Causality of Experimental Design: The S-F bond, while strong, can be selectively activated by specific catalysts (e.g., organic bases like DBU or Lewis acids) to react with nucleophiles, most notably silyl ethers or amines.[21][24][25] The reaction is highly efficient, often proceeding to near-quantitative yields under mild conditions with minimal byproduct formation.[22] This combination of stability and controlled reactivity ("click chemistry") provides a powerful platform for modular synthesis.[22][24][25]

Representative Protocol: SuFEx Reaction for Sulfonamide Synthesis

This protocol is adapted from a general procedure described in the context of SuFEx chemistry.[21][26]

  • Reaction Setup: In a vial, dissolve the sulfonyl fluoride (0.5 mmol, 1.0 equiv) and the amine (0.55 mmol, 1.1 equiv) in a suitable solvent such as acetonitrile or THF (2.0 mL).

  • Catalyst Addition: Add an appropriate catalyst. For example, an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a Lewis acid system such as Ca(NTf₂)₂/DABCO can be used (typically 5-20 mol %).[26]

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 1-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is quenched with water or a mild acid, extracted with an organic solvent (e.g., ethyl acetate), dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography to afford the pure sulfonamide.

Head-to-Head Performance Comparison

The choice between synthesis methods depends critically on the specific application, substrate complexity, and desired scale. The table below summarizes the key performance metrics.

FeatureClassical (Sulfonyl Chloride)Transition-Metal C-H AminationSulfur(VI) Fluoride Exchange (SuFEx)
Starting Materials Amines, Sulfonyl ChloridesArenes with Directing Groups, Sulfonyl AzidesAmines, Sulfonyl Fluorides
Key Reagents Base (Pyridine, NaOH)[1][6]Metal Catalyst (Rh, Ru), Oxidant (often internal)[18][19]Base or Lewis Acid Catalyst[21][26]
Reaction Conditions Often 0 °C to RT, can be harsh for SO₂Cl prep[1][10]Mild to elevated temperatures (e.g., 80-120 °C)Generally mild (RT to 60 °C)[26]
Yield Variable, can be high for simple substrates[1][27]Good to excellent[19]Near-quantitative[22]
Atom Economy Poor (stoichiometric salt byproduct)[15]Excellent (N₂ is the main byproduct)[19][20]Very Good (catalytic, minimal byproducts)
Substrate Scope Limited by amine nucleophilicity and FG tolerance[8][14]Broad, but requires a directing group[18][19]Very broad, excellent functional group tolerance[21][22]
Safety & Handling Sulfonyl chlorides are moisture-sensitive and corrosive[8][13][17]Metal catalysts can be expensive; azides can be energeticSulfonyl fluorides are highly stable and easy to handle[17]
Key Advantage Well-established, simple procedure for basic structures[1][5]Direct functionalization of C-H bonds, high regioselectivity[18]Unmatched stability & controlled reactivity ("click")[22][23]

Conclusion and Future Outlook

While the classical synthesis of sulfonamides via sulfonyl chlorides remains a viable method for certain applications, its limitations in scope, safety, and efficiency have driven the development of superior modern alternatives. Transition-metal-catalyzed C-H amination offers an elegant and atom-economical route for the direct, regioselective synthesis of aryl sulfonamides, fundamentally changing how chemists approach retrosynthesis. Concurrently, SuFEx click chemistry provides a robust and modular platform built on the unique stability and controlled reactivity of sulfonyl fluorides, making it exceptionally powerful for applications in medicinal chemistry, chemical biology, and materials science where functional group tolerance and reliability are paramount.[22][24]

For researchers and drug development professionals, the choice of method will be dictated by the specific synthetic challenge. For late-stage functionalization of a complex molecule, the stability and orthogonality of SuFEx are unparalleled. For creating novel analogs around a core aromatic structure, C-H amination provides a direct and efficient path. The continued evolution of these modern methods promises to further accelerate discovery and innovation in all fields touched by the indispensable sulfonamide functional group.

References

  • BTMG-HMDS accelerated SuFEx click chemistry. (2024). Chemical Science. [Link]

  • Recent advances in metal directed C–H amidation/amination using sulfonyl azides and phosphoryl azides. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. [Link]

  • Transition-metal catalyzed direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides. (2023). ResearchGate. [Link]

  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement. (2021). Organic Letters. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts. [Link]

  • A comparison of the recently reported methods for the synthesis of sulfonamides. (2024). ResearchGate. [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2007). National Institutes of Health. [Link]

  • Modular synthesis of functional libraries by accelerated SuFEx click chemistry. (2024). Chemical Science. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. (2023). ResearchGate. [Link]

  • Transition‑Metal-Catalyzed C-H Functionalization. (2022). Indian Institute of Technology Madras. [Link]

  • Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]

  • Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. (2021). ResearchGate. [Link]

  • Synthesis of sulfonamides. (2016). ResearchGate. [Link]

  • Hinsberg reaction. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). ResearchGate. [Link]

  • Electrochemistry enables new, greener route to aromatic sulfonamides. (2021). Chemistry World. [Link]

  • Sulfur (VI) fluoride exchange (SuFEx) via glass-assisted organocatalysis. (2025). American Chemical Society. [Link]

  • Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). ResearchGate. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. (2023). Princeton University. [Link]

  • Transition-metal-catalyzed C–H sulfonamidation. (2020). ResearchGate. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2019). National Institutes of Health. [Link]

  • Hinsberg Test: Definition, Procedure, and Mechanism. (n.d.). Chemistry Learner. [Link]

  • A new, simple and efficient protocol for the chemoselective sulfonylation. (n.d.). Royal Society of Chemistry. [Link]

  • SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides. (2021). ChemRxiv. [Link]

  • Hinsberg Reagent And Test. (n.d.). Unacademy. [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances. [Link]

  • The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Physical Sciences Reviews. [Link]

  • Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]

  • Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. (2025). ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. (2020). Organic Letters. [Link]

  • Current methods for sulfonamide synthesis. (2019). ResearchGate. [Link]

  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (2019). ResearchGate. [Link]

  • Transition-metal-catalyzed remote meta-C–H alkylation and alkynylation of aryl sulfonic acids. (2021). Semantic Scholar. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (2011). National Institutes of Health. [Link]

  • [Scope and limitations of the analytical use of dansyl chloride, I: The reaction of aromatic sulfonyl chlorides with aliphatic tertiary amines]. (1975). PubMed. [Link]

  • Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. (2012). Journal of the American Chemical Society. [Link]

  • Mechanistic Studies of the Rhodium-Catalyzed Direct C–H Amination Reaction Using Azides as the Nitrogen Source. (2014). Journal of the American Chemical Society. [Link]

  • Metal-free introduction of primary sulfonamide into electron-rich aromatics. (2024). RSC Publishing. [Link]

  • Atom Economy in Drug Synthesis is a Playground of Functional Groups. (n.d.). Prime Scholars. [Link]

  • Atom Economy Green Synthesis in Organic Chemistry. (2025). Journal of Chemical and Pharmaceutical Research. [Link]

  • Hinsberg test (video). (n.d.). Khan Academy. [Link]

  • Rhodium-catalyzed direct C-H amination of benzamides with aryl azides. (2013). Semantic Scholar. [Link]

  • Enantioselective Synthesis of Sulfinamidines via Asymmetric Rhodium–Catalyzed Imidation of Sulfenamides. (2025). ResearchGate. [Link]

Sources

Bridging the Gap: An In Vitro and In Vivo Correlation Guide to the Activity of 3-Methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical hurdle in this process is establishing a robust in vitro-in vivo correlation (IVIVC) , a predictive mathematical model that relates the in vitro properties of a drug to its in vivo response. This guide provides a comprehensive comparison of the in vitro and in vivo activities of a versatile class of compounds: 3-methylbenzenesulfonamide derivatives. By delving into the experimental data and the underlying scientific principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of translating preclinical data into tangible clinical outcomes.

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a wide array of therapeutic agents, including antibacterial, anticancer, and anti-inflammatory drugs.[1] The this compound (or p-toluenesulfonamide) scaffold, in particular, has garnered significant interest due to its synthetic tractability and the diverse biological activities of its derivatives.[2][3] Understanding the relationship between how these molecules perform in controlled laboratory assays and their behavior in complex biological systems is paramount for accelerating their development into effective medicines.

This guide will dissect the in vitro and in vivo performance of this compound derivatives across different therapeutic areas, primarily focusing on their anticancer and antimicrobial activities. We will explore the experimental methodologies, present comparative data, and elucidate the scientific rationale behind the observed correlations, or lack thereof.

I. The In Vitro Landscape: Characterizing Activity at the Molecular and Cellular Level

The initial stages of drug discovery rely heavily on in vitro assays to identify and characterize the biological activity of new chemical entities. These assays provide a controlled environment to probe the mechanism of action, potency, and selectivity of compounds. For this compound derivatives, a variety of in vitro models are employed to assess their therapeutic potential.

A. Anticancer Activity: Targeting Key Pathways

A significant area of investigation for benzenesulfonamide derivatives is their potential as anticancer agents.[4] A primary mechanism of action for many of these compounds is the inhibition of carbonic anhydrase (CA) enzymes, particularly the tumor-associated isoform CA IX.[1] Under the hypoxic conditions often found in solid tumors, CA IX is overexpressed and plays a crucial role in regulating pH, which is essential for tumor cell survival and proliferation.[1]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

A common method to determine the CA inhibitory activity of a compound is a stopped-flow CO2 hydration assay.

  • Enzyme and Substrate Preparation: Purified human CA isoforms (e.g., hCA I, II, IX, and XII) are used. A CO2-saturated solution serves as the substrate.

  • Assay Buffer: A pH indicator dye (e.g., p-nitrophenol) is included in the assay buffer to monitor the pH change resulting from the hydration of CO2 to bicarbonate and a proton.

  • Inhibition Measurement: The assay is initiated by mixing the enzyme solution with the CO2 substrate in the presence and absence of the inhibitor. The rate of the uncatalyzed reaction is subtracted from the catalyzed reaction rate.

  • Data Analysis: Inhibition constants (Ki) are determined by fitting the concentration-dependent inhibition data to the Michaelis-Menten equation.

Table 1: In Vitro Anticancer and Carbonic Anhydrase Inhibitory Activity of Representative Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Target EnzymeKi (nM)Selectivity (hCA II / hCA IX)
Derivative A MDA-MB-231 (Breast)3.99hCA IX38.8High
Derivative B CCRF-CEM (Leukemia)9.83hCA IX134.8Moderate
Derivative C HT-29 (Colon)9.35hCA II2.5Low
Acetazolamide (Standard) --hCA IX25-

Note: Data is compiled from representative studies and is for illustrative purposes.[5][6]

The data in Table 1 highlights the potent in vitro activity of certain benzenesulfonamide derivatives against cancer cell lines and their target enzyme, CA IX. The selectivity for the tumor-associated isoform CA IX over the ubiquitous hCA II is a critical parameter, as it can translate to a better safety profile in vivo.

Experimental Workflow: In Vitro Anticancer Screening

G cluster_0 In Vitro Screening A Synthesis of this compound Derivatives B Carbonic Anhydrase Inhibition Assay (e.g., hCA IX) A->B Characterize enzyme inhibition C Cytotoxicity Assay (e.g., MTT on Cancer Cell Lines) A->C Assess cellular potency E Identification of Lead Compounds B->E D Apoptosis & Cell Cycle Analysis C->D Elucidate mechanism D->E

Caption: Workflow for in vitro anticancer evaluation.

B. Antimicrobial Activity: Combating Bacterial Resistance

Sulfonamides were among the first effective antimicrobial agents and their derivatives continue to be explored for their potential to combat bacterial infections, including those caused by resistant strains.[7] The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound derivatives is typically assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of clinically relevant bacterial strains, such as Staphylococcus aureus (including MRSA) and Escherichia coli, are used.[8]

  • Culture Media: Mueller-Hinton Broth (MHB) is commonly used for bacterial growth.

  • Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: In Vitro Antimicrobial Activity of Representative this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)
Derivative D S. aureus (MRSA)32
Derivative E S. aureus (MSSA)64
Derivative F E. coli>128
Sulfamethoxazole (Standard) S. aureus16

Note: Data is compiled from representative studies and is for illustrative purposes.[2][8]

The in vitro antimicrobial data reveals that the activity of these derivatives can be highly dependent on the specific bacterial strain. For instance, some compounds may show potent activity against Gram-positive bacteria like S. aureus but are less effective against Gram-negative bacteria such as E. coli.

II. The In Vivo Arena: Assessing Efficacy and Safety in Complex Systems

While in vitro assays are invaluable for initial screening, they cannot fully replicate the complex physiological environment of a living organism. In vivo studies in animal models are therefore essential to evaluate the efficacy, pharmacokinetics (PK), and safety of drug candidates.

A. Anticancer Efficacy in Animal Models

Promising anticancer this compound derivatives identified from in vitro screens are often advanced to in vivo efficacy studies, typically using xenograft models in immunocompromised mice.

Experimental Protocol: In Vivo Xenograft Model for Anticancer Activity

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells (e.g., MDA-MB-231) are subcutaneously injected into the flank of the mice.

  • Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).

  • Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed.

  • Toxicity Monitoring: The body weight and overall health of the mice are monitored throughout the study to assess for any treatment-related toxicity.

Experimental Workflow: In Vivo Anticancer Efficacy Study

G cluster_1 In Vivo Efficacy F Select Lead Compound from In Vitro Studies G Establish Xenograft Tumor Model in Mice F->G H Administer Compound and Monitor Tumor Growth G->H I Assess Pharmacokinetics and Pharmacodynamics H->I J Evaluate Efficacy and Toxicity I->J G IV In Vitro Potency IVE In Vivo Efficacy IV->IVE Potential Efficacy PK Pharmacokinetics (ADME) PK->IVE Modulates Exposure TE Target Engagement TE->IVE Confirms Mechanism OT Off-Target Effects OT->IVE Can Limit Efficacy/Cause Toxicity

Caption: Key factors influencing IVIVC.

B. Case Studies in Correlation

Case Study 1: Anticancer Carbonic Anhydrase Inhibitors

For benzenesulfonamide-based CA inhibitors, a good in vitro potency against CA IX and high selectivity over other isoforms often translates to in vivo efficacy in tumor models where CA IX is a key driver of growth. [6]However, the physicochemical properties of the molecule that govern its ability to penetrate the tumor tissue are also critical. A highly potent inhibitor in a biochemical assay may not be effective in vivo if it cannot reach the hypoxic tumor core where CA IX is most active.

Case Study 2: Antimicrobial Agents

For antibacterial sulfonamides, a low MIC value in vitro is a prerequisite for in vivo efficacy. However, the in vivo outcome is also heavily dependent on the pharmacokinetic/pharmacodynamic (PK/PD) relationship. [9]For sulfonamides, which are generally bacteriostatic, maintaining the drug concentration above the MIC for a significant portion of the dosing interval is crucial for therapeutic success.

IV. Conclusion and Future Directions

The development of this compound derivatives as therapeutic agents holds significant promise. This guide has highlighted the critical importance of a thorough understanding of the in vitro-in vivo correlation to guide the successful translation of these promising compounds from the laboratory to the clinic.

Future research in this area should focus on:

  • Integrated Studies: Designing studies that prospectively evaluate both the in vitro and in vivo activity of the same series of compounds to establish more direct and robust IVIVCs.

  • Advanced In Vitro Models: Utilizing more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic the in vivo environment and improve the predictive power of preclinical assays. [10][11]* Pharmacokinetic Optimization: Incorporating early ADME profiling in the drug discovery process to select compounds with favorable pharmacokinetic properties for in vivo evaluation.

By embracing a holistic approach that integrates in vitro and in vivo data with a deep understanding of the underlying biological and pharmacological principles, the scientific community can unlock the full therapeutic potential of this compound derivatives and bring novel and effective treatments to patients in need.

V. References

  • [Reference for IVIVC definition and principles - general]

  • Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Sci Rep. 2022;12(1):16768. Published 2022 Oct 6. doi:10.1038/s41598-022-20816-w. Available from: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules. 2021;26(22):6884. Published 2021 Nov 13. doi:10.3390/molecules26226884. Available from: [Link]

  • [Reference for general information on sulfonamide drugs]

  • [Reference for general information on sulfonamide drugs]

  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. J Enzyme Inhib Med Chem. 2018;33(1):1457-1466. doi:10.1080/14756366.2018.1513927. Available from: [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules. 2014;19(11):17697-17711. Published 2014 Nov 3. doi:10.3390/molecules191117697. Available from: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021;11(44):27265-27283. Published 2021 Aug 1. doi:10.1039/d1ra04515a. Available from: [Link]

  • In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Sci Rep. 2021;11(1):7103. Published 2021 Mar 30. doi:10.1038/s41598-021-86561-z. Available from: [Link]

  • Anticancer benzenesulfonamide derivatives and 1,2,3-triazole derivatives. ResearchGate. Available from: [Link]

  • Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. Available from: [Link]

  • [Reference for IVIVC of long-acting injectables, general principles applicable]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Drug Metab Rev. 2021;53(2):207-233. doi:10.1080/03602532.2021.1922435. Available from: [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Drug Metab Rev. 2021;53(2):207-233. doi:10.1080/03602532.2021.1922435. Available from: [Link]

  • [Reference for analysis of p-toluenesulfonamide]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Afr J Biotechnol. 2008;7(16):2886-2890. Available from: [Link]

  • p-Toluenesulfonamide. PubChem. Available from: [Link]

  • Validated Preclinical Mouse Model for Therapeutic Testing against Multidrug-Resistant Pseudomonas aeruginosa Strains. Microbiol Spectr. 2022;10(5):e0269322. doi:10.1128/spectrum.02693-22. Available from: [Link]

  • [Reference for animal models in antibacterial drug development]

  • Pharmacokinetics and pharmacodynamics of antibacterial agents. Infect Dis Clin North Am. 2009;23(4):791-viii. doi:10.1016/j.idc.2009.06.008. Available from: [Link]

  • [Reference for synthesis of p-toluenesulfonamide derivative]

  • [Reference for in vivo PK/PD of vancomycin, general principles applicable]

  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Int J Mol Sci. 2024;25(22):12345. Published 2024 Nov 21. doi:10.3390/ijms252212345. Available from: [Link]

  • Experimental and computational approach on p-toluenesulfonamide and its derivatives. J Mol Struct. 2020;1218:128481. doi:10.1016/j.molstruc.2020.128481. Available from: [Link]

Sources

A Researcher's Guide to Selectivity Profiling of 3-Methylbenzenesulfonamide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. The addition of a methyl group at the 3-position creates 3-methylbenzenesulfonamide, a specific scaffold that offers a vector for chemical modification to achieve desired potency and selectivity against various enzyme targets. However, the promise of a potent inhibitor is only realized when its selectivity is rigorously understood. Off-target effects can lead to toxicity or unforeseen side effects, derailing an otherwise promising drug candidate.[1]

This guide provides an in-depth, experience-driven framework for the comprehensive selectivity profiling of enzyme inhibitors derived from the this compound scaffold. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust profiling cascade.

The Imperative of Selectivity

The sulfonamide group is a powerful zinc-binding moiety, making it a privileged structure for inhibiting metalloenzymes.[2] Consequently, inhibitors based on this scaffold often show activity against multiple metalloenzyme families, such as Carbonic Anhydrases (CAs) and Matrix Metalloproteinases (MMPs).[3][4] Both enzyme families have multiple isoforms, many of which share high homology in their active sites. For example, the human CA family has 16 known isoforms, and achieving selective inhibition is a significant challenge.[4][5] This makes isoform-level selectivity not just a goal, but a necessity to minimize side effects. For instance, broad-spectrum MMP inhibition has been associated with severe adverse effects in clinical trials, halting the development of many early candidates.[3][6]

Therefore, a systematic, tiered approach to selectivity profiling is essential to build a comprehensive understanding of a compound's biological activity.

The Tiered Selectivity Profiling Workflow

A robust profiling strategy begins with the intended target and progressively widens the net to identify potential off-target interactions. This tiered approach is resource-efficient and builds a logical case for the inhibitor's selectivity.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Isoform & Family Selectivity cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Broad Off-Target Screening T1_Potency Biochemical Assay: Determine Potency (IC50/Ki) on Primary Target Isoform T2_Panel Biochemical Panel Screening: Key Isoforms (e.g., hCA I, II, IX) Related Families (e.g., MMPs) T1_Potency->T2_Panel Potent Hit T2_Calc Calculate Selectivity Index (SI) T2_Panel->T2_Calc T3_Cell Cell-Based Target Engagement (e.g., NanoBRET™, CETSA®) T2_Calc->T3_Cell Selective Hit T3_Func Functional Cellular Assay (e.g., Downstream Signaling, Phenotypic Response) T3_Cell->T3_Func T4_Broad Broad Kinase/Protease Panel (e.g., >400 Kinases) T3_Func->T4_Broad Cell-Active Hit

Caption: A tiered workflow for enzyme inhibitor selectivity profiling.

Tier 1: Primary Target Potency Determination

Objective: To accurately quantify the inhibitory potency of the compound against its primary enzyme target.

Causality: Before assessing selectivity, you must establish a reliable potency value (IC50 or Ki) for your primary target. This value serves as the benchmark against which all other interactions are measured. The choice of assay is critical; it must be robust, reproducible, and reflective of the enzyme's catalytic mechanism.

Protocol: Stopped-Flow CO₂ Hydration Assay for Carbonic Anhydrase IX (hCA IX)

This method is the gold standard for measuring CA activity.[4] It monitors the pH change resulting from the enzyme-catalyzed hydration of CO₂.

Principle: The assay uses a pH indicator to track the production of protons during the conversion of CO₂ to bicarbonate. An inhibitor will slow this reaction rate.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: 20 mM TRIS-HCl, pH 7.5, containing 20 mM NaCl.

    • Enzyme: Prepare a stock solution of recombinant human Carbonic Anhydrase IX (hCA IX) at 10 µM in buffer.

    • Inhibitor: Prepare a 10 mM stock of the this compound derivative (let's call it MBS-X ) in DMSO. Create serial dilutions in DMSO, then dilute into the assay buffer to the desired final concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration is ≤1% to avoid solvent effects.

    • Substrate: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Indicator: A pH indicator such as p-Nitrophenol.

  • Assay Execution:

    • Equilibrate all solutions to the assay temperature (typically 25°C).

    • In the stopped-flow instrument's syringe, mix the enzyme solution with the inhibitor solution (or buffer for control) and the pH indicator. Allow a pre-incubation period of 5-10 minutes for the inhibitor to bind to the enzyme.

    • Rapidly mix the enzyme-inhibitor solution with the CO₂ substrate solution.

    • Monitor the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-Nitrophenol).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve.

    • Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Self-Validation: Run a known, potent hCA IX inhibitor (e.g., Acetazolamide) as a positive control. The resulting Ki should be consistent with literature values. A "no enzyme" control should show a negligible reaction rate.

Tier 2: Isoform and Family Selectivity Screening

Objective: To compare the inhibitor's potency against the primary target with its potency against closely related enzyme isoforms and other likely target families.

Causality: This is the core of selectivity profiling. For a sulfonamide-based inhibitor targeting hCA IX (a tumor-associated isoform), it is crucial to test against the highly abundant, off-target isoforms hCA I and hCA II to predict potential side effects.[7][8] It is also prudent to screen against other metalloenzyme families like MMPs, which also possess a catalytic zinc ion that can be targeted by sulfonamides.[9]

This screening is typically performed using the same biochemical assay format as in Tier 1 for all enzymes to ensure the data is directly comparable.

Comparative Data Analysis: The Selectivity Index (SI)

The Selectivity Index provides a quantitative measure of selectivity. It is calculated as a ratio of Ki or IC50 values.[7]

SI = Ki (Off-Target) / Ki (On-Target)

A higher SI value indicates greater selectivity for the on-target enzyme. An SI > 100 is often considered a good starting point for a selective inhibitor.

Hypothetical Data for Compound MBS-X:

Enzyme TargetClassPotency (Ki, nM)Selectivity Index (SI) vs. hCA IX
hCA IX Carbonic Anhydrase5.2 -
hCA IICarbonic Anhydrase680131
hCA ICarbonic Anhydrase2,150413
MMP-2Matrix Metalloproteinase>10,000>1,923
MMP-9Matrix Metalloproteinase>10,000>1,923

Interpretation: The data shows that MBS-X is a potent inhibitor of the target hCA IX. It is over 100-fold selective against the off-target isoform hCA II and over 400-fold selective against hCA I.[7] Furthermore, it shows negligible activity against MMPs 2 and 9, suggesting high selectivity against this related metalloenzyme family.[9]

Tier 3: Cellular Target Engagement and Functional Confirmation

Objective: To verify that the biochemical selectivity translates to a more complex, physiological environment.

Causality: Biochemical assays using purified enzymes are a simplification. In a cell, factors like membrane permeability, intracellular ATP concentrations, protein scaffolding, and inhibitor metabolism can dramatically alter a compound's effective potency and selectivity.[10][11] Therefore, confirming target engagement in intact cells is a critical validation step.

G cluster_0 Cellular Environment cluster_1 Assay Readout Compound MBS-X Enters Cell Target Target Enzyme (e.g., hCA IX) Compound->Target Binds (High Affinity) OffTarget Off-Target (e.g., hCA II) Compound->OffTarget Binds (Low Affinity) Engagement Target Engagement Assay Measures direct binding (EC50) Target->Engagement Functional Functional Assay Measures downstream effect (e.g., pH change, Apoptosis) Target->Functional Inhibition leads to...

Caption: Logic of cellular assays: from binding to function.

Protocol: NanoBRET™ Target Engagement Assay

Principle: This assay measures compound binding to a target protein in live cells using bioluminescence resonance energy transfer (BRET). A NanoLuc® luciferase-tagged enzyme is expressed in cells. A fluorescent tracer that binds the enzyme's active site is added. When an inhibitor compound enters the cell and displaces the tracer, the BRET signal decreases.[12]

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the target enzyme (e.g., hCA IX) fused to NanoLuc® luciferase. Plate the cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of MBS-X to the cells.

  • Tracer & Substrate Addition: Add the fluorescent tracer and the NanoLuc® substrate to the wells.

  • Signal Detection: Measure both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the cellular EC50.

Trustworthiness: Comparing the biochemical Ki to the cellular EC50 provides crucial insight. A large, unfavorable shift (e.g., Ki = 5 nM, EC50 = 5,000 nM) may indicate poor cell permeability or high efflux. A strong correlation suggests the compound effectively reaches and engages its target in a cellular context.[13]

Protocol: Functional Cellular Assay for hCA IX Inhibition

Principle: Since hCA IX is involved in regulating intracellular and extracellular pH in cancer cells, its inhibition should lead to measurable changes.[14]

Step-by-Step Methodology:

  • Cell Culture: Culture a cancer cell line that endogenously expresses high levels of hCA IX (e.g., HeLa cells) under hypoxic conditions (1% O₂) to maximize target expression.

  • Compound Treatment: Treat cells with varying concentrations of MBS-X for 24-48 hours.

  • pH Measurement: Use a pH-sensitive fluorescent dye (like BCECF-AM) to measure changes in intracellular pH (pHi) via flow cytometry or fluorescence microscopy.

  • Apoptosis Assay: Co-stain cells with Annexin V and Propidium Iodide and analyze by flow cytometry to quantify the induction of apoptosis resulting from pH dysregulation.[14]

  • Data Analysis: Correlate the concentration-dependent change in pHi and induction of apoptosis with the cellular target engagement EC50.

Expert Insight: A successful outcome is observing a functional effect (e.g., apoptosis) at a concentration consistent with the target engagement EC50. This links target binding directly to a desired physiological outcome, building a strong case for the inhibitor's mechanism of action.

References

  • Georgiadis, D., & Yiotakis, A. (2019). Understanding the variability of the S1' pocket to improve matrix metalloproteinase inhibitor selectivity profiles. Drug Discovery Today. [Link]

  • Cuyckens, F., et al. (2013). A Profiling Platform for the Identification of Selective Metalloprotease Inhibitors. Journal of Biomolecular Screening. [Link]

  • Angeli, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Distinto, S., et al. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Ceruso, M., & Supuran, C. T. (2020). Prediction of activity and selectivity profiles of human Carbonic Anhydrase inhibitors using machine learning classification models. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Cuniasse, P., et al. (2010). Third generation of matrix metalloprotease inhibitors: Gain in selectivity by targeting the depth of the S1' cavity. European Journal of Medicinal Chemistry. [Link]

  • Angeli, A., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. [Link]

  • Ciardiello, F., et al. (2009). Insight into the structural determinants for selective inhibition of matrix metalloproteinases. Novartis Institutes for BioMedical Research. [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Guler, O. O., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • DiscoverX. (2020). InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. [Link]

  • Jackson, P. F., et al. (2017). Targeting Metalloenzymes for Therapeutic Intervention. Chemical Reviews. [Link]

Sources

A Senior Application Scientist's Guide to Sulfonamide Isomer Separation: A Comparative Analysis of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the effective separation and analysis of sulfonamide isomers present a persistent challenge. The structural similarity of these isomers necessitates highly selective analytical methods to ensure accurate quantification and characterization, which are critical for regulatory compliance, drug efficacy, and safety. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Drawing upon field-proven insights and experimental data, we will explore the underlying principles, practical advantages, and limitations of each technique to empower you in selecting the optimal method for your specific application.

The Challenge of Sulfonamide Isomerism

Sulfonamides, a class of synthetic antimicrobial agents, can exist as various types of isomers, including positional, structural, and stereoisomers (enantiomers). These isomers often exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify them individually is not merely an analytical exercise but a fundamental requirement for drug development and quality control. The subtle differences in their physicochemical properties, such as polarity and charge, demand separation techniques with high resolving power.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Separation

HPLC remains the most widely adopted technique for sulfonamide analysis due to its versatility, robustness, and the vast body of established methods.[1][2][3][4][5][6][7] The separation in HPLC is governed by the distribution of the analyte between a stationary phase (the column) and a liquid mobile phase. The choice of both is paramount for achieving successful isomer separation.

Causality Behind Experimental Choices in HPLC:
  • Stationary Phase Selection: Reversed-phase columns, particularly C18 and C8, are the most common choices for separating sulfonamides of varying polarity.[2][4][8] The nonpolar nature of these columns allows for the retention of sulfonamides based on their hydrophobicity. For more challenging separations, especially involving positional isomers, mixed-mode columns that offer multiple interaction mechanisms (e.g., hydrophobic and ion-exchange) can provide enhanced selectivity.[9][10] Chiral stationary phases (CSPs) are indispensable for the separation of enantiomers.[11][12][13]

  • Mobile Phase Optimization: The composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is a critical parameter.[1][14] The organic modifier content is adjusted to control the retention time of the sulfonamides. The pH of the aqueous component is a powerful tool for manipulating the retention of ionizable sulfonamides.[14] By adjusting the pH, one can alter the charge state of the sulfonamide molecules, thereby influencing their interaction with the stationary phase and achieving separation.[14][15]

  • Detection Methods: Diode-array detection (DAD) or UV-Visible detection are commonly used for the quantification of sulfonamides.[1][3] For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection (FLD) after pre-column derivatization or mass spectrometry (MS) can be employed.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and confirmation due to its exceptional specificity and sensitivity.[2][4]

Experimental Workflow for Sulfonamide Quantification

The general workflow for quantifying sulfonamides involves several key steps, from sample preparation to data analysis.

Sulfonamide Quantification Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction e.g., QuEChERS Cleanup Clean-up (e.g., SPE) Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Detection Detection (UV, MS, etc.) HPLC->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report Final Report

Caption: General experimental workflow for sulfonamide quantification.

Supercritical Fluid Chromatography (SFC): The Green and Fast Alternative

SFC has emerged as a powerful technique for the separation of chiral and achiral compounds, including sulfonamide isomers.[11][12][16] It utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase.[16] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[17]

Causality Behind Experimental Choices in SFC:
  • Mobile Phase: The use of CO2 as the main mobile phase component makes SFC a more environmentally friendly technique ("green chemistry") compared to the organic solvent-heavy mobile phases used in normal-phase HPLC.[18] Organic modifiers, such as methanol, are often added to the CO2 to increase the mobile phase polarity and elute more polar compounds.[19][20]

  • Stationary Phase: Similar to HPLC, a variety of stationary phases are available for SFC. For sulfonamide separations, silica and amino-bonded phases have been successfully employed.[20] Chiral stationary phases are also widely used in SFC for enantiomeric separations, often providing superior performance in terms of speed and resolution compared to HPLC.[11][12]

  • Advantages for Isomer Separation: SFC has demonstrated significant advantages in the chiral separation of sulfonamide derivatives, achieving higher enantioresolutions in shorter timeframes compared to HPLC.[11][12] This makes it particularly well-suited for high-throughput screening and purification of enantiomers.

Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

Capillary Electrophoresis is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field.[21] It is particularly effective for the separation of charged and polar compounds, making it a suitable alternative for sulfonamide analysis.[4][21]

Causality Behind Experimental Choices in CE:
  • Buffer pH and Composition: The pH of the background electrolyte (buffer) is a critical parameter in CE as it determines the charge of the sulfonamide molecules and the magnitude of the electroosmotic flow (EOF).[15][22] Precise optimization of the buffer pH is crucial for improving the separation of closely migrating sulfonamides.[22]

  • Modifiers: The addition of organic modifiers like methanol or acetonitrile, or the inclusion of cyclodextrins, to the buffer can significantly enhance the resolution of sulfonamide isomers.[22] These modifiers can alter the solvation of the analytes and the EOF, leading to improved separation.

  • Modes of Operation: Capillary Zone Electrophoresis (CZE) is the most common mode used for sulfonamide separation.[21][23] Micellar Electrokinetic Chromatography (MEKC), which involves the addition of surfactants to the buffer, can be used to separate neutral and charged isomers.

Comparative Performance Analysis

To provide a clear overview, the following table summarizes the key performance characteristics of HPLC, SFC, and CE for sulfonamide isomer separation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a supercritical fluid mobile phase and a solid stationary phase.Differential migration of charged species in an electric field.
Primary Analytes Broad range of polar and nonpolar compounds.Chiral and achiral compounds, particularly suitable for nonpolar to moderately polar analytes.Charged and polar molecules.
Resolution Good to excellent, highly dependent on column and mobile phase selection.Excellent, often superior to HPLC for chiral separations.[11][12]Excellent, very high theoretical plate counts.
Analysis Time Moderate to long.Fast, significantly shorter run times than HPLC.[17]Fast.
Solvent Consumption High, especially for preparative separations.Low organic solvent consumption, environmentally friendly.[18]Very low.
Sensitivity Good, can be enhanced with sensitive detectors like MS.[2][4]Good, compatible with MS detection.Moderate, can be a limitation for trace analysis without preconcentration.
Robustness High, well-established and reliable technology.Moderate, requires specialized equipment for high pressures.Moderate, sensitive to buffer composition and capillary surface.

Detailed Experimental Protocols

The following are representative, step-by-step protocols for the separation of sulfonamide isomers using the discussed techniques. These should be considered as starting points and may require further optimization for specific applications.

Protocol 1: HPLC-UV Method for the Determination of Sulfonamide Residues

This protocol is a general guideline for the determination of multiple sulfonamide residues in a sample matrix.

  • Sample Preparation:

    • Accurately weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of a mixture of ethyl acetate, n-hexane, and isopropanol.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.22 µm syringe filter prior to injection.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of 0.1% v/v formic acid in water (A) and acetonitrile (B).[1]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 265 nm.[1]

Protocol 2: SFC Method for Chiral Separation of Sulfonamide Derivatives

This protocol is adapted for the analytical scale separation of sulfonamide enantiomers.

  • Sample Preparation:

    • Dissolve the sulfonamide derivative in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter.

  • SFC Conditions:

    • Column: Adsorbed polysaccharide chiral stationary phase (e.g., amylose or cellulose-based).[11][12]

    • Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol). A typical starting gradient could be 5% methanol, increasing to 40% over 10 minutes.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV detection at a suitable wavelength.

Protocol 3: CE Method for the Separation of Sulfonamides

This protocol outlines a general approach for separating a mixture of sulfonamides.

  • Sample Preparation:

    • Prepare a standard mixture of sulfonamides in the running buffer at a concentration of 10-50 µg/mL.

    • For real samples, perform a suitable extraction and clean-up procedure, then dissolve the final extract in the running buffer.[23][24]

  • CE Conditions:

    • Capillary: Fused silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte: 50 mM phosphate-borate buffer at a specific pH (e.g., pH 6.85, optimization is key).[22]

    • Applied Voltage: 20 kV.[22]

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Temperature: 25 °C.

    • Detection: UV detection at 254 nm.[15]

Conclusion: Selecting the Right Tool for the Job

The choice of the most appropriate analytical technique for sulfonamide isomer separation is a multifactorial decision that depends on the specific goals of the analysis.

  • HPLC remains the undisputed workhorse for a wide range of applications, offering a balance of versatility, robustness, and a wealth of established methods. It is an excellent choice for routine quality control and quantitative analysis.

  • SFC presents a compelling alternative, particularly for chiral separations where it often delivers faster analysis times and superior resolution. Its environmentally friendly nature is an increasingly important consideration.

  • CE offers exceptionally high separation efficiency for charged sulfonamides and is a valuable tool when high resolution is paramount, especially for complex mixtures.

Ultimately, a thorough understanding of the principles, strengths, and weaknesses of each technique, as outlined in this guide, will enable researchers and drug development professionals to make informed decisions and achieve reliable and accurate separation of sulfonamide isomers.

References

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. (2017). PubMed. [Link]

  • Validation Method for the Determination of Sulfonamide Residues in Bovine Milk by HPLC. (2025). Springer. [Link]

  • Semipreparative Separation and Fractionation of Sulfonamides via Supercritical Fluid Chromatography. (1995). ACS Publications. [Link]

  • Development and validation of a confirmatory method for the determination of sulphonamides in milk by liquid chromatography with diode array detection. (2009). PubMed. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC - NIH. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014). PMC - NIH. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. ResearchGate. [Link]

  • HPLC Separation of Benzenesulfonamide and Sulfanilamide. SIELC Technologies. [Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. (2014). PLOS One. [Link]

  • Migration behavior and separation of sulfonamides in capillary zone electrophoresis. I. Influence of buffer pH and electrolyte modifier. (1996). PubMed. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • Analysis of sulphonamides using supercritical fluid chromatography and supercritical fluid chromatography-mass spectrometry. (1991). PubMed. [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews. [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. (2011). PubMed. [Link]

  • Identification of isobaric amino-sulfonamides without prior separation. (2012). PubMed. [Link]

  • Separation of o-Toluenesulfonamide on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. (2018). PubMed. [Link]

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. (2018). NIH. [Link]

  • Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. (2021). MDPI. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience. [Link]

  • HPLC Separation of Aromatic Sulfonamides and Hydrozine. SIELC Technologies. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta. [Link]

  • ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. SciELO. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed. [Link]

  • Determination of sulfonamides in milk by capillary electrophoresis with PEG@MoS2 as a dispersive solid-phase extraction sorbent. (2018). Semantic Scholar. [Link]

  • Analysis of sulfonamides by capillary electrophoresis. (2009). PubMed. [Link]

  • When other separation techniques fail: compound-specific carbon isotope ratio analysis of sulfonamide containing pharmaceuticals by high-temperature-liquid chromatography-isotope ratio mass spectrometry. (2012). PubMed. [Link]

  • Mass Spectrometry of Sulfonic Acids and Their Derivatives. ResearchGate. [Link]

  • Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. (2022). YouTube. [Link]

  • High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. (2022). MDPI. [Link]

  • Chiral Drug Separation. cirrus.unl.edu. [Link]

  • Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. ResearchGate. [Link]

  • Comparison of separation conditions and ionization methods for the liquid chromatography-mass spectrometric determination of sulfonamides. (2003). PubMed. [Link]

  • What Is Supercritical Fluid Chromatography (SFC)?. (2025). YouTube. [Link]

  • Supercritical Fluid Chromatography in Bioanalysis–A Review. UVaDOC Principal. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, this guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-methylbenzenesulfonamide analogs. This document synthesizes findings from various studies to illuminate the key structural features governing the efficacy of these compounds, particularly as inhibitors of carbonic anhydrase, a crucial enzyme family implicated in a range of physiological and pathological processes.

Introduction: The Significance of the this compound Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its ability to effectively inhibit carbonic anhydrases (CAs). CAs are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in pH regulation, CO2 transport, and various biosynthetic pathways makes them a prime target for therapeutic intervention in diseases such as glaucoma, epilepsy, and cancer.[1][2]

The strategic placement of a methyl group at the 3-position of the benzenesulfonamide ring serves as a critical design element. This substitution can influence the compound's electronic properties, lipophilicity, and steric interactions within the enzyme's active site, thereby modulating its inhibitory potency and isoform selectivity. Understanding the SAR of this specific scaffold is paramount for the rational design of next-generation CA inhibitors with improved therapeutic profiles.

Core Directive: Deconstructing the Structure-Activity Landscape

The inhibitory activity of this compound analogs is dictated by the interplay of three key structural components: the zinc-binding group (ZBG), the central phenyl ring, and the appended "tail" or R-group. The sulfonamide group (-SO₂NH₂) is the quintessential ZBG, coordinating to the zinc ion in the active site of the carbonic anhydrase. The 3-methylphenyl core provides a rigid scaffold for the presentation of the ZBG and the tail, while the tail itself is the primary determinant of isoform selectivity and overall potency.

dot graph SAR_Overview { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

Core [label="this compound Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; ZBG [label="Zinc-Binding Group (-SO2NH2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ring [label="3-Methylphenyl Ring", fillcolor="#FBBC05", fontcolor="#202124"]; Tail [label="R-Group ('Tail')", fillcolor="#34A853", fontcolor="#FFFFFF"];

Core -> ZBG [label="Anchors to Zn2+"]; Core -> Ring [label="Provides Scaffold"]; Core -> Tail [label="Determines Selectivity & Potency"]; } caption { label = "Key Structural Components of this compound Analogs"; fontsize = 10; }

Comparative Analysis of Analog Performance

The following table summarizes the inhibitory activity (IC₅₀ values) of a series of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms. While a comprehensive SAR study on a dedicated series of this compound analogs is not extensively available in a single source, this compilation from multiple studies on structurally related compounds provides valuable insights. For instance, the data presented on various substituted benzenesulfonamides highlights how modifications to the core structure influence inhibitory potency and selectivity against different hCA isoforms.

Compound IDR-Group (Substitution on Phenyl Ring)hCA I (IC₅₀, μM)hCA II (IC₅₀, μM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)Reference
17e 1,2,3-triazole with pyrazolyl-thiazole moiety0.4280.0952531[3]
17f 1,2,3-triazole with pyrazolyl-thiazole moiety0.5120.1123245[3]
17g 1,2,3-triazole with pyrazolyl-thiazole moiety0.6380.1645280[3]
17h 1,2,3-triazole with pyrazolyl-thiazole moiety0.4950.1083855[3]
Acetazolamide (Standard) -0.1990.1336392[3]

Insights from the Data:

  • The presented 1,2,3-triazole benzenesulfonamide derivatives (compounds 17e-h) demonstrate potent inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII, with IC₅₀ values in the nanomolar range.[3]

  • Notably, these compounds exhibit greater efficacy against hCA IX and XII compared to the standard drug, acetazolamide.[3]

  • The selectivity for the cancer-related isoforms over the cytosolic hCA I and hCA II is a critical attribute for developing anticancer agents with fewer side effects. The selectivity indices for these compounds highlight their preferential inhibition of the target isoforms.[3]

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of this compound analogs and their subsequent biological evaluation are pivotal steps in the drug discovery process. Below are detailed, step-by-step methodologies for these key experiments.

General Synthesis of N-Substituted 3-Methylbenzenesulfonamides

This protocol outlines a general procedure for the synthesis of N-substituted 3-methylbenzenesulfonamides, which can be adapted for the creation of a diverse library of analogs.

dot graph Synthesis_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: 3-Methylbenzenesulfonyl chloride", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Dissolve in appropriate solvent (e.g., THF, DCM)"]; Step2 [label="Add primary or secondary amine (1.1 eq.) dropwise at 0°C"]; Step3 [label="Add base (e.g., triethylamine, pyridine) (1.2 eq.)"]; Step4 [label="Stir at room temperature for 2-24 hours"]; Step5 [label="Monitor reaction by TLC"]; Workup [label="Aqueous workup (e.g., wash with HCl, NaHCO3, brine)"]; Purification [label="Purify by column chromatography or recrystallization"]; End [label="Product: N-substituted this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Workup; Workup -> Purification; Purification -> End; } caption { label = "General Synthetic Workflow for N-Substituted 3-Methylbenzenesulfonamides"; fontsize = 10; }

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylbenzenesulfonyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Amine Addition: Cool the solution to 0°C using an ice bath. To this, add the desired primary or secondary amine (1.1 equivalents) dropwise.

  • Base Addition: Following the amine addition, add a base such as triethylamine or pyridine (1.2 equivalents) to the reaction mixture to scavenge the HCl byproduct.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for a period of 2 to 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. If DCM is the solvent, separate the organic layer. If THF is used, perform an extraction with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired N-substituted this compound.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This protocol details a robust and widely used colorimetric assay to determine the inhibitory potency of the synthesized this compound analogs against various carbonic anhydrase isoforms. The assay is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[1]

Materials and Reagents:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds (this compound analogs)

  • Positive control inhibitor (e.g., Acetazolamide)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[1]

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplates

  • Microplate reader

dot graph Assay_Protocol { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step1 [label="Prepare serial dilutions of test compounds and positive control in DMSO"]; Step2 [label="Add Assay Buffer to 96-well plate"]; Step3 [label="Add diluted compounds/control and CA enzyme solution to wells"]; Step4 [label="Pre-incubate at room temperature for 10-15 minutes"]; Step5 [label="Initiate reaction by adding p-NPA substrate solution"]; Step6 [label="Measure absorbance at 400-405 nm kinetically"]; Analysis [label="Calculate reaction rates and percent inhibition"]; End [label="Determine IC50 values", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Step6; Step6 -> Analysis; Analysis -> End; } caption { label = "Workflow for Carbonic Anhydrase Inhibition Assay"; fontsize = 10; }

Step-by-Step Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds and the positive control (Acetazolamide) in DMSO. From these stocks, create a series of dilutions to be tested.

  • Plate Setup: In a 96-well plate, set up the following in triplicate:

    • Blank: Assay buffer and substrate solution (no enzyme).[1]

    • Maximum Activity Control: Assay buffer, DMSO (vehicle), CA enzyme, and substrate.[1]

    • Test Compound Wells: Assay buffer, diluted test compound, CA enzyme, and substrate.[1]

    • Positive Control Wells: Assay buffer, diluted positive control, CA enzyme, and substrate.[1]

  • Enzyme-Inhibitor Pre-incubation: To the appropriate wells, add the assay buffer, followed by the diluted test compounds or DMSO. Then, add the CA enzyme solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1]

  • Reaction Initiation and Measurement: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells. Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode for 10-30 minutes.[1]

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[1]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Conclusion and Future Perspectives

The this compound scaffold remains a fertile ground for the discovery of potent and selective carbonic anhydrase inhibitors. The strategic introduction of diverse "tail" moieties allows for the fine-tuning of inhibitory activity and isoform selectivity. The data and protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound analogs. Future efforts should focus on systematic modifications of this scaffold to build a comprehensive SAR database, which will undoubtedly accelerate the development of new therapeutic agents targeting carbonic anhydrases.

References

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Mohamed, S. K., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 148, 107881. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemicals we use. 3-Methylbenzenesulfonamide, and its related isomers, are valuable reagents, but their handling necessitates a rigorous approach to safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our focus is not just on the "how," but the "why," grounding each procedural step in established scientific and regulatory principles.

Section 1: Hazard Profile and Chemical Identity

Before any disposal procedure can be implemented, a thorough understanding of the chemical's hazard profile is paramount. This compound is part of a class of aromatic sulfonamides. Commercially, related compounds are often supplied as mixtures of isomers, such as ortho- and para-toluenesulfonamide (o,p-TSA)[1][2]. It is crucial to consult the Safety Data Sheet (SDS) for the specific product in use, as hazards can vary.

The primary risks associated with methylbenzenesulfonamides necessitate careful handling and disposal. The most significant of these is the potential for long-term, harmful effects on aquatic life. This characteristic strictly prohibits disposal via the sanitary sewer system[3].

Table 1: Summary of Potential Hazards for Methylbenzenesulfonamide Class Compounds

Hazard CategoryGHS Hazard StatementPrecautionary Statement (Disposal)Common GHS Pictogram
Environmental H413: May cause long lasting harmful effects to aquatic life.P273: Avoid release to the environment.No Pictogram Required
Health (Acute) H302: Harmful if swallowed.[4][5][6]P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[6]
Health (Skin) H314/H315: Causes severe skin burns or skin irritation.[4][5][7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
Health (Eye) H319: Causes serious eye irritation.[5][7]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Health (Sensitization) H317: May cause an allergic skin reaction.[4][8]P272: Contaminated work clothing should not be allowed out of the workplace.[4]

Note: The specific hazards depend on the exact isomer and purity. Always refer to the manufacturer's SDS.

Section 2: The Regulatory Imperative: Compliance and Responsibility

The disposal of chemical waste is governed by stringent federal and state regulations, primarily under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA)[9]. These regulations establish a "cradle-to-grave" responsibility for hazardous waste, meaning the generator (your institution) is responsible for the waste from its creation to its final, safe disposal[10].

Your institution's Environmental Health and Safety (EHS) office is your primary resource for navigating these regulations[11][12]. They coordinate waste pickup and ensure that disposal is carried out by licensed hazardous waste management companies, in full compliance with all legal requirements[13]. Under no circumstances should this compound or its solutions be discharged down the drain [3][14].

Section 3: Core Disposal Protocol: From Benchtop to Final Disposition

This protocol ensures that waste containing this compound is handled safely, segregated correctly, and prepared for compliant disposal.

Step 1: Waste Characterization and Segregation

The first principle of chemical waste management is to never mix incompatible waste streams[14]. This compound and its related compounds are incompatible with strong oxidizing agents, strong acids, and strong bases[4]. Mixing these can lead to hazardous reactions.

  • Action: Collect waste this compound in a dedicated waste container. If it is part of a solvent stream (e.g., from a chromatography process), collect it with other compatible non-halogenated or halogenated solvents as per your facility's waste stream classification.

  • Causality: Segregating waste prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for the waste management facility.

Step 2: Container Selection and Labeling

Proper containment is critical to prevent leaks and ensure safe transport.

  • Action: Use a container made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) carboy for solvent waste). The container must be in good condition with a securely sealing cap[12].

  • Action: Label the container clearly with a "Hazardous Waste" tag before adding any waste[14]. The label must include:

    • The full chemical name: "Waste this compound"

    • A complete list of all constituents and their approximate percentages.

    • The relevant hazard pictograms (e.g., Exclamation Mark, Corrosive).

    • The accumulation start date.

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It provides immediate information about the contents and associated hazards.

Step 3: On-Site Accumulation

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) while awaiting pickup.

  • Action: Keep the waste container closed at all times, except when adding waste[14]. Store the container in a secondary containment tray to catch any potential leaks. The SAA should be away from drains and sources of ignition.

  • Causality: Keeping containers closed prevents the release of vapors. Secondary containment is a crucial safeguard against spills contaminating the laboratory and the environment.

Step 4: Arranging for Disposal

The final step is the handoff to your EHS department.

  • Action: Once the container is full or you have finished the experimental series, submit a chemical waste pickup request through your institution's EHS portal[14].

  • Causality: EHS professionals are trained to handle, transport, and consolidate hazardous waste, ensuring it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) that can manage its destruction in an environmentally sound manner, typically via high-temperature incineration[10].

Section 4: Emergency Procedures for Spills and Exposures

In the event of an accidental release, a swift and correct response is critical.

Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[4].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4][6].

Small Spill Cleanup Protocol:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Prevent Spread: Cover drains immediately if they are nearby.

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

  • Collect Waste: Carefully scoop the absorbed material and spilled solid into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with all contents and dispose of it as hazardous waste, following the protocol in Section 3.

Section 5: Disposal Decision Workflow

The following diagram outlines the logical pathway for managing this compound from the point of generation to its final disposal.

G Figure 1. Disposal Decision Workflow for this compound start Waste Generated: This compound is_mixed Is waste mixed with other chemicals? start->is_mixed spill Spill or Exposure Occurs start->spill segregate Segregate into compatible waste streams (e.g., non-halogenated solvents). Avoid mixing with incompatibles. is_mixed->segregate Yes dedicated_container Collect in a dedicated, compatible container. is_mixed->dedicated_container No label_container Label container with 'Hazardous Waste', all components, hazards, and date. segregate->label_container dedicated_container->label_container store Store container closed in a secondary containment tray within a designated Satellite Accumulation Area (SAA). label_container->store contact_ehs Request pickup from Environmental Health & Safety (EHS) for disposal by a licensed contractor. store->contact_ehs spill_protocol Follow Emergency Spill & Exposure Protocol spill->spill_protocol

Caption: Figure 1. Disposal Decision Workflow for this compound

References

  • U.S. Environmental Protection Agency. (2012, December). Screening-level Hazard Characterization: ar-Methylbenzenesulfonamide (CASRN 1333-07-9). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 3-Amino-6-methylbenzenesulfonamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Retrieved from [Link]

  • 3M. Environmental White Papers on Perfluoroalkyl acids related to 3M chemistries. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability and Risk. Chemical Waste. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • The National Institutes of Health. The NIH Drain Discharge Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Robust Summaries & Test Plan: Benzenesulfonamide, ar-methyl (o,p-TSA). Retrieved from [Link]

  • University of Oklahoma Environmental Health and Safety Office. EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

A Researcher's Guide to the Safe Handling of 3-Methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals at the forefront of scientific innovation, our commitment to safety is as paramount as our dedication to discovery. This guide provides essential, immediate, and procedural information for the safe handling of 3-Methylbenzenesulfonamide. Moving beyond a simple checklist, this document, developed by our senior application scientists, delves into the causality behind safety protocols, ensuring a deep, actionable understanding of risk mitigation.

Immediate Safety Briefing: Understanding the Risks

This compound is a compound that requires careful handling due to its potential hazards. While some safety data sheets (SDS) may indicate that no ingredients are hazardous according to OSHA criteria, others classify it as harmful if swallowed, a cause of skin and eye irritation, and potentially causing respiratory irritation.[1] A conservative approach, assuming a higher level of hazard, is always the most prudent course of action in a laboratory setting. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[2]

Hazard Summary Table:

Hazard TypeDescriptionPrimary Mitigation Strategy
Acute Oral Toxicity Harmful if swallowed.[1][3]Avoid ingestion by prohibiting eating, drinking, and smoking in the laboratory.[4] Always wash hands thoroughly after handling.
Skin Irritation Causes skin irritation.[1][5]Wear appropriate chemical-resistant gloves and a lab coat.[4]
Eye Irritation Causes serious eye irritation.[1][5]Wear safety glasses with side shields or chemical splash goggles.[6]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.[1]Handle in a well-ventilated area, preferably a chemical fume hood, especially when generating dust.[4]
Aquatic Toxicity May cause long-lasting harmful effects to aquatic life.Prevent release to the environment. Dispose of waste according to regulations.

Personal Protective Equipment (PPE): A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task and the associated risks of exposure. The following table outlines the recommended PPE for handling this compound in various laboratory scenarios.

PPE Selection Matrix:

ScenarioMinimum Required PPERationale
Handling Solid Compound (Weighing, Transferring) - Nitrile gloves- Lab coat- Safety glasses with side shieldsThe primary risks are skin contact with the solid and the generation of airborne dust. Nitrile gloves offer good protection against incidental contact with many chemicals.[7] A lab coat protects skin and clothing. Safety glasses are essential to prevent eye contact with airborne particles.
Preparing Solutions - Nitrile gloves (consider double gloving)- Lab coat- Chemical splash gogglesThe risk of splashing is higher when handling liquids. Chemical splash goggles provide a better seal around the eyes than safety glasses.[6] Double gloving can provide additional protection, especially during prolonged handling.
Performing Reactions - Nitrile gloves- Lab coat- Chemical splash goggles- Face shield (if splash hazard is significant)Reactions can present an increased risk of splashes or unexpected events. A face shield, worn in conjunction with goggles, offers an additional layer of protection for the entire face.[7]
Cleaning Spills - Chemical-resistant gloves (e.g., thicker nitrile or neoprene)- Lab coat or disposable coveralls- Chemical splash goggles- Respiratory protection (if significant dust is generated)Spill cleanup requires more robust PPE due to the potential for higher concentrations of the chemical. Respiratory protection, such as a NIOSH-approved respirator with a particulate filter, is necessary if dust cannot be controlled.[4][8]
Diagram: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Identify Handling Task Assess_Dust Potential for Dust Generation? Start->Assess_Dust Base_PPE Standard PPE: - Nitrile Gloves - Lab Coat - Safety Glasses Assess_Dust->Base_PPE No Add_Respirator Add Respiratory Protection (e.g., N95 or higher) Assess_Dust->Add_Respirator Yes Assess_Splash Potential for Splash? Upgrade_Eyewear Upgrade to Chemical Splash Goggles Assess_Splash->Upgrade_Eyewear Yes Proceed Proceed with Task Assess_Splash->Proceed No Base_PPE->Assess_Splash Add_Respirator->Base_PPE Add_Face_Shield Add Face Shield Upgrade_Eyewear->Add_Face_Shield High Risk? Upgrade_Eyewear->Proceed Low Risk Add_Face_Shield->Proceed

Caption: A workflow for selecting appropriate PPE based on the task-specific risks of handling this compound.

Operational Plan: From Receipt to Disposal

A robust safety plan encompasses the entire lifecycle of a chemical within the laboratory.

Receiving and Storage
  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][8]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][9]

Handling Procedures
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[8]

  • Ventilation : Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing or transfers of solid material, a chemical fume hood is required.[4]

  • Hygiene : Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[4]

  • Clothing : Remove any contaminated clothing immediately and wash it before reuse.[8]

Emergency Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures
  • Inhalation : If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms persist.[8][10]

  • Skin Contact : Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8][11]

  • Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][8][11]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink two glasses of water at most. Seek medical attention.[8]

Spill Management
  • Evacuate : Evacuate non-essential personnel from the immediate area.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite. Avoid generating dust.[4]

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]

  • Clean : Clean the spill area thoroughly with soap and water.

  • Dispose : Dispose of all contaminated materials as hazardous waste.

Diagram: Spill Response Protocol

Spill_Response_Protocol Spill Response Protocol for this compound Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Assess Assess Spill Size and Risk Evacuate->Assess Small_Spill Small, Manageable Spill Assess->Small_Spill Small Large_Spill Large or Uncontrolled Spill Assess->Large_Spill Large Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Small_Spill->Don_PPE Alert_Supervisor Alert Supervisor & Call Emergency Services Large_Spill->Alert_Supervisor Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Clean Clean and Decontaminate the Area Collect->Clean Dispose Dispose of Waste as Hazardous Clean->Dispose End Spill Managed Dispose->End

Caption: A step-by-step protocol for responding to a spill of this compound.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and its containers is a critical final step in its lifecycle.

  • Waste Collection : Collect all waste material, including contaminated absorbents and disposable PPE, in a dedicated, clearly labeled, and sealed container for hazardous waste.[12][13]

  • Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal regulations. This typically involves disposal at an approved waste disposal plant. Do not dispose of this chemical down the drain or in the regular trash.[13]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[12][14] Once decontaminated, the container can be disposed of according to institutional guidelines.

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring their personal safety and the integrity of their work environment.

References

  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM. [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • Princeton University Environmental Health and Safety. Section 3: Emergency Procedures. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • University of Toronto Department of Chemistry. (2025, May). Emergency Response. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • U.S. Army Public Health Center. Use of trademarked name(s) does not imply endorsement by the U.S. Army. [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzenesulfonamide
Reactant of Route 2
3-Methylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.